molecular formula C11H11NO4 B1217806 5,6-dimethoxy-1H-indole-2-carboxylic acid CAS No. 88210-96-2

5,6-dimethoxy-1H-indole-2-carboxylic acid

Katalognummer: B1217806
CAS-Nummer: 88210-96-2
Molekulargewicht: 221.21 g/mol
InChI-Schlüssel: UZHQHNDRVITJPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-Dimethoxy-1H-indole-2-carboxylic acid (CAS: 88210-96-2) is a high-purity heterocyclic building block of significant value in synthetic and medicinal chemistry. With a molecular formula of C 11 H 11 NO 4 and a molecular weight of 221.21 g/mol, this compound serves as a versatile precursor for the synthesis of complex molecules . A prominent application is its use in polymer science, where it is employed to prepare the melanin-like polymer, poly(5,6-dimethoxyindole-2-carboxylic acid). This polymer exhibits promising electrochromic properties , making it a material of interest for developing advanced optical and electronic devices . In drug discovery research, derivatives of the indole-2-carboxylic acid scaffold are extensively explored for their biological activities. Although this specific dimethoxy variant was a starting point in optimization campaigns, such efforts underscore the relevance of the indole core in targeting infectious diseases, demonstrating its role as a critical intermediate in structure-activity relationship (SAR) studies . The compound typically has a melting point of approximately 210°C (with decomposition) and is insoluble in water . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5,6-dimethoxy-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-15-9-4-6-3-8(11(13)14)12-7(6)5-10(9)16-2/h3-5,12H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHQHNDRVITJPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(N2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10236898
Record name 5,6-Dimethoyxindole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10236898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88210-96-2
Record name 5,6-Dimethoyxindole-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088210962
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6-Dimethoyxindole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10236898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-dimethoxy-1H-indole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5,6-dimethoxy-1H-indole-2-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 5,6-dimethoxy-1H-indole-2-carboxylic acid

Introduction

This compound, often abbreviated as DMICA, is a heterocyclic compound of significant interest in the fields of synthetic organic chemistry and drug discovery. As a substituted indole, it belongs to a class of scaffolds that are ubiquitous in biologically active natural products and pharmaceuticals. Its structural relationship to key melanin precursors, such as 5,6-dihydroxyindole-2-carboxylic acid (DHICA), positions it as a critical intermediate in the synthesis of melanin-like polymers and in studies related to melanogenesis.[1][2] Furthermore, the indole-2-carboxylic acid core is being actively explored for various therapeutic applications, including the development of novel antiviral and antiparasitic agents.[3][4]

This guide provides a comprehensive overview of the core chemical properties of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its physicochemical characteristics, spectroscopic profile, synthesis, reactivity, and applications, offering field-proven insights from a senior application scientist's perspective.

Physicochemical Properties

The physical and chemical properties of a compound are foundational to its application in any experimental setting. They dictate solubility, reactivity, and suitability for biological assays. The properties of DMICA are summarized below.

PropertyValueSource
IUPAC Name This compoundPubChem[5]
Synonyms 5,6-DICA, 5,6-Dimethoxyindole-2-carboxylic acidPubChem[5]
CAS Number 88210-96-2Thermo Fisher Scientific[6]
Molecular Formula C₁₁H₁₁NO₄PubChem[5]
Molecular Weight 221.21 g/mol PubChem[5]
Physical Description SolidInferred from related compounds[2]
Melting Point Not specified; related indoles melt >150°CInferred from related compounds[7]
Solubility Sparingly soluble in aqueous buffers; soluble in organic solvents like DMSO, DMF, and ethanol.Inferred from related compounds[8]
XLogP3-AA 1.9PubChem[5]
Hydrogen Bond Donors 2PubChem[5]
Hydrogen Bond Acceptors 4PubChem[5]

Insight into Experimental Choices: The XLogP3-AA value of 1.9 suggests moderate lipophilicity, a crucial parameter for drug candidates as it influences membrane permeability and absorption. The presence of two hydrogen bond donors (the carboxylic acid proton and the indole N-H) and four acceptors (the four oxygen atoms) governs its interaction with polar solvents and biological macromolecules.[5] When preparing stock solutions, it is advisable to start with organic solvents like DMSO or DMF before diluting with aqueous buffers to avoid precipitation.[8]

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. Below is a predictive analysis of the key spectroscopic features of DMICA, based on data from structurally similar compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, the spectrum is expected to show distinct signals. The carboxylic acid proton (-COOH) would appear as a broad singlet far downfield (>12 ppm). The indole N-H proton would also be a singlet around 11-12 ppm. The aromatic protons on the indole ring would appear between 6.8 and 7.5 ppm. Specifically, the H4 and H7 protons would be singlets due to their positions on the benzene portion of the indole, while the H3 proton would be a singlet closer to 7.0 ppm. The two methoxy groups (-OCH₃) would each produce a sharp singlet around 3.8-3.9 ppm.[9][10]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show 11 distinct carbon signals. The carboxylic acid carbon (-COOH) would be the most downfield signal, typically >160 ppm. The carbons attached to the methoxy groups (C5 and C6) would resonate in the 140-150 ppm range. The remaining aromatic and indole ring carbons would appear between 100 and 140 ppm. The two methoxy carbons would be found upfield, around 55-60 ppm.

  • IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present. Key expected vibrational bands include a broad O-H stretch from the carboxylic acid centered around 3000 cm⁻¹, an N-H stretch from the indole ring around 3300-3400 cm⁻¹, and a strong C=O stretch from the carbonyl group around 1680-1700 cm⁻¹. C-O stretches from the methoxy groups would appear in the 1200-1300 cm⁻¹ region.[5]

  • Mass Spectrometry (MS): The monoisotopic mass of DMICA is 221.0688 Da.[5] In high-resolution mass spectrometry (HRMS), this exact mass would be used for confirmation. Under electrospray ionization (ESI), the compound would likely be observed as the deprotonated molecule [M-H]⁻ at m/z 220.0615 in negative mode or the protonated molecule [M+H]⁺ at m/z 222.0761 in positive mode.

Synthesis Methodology

DMICA is a key intermediate in the synthesis of other valuable compounds, such as 5,6-dihydroxyindole-2-carboxylic acid (DHICA).[1] A common and robust method for constructing the indole scaffold is the Fischer indole synthesis. This involves the acid-catalyzed cyclization of a phenylhydrazone.

Plausible Synthetic Route: Fischer Indole Synthesis

The synthesis begins with commercially available 3,4-dimethoxyaniline, which is converted to its corresponding phenylhydrazone, followed by cyclization to form the indole ring system.

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Hydrazone Formation cluster_2 Step 3: Fischer Indole Cyclization cluster_3 Step 4: Hydrolysis A 3,4-Dimethoxyaniline B Diazonium Salt Intermediate A->B  NaNO₂, HCl, 0°C   D [(3,4-dimethoxyphenyl)hydrazono] pyruvic acid ethyl ester B->D  Reduction (e.g., Na₂SO₃)   C Ethyl Pyruvate C->D  Condensation   E Ethyl 5,6-dimethoxy-1H-indole -2-carboxylate D->E  Polyphosphoric Acid, Heat   F 5,6-dimethoxy-1H-indole -2-carboxylic acid (Product) E->F  KOH, Ethanol/H₂O, Reflux  

Fig 1. Synthetic workflow for this compound.
Detailed Experimental Protocol

Self-Validating System: Each step includes a clear objective and an expected outcome that can be verified by standard analytical techniques (TLC, NMR) before proceeding to the next, ensuring the integrity of the synthetic process.

  • Preparation of [(3,4-dimethoxyphenyl)hydrazono] pyruvic acid ethyl ester (Hydrazone Intermediate):

    • Causality: The initial diazotization of 3,4-dimethoxyaniline creates a reactive electrophile. This is immediately followed by reduction and condensation with ethyl pyruvate to form the stable hydrazone, which is the direct precursor for the indole cyclization.[1]

    • Procedure:

      • Dissolve 3,4-dimethoxyaniline in a mixture of concentrated HCl and water, and cool to 0°C in an ice bath.

      • Add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature below 5°C.

      • Stir the resulting diazonium salt solution for 15 minutes.

      • In a separate flask, prepare a solution of ethyl pyruvate and a reducing agent like sodium sulfite in water.

      • Slowly add the diazonium salt solution to the ethyl pyruvate solution, maintaining a cool temperature.

      • The hydrazone product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

    • Validation: The formation of the hydrazone can be confirmed by TLC and ¹H NMR, observing the appearance of signals corresponding to the ethyl ester and the disappearance of the aniline starting material.

  • Fischer Indole Cyclization:

    • Causality: A strong acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride, facilitates the[11][11]-sigmatropic rearrangement of the hydrazone, followed by ammonia elimination and tautomerization to yield the aromatic indole ring.[1][12]

    • Procedure:

      • Add the dried hydrazone from the previous step to polyphosphoric acid.

      • Heat the mixture with stirring to approximately 80-100°C for 1-2 hours.

      • Monitor the reaction by TLC until the starting hydrazone is consumed.

      • Cool the reaction mixture and carefully pour it onto crushed ice.

      • The product, ethyl 5,6-dimethoxy-1H-indole-2-carboxylate, will precipitate.

      • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Validation: The crude ester can be purified by column chromatography. Its structure should be confirmed by ¹H NMR, noting the appearance of the characteristic indole N-H and aromatic proton signals.

  • Hydrolysis to this compound:

    • Causality: Basic hydrolysis (saponification) of the ethyl ester cleaves the ester bond to yield the carboxylate salt, which upon acidic workup, provides the final carboxylic acid product.[13]

    • Procedure:

      • Dissolve the crude ester in a mixture of ethanol and aqueous potassium hydroxide (KOH).

      • Reflux the mixture for 2-4 hours, monitoring by TLC.

      • After cooling, remove the ethanol under reduced pressure.

      • Dissolve the remaining residue in water and acidify with cold, dilute HCl to a pH of ~2-3.

      • The final product, this compound, will precipitate as a solid.

      • Collect the solid by filtration, wash thoroughly with water to remove salts, and dry.

    • Validation: The final product's identity and purity should be confirmed by melting point analysis, ¹H NMR, ¹³C NMR, and mass spectrometry.

Chemical Reactivity and Derivatization

The reactivity of DMICA is governed by three main features: the electron-rich indole nucleus, the carboxylic acid group, and the methoxy substituents.

  • Indole Ring Reactivity: The indole ring is susceptible to electrophilic substitution, primarily at the C3 position. However, the C2 position is blocked by the carboxylic acid group.

  • Carboxylic Acid Reactivity: The -COOH group can undergo standard transformations such as esterification (e.g., with an alcohol under acidic conditions) and amidation (e.g., by activating with a coupling agent like EDC/HOBt followed by addition of an amine). This functionality is key to incorporating the indole scaffold into larger molecules.[3]

  • Demethylation: The methoxy groups can be cleaved to yield hydroxyl groups using strong Lewis acids like boron tribromide (BBr₃). This reaction is particularly important as it is the final step in converting DMICA to 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a direct precursor in melanin synthesis.[1]

Reactivity_Diagram cluster_reactions Key Transformations DMICA 5,6-dimethoxy-1H-indole- 2-carboxylic acid DHICA 5,6-dihydroxy-1H-indole- 2-carboxylic acid (DHICA) DMICA->DHICA  BBr₃ (Demethylation)   Ester Ester Derivative DMICA->Ester  ROH, H⁺ (Esterification)   Amide Amide Derivative DMICA->Amide  R₂NH, Coupling Agent (Amidation)  

Fig 2. Key chemical transformations of DMICA.

Applications in Research and Development

DMICA is more than a simple chemical; it is a versatile building block with direct relevance to biology and medicine.

  • Melanin Synthesis Research: DMICA is a stable, methylated precursor to DHICA. The conversion of DMICA to DHICA is a critical step for researchers studying the polymerization pathways that form eumelanin, the dark pigment found in human skin and hair.[1] Understanding these pathways is vital for research into skin cancer, pigmentation disorders, and the development of biocompatible melanin-like materials.

  • Biomarker for Malignant Melanoma: The presence of 5,6-dimethoxyindolyl-2-carboxylic acid has been detected in the urine of patients with malignant melanoma.[14] This finding suggests that in melanoma tissue, there is an active methylation pathway that converts melanin precursors into this compound. Its detection via methods like gas chromatography-mass spectrometry could serve as a non-invasive biomarker to support diagnosis or monitor disease progression.[14]

  • Scaffold for Drug Discovery: The indole-2-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry. Derivatives have been synthesized and evaluated for a range of therapeutic targets. For instance, recent studies have shown that modifying this scaffold can lead to potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[3] Other research programs have optimized indole-based compounds as potential treatments for neglected tropical illnesses like Chagas disease.[4] DMICA serves as an excellent starting point for generating libraries of such derivatives for screening.

Conclusion

This compound is a compound with a rich chemical profile that makes it highly valuable to the scientific community. Its well-defined physicochemical properties, predictable spectroscopic signature, and accessible synthetic routes provide a solid foundation for its use in the laboratory. The strategic placement of its functional groups—an indole ring, a carboxylic acid, and two methoxy groups—offers multiple handles for chemical modification. This versatility establishes DMICA not only as a crucial intermediate in the study of melanogenesis but also as a promising and adaptable scaffold for the development of future therapeutics.

References

  • Vertex AI Search. (n.d.). 5,6,7-trimethoxy-1H-indole-2-carboxylic acid. Retrieved January 10, 2026.
  • Barabanov, M. A., et al. (2021). Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid – biosynthetic precursor of melanins (microreview). Chemistry of Heterocyclic Compounds, 57(5), 453-455.
  • ChemicalBook. (n.d.). 5,6,7-trimethoxy-1h-indole-2-carboxylic acid(128781-07-7) 1 h nmr. Retrieved January 10, 2026.
  • PubChem. (n.d.). 5,6-Dimethoyxindole-2-carboxylic acid. National Center for Biotechnology Information.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Spectroscopic Data of 5-Methoxy-1H-indol-2-amine. Retrieved January 10, 2026.
  • Echemi. (2025). 5,6,7-trimethoxy-1H-indole-2-carboxylicacid. Retrieved January 10, 2026.
  • ChemicalBook. (n.d.). 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR spectrum. Retrieved January 10, 2026.
  • ResearchGate. (2024).
  • MDPI. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(9), 2135.
  • Semantic Scholar. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray. Retrieved January 10, 2026.
  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Org. Synth. 1961, 41, 47.
  • Journal of the American Chemical Society. (1978). Synthesis of 5,6-Dimethoxyindoles and 5,6-Dimethoxyoxindoles. A New Synthesis of Indoles. J. Am. Chem. Soc., 100(16), 5182–5185.
  • PubChem. (n.d.). 5,6-Dihydroxyindole-2-Carboxylic Acid. National Center for Biotechnology Information.
  • PubMed. (2024). Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(9), 2135.
  • PubMed. (1983). Identification of 5,6-dimethoxyindolyl-2-carboxylic acid in melanotic urine. Acta Derm Venereol, 63(4), 340-3.
  • Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Med. Chem., 15, 1425-1436.
  • Cayman Chemical. (2022). Product Information: 5,6-dihydroxy Indole. Retrieved January 10, 2026.
  • ChemicalBook. (n.d.). Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum. Retrieved January 10, 2026.
  • Google Patents. (2008). WO2008072257A2 - Process for the preparation of indole derivatives.
  • National Institutes of Health. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. J. Med. Chem., 65(24), 16377–16399.

Sources

5,6-dimethoxy-1H-indole-2-carboxylic acid CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5,6-Dimethoxy-1H-indole-2-carboxylic Acid (CAS: 88210-96-2)

Introduction

The indole scaffold is a privileged heterocyclic motif that forms the core of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone of medicinal chemistry. Within this vast chemical family, this compound stands out as a pivotal synthetic intermediate. While not typically an end-product therapeutic itself, its true value lies in its role as a versatile building block for more complex, biologically active molecules. Most notably, it is a key precursor in the synthesis of 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a fundamental monomer in the biosynthesis of eumelanin, the dark pigment responsible for photoprotection in humans.[1] This guide provides a comprehensive overview of this compound, detailing its properties, synthesis, and critical applications for professionals in research and drug development.

Physicochemical and Structural Properties

This compound is a stable, crystalline solid at room temperature. Its identity and purity are confirmed through a combination of spectroscopic and physical data. The official Chemical Abstracts Service (CAS) number for this compound is 88210-96-2.[2][3][4]

Data Summary
PropertyValueSource
CAS Number 88210-96-2[2][3][4]
Molecular Formula C₁₁H₁₁NO₄[4]
Molecular Weight 221.21 g/mol [4]
IUPAC Name This compound[4]
Synonyms 5,6-Dica, 5,6-Dimethoxyindole-2-carboxylic acid[4]
Appearance White or off-white powder/crystalline powder[5]
Solubility Very soluble in N,N-Dimethylformamide, Soluble in methanol[5]
Chemical Structure Visualization

The structure features a bicyclic indole core, with methoxy groups at positions 5 and 6 of the benzene ring and a carboxylic acid group at position 2 of the pyrrole ring.

Caption: 2D structure of this compound.

Synthesis and Mechanistic Rationale

The construction of the this compound core is most classically achieved via the Fischer indole synthesis. This venerable reaction involves the acid-catalyzed rearrangement of a phenylhydrazone, in this case, one derived from 3,4-dimethoxyphenylhydrazine and pyruvic acid.

Workflow for Fischer Indole Synthesis

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Fischer Indole Synthesis

This protocol describes the synthesis of the ethyl ester of the target compound, which is then hydrolyzed. This two-step approach is common for controlling reactivity and improving yields.

Part A: Synthesis of Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate

  • Hydrazone Formation:

    • Procedure: In a round-bottom flask, dissolve 3,4-dimethoxyphenylhydrazine hydrochloride in ethanol. Add a stoichiometric equivalent of ethyl pyruvate. Stir the mixture at room temperature for 2-4 hours.

    • Causality: The reaction is a straightforward condensation between the hydrazine and the ketone of ethyl pyruvate to form the corresponding hydrazone. Ethanol serves as a suitable solvent for both reactants.

  • Cyclization:

    • Procedure: To the hydrazone mixture, add a strong acid catalyst such as polyphosphoric acid (PPA) or a solution of zinc chloride in ethanol. Heat the mixture to reflux (approximately 78-85°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: This is the critical Fischer indole synthesis step. The acid protonates the hydrazone, initiating a[4][4]-sigmatropic rearrangement (the key bond-forming event), followed by the elimination of ammonia and subsequent tautomerization to form the aromatic indole ring.[1] PPA provides a viscous, non-volatile acidic medium ideal for this high-temperature cyclization.

  • Workup and Purification:

    • Procedure: After the reaction is complete, cool the mixture and pour it slowly into a beaker of ice water. The crude product will precipitate. Collect the solid by vacuum filtration and wash with cold water.

    • Causality: Pouring the reaction mixture into water quenches the reaction and precipitates the organic product, which has low aqueous solubility. Washing removes residual acid and other water-soluble impurities. The crude ester is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Part B: Hydrolysis to this compound

  • Saponification:

    • Procedure: Suspend the purified ethyl ester in a mixture of ethanol and an aqueous solution of a strong base (e.g., potassium hydroxide or sodium hydroxide). Reflux the mixture for 2-5 hours until TLC indicates the complete disappearance of the starting ester.[6]

    • Causality: The hydroxide ions act as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This process, known as saponification, hydrolyzes the ester to its corresponding carboxylate salt (potassium or sodium 5,6-dimethoxy-1H-indole-2-carboxylate).

  • Acidification and Isolation:

    • Procedure: Cool the reaction mixture and reduce the volume under vacuum to remove the ethanol. Dilute the remaining aqueous solution with water and acidify to a pH of ~2-3 with a strong mineral acid like hydrochloric acid (HCl). The carboxylic acid will precipitate.

    • Causality: Acidification protonates the carboxylate salt, converting it into the free carboxylic acid, which is insoluble in the acidic aqueous medium and precipitates out of the solution.

  • Final Purification:

    • Procedure: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

    • Causality: This final wash and drying step yields the pure this compound. The self-validating nature of this protocol is confirmed by the distinct physical and chemical properties of the intermediates and the final product, which can be verified by melting point analysis, NMR, and mass spectrometry.

Applications in Research and Drug Development

The primary utility of this compound is as a protected, stable precursor to the more reactive and biologically significant 5,6-dihydroxyindole-2-carboxylic acid (DHICA).

Precursor to Melanin Monomers

DHICA is a critical intermediate in the biosynthesis of eumelanin. However, dihydroxy-substituted indoles are highly susceptible to oxidation. The methoxy groups in this compound serve as robust protecting groups for the hydroxyl functionalities. This allows for chemical manipulation of other parts of the molecule without premature oxidation. The final step in synthesizing DHICA from this precursor is a demethylation reaction.[1]

Experimental Protocol: Demethylation to DHICA
  • Reaction Setup:

    • Procedure: Dissolve this compound in a dry, inert solvent like dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to -78°C using a dry ice/acetone bath.

    • Causality: The reaction must be conducted under anhydrous and inert conditions as the demethylating agent, boron tribromide (BBr₃), is extremely reactive towards water. The low temperature is crucial to control the exothermicity of the reaction and prevent side reactions.

  • Addition of Demethylating Agent:

    • Procedure: Add a solution of boron tribromide (BBr₃) in DCM dropwise to the cooled solution of the starting material. Stir at -78°C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Causality: BBr₃ is a powerful Lewis acid that coordinates to the oxygen atoms of the methoxy groups, facilitating the cleavage of the methyl-oxygen bond to form the dihydroxy product.[1]

  • Quenching and Workup:

    • Procedure: Carefully and slowly quench the reaction by adding methanol, followed by water. The product will precipitate.

    • Causality: Methanol is added first to react with any excess BBr₃ in a controlled manner. The subsequent addition of water hydrolyzes the boron intermediates, liberating the final DHICA product.

  • Purification:

    • Procedure: Collect the solid by filtration, wash with cold water, and dry to yield 5,6-dihydroxyindole-2-carboxylic acid (DHICA).

    • Causality: This affords the target molecule for studies in melanogenesis, polymer chemistry, and materials science.

Scaffold for Novel Therapeutics

The indole-2-carboxylic acid framework itself is a promising scaffold for drug discovery. Derivatives have been investigated as inhibitors of various enzymes and receptors. For example, modified indole-2-carboxylic acids have been designed and synthesized as novel HIV-1 integrase strand transfer inhibitors (INSTIs), demonstrating that this core structure can be adapted to target specific biological pathways.[7] The methoxy groups on the benzene ring of this compound provide synthetic handles for further functionalization, allowing for the creation of diverse libraries of compounds for screening.

Conclusion

This compound is a compound of significant strategic importance in synthetic and medicinal chemistry. Its value is not derived from its own biological activity but from its role as a stable and versatile intermediate. By providing a protected route to the synthesis of DHICA, it enables critical research into melanin and the development of novel biomaterials. Furthermore, its core structure represents a validated starting point for the development of new therapeutic agents. The robust and well-understood synthetic protocols associated with this molecule ensure its continued relevance and utility for researchers and drug development professionals.

References

  • BLDpharm. 88210-96-2|this compound.
  • Thermo Fisher Scientific. 5,6-Dimethoxyindole-2-carboxylic acid, 98% 1 g.
  • PubChem. 5,6-Dimethoyxindole-2-carboxylic acid | C11H11NO4 | CID 139035.
  • Barabanov, M. A., et al. (2021). Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid – biosynthetic precursor of melanins (microreview). Chemistry of Heterocyclic Compounds, 57(4), 347-349. [Link]
  • National Center for Biotechnology Information. Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid – biosynthetic precursor of melanins (microreview).
  • Echemi. 5,6,7-trimethoxy-1H-indole-2-carboxylicacid.
  • Google Patents.
  • RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.

Sources

5,6-dimethoxy-1H-indole-2-carboxylic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5,6-dimethoxy-1H-indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a key heterocyclic compound. We will delve into its fundamental physicochemical properties, established synthesis methodologies, and modern analytical techniques for its characterization. The document elucidates its significant role as a crucial intermediate in the synthesis of biologically active molecules, particularly in the context of melanin biosynthesis and its relevance to disease states such as malignant melanoma. This guide is intended to serve as a critical resource for professionals in chemical synthesis, medicinal chemistry, and drug development, offering both foundational knowledge and practical, field-proven insights.

Core Molecular Profile and Physicochemical Properties

This compound, also known by its synonym 5,6-DICA, is a substituted indole derivative.[1] Its rigid heterocyclic structure, combined with the carboxylic acid and methoxy functional groups, dictates its chemical reactivity and makes it a valuable precursor in organic synthesis. The presence of the indole nitrogen and the carboxylic acid group allows for hydrogen bonding, while the aromatic ring system is susceptible to electrophilic substitution.

Understanding its core properties is the first step in any experimental design, from selecting appropriate solvents to designing purification strategies. The key physicochemical data, computed by PubChem, are summarized below for rapid reference.[1]

PropertyValueReference
Molecular Weight 221.21 g/mol [1]
Molecular Formula C₁₁H₁₁NO₄[1]
IUPAC Name This compound[1]
CAS Number 88210-96-2[1]
Exact Mass 221.06880783 Da[1]
XLogP3-AA 1.9[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 3[1]
Topological Polar Surface Area 71.6 Ų[1]
Complexity 271[1]

Synthesis Methodologies: From Precursors to Product

The synthesis of this compound is a critical process, as it serves as a key intermediate for more complex molecules, most notably 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a direct precursor in melanin biosynthesis.[2] The choice of synthetic route often depends on the desired scale, purity requirements, and available starting materials.

Fischer Indole Synthesis: A Classic and Reliable Route

The Fischer indole synthesis is a cornerstone reaction in heterocyclic chemistry and provides a robust method for preparing indole derivatives.[2] This pathway involves the acid-catalyzed rearrangement of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine with an aldehyde or ketone.

Causality Behind Experimental Choices:

  • Starting Materials: The synthesis begins with 3,4-dimethoxyphenylhydrazine and pyruvic acid. The dimethoxy-substituted phenylhydrazine is crucial as it directly installs the required methoxy groups at the 5 and 6 positions of the final indole ring. Pyruvic acid provides the necessary carbon backbone that will form the pyrrole ring, including the C2-carboxylic acid.

  • Catalyst: Polyphosphoric acid (PPA) is often used as the acidic catalyst and solvent. Its high viscosity and dehydrating properties at elevated temperatures effectively drive the cyclization and rearrangement steps, which involve the elimination of ammonia.

  • Hydrolysis: The reaction initially yields the ethyl ester of the target acid. A subsequent alkaline hydrolysis step (e.g., using ethanolic potassium hydroxide) is required to saponify the ester to the desired carboxylic acid.[3][4]

Experimental Workflow: Fischer Indole Synthesis

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization & Rearrangement cluster_2 Step 3: Saponification A 3,4-Dimethoxyphenylhydrazine + Ethyl Pyruvate B Condensation Reaction (Mild Acidic Conditions) A->B C Ethyl [(3,4-dimethoxyphenyl)hydrazono]pyruvate B->C D Heating in Polyphosphoric Acid (PPA) C->D E Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate D->E F Alkaline Hydrolysis (e.g., KOH in Ethanol) E->F G Acidification (e.g., HCl) F->G H This compound G->H G cluster_0 Identity & Structure A Synthesized Product (Crude) B Purification (Recrystallization/Chromatography) A->B C Purity Check (TLC/HPLC) B->C D Structural Confirmation C->D MS Mass Spec (MS) Confirm MW D->MS NMR NMR (¹H, ¹³C) Confirm Connectivity D->NMR IR IR Spec Confirm Functional Groups D->IR G A This compound B Demethylation Reaction (Reagent: BBr₃) A->B Removal of Protective Methyl Groups C 5,6-dihydroxyindole-2-carboxylic acid (DHICA) [Melanin Precursor] B->C D Polymerization C->D E Melanin Pigments D->E

Sources

A Comprehensive Technical Guide to the Melting Point of 5,6-dimethoxy-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth examination of the melting point of 5,6-dimethoxy-1H-indole-2-carboxylic acid (CAS No. 88210-96-2), a crucial intermediate in the synthesis of melanins and a versatile building block in medicinal chemistry.[1][2] While a definitive, universally cited melting point for this specific compound is not consistently reported across major databases, this guide establishes the essential theoretical framework and a rigorous, authoritative experimental protocol for its accurate determination and interpretation. We will delve into the physicochemical factors that govern the melting behavior of indole derivatives, present data from structurally similar compounds to establish a probable melting range, and provide a detailed, step-by-step methodology based on United States Pharmacopeia (USP) standards. The objective is to empower researchers to generate reliable, reproducible data for assessing the identity and purity of this important molecule.

Physicochemical Identity and Significance

This compound is a key heterocyclic compound. Its structure, featuring a bicyclic indole core, a carboxylic acid group, and two methoxy substituents, allows for strong intermolecular interactions, which are critical determinants of its physical properties.

PropertyValue
IUPAC Name This compound[3]
Synonyms 5,6-DICA[3]
CAS Number 88210-96-2[3]
Molecular Formula C₁₁H₁₁NO₄[3]
Molecular Weight 221.21 g/mol [3]
Appearance Typically an off-white to beige solid

Its significance is rooted in its role as a biosynthetic precursor to melanins and its use as a scaffold in the development of novel therapeutics, including potential HIV-1 integrase inhibitors.[1][2] For these applications, verifying the purity and identity of the starting material is paramount, and melting point analysis is the first and most fundamental step in this quality control process.

The Theoretical Framework: Factors Governing Melting Point

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. This phase change occurs when the thermal energy of the molecules overcomes the forces holding them in a fixed crystal lattice. For organic molecules like this compound, several factors dictate this property.

  • Intermolecular Forces : The strength of the attraction between molecules is the primary determinant of melting point.[4] The subject molecule can engage in multiple strong interactions:

    • Hydrogen Bonding : The carboxylic acid group (-COOH) and the indole N-H group are potent hydrogen bond donors and acceptors, leading to very strong intermolecular connections.

    • Dipole-Dipole Interactions : The polar C=O and C-O bonds of the carboxyl and methoxy groups create significant dipole moments, contributing to lattice energy.

    • Van der Waals Forces : These forces, present in all molecules, increase with molecular size and surface area.[5]

  • Molecular Packing and Symmetry : Symmetrical molecules tend to pack more efficiently and tightly into a crystal lattice, which increases the energy required to disrupt the structure, resulting in a higher melting point.[4][6]

  • Presence of Impurities : Impurities disrupt the regularity of the crystal lattice, weakening the intermolecular forces. This universally leads to a depression of the melting point and a broadening of the melting range .[7] A narrow melting range (typically 0.5-2.0°C) is a strong indicator of high purity.[7]

  • Polymorphism : Polymorphism is the ability of a compound to exist in two or more different crystal structures. These polymorphs can have distinct physical properties, including different melting points. This phenomenon has been observed in the closely related compound 5-methoxy-1H-indole-2-carboxylic acid, making it a critical consideration for the title compound as well.[8][9] The specific crystallization conditions can lead to the formation of different polymorphs.

G cluster_intrinsic Intrinsic Molecular Properties cluster_extrinsic Extrinsic / Sample-Specific Factors MP Melting Point of This compound IntermolecularForces Intermolecular Forces (H-Bonding, Dipole-Dipole) MP->IntermolecularForces Determined by Packing Molecular Packing & Symmetry MP->Packing Determined by Impurities Impurities (Depress & Broaden MP) MP->Impurities Affected by Polymorphism Polymorphism (Different Crystal Forms) MP->Polymorphism Affected by

Caption: Key factors influencing the melting point of an organic compound.

Comparative Data from Structurally Related Analogs

To establish an expected melting point range for this compound, it is instructive to examine the reported values for structurally similar compounds. The indole-2-carboxylic acid scaffold consistently imparts high melting points due to its capacity for strong hydrogen bonding and planar stacking.

CompoundCAS NumberReported Melting Point (°C)
6-Bromo-1H-indole-2-carboxylic acid 16732-65-3221 - 223[10][11]
5-Methyl-1H-indole-2-carboxylic acid 10241-97-1236 - 238 (decomposes)[12]
5-Methoxy-6-azaindole-2-carboxylic acid 17288-36-7234 - 237[13]
4-Formyl-5,7-dimethoxy-1H-indole-2-carboxylic acid n/a>275[14]

This comparative data strongly suggests that this compound will be a high-melting solid, with a melting point likely exceeding 200°C.

Authoritative Protocol for Melting Point Determination (USP <741>)

For a self-validating system that ensures accuracy and reproducibility, adherence to a standardized protocol is mandatory. The following methodology is based on the United States Pharmacopeia (USP) General Chapter <741> Melting Range or Temperature , specifically for a Class Ia substance using a modern digital apparatus (Apparatus II).[15][16][17]

Experimental Protocol

1. Apparatus Calibration:

  • Prior to use, the temperature accuracy of the digital melting point apparatus must be verified.

  • Calibrate the instrument using at least three USP Melting Point Reference Standards that bracket the expected melting range of the sample.

  • The measured clear points of the standards must fall within the certified tolerance ranges. If not, the instrument must be recalibrated according to the manufacturer's instructions.[17]

2. Sample Preparation:

  • Ensure the sample of this compound is completely dry. If necessary, dry the sample in a vacuum desiccator over a suitable desiccant for 24 hours.[17]

  • Using a spatula, crush the sample into a fine powder on a clean, dry surface.

  • Charge a standard capillary tube (0.8-1.2 mm internal diameter) by tapping the open end into the powder.[16]

  • Invert the tube and tap the sealed end gently on a hard surface to pack the powder into a tight column at the bottom.

  • The final packed column height should be between 2.5 and 3.5 mm.[17]

3. Measurement Procedure:

  • Rapid Preliminary Scan (Optional but Recommended): Set a high ramp rate (e.g., 10-20 °C/min) to quickly determine an approximate melting point. This saves time in the precise measurement step.

  • Precise Determination:

    • Set the starting temperature to at least 10°C below the approximate melting point found in the preliminary scan.

    • Set the heating ramp rate to 1 °C/min .[17]

    • Once the temperature has stabilized, insert the packed capillary tube into the heating block.

    • Observe the sample closely through the magnified viewing port.

    • Record the Onset Point (T₁) : The temperature at which the first drop of liquid is observed, or when the column is observed to collapse against the capillary wall.[17]

    • Record the Clear Point (T₂) : The temperature at which the sample becomes completely liquid.

    • The reported melting point is the range from T₁ to T₂.

  • Perform the determination in triplicate to ensure consistency.

G Start Start Calibrate 1. Calibrate Apparatus (USP Standards) Start->Calibrate Prepare 2. Prepare Sample (Dry, Powder, Pack Capillary) Calibrate->Prepare Scan 3. Perform Rapid Scan (Find Approx. MP) Prepare->Scan Measure 4. Precise Measurement (Ramp Rate = 1°C/min) Scan->Measure Record 5. Record Range (T₁ Onset to T₂ Clear) Measure->Record End End Record->End

Caption: Standard workflow for USP-compliant melting point determination.

Interpretation and Validation of Results

The data obtained from the melting point determination provides crucial insights into both the identity and purity of the sample.

  • Purity Assessment :

    • Sharp Melting Range (e.g., T₂ - T₁ ≤ 2°C) : This is indicative of a highly pure sample.

    • Broad Melting Range (e.g., T₂ - T₁ > 2°C) : This suggests the presence of impurities, which disrupt the crystal lattice and cause the substance to melt over a wider temperature range.[7]

  • Identity Confirmation (Mixed Melting Point Technique) :

    • This is a powerful and definitive test to confirm the identity of a synthesized compound against an authentic reference standard.[16]

    • Procedure : An intimate 1:1 mixture of the synthesized sample and the authentic standard is prepared by grinding them together. The melting point of this mixture is then determined using the same protocol.

    • Interpretation :

      • No Depression or Broadening : If the mixture's melting point is sharp and identical to that of the individual components, the synthesized sample is confirmed to be the same compound as the standard.

      • Depression and Broadening : If the mixture melts at a lower temperature and over a broader range, the synthesized sample is not the same compound as the standard.

G rect_node rect_node Start Melting Point Range Determined IsRangeSharp Is Range Sharp? (e.g., <= 2°C) Start->IsRangeSharp HighPurity High Purity Indicated IsRangeSharp->HighPurity Yes Impure Impurities Likely Present IsRangeSharp->Impure No MixedMP Perform Mixed MP Test with Authentic Standard HighPurity->MixedMP IsMPDepressed Is Mixed MP Depressed & Broad? MixedMP->IsMPDepressed IdentityConfirmed Identity Confirmed IsMPDepressed->IdentityConfirmed No NotIdentical Compounds Not Identical IsMPDepressed->NotIdentical Yes

Caption: Logical workflow for interpreting melting point data for purity and identity.

Conclusion

The melting point of this compound is a fundamental physical constant that serves as a reliable indicator of both purity and identity. While literature values are not consistently reported, a high melting point, likely in excess of 200°C, is expected based on its molecular structure and data from close analogs. For any research or development application, this value must be confirmed experimentally. By adhering to the rigorous, self-validating protocol detailed in this guide, which is grounded in authoritative USP standards, researchers can confidently determine the melting point, interpret the results, and ensure the quality of this vital chemical compound for its downstream applications in science and medicine.

References

  • Factors Affecting Melting Point: Definition, Examples, Diagrams. (n.d.). Unacademy.
  • Sciencing. (2022, March 24). What Factors Affect Melting Point?.
  • Chemistry For Everyone. (2025, January 31). What Affects Melting Point Of Organic Compounds?. YouTube.
  • Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry.
  • Kuujia. (n.d.). Cas no 16732-65-3 (6-bromo-1H-indole-2-carboxylic acid).
  • Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide.
  • Postovsky Institute of Organic Synthesis. (n.d.). Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid.
  • Scribd. (n.d.). USP 741 Melting Point or Range.
  • USP. (n.d.). <741> MELTING RANGE OR TEMPERATURE. uspbpep.com.
  • Chemical Synthesis Database. (2025, May 20). 4-formyl-5,7-dimethoxy-1H-indole-2-carboxylic acid.
  • PubChem. (n.d.). 5,6-Dimethoyxindole-2-carboxylic acid.
  • University of Calgary. (n.d.). Melting point determination.
  • MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.
  • ResearchGate. (2025, October 12). (PDF) Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.
  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia.
  • USP. (2011, December 2). <741> MELTING RANGE OR TEMPERATURE.
  • Royal Society of Chemistry. (2024, March 18). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
  • Semantic Scholar. (2024, May 8). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray.

Sources

Foreword: The Crucial Role of Solubility in Advancing Pharmaceutical Candidates

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of 5,6-dimethoxy-1H-indole-2-carboxylic acid

In the landscape of drug discovery and development, the intrinsic properties of a molecule dictate its journey from a laboratory curiosity to a potential therapeutic agent. Among these, solubility stands as a paramount parameter, fundamentally influencing a drug's bioavailability, efficacy, and eventual formulation design.[1][2][3] Poor aqueous solubility is a major hurdle, with over 40% of new chemical entities being practically insoluble in water, which can lead to inadequate drug absorption and variable therapeutic outcomes.[1][4] This guide provides a comprehensive examination of the solubility profile of this compound, a substituted indole derivative of research interest, particularly noted in studies related to malignant melanoma.[5] As a Senior Application Scientist, my objective is not merely to present data, but to provide a foundational understanding of why this molecule behaves as it does and how its solubility can be rigorously and reliably characterized. This document is structured to empower researchers, scientists, and drug development professionals with the necessary theoretical framework and practical methodologies to effectively manage this critical physicochemical attribute.

Physicochemical Landscape of this compound

Before delving into experimental solubility, it is essential to understand the structural and chemical attributes of the molecule. These properties provide a predictive basis for its behavior in various solvent systems. The key physicochemical parameters for this compound are summarized below.

Table 1: Physicochemical Properties

Property Value Source Significance for Solubility
Molecular Formula C₁₁H₁₁NO₄ [6] Provides the elemental composition.
Molecular Weight 221.21 g/mol [6] Influences diffusion and dissolution rates.
XLogP3-AA 1.9 [6] A measure of lipophilicity; a positive value suggests a tendency to favor non-polar environments over water, indicating potentially low aqueous solubility.
Hydrogen Bond Donor Count 2 [6] The N-H of the indole and the O-H of the carboxylic acid can donate hydrogen bonds, facilitating interaction with protic solvents.
Hydrogen Bond Acceptor Count 4 [6] The two methoxy oxygens, the carbonyl oxygen, and the hydroxyl oxygen can accept hydrogen bonds, enhancing solubility in polar solvents.
Topological Polar Surface Area (TPSA) 71.6 Ų [6] Represents the surface area of polar atoms; a value in this range is generally associated with good cell permeability but also indicates significant potential for interaction with polar solvents.

| Acidity (pKa) | Not explicitly found, but predicted to be acidic | | As a carboxylic acid, it will have an acidic pKa. This is the most critical factor for its pH-dependent aqueous solubility. |

The molecule's structure contains a hydrophobic indole core, but this is functionalized with polar groups: two methoxy groups and a carboxylic acid. The XLogP value of 1.9 indicates a degree of lipophilicity, suggesting that aqueous solubility may be limited. However, the presence of multiple hydrogen bond donors and acceptors provides a mechanism for favorable interactions with polar solvents. Crucially, the carboxylic acid moiety is the primary determinant of its aqueous solubility profile, which will be highly sensitive to pH.

Predicted Solubility Profile

The principle of "like dissolves like" provides a qualitative framework for predicting solubility.[7] The dual nature of this compound—possessing both non-polar (indole ring) and polar (carboxylic acid, methoxy) features—suggests a nuanced solubility profile.

pH-Dependent Aqueous Solubility

The solubility of weak acids, such as carboxylic acids, is profoundly influenced by the pH of the aqueous medium.[3][8]

  • At Low pH (pH < pKa): In an acidic environment, the carboxylic acid group will be predominantly in its protonated, neutral form (-COOH). This form is less polar and therefore exhibits lower solubility in water.[9][10]

  • At High pH (pH > pKa): In a neutral to basic environment, the carboxylic acid will deprotonate to form the carboxylate anion (-COO⁻). This charged species is significantly more polar and interacts much more favorably with water molecules, leading to a dramatic increase in solubility.[9][10]

This pH-dependent behavior is a critical consideration for oral drug development, as the compound will encounter a wide range of pH environments from the stomach (highly acidic) to the intestine (progressively more neutral to slightly alkaline).[11]

Solubility in Organic Solvents

The solubility in common organic solvents can be predicted based on solvent polarity and hydrogen bonding capabilities.

Table 2: Predicted Qualitative Solubility in Organic Solvents

Solvent Class Example Solvents Predicted Solubility Rationale
Polar Aprotic DMSO, DMF, Acetonitrile (ACN) High These solvents are highly polar and can act as strong hydrogen bond acceptors, effectively solvating both the polar functional groups and, to some extent, the indole ring system.[7]
Polar Protic Methanol, Ethanol Moderate to High These solvents can both donate and accept hydrogen bonds, allowing for favorable interactions with the carboxylic acid and methoxy groups. Solubility may be slightly lower than in DMSO due to the solvent's self-association.[7]
Non-Polar Dichloromethane (DCM), Toluene Moderate to Low The lipophilic indole core will have favorable interactions with these solvents. However, the highly polar carboxylic acid group will be poorly solvated, limiting overall solubility.

| Highly Non-Polar | Hexanes, Heptane | Low | These aliphatic solvents lack the polarity and hydrogen-bonding capability to effectively solvate the polar functional groups of the molecule.[7] |

Note: This table presents a qualitative prediction. Rigorous experimental verification is essential for quantitative data.

Experimental Framework for Solubility Determination

To move from prediction to quantification, a robust experimental protocol is required. In drug development, two types of solubility are commonly measured: kinetic and thermodynamic.

  • Kinetic Solubility: This is a high-throughput measurement often used in early discovery. It assesses the concentration at which a compound, predissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[12][13] While fast, it can often overestimate the true solubility as it may reflect the properties of an amorphous or supersaturated state.[14][15]

  • Thermodynamic Solubility: This measures the true equilibrium concentration of a compound in a saturated solution. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a prolonged period.[13][15] This "gold standard" method, often the shake-flask technique, is crucial for later-stage development and formulation.[16][17]

Detailed Protocol: Thermodynamic Solubility via the Shake-Flask Method

This protocol describes a self-validating system for determining the equilibrium solubility of this compound in various aqueous buffers. The method is adapted from guidelines recommended by regulatory bodies and established literature.[18][19]

Objective: To determine the equilibrium solubility (thermodynamic) of the test compound at controlled temperature in buffers of physiological relevance.

Materials and Reagents:

  • This compound (solid powder)

  • HPLC-grade water, Methanol, and Acetonitrile

  • Phosphate Buffered Saline (PBS), pH 7.4

  • pH 1.2 Buffer (e.g., 0.1 N HCl or as per WHO guidelines[19])

  • pH 4.5 Acetate Buffer

  • pH 6.8 Phosphate Buffer

  • Calibrated pH meter

  • Analytical balance

  • Orbital shaker with temperature control

  • Microcentrifuge or filtration apparatus (e.g., 0.22 µm PVDF syringe filters)

  • HPLC system with UV detector

  • Autosampler vials and appropriate glassware

Experimental Workflow Diagram:

G cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Quantification prep_compound Weigh excess compound (e.g., 2-5 mg) prep_buffer Add precise volume of buffer (e.g., 1 mL) to vials prep_compound->prep_buffer Add solid to buffer shake Agitate at constant temp (e.g., 25°C or 37°C) for 24-48 hours prep_buffer->shake Seal vials check_solid Visually confirm excess solid remains shake->check_solid separate Centrifuge or Filter to remove solid particles check_solid->separate Equilibrium reached supernatant Collect clear supernatant separate->supernatant dilute Dilute supernatant with mobile phase supernatant->dilute hplc Analyze by validated HPLC-UV method dilute->hplc calculate Calculate concentration against a standard curve hplc->calculate

Sources

An In-depth Technical Guide to the Crystal Structure of 5,6-dimethoxy-1H-indole-2-carboxylic Acid for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5,6-dimethoxy-1H-indole-2-carboxylic acid is a member of the indole family, a class of heterocyclic compounds of significant interest in the fields of medicinal chemistry and materials science. The indole scaffold is a key structural motif in numerous biologically active molecules, including the essential amino acid tryptophan and the neurotransmitter serotonin. The targeted substitution of the indole ring, as with the methoxy groups at the 5 and 6 positions and a carboxylic acid at the 2 position, can profoundly influence the molecule's physicochemical properties and biological activity. Understanding the three-dimensional arrangement of molecules in the solid state, or its crystal structure, is paramount for predicting and modulating these properties. This guide provides a comprehensive analysis of the anticipated crystal structure of this compound, drawing upon established principles of crystallography and data from closely related analogs. While a definitive crystal structure for this specific molecule is not publicly available, this guide will leverage detailed crystallographic data from its close analog, 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), to provide a robust predictive model.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application in research and development. These properties are intrinsically linked to its molecular structure and will dictate its behavior in various experimental and biological systems.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₄[1]
Molecular Weight 221.21 g/mol [1]
IUPAC Name This compound[1]
CAS Number 88210-96-2[1]
Canonical SMILES COC1=C(C=C2C(=C1)C=C(N2)C(=O)O)OC[1]

Synthesis and Crystallization: A Deliberate Approach

The synthesis of this compound can be achieved through several established synthetic routes for indole derivatives. A common and effective method is the Fischer indole synthesis.[2] This approach involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone or aldehyde.

Experimental Protocol: Synthesis via Fischer Indole Synthesis
  • Preparation of the Hydrazone: 3,4-dimethoxyphenylhydrazine is reacted with pyruvic acid in a suitable solvent, such as ethanol, to form the corresponding hydrazone. The reaction is typically carried out at room temperature with stirring. The causality behind this initial step is the nucleophilic attack of the hydrazine on the carbonyl carbon of the pyruvic acid, leading to the formation of a C=N bond.

  • Cyclization: The formed hydrazone is then subjected to cyclization under acidic conditions. A mixture of polyphosphoric acid (PPA) is a common choice for this step, providing both the acidic catalyst and a high-boiling solvent medium.[2] The mixture is heated to facilitate the[3][3]-sigmatropic rearrangement, which is the key bond-forming step in the Fischer indole synthesis. This is followed by the elimination of ammonia to yield the indole ring.

  • Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid. This can be achieved by heating the ester in an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification. This step is crucial for obtaining the final carboxylic acid functional group, which is a key feature for potential biological activity and for directing the crystal packing through hydrogen bonding.

  • Purification and Crystallization: The crude product is purified by recrystallization from a suitable solvent or solvent mixture. The choice of solvent is critical for obtaining high-quality crystals suitable for X-ray diffraction analysis. A systematic screening of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, and their mixtures with water) is recommended. The slow cooling of a saturated solution is a common and effective crystallization technique. The rationale behind this is to allow the molecules to self-assemble into a highly ordered crystalline lattice, minimizing defects.

Predicted Crystal Structure: Insights from Analogs

While a specific crystal structure for this compound has not been reported, a detailed analysis of the crystal structure of the closely related 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) provides a strong foundation for a predictive model. Studies on a polymorph of MI2CA reveal that it crystallizes in the monoclinic space group P2₁/c.[4][5][6][7] This suggests that this compound is also likely to crystallize in a common centrosymmetric space group.

Intermolecular Interactions: The Driving Forces of Crystal Packing

The crystal packing of indole derivatives is governed by a network of non-covalent interactions.[8] In the case of MI2CA, the following interactions are crucial:

  • Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. In one polymorph of MI2CA, cyclic dimers are formed through strong O-H···O hydrogen bonds between the carboxylic acid moieties of two adjacent molecules.[4][5] This is a very common and stable motif in the crystal structures of carboxylic acids. The indole N-H group also participates in hydrogen bonding, acting as a donor to the oxygen atom of the methoxy group in a neighboring molecule.[4]

  • π-π Stacking: The aromatic indole rings can interact through π-π stacking interactions, contributing to the overall stability of the crystal lattice.[8]

  • C-H···O Interactions: Weaker C-H···O hydrogen bonds also play a role in the spatial arrangement of the molecules.[4]

For this compound, the presence of an additional methoxy group at the 6-position is expected to introduce further possibilities for intermolecular interactions. This second methoxy group could act as a hydrogen bond acceptor, potentially leading to a more complex and three-dimensional hydrogen bonding network. It might also influence the π-π stacking arrangement due to steric effects and altered electronic properties of the indole ring.

Predicted Crystallographic Parameters

Based on the data for MI2CA, a plausible set of crystallographic parameters for this compound can be predicted.

ParameterPredicted ValueRationale based on MI2CA Data
Crystal System MonoclinicThis is a common crystal system for organic molecules and is observed for a polymorph of MI2CA.[4][5][6][7]
Space Group P2₁/cA common centrosymmetric space group for organic molecules, also observed for a polymorph of MI2CA.[4][5][6][7]
Z (Molecules per unit cell) 4A common value for this space group.[4][5][6][7]

Experimental Workflow for Crystal Structure Determination

The definitive determination of the crystal structure of this compound would require single-crystal X-ray diffraction analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_xray X-ray Diffraction cluster_structure_solution Structure Solution & Refinement synthesis Synthesis of Compound purification Purification (Recrystallization) synthesis->purification solvent_screening Solvent Screening purification->solvent_screening crystallization Slow Evaporation / Cooling solvent_screening->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection data_collection Data Collection (Diffractometer) crystal_selection->data_collection structure_solution Structure Solution (e.g., SHELXT) data_collection->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Validation (e.g., CheckCIF) refinement->validation potential_interactions cluster_targets Potential Biological Targets cluster_outcomes Potential Biological Outcomes compound This compound receptors Serotonin Receptors compound->receptors enzymes Enzyme Active Sites compound->enzymes dna DNA Intercalation compound->dna neuro Neuromodulation receptors->neuro cancer Antiproliferative Effects enzymes->cancer antimicrobial Antimicrobial Activity enzymes->antimicrobial dna->cancer

Caption: Potential biological interactions and outcomes for this compound.

Conclusion

This technical guide has provided a comprehensive overview of the anticipated crystal structure of this compound. By leveraging data from the closely related analog, 5-methoxy-1H-indole-2-carboxylic acid, we have predicted the key intermolecular interactions and crystallographic parameters that are likely to govern its solid-state architecture. The detailed experimental protocols for its synthesis and crystal structure determination provide a clear roadmap for researchers seeking to further investigate this promising compound. A thorough understanding of its crystal structure is a critical first step in unlocking its full potential in both drug development and materials science. The insights provided herein are intended to serve as a valuable resource for scientists and researchers in these fields, facilitating the rational design of future experiments and the development of novel applications for this intriguing indole derivative.

References

  • Structure and Morphology of Indole Analogue Crystals. ACS Omega.
  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul
  • X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. PMC - NIH.
  • (PDF) Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.
  • 5,6,7-trimethoxy-1H-indole-2-carboxylic acid.
  • Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid – biosynthetic precursor of melanins (microreview). PMC - NIH.
  • (PDF) Structure elucidation and X-ray crystallographic study of 3-(naphth-1-ylmethyl)indole.
  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI.
  • X‐ray crystal structure of 4 a. | Download Scientific Diagram.
  • 5,6-Dimethoyxindole-2-carboxylic acid | C11H11NO4 | CID 139035. PubChem.
  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characteriz
  • Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul
  • 5-Methoxy-6-azaindole-2-carboxylic acid. Chem-Impex.

Sources

A Technical Guide to the Biological Activity of 5,6-Dimethoxy-1H-indole-2-carboxylic Acid: A Precursor in Eumelanin Synthesis with Unexplored Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the biological context of 5,6-dimethoxy-1H-indole-2-carboxylic acid. While direct experimental evidence for its intrinsic biological activity is not extensively documented, its significance is primarily understood through its role as a synthetic precursor and a methylated metabolite of 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a critical intermediate in the eumelanin biosynthetic pathway. The presence of 5,6-dimethoxyindole-2-carboxylic acid has been detected in the urine of patients with malignant melanoma, suggesting active metabolic pathways in these cancer cells that methylate DHICA.[1] This guide will explore the established role of this compound in the context of melanin synthesis, and further extrapolate its potential, yet unproven, activities in neuroprotection and oncology by examining the structure-activity relationships of closely related indole derivatives. We will provide detailed experimental protocols for researchers to investigate these potential activities, thereby offering a roadmap for future research into this intriguing molecule.

Introduction: The Indole Scaffold in Biology

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a vast array of biologically active molecules, including the amino acid tryptophan and the neurotransmitter serotonin.[2] Its unique electronic properties and ability to form hydrogen bonds allow indole derivatives to interact with a wide range of biological targets, leading to diverse pharmacological activities.[2] This guide focuses on this compound, a specific derivative whose biological significance is intrinsically linked to the vital process of melanogenesis.

Core Biological Role: A Nexus to Eumelanin Synthesis

The primary established biological relevance of this compound is its relationship with 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a key monomer in the formation of eumelanin, the black-brown pigment responsible for photoprotection in humans.[3][4][5]

2.1. The Eumelanin Pathway and the Place of DHICA

Eumelanin synthesis is a complex enzymatic cascade initiated from the amino acid L-tyrosine.[6] The enzyme tyrosinase catalyzes the initial steps, leading to the formation of dopaquinone.[6] This highly reactive intermediate undergoes a series of reactions to form DHICA.[7][8][9] DHICA is then oxidized, a reaction that can be catalyzed by tyrosinase-related protein 1 (TRP1) in mice and by tyrosinase itself in humans, and subsequently polymerizes to form eumelanin.[7][10][11][12]

2.2. This compound: A Methylated Metabolite and Synthetic Precursor

This compound serves as a key intermediate in the chemical synthesis of DHICA.[4] Synthetic routes often involve the creation of the dimethoxyindole structure, which is then demethylated in a final step to yield DHICA.[4]

More critically from a biological perspective, 5,6-dimethoxyindolyl-2-carboxylic acid has been identified in the urine of patients with malignant melanoma.[1] This finding strongly suggests the existence of an active O-methylation pathway within melanoma cells that converts the dihydroxyindole precursor, DHICA, into its dimethoxy form. This metabolic conversion could have several implications:

  • Modulation of Melanin Composition: Methylation of DHICA would prevent its incorporation into the melanin polymer, potentially altering the structure and properties of the resulting pigment.

  • Detoxification or Bioactivation: The methylation could be a detoxification pathway or, conversely, could lead to a metabolite with its own distinct biological activities.

  • Biomarker Potential: The presence of this metabolite in urine suggests its potential as a biomarker for melanoma, complementing other melanin-related markers like 6-hydroxy-5-methoxyindole-2-carboxylic acid.[13][14]

Below is a diagram illustrating the eumelanin pathway and the position of this compound as a methylated derivative of DHICA.

Eumelanin_Pathway Tyrosine L-Tyrosine Tyrosinase1 Tyrosinase Tyrosine->Tyrosinase1 DOPA L-DOPA Tyrosinase2 Tyrosinase DOPA->Tyrosinase2 Dopaquinone Dopaquinone Dopachrome Dopachrome Dopaquinone->Dopachrome spontaneous TRP2 TRP2 (Dopachrome tautomerase) Dopachrome->TRP2 DHICA 5,6-Dihydroxyindole- 2-carboxylic Acid (DHICA) TRP1_Tyrosinase TRP1 (mouse) / Tyrosinase (human) DHICA->TRP1_Tyrosinase Methyltransferase Catechol-O- methyltransferase (putative) DHICA->Methyltransferase Melanin Eumelanin DMICA 5,6-Dimethoxy-1H-indole- 2-carboxylic Acid Tyrosinase1->DOPA Tyrosinase2->Dopaquinone TRP2->DHICA TRP1_Tyrosinase->Melanin Oxidation & Polymerization Methyltransferase->DMICA Methylation (e.g., in Melanoma)

Caption: The Eumelanin Biosynthesis Pathway and the Metabolic Position of this compound.

Extrapolated Biological Activities: Avenues for Future Research

While direct evidence is lacking, the chemical structure of this compound allows for informed speculation about its potential biological activities based on the known functions of structurally similar molecules.

3.1. Potential as a D-Amino Acid Oxidase (DAAO) Inhibitor

D-amino acid oxidase (DAAO) is a flavoenzyme that degrades D-serine, a crucial co-agonist of the NMDA receptor in the brain.[15][16] Inhibition of DAAO is a therapeutic strategy being explored for schizophrenia and other neurological disorders.[17] Many known DAAO inhibitors are aryl carboxylic acids, a class that includes indole-2-carboxylic acid derivatives.[18][19] The carboxylic acid moiety is critical for binding to the active site of DAAO.[15][16]

The 5,6-dimethoxy substitutions on the indole ring would influence the electronic and steric properties of the molecule, which could either enhance or hinder its ability to fit into the DAAO active site. Further research is warranted to determine if this compound or its derivatives could act as DAAO inhibitors.

3.2. Potential Neuroprotective Effects

Indole derivatives are widely studied for their neuroprotective properties, often linked to their antioxidant and anti-inflammatory activities.[20][21][22][23][24] The closely related compound, 5-methoxyindole-2-carboxylic acid (MICA), has demonstrated neuroprotective effects through the inhibition of dihydrolipoamide dehydrogenase (DLDH).[25] It is plausible that the 5,6-dimethoxy derivative could possess similar or distinct neuroprotective activities. The methoxy groups could enhance its ability to scavenge reactive oxygen species.

3.3. Potential Anticancer Activity

The indole scaffold is a common feature in many anticancer agents.[2] Indole derivatives have been shown to induce apoptosis, inhibit tubulin polymerization, and target various signaling pathways in cancer cells.[2][26][27][28] Given that this compound is a metabolite found in melanoma, it is crucial to investigate its direct effects on cancer cell proliferation and survival. It could potentially have cytostatic or cytotoxic effects, or conversely, it might play a role in tumor progression. The development of novel indole-based Bcl-2 inhibitors highlights the potential of this chemical class in oncology.[2]

Experimental Protocols for Activity Assessment

To facilitate the investigation of the hypothesized biological activities of this compound, we provide the following validated experimental protocols.

4.1. Protocol 1: D-Amino Acid Oxidase (DAAO) Inhibition Assay (Coupled Enzyme Assay)

This protocol determines the inhibitory potential of the test compound on DAAO activity by measuring the production of hydrogen peroxide.

  • Principle: DAAO catalyzes the oxidation of a D-amino acid (e.g., D-serine) to produce an α-keto acid, ammonia, and hydrogen peroxide (H₂O₂). The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, leading to a measurable color change.

  • Materials:

    • Recombinant human DAAO

    • D-Serine

    • Horseradish peroxidase (HRP)

    • Amplex™ Red (or a similar chromogenic HRP substrate)

    • Sodium phosphate buffer (pH 7.4)

    • 96-well microplates (black, clear bottom)

    • Microplate reader (fluorescence)

    • This compound (test compound)

    • Known DAAO inhibitor (positive control, e.g., benzoate)

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO.

    • In a 96-well plate, add 50 µL of sodium phosphate buffer containing D-serine, HRP, and Amplex Red.

    • Add 2 µL of the test compound at various concentrations (and controls: DMSO vehicle, positive inhibitor).

    • Pre-incubate the plate for 10 minutes at 37°C.

    • Initiate the reaction by adding 50 µL of recombinant human DAAO to each well.

    • Immediately measure the fluorescence (excitation ~540 nm, emission ~590 nm) in kinetic mode for 30 minutes at 37°C.

    • Calculate the rate of reaction for each concentration of the test compound.

    • Plot the reaction rate against the inhibitor concentration and determine the IC₅₀ value.

DAAO_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Reagents Prepare Reagent Mix: D-Serine, HRP, Amplex Red in Phosphate Buffer Add_Mix Add 50 µL Reagent Mix to 96-well plate Prep_Reagents->Add_Mix Prep_Compound Prepare serial dilutions of This compound Add_Cmpd Add 2 µL of Test Compound or Controls Prep_Compound->Add_Cmpd Add_Mix->Add_Cmpd Pre_Incubate Pre-incubate for 10 min at 37°C Add_Cmpd->Pre_Incubate Add_DAAO Initiate with 50 µL of DAAO Pre_Incubate->Add_DAAO Measure_Fluorescence Kinetic Read: Fluorescence at 590 nm for 30 min Add_DAAO->Measure_Fluorescence Calculate_Rate Calculate Reaction Rate (V) Measure_Fluorescence->Calculate_Rate Plot_IC50 Plot % Inhibition vs. [Compound] and determine IC50 Calculate_Rate->Plot_IC50

Caption: Workflow for the D-Amino Acid Oxidase (DAAO) Inhibition Assay.

4.2. Protocol 2: Antiproliferative Activity (MTT Assay)

This protocol assesses the effect of the test compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where viable cells with active metabolism reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.

  • Materials:

    • Human cancer cell line (e.g., A375 melanoma, MCF-7 breast cancer)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • This compound (test compound)

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates (clear)

    • Microplate reader (absorbance)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium and add 100 µL of the diluted compound solutions to the wells. Include vehicle control (DMSO) and blank (medium only).

    • Incubate the plate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Data Presentation: A Framework for Quantifying Biological Activity

To ensure clarity and comparability of results, all quantitative data should be summarized in structured tables. Below is a template for presenting IC₅₀ values.

CompoundTarget/Cell LineAssay TypeIC₅₀ (µM) [Mean ± SD]
This compoundHuman DAAOEnzymaticTo be determined
Benzoate (Positive Control)Human DAAOEnzymaticLiterature value
This compoundA375 MelanomaMTTTo be determined
Doxorubicin (Positive Control)A375 MelanomaMTTLiterature value

Conclusion and Future Directions

This compound holds a definitive, albeit indirect, position in human biology as a metabolite of the eumelanin precursor DHICA, with its detection in melanoma patients highlighting a specific metabolic activity in these tumors. While its intrinsic biological functions remain to be elucidated, its structure suggests a compelling case for investigation into its potential as a DAAO inhibitor, a neuroprotective agent, and an anticancer compound. The experimental frameworks provided in this guide offer a robust starting point for researchers to explore these possibilities. Future studies should focus on direct enzymatic and cell-based assays to uncover the primary biological activities of this molecule, potentially revealing new therapeutic avenues for neurological disorders and cancer.

References

  • Hansson, C., & Agrup, G. (1983). Identification of 5,6-dimethoxyindolyl-2-carboxylic acid in melanotic urine.
  • BenchChem. (2025). Comparative Analysis of 5-Methoxyindole Derivatives as Antiproliferative Agents.
  • BenchChem. (2025). A Comparative Analysis of the Biological Activities of 5-Methoxy-1H-indol-2-amine and its Carboxylic Acid Analog.
  • Niwano, T., et al. (1995). High plasma level of a eumelanin precursor, 6-hydroxy-5-methoxyindole-2-carboxylic acid as a prognostic marker for malignant melanoma.
  • Ito, S., et al. (1992). 5,6-Dihydroxyindole-2-carboxylic acid is incorporated in mammalian melanin. Biochemical Journal, 284(Pt 3), 631–633.
  • J&K Scientific LLC. (n.d.). 5,6-Dimethoxyindole.
  • Zhou, B. K., et al. (1996). Polymerization of 5,6-dihydroxyindole-2-carboxylic acid to melanin by the pmel 17/silver locus protein. The Journal of biological chemistry, 271(7), 3474–3479.
  • Al-Ostoot, F. H., et al. (2022). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. Molecules, 27(19), 6537.
  • Barabanov, M. A., et al. (2021). Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid – biosynthetic precursor of melanins (microreview). Chemistry of Heterocyclic Compounds, 57(5), 451-456.
  • D'Ischia, M., et al. (1992).
  • Lee, Y., et al. (2018). Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. Bioorganic & Medicinal Chemistry, 26(22), 5877-5884.
  • Hadfield, J. A., et al. (2016). Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). Bioorganic & Medicinal Chemistry Letters, 26(15), 3671-3677.
  • Lee, Y., et al. (2018). Structural basis for potent inhibition of d-amino acid oxidase by thiophene carboxylic acids. Bioorganic & Medicinal Chemistry, 26(22), 5877-5884.
  • Caldinelli, L., et al. (2018). Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid Oxidase. Frontiers in Molecular Biosciences, 5, 59.
  • Li, W., et al. (2020). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)- 1H-indole Against Tubulin Polymerisation. Chemistry & Biodiversity, 17(10), e2000473.
  • Kågedal, B., et al. (2001). S100B protein, 5-S-cysteinyldopa and 6-hydroxy-5-methoxyindole-2-carboxylic acid as biochemical markers for survival prognosis in patients with malignant melanoma. Melanoma Research, 11(4), 359-365.
  • Ciaglia, T., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Antioxidants, 13(12), 1585.
  • Stolc, S. (2006). Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress. Central European Journal of Biology, 1(2), 246-263.
  • Ciaglia, T., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Antioxidants, 13(12), 1585.
  • Olivares, C., et al. (2001). The 5,6-dihydroxyindole-2-carboxylic acid (DHICA) oxidase activity of human tyrosinase. The Biochemical journal, 354(Pt 1), 131–139.
  • Olivares, C., et al. (2001). The 5,6-dihydroxyindole-2-carboxylic acid (DHICA) oxidase activity of human tyrosinase. Biochemical Journal, 354(1), 131-139.
  • Flori, E., et al. (2012). The eumelanin intermediate 5,6-dihydroxyindole-2-carboxylic acid is a messenger in the cross-talk among epidermal cells.
  • Barresi, E., et al. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. International Journal of Molecular Sciences, 25(1), 1.
  • Uddin, M. S., et al. (2023). Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. International Journal of Molecular Sciences, 24(12), 10334.
  • Caldinelli, L., et al. (2018). Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid Oxidase. Frontiers in molecular biosciences, 5, 59.
  • d'Ischia, M., et al. (1995). 5,6-Dihydroxyindole-2-carboxylic acid, a diffusible melanin precursor, is a potent stimulator of lipopolysaccharide-induced production of nitric oxide by J774 macrophages. Life Sciences, 57(26), PL401-PL406.
  • Ferraris, D., et al. (2008). The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors. Current medicinal chemistry, 15(16), 1580–1586.
  • Panzella, L., et al. (2023). A Model Eumelanin from 5,6-Dihydroxyindole-2-Carboxybutanamide Combining Remarkable Antioxidant and Photoprotective Properties with a Favourable Solubility Profile for Dermo-Cosmetic Applications. International Journal of Molecular Sciences, 24(4), 4048.
  • Jiménez-Cervantes, C., et al. (1994). A new enzymatic function in the melanogenic pathway. The 5,6-dihydroxyindole-2-carboxylic acid oxidase activity of tyrosinase-related protein-1 (TRP1). The Journal of biological chemistry, 269(27), 17993–18000.
  • Sugumaran, M., & Barecca, D. (2022). Nonenzymatic Spontaneous Oxidative Transformation of 5,6-Dihydroxyindole. International Journal of Molecular Sciences, 23(19), 11843.
  • Rorsman, H., et al. (1979). 5-0H-DOPA, PRODUCT OF AND SUBSTRATE FOR TYROSINASE.
  • Fairhead, M., et al. (2023). In Vitro Reconstitution of the Melanin Pathway’s Catalytic Activities Using Tyrosinase Nanoparticles. International Journal of Molecular Sciences, 24(1), 696.
  • d'Ischia, M., et al. (1998). Nitric oxide-induced oxidation of 5,6-dihydroxyindole and 5,6-dihydroxyindole-2-carboxylic acid under aerobic conditions: non-enzymatic route to melanin pigments of potential relevance to skin (photo)protection. Biochimica et Biophysica Acta, 1425(1), 27-35.
  • Chen, Q., et al. (2021). Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications. International journal of molecular sciences, 22(17), 9133.

Sources

A Technical Guide to Eumelanin Synthesis via 5,6-Dihydroxyindole-2-Carboxylic Acid (DHICA): From a Stable Dimethoxy Precursor to Polymer Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Eumelanin, the primary determinant of brown and black pigmentation in humans, is a complex heterogeneous polymer whose properties are largely defined by the ratio of its two main monomeric precursors: 5,6-dihydroxyindole (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA). DHICA-rich melanins are lighter in color, more soluble, and exhibit potent photoprotective properties, particularly against UVA and UVB radiation.[1][2] This guide provides an in-depth technical overview for researchers and drug development professionals on the synthesis, polymerization, and characterization of DHICA-based eumelanin, starting from its stable and commercially available precursor, 5,6-dimethoxy-1H-indole-2-carboxylic acid. We will explore the chemical rationale behind synthetic choices, provide detailed experimental protocols, and outline a workflow for the comprehensive characterization of the resulting melanin polymer.

Part 1: The Dichotomy of Eumelanin: DHI vs. DHICA

Melanogenesis, the process of melanin synthesis, is a complex biochemical pathway initiated by the enzymatic oxidation of L-tyrosine.[3] The pathway diverges at the level of dopachrome, which can either spontaneously decarboxylate to form 5,6-dihydroxyindole (DHI) or be enzymatically converted by dopachrome tautomerase (DCT) to 5,6-dihydroxyindole-2-carboxylic acid (DHICA).[4]

The final eumelanin polymer is a co-polymer of both DHI and DHICA units.[5][6] The ratio of these two monomers is not trivial; it fundamentally dictates the physicochemical and biological properties of the resulting pigment.

  • DHI-dominant melanin is characterized by strong intermolecular π-π stacking, leading to planar, compact, and aggregated structures. This results in a black, insoluble pigment with broad-spectrum visible light absorption.[1]

  • DHICA-dominant melanin , conversely, possesses a carboxylic acid group that introduces steric hindrance and electrostatic repulsion. This disrupts planarity and aggregation, yielding a brown, more soluble polymer with intense absorption in the UV-A and UV-B regions of the spectrum.[1][2][7]

Understanding and controlling the incorporation of DHICA is therefore critical for developing novel photoprotective agents, cosmetics, and biocompatible materials.

Part 2: The Synthetic Starting Point: this compound

The direct handling and storage of DHICA is challenging due to its catechol moiety, which is highly susceptible to auto-oxidation.[8] For this reason, synthetic strategies often commence with a more stable, protected precursor. This compound is an ideal starting material due to its commercial availability and the relative stability of its methyl-protected hydroxyl groups.[8][9] Interestingly, this methoxylated form has been identified in the urine of patients with malignant melanoma, suggesting the existence of efficient in-vivo methylation mechanisms.[10]

Fig 1. Structure of the stable precursor.
Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₁H₁₁NO₄[11]
Molecular Weight221.21 g/mol [11]
AppearanceBeige to Pale Yellow Solid[12]
CAS Number88210-96-2[11]

Part 3: Synthesis of the Active Precursor: 5,6-Dihydroxyindole-2-Carboxylic Acid (DHICA)

To function as a melanin precursor, the stable dimethoxy compound must be deprotected to reveal the reactive dihydroxy (catechol) functionality. This is a critical step, as the catechol group is essential for the subsequent oxidative polymerization. The most common and effective method for cleaving aryl methyl ethers is treatment with a strong Lewis acid, such as boron tribromide (BBr₃).

Experimental Protocol: Demethylation of this compound

Causality: Boron tribromide is a powerful demethylating agent. The boron atom acts as a Lewis acid, coordinating to the ether oxygen. This is followed by the nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the methyl-oxygen bond. This reaction must be performed under anhydrous and inert conditions to prevent the violent reaction of BBr₃ with water.

Materials:

  • This compound

  • Boron tribromide (BBr₃), 1M solution in dichloromethane (DCM)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add BBr₃ solution (2.5 equivalents) dropwise via a syringe while maintaining the temperature at -78°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the flask to 0°C in an ice bath.

  • Carefully and slowly quench the reaction by adding methanol. This will react with the excess BBr₃.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude solid (DHICA) by recrystallization or column chromatography to yield the final product.

G Fig 2. Synthetic workflow for DHICA. start 5,6-Dimethoxy-1H-indole- 2-carboxylic acid in DCM reagent Add BBr3 at -78°C start->reagent reaction Stir 12-16h, warm to RT reagent->reaction quench Quench with MeOH at 0°C reaction->quench purify Purification (Recrystallization/Chromatography) quench->purify end 5,6-Dihydroxyindole- 2-carboxylic acid (DHICA) purify->end

Fig 2. Synthetic workflow for DHICA.

Part 4: The Eumelanin Pathway and DHICA Polymerization

Within the melanosome, the fate of dopachrome is a critical bifurcation point in eumelanin synthesis. The enzyme dopachrome tautomerase (DCT) catalyzes the tautomerization of dopachrome to DHICA, preventing its spontaneous conversion to DHI.[4] This enzymatic control highlights the biological importance of producing DHICA-containing melanin.

The subsequent polymerization of DHICA into melanin is an oxidative process. In mice, this oxidation is catalyzed by tyrosinase-related protein 1 (TYRP1).[13] However, in humans, tyrosinase itself has been demonstrated to possess DHICA oxidase activity, broadening its substrate specificity compared to the murine enzyme.[14][15] Additionally, the pmel 17/silver locus protein has been identified as a factor that catalyzes the superoxide-dependent polymerization of DHICA.[13][16]

Fig 3. Simplified Eumelanin Pathway. Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Dopachrome Dopachrome Dopaquinone->Dopachrome Spontaneous DHI 5,6-Dihydroxyindole (DHI) Dopachrome->DHI Spontaneous DHICA 5,6-Dihydroxyindole- 2-carboxylic acid (DHICA) Dopachrome->DHICA DCT Melanin_DHI DHI-Melanin (Black, Insoluble) DHI->Melanin_DHI Polymerization Melanin_DHICA DHICA-Melanin (Brown, Soluble) DHICA->Melanin_DHICA Polymerization (TYR, TYRP1)

Fig 3. Simplified Eumelanin Pathway.

Part 5: In Vitro Synthesis and Characterization of DHICA-Melanin

Studying the properties of DHICA-melanin requires a reliable method for its synthesis in the laboratory. This is typically achieved through the aerobic oxidation of DHICA in a slightly alkaline aqueous solution.

Protocol: In Vitro Synthesis of DHICA-Melanin

Causality: An alkaline pH (e.g., pH 9.0) is used because it is close to the pKa of the catechol system.[7] This deprotonates the hydroxyl groups, forming the more easily oxidizable catecholate anion, which readily polymerizes in the presence of atmospheric oxygen. The resulting polymer is insoluble in acidic conditions, allowing for its isolation by precipitation.

Materials:

  • Synthesized DHICA

  • Sodium carbonate buffer (0.05 M, pH 9.0)

  • Hydrochloric acid (HCl), 1 M

  • Deionized water

  • Centrifuge

Procedure:

  • Prepare a 1 mM solution of DHICA in 0.05 M sodium carbonate buffer (pH 9.0).

  • Stir the solution vigorously in a flask open to the air at room temperature for 24-48 hours.

  • Monitor the reaction by observing the color change from colorless to dark brown and by UV-Vis spectrophotometry. The characteristic absorption peak of DHICA (~320 nm) will decrease as a broad absorption across the UVA and visible spectrum appears.[2]

  • After 24-48 hours, collect the pigmented polymer by acidifying the solution to pH 3 with 1 M HCl. This will cause the melanin to precipitate.[2]

  • Centrifuge the suspension (e.g., 7000 rpm, 10 min) to pellet the melanin.

  • Discard the supernatant. Wash the pellet three times by resuspending in 0.01 M HCl and repeating the centrifugation.[2]

  • Lyophilize the final pellet to obtain a dry powder of DHICA-melanin.

Workflow for Melanin Characterization

A multi-technique approach is necessary to fully characterize the synthesized melanin polymer.

Fig 4. Analytical workflow for melanin. cluster_techniques Characterization Techniques start Synthesized DHICA-Melanin Powder uv_vis UV-Vis Spectroscopy (Optical Properties) start->uv_vis ftir FTIR Spectroscopy (Functional Groups) start->ftir ms Mass Spectrometry (MALDI/ESI) (Oligomer Analysis) start->ms epr EPR Spectroscopy (Paramagnetic Properties) start->epr elemental Elemental Analysis (Composition, C:N Ratio) start->elemental

Fig 4. Analytical workflow for melanin.
  • UV-Visible Spectroscopy : Confirms the formation of a melanin-like polymer by showing a characteristic broad, featureless absorption that increases towards the UV region, with significant absorbance in the UVA/UVB range.[2][7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy : Identifies key functional groups. For DHICA-melanin, characteristic peaks include a broad O-H stretch, N-H stretching, and a prominent C=O stretch from the carboxylic acid group (~1685 cm⁻¹).[7]

  • Mass Spectrometry (MS) : Techniques like MALDI-MS and ESI-MS are crucial for analyzing the complex, heterogeneous nature of the polymer, providing information on the distribution of oligomeric units.[4][17][18]

  • Electron Paramagnetic Resonance (EPR) Spectroscopy : Probes the stable free radical population inherent to melanin, providing insights into its electronic structure and paramagnetic properties.[19][20]

  • Elemental Analysis : Determines the elemental composition (C, H, N, O). The carbon-to-nitrogen (C:N) molar ratio is particularly informative, with a 9:1 ratio being associated with DHICA oligomer units, distinguishing it from the 8:1 ratio of DHI units.[21]

Part 6: Beyond Pigmentation: The Unique Profile of DHICA

While its role as a melanin precursor is primary, monomeric DHICA is not merely a passive intermediate. Research has shown that DHICA itself is a biologically active molecule with functions that extend beyond pigmentation, contributing to the overall protective capacity of the melanocyte system.

  • Antioxidant and Protective Effects : DHICA has been shown to protect human keratinocytes from UVA-induced damage and apoptosis. It achieves this by enhancing the expression and activity of antioxidant enzymes.[22]

  • Cell Signaling : DHICA acts as a diffusible messenger between cells. For instance, it can stimulate the production of nitric oxide (NO) in macrophages, suggesting a role in mediating inflammatory and immune responses in the epidermis.[23]

These additional roles underscore the importance of the DCT-mediated pathway in skin homeostasis and photoprotection, suggesting that the benefits of a DHICA-rich phenotype extend beyond the optical properties of the final melanin polymer.[22]

References

  • Kishor, K. et al. (2025). Analytical Techniques for Melanin Identification and Estimation by Mass Spectrometry.
  • Orlow, S. J. et al. (1992). Synthesis and characterization of melanins from dihydroxyindole-2-carboxylic acid and dihydroxyindole.
  • ResearchGate. (n.d.).
  • Vasile, C. (n.d.). From Extraction to Advanced Analytical Methods: The Challenges of Melanin Analysis.
  • Wakamatsu, K., & Ito, S. (n.d.). Recent Advances in Characterization of Melanin Pigments in Biological Samples. MDPI.
  • Reactome Pathway Database. (n.d.). DHI and DHICA polymerize forming eumelanin.
  • Poma, A. et al. (n.d.). The eumelanin intermediate 5,6-dihydroxyindole-2-carboxylic acid is a messenger in the cross-talk among epidermal cells. PubMed.
  • Slominski, A. et al. (n.d.). Inhibitory effects of melanin monomers, dihydroxyindole-2-carboxylic acid (DHICA) and dihydroxyindole (DHI) on mammalian tyrosinase...
  • Zhou, B. K. et al. (1996). Polymerization of 5,6-dihydroxyindole-2-carboxylic acid to melanin by the pmel 17/silver locus protein. PubMed.
  • Panzella, L. et al. (n.d.). A Model Eumelanin from 5,6-Dihydroxyindole-2-Carboxybutanamide Combining Remarkable Antioxidant and Photoprotective Properties... ProQuest.
  • ResearchGate. (n.d.). Analytical Techniques for Melanin Identification and Estimation by Mass Spectrometry | Request PDF.
  • BenchChem. (2025). A Comparative Analysis of DHI- and DHICA-Derived Melanins: Structure, Properties, and Biological Activity.
  • Panzella, L. et al. (n.d.). A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid... NIH.
  • ACS Omega. (n.d.). In-Depth Analysis of the Paramagnetic Properties in DHI/DHICA-Controlled Eumelanin.
  • Aebly, A. H. et al. (2018).
  • Panzella, L. et al. (n.d.). A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid... OUCI.
  • Jimenez-Cervantes, C. et al. (n.d.). The 5,6-dihydroxyindole-2-carboxylic acid (DHICA) oxidase activity of human tyrosinase.
  • Wikipedia. (n.d.). Melanin.
  • ACS Publications. (n.d.). 5,6-Dihydroxyindole-2-carboxylic Acid–TiO2 Charge Transfer Complexes in the Radical Polymerization of Melanogenic Precursor(s). The Journal of Physical Chemistry C.
  • Kim, Y. J., & Uyama, H. (n.d.). An Updated Review of Tyrosinase Inhibitors. PMC - PubMed Central.
  • Jimenez-Cervantes, C. et al. (2001). The 5,6-dihydroxyindole-2-carboxylic acid (DHICA) oxidase activity of human tyrosinase.
  • NIH. (2021). Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid – biosynthetic precursor of melanins (microreview). PMC.
  • PubChem. (n.d.). 5,6-Dimethoyxindole-2-carboxylic acid.
  • Stanley, T. et al. (n.d.). 5,6-Dihydroxyindole-2-carboxylic acid, a diffusible melanin precursor, is a potent stimulator of lipopolysaccharide-induced production of nitric oxide by J774 macrophages. PubMed.
  • Prota, G. et al. (1983). Identification of 5,6-dimethoxyindolyl-2-carboxylic acid in melanotic urine. PubMed.
  • Zhou, B. K. et al. (n.d.). Polymerization of 5,6‐Dihydroxyindole‐2‐Carboxylic Acid to Melanin by the Pmel 17/Silver Locus Protein. Scilit.
  • ChemicalBook. (2023). 5,6-dihydroxy-1H-indole-2-carboxylic acid.

Sources

Synthesis of 5,6-Dimethoxy-1H-indole-2-carboxylic Acid: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5,6-Dimethoxy-1H-indole-2-carboxylic acid is a pivotal scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its structural motif is found in natural products and designed molecules with diverse therapeutic applications. This technical guide provides a comprehensive overview of the principal synthetic routes to this valuable indole derivative. We will delve into the mechanistic underpinnings and practical execution of the most prominent synthetic strategies, including the Fischer, Reissert, and Leimgruber-Batcho indole syntheses. This document is intended to serve as a practical resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, comparative analysis of methodologies, and a robust framework for the rational synthesis of this compound and its analogs.

Introduction: The Significance of the 5,6-Dimethoxyindole Scaffold

The indole nucleus is a privileged structure in drug discovery, renowned for its ability to interact with a wide array of biological targets. The specific substitution pattern of this compound imparts unique physicochemical properties that have been exploited in the development of novel therapeutics. This compound is a crucial precursor in the biosynthesis of melanins, the pigments responsible for coloration in most organisms.[1] Beyond its role in pigmentation, derivatives of this indole have been investigated for their potential in treating neurodegenerative diseases and metabolic disorders. A comprehensive understanding of its synthesis is therefore crucial for the advancement of these research frontiers.

This guide will explore the core chemical transformations that enable the construction of this indole ring system, providing the reader with both the theoretical foundation and the practical knowledge to select and execute the most appropriate synthetic strategy for their research endeavors.

Key Synthetic Methodologies: A Comparative Overview

The synthesis of the this compound core can be achieved through several classical and modern organic reactions. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific functional groups. Here, we will focus on three prominent and widely utilized approaches:

  • The Fischer Indole Synthesis: A venerable and versatile method that constructs the indole ring from an arylhydrazine and a carbonyl compound.[2][3]

  • The Reissert Indole Synthesis: A powerful technique for the synthesis of indole-2-carboxylic acids from o-nitrotoluenes and diethyl oxalate.[2][4]

  • The Leimgruber-Batcho Indole Synthesis: A high-yielding and popular alternative that also commences from o-nitrotoluenes.[5]

The following sections will provide a detailed examination of each of these synthetic routes.

The Fischer Indole Synthesis: A Classic Approach

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone of heterocyclic chemistry.[3] The reaction proceeds by the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and an aldehyde or ketone.[2] For the synthesis of this compound, the logical precursors are (3,4-dimethoxyphenyl)hydrazine and pyruvic acid or its ester derivative.

Mechanistic Rationale

The generally accepted mechanism for the Fischer indole synthesis involves a cascade of transformations:

  • Hydrazone Formation: The reaction initiates with the condensation of the arylhydrazine with the carbonyl compound to form a phenylhydrazone.

  • Tautomerization: The hydrazone tautomerizes to its enamine isomer.

  • [6][6]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[6][6]-sigmatropic rearrangement (a variation of the Claisen rearrangement) to form a di-imine intermediate.[3]

  • Aromatization and Cyclization: The intermediate rearomatizes, and the newly formed amino group attacks the imine carbon to form a five-membered ring.

  • Elimination: Finally, a molecule of ammonia is eliminated to afford the aromatic indole ring.

Visualizing the Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis A 3,4-Dimethoxyphenylhydrazine C Ethyl 2-((3,4-dimethoxyphenyl)hydrazono)propanoate (Hydrazone Intermediate) A->C Condensation B Ethyl Pyruvate B->C E Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate C->E Cyclization D Acid Catalyst (e.g., H2SO4, PPA) D->E G This compound E->G Saponification F Hydrolysis (e.g., NaOH, H2O/EtOH) F->G

Caption: Workflow of the Fischer Indole Synthesis.

Experimental Protocol: Fischer Indole Synthesis

Step 1: Synthesis of Ethyl 2-((3,4-dimethoxyphenyl)hydrazono)propanoate

  • To a solution of 3,4-dimethoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water, a solution of sodium nitrite in water is added dropwise at 0-5 °C to form the diazonium salt.

  • The resulting diazonium salt solution is then added to a pre-cooled solution of ethyl 2-methylacetoacetate in ethanol and water, maintaining the temperature below 5 °C.

  • A solution of sodium acetate is added portion-wise to adjust the pH to approximately 5.

  • The reaction mixture is stirred at room temperature for several hours.

  • The precipitated hydrazone is collected by filtration, washed with water, and dried under vacuum.

Step 2: Cyclization to Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate

  • The dried hydrazone (1.0 eq) is added to a mixture of ethanol and concentrated sulfuric acid.

  • The mixture is heated at reflux for a specified period, typically 1-3 hours.

  • After cooling, the reaction mixture is poured onto ice-water.

  • The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to yield the pure ethyl ester.

Step 3: Hydrolysis to this compound

  • The ethyl ester (1.0 eq) is suspended in a mixture of ethanol and an aqueous solution of sodium hydroxide.

  • The mixture is heated at reflux until the reaction is complete (monitored by TLC).

  • The ethanol is removed under reduced pressure, and the aqueous solution is diluted with water.

  • The solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • The product is collected by filtration, washed with water, and dried.

The Reissert Indole Synthesis: A Route from Nitroarenes

Mechanistic Insights

The Reissert synthesis proceeds in two key stages:

  • Condensation: The ortho-nitrotoluene is condensed with diethyl oxalate in the presence of a strong base (e.g., potassium ethoxide) to form an ethyl o-nitrophenylpyruvate.[2]

  • Reductive Cyclization: The nitro group of the pyruvate derivative is then reduced to an amine, which undergoes spontaneous intramolecular cyclization and dehydration to form the indole-2-carboxylic acid.[4]

Visualizing the Reissert Synthesis Workflow

Reissert_Indole_Synthesis A 4,5-Dimethoxy-2-nitrotoluene D Ethyl 2-(4,5-dimethoxy-2-nitrophenyl)-2-oxoacetate A->D Condensation B Diethyl Oxalate B->D C Potassium Ethoxide C->D F This compound D->F Reductive Cyclization E Reducing Agent (e.g., Zn/AcOH, Fe/AcOH) E->F

Caption: Workflow of the Reissert Indole Synthesis.

Experimental Protocol: Reissert Indole Synthesis

Step 1: Synthesis of Ethyl 2-(4,5-dimethoxy-2-nitrophenyl)-2-oxoacetate

  • To a solution of potassium ethoxide in absolute ethanol, 4,5-dimethoxy-2-nitrotoluene (1.0 eq) is added.

  • Diethyl oxalate (1.1 eq) is then added dropwise to the mixture.

  • The reaction is stirred at room temperature for several hours, during which a precipitate forms.

  • The precipitate is collected by filtration, washed with ether, and then acidified with a mineral acid to yield the crude pyruvate ester.

Step 2: Reductive Cyclization to this compound

  • The crude ethyl 2-(4,5-dimethoxy-2-nitrophenyl)-2-oxoacetate is dissolved in a suitable solvent such as acetic acid or ethanol.

  • A reducing agent, such as zinc dust or iron powder, is added portion-wise.[7]

  • The reaction mixture is heated, and the progress is monitored by TLC.

  • Upon completion, the reaction mixture is filtered to remove the metal residues.

  • The filtrate is concentrated, and the product is isolated by precipitation or extraction, followed by recrystallization.

The Leimgruber-Batcho Indole Synthesis: A Modern and Efficient Alternative

Developed in the 1970s, the Leimgruber-Batcho indole synthesis has become a popular and high-yielding method for the preparation of a wide variety of indoles.[5] It is often favored over the Fischer synthesis due to its milder conditions and the commercial availability of many substituted o-nitrotoluenes.

Mechanistic Principles

This two-step synthesis involves:

  • Enamine Formation: The o-nitrotoluene derivative reacts with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a β-dimethylamino-o-nitrostyrene (an enamine).[5]

  • Reductive Cyclization: The nitroenamine intermediate is then subjected to reduction, leading to the formation of an amino group which subsequently cyclizes and eliminates dimethylamine to afford the indole.[5]

Visualizing the Leimgruber-Batcho Synthesis Workflow

Leimgruber_Batcho_Synthesis A 4,5-Dimethoxy-2-nitrotoluene C (E)-1-(4,5-Dimethoxy-2-nitrophenyl)-N,N-dimethylmethanamine (Enamine Intermediate) A->C Condensation B DMF-DMA B->C E 5,6-Dimethoxy-1H-indole C->E Reductive Cyclization D Reducing Agent (e.g., Raney Ni/H2, Pd/C/H2) D->E G This compound E->G F Carboxylation F->G

Caption: Workflow of the Leimgruber-Batcho Indole Synthesis.

Experimental Protocol: Leimgruber-Batcho Indole Synthesis

Step 1: Synthesis of (E)-1-(4,5-Dimethoxy-2-nitrophenyl)-N,N-dimethylmethanamine

  • A mixture of 4,5-dimethoxy-2-nitrotoluene (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) is heated at a temperature of 100-120 °C.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The excess DMF-DMA and by-products are removed under reduced pressure to yield the crude enamine, which can often be used in the next step without further purification.

Step 2: Reductive Cyclization to 5,6-Dimethoxy-1H-indole

  • The crude enamine is dissolved in a suitable solvent (e.g., methanol, ethyl acetate).

  • A catalyst, such as Raney nickel or palladium on carbon, is added.[5]

  • The mixture is hydrogenated under a hydrogen atmosphere until the uptake of hydrogen ceases.

  • The catalyst is removed by filtration, and the solvent is evaporated to give the crude 5,6-dimethoxy-1H-indole.

Step 3: Carboxylation to this compound

This step is a subsequent transformation of the indole product from the Leimgruber-Batcho synthesis. A common method for introducing a carboxylic acid group at the 2-position of an indole is via Vilsmeier-Haack formylation followed by oxidation.

  • Formylation: The 5,6-dimethoxy-1H-indole is treated with a Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide) to introduce a formyl group at the 3-position, followed by rearrangement to the 2-position under certain conditions, or more directly at the 2-position using specific reagents.

  • Oxidation: The resulting indole-2-carbaldehyde is then oxidized to the carboxylic acid using a suitable oxidizing agent (e.g., potassium permanganate, silver oxide).

Quantitative Data Summary and Comparison

The choice of synthetic route can significantly impact the overall efficiency of the synthesis. The following table provides a comparative summary of typical yields and conditions for the synthesis of this compound via the discussed methods. Please note that these values are representative and can vary based on specific reaction conditions and scale.

Method Starting Materials Key Reagents Typical Overall Yield Key Advantages Key Disadvantages
Fischer Indole Synthesis 3,4-Dimethoxyphenylhydrazine, Ethyl PyruvateAcid catalyst (H₂SO₄, PPA)60-75%Versatile, well-establishedHydrazine precursors can be unstable; harsh acidic conditions
Reissert Indole Synthesis 4,5-Dimethoxy-2-nitrotoluene, Diethyl OxalateStrong base (KOEt), Reducing agent (Zn, Fe)50-65%Direct route to indole-2-carboxylic acidsRequires strong base; reduction step can have side reactions
Leimgruber-Batcho Synthesis 4,5-Dimethoxy-2-nitrotoluene, DMF-DMAReducing agent (Raney Ni, Pd/C)70-85% (for the indole)High yields, mild conditions, readily available starting materialsRequires subsequent carboxylation step

Conclusion and Future Perspectives

The synthesis of this compound can be effectively achieved through several well-established methodologies. The Fischer indole synthesis offers a classic and versatile approach, while the Reissert synthesis provides a direct route from readily available nitro compounds. For high yields and milder conditions, the Leimgruber-Batcho synthesis stands out as a superior modern alternative, despite requiring a subsequent carboxylation step.

The selection of the optimal synthetic route will be guided by factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the specific requirements of the research or development program. As the demand for novel indole-based therapeutics continues to grow, the development of even more efficient, sustainable, and scalable synthetic methods for key intermediates like this compound will remain an active and important area of chemical research.

References

  • Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16, 2241–2245. [Link]
  • Leimgruber, W.; Batcho, A. D. A New and Efficient Indole Synthesis. J. Am. Chem. Soc.1971, 93, 5331–5333. [Link]
  • Reissert, A. Ueber die Einwirkung von Oxalester auf Nitrotoluole in Gegenwart von Natriumäthylat. Ber. Dtsch. Chem. Ges.1897, 30, 1030–1053. [Link]
  • Hughes, D. L. The Fischer Indole Synthesis. Org. React.1991, 42, 335-652. [Link]
  • Cacchi, S.; Fabrizi, G.; Goggiamani, A. The Reissert Indole Synthesis. In Name Reactions in Heterocyclic Chemistry II; Li, J. J., Ed.; John Wiley & Sons, Inc.: Hoboken, NJ, USA, 2011; pp 329–346. [Link]
  • Barabanov, M. A.; Pestov, A. V. Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid – biosynthetic precursor of melanins (microreview). Chemistry of Heterocyclic Compounds2021, 57, 397-400. [Link]
  • Wikipedia contributors. Fischer indole synthesis. Wikipedia, The Free Encyclopedia. [Link]
  • Wikipedia contributors. Reissert indole synthesis. Wikipedia, The Free Encyclopedia. [Link]
  • Wikipedia contributors. Leimgruber–Batcho indole synthesis. Wikipedia, The Free Encyclopedia. [Link]

Sources

Introduction: The Indole Scaffold and the Significance of Methoxy Substitution

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5,6-dimethoxy-1H-indole-2-carboxylic Acid

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of essential biomolecules like the amino acid tryptophan and neurotransmitters such as serotonin and melatonin.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block for designing compounds that interact with a wide range of biological targets.[1] Within this vast chemical family, this compound stands out as a key synthetic intermediate and a subject of research interest. It serves as a direct precursor to 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a critical monomer in the biosynthesis of eumelanin, the primary pigment responsible for photoprotection in humans.[2] The methoxy groups at the 5 and 6 positions significantly influence the molecule's electronic and steric properties, paving the way for the development of novel therapeutics and functional materials.

This guide provides a comprehensive overview of this compound, from its synthesis and physicochemical characterization to its biological relevance and potential applications. It is designed for researchers and drug development professionals seeking a deep, practical understanding of this important heterocyclic compound.

Chemical Synthesis: Pathways to the Core Scaffold

The construction of the 5,6-dimethoxyindole-2-carboxylic acid core can be achieved through several established synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. The classical Fischer indole synthesis remains a cornerstone approach.

Key Synthetic Methodologies
  • Fischer Indole Synthesis : This is a robust and widely used method for constructing the indole ring. The process begins with the acid-catalyzed reaction of a substituted phenylhydrazine with an α-ketoacid. For the target molecule, the key step is the rearrangement of the ethyl ester of [(3,4-dimethoxyphenyl)hydrazono]pyruvic acid, typically by heating in polyphosphoric acid, followed by hydrolysis of the resulting ester.[2]

  • Hemetsberger–Knittel Synthesis : This alternative is a four-step method that provides another route to the indole core.[2] It involves the thermal or base-catalyzed decomposition of an α-azido-cinnamic ester.

  • Copper-Catalyzed Coupling : A more modern approach involves the use of copper(I) iodide (CuI) to catalyze the coupling of 2-bromo-4,5-dimethoxybenzaldehyde with ethyl isocyanoacetate.[2] This reaction is followed by a cyclization step that directly yields the ethyl ester of 5,6-dimethoxyindole-2-carboxylic acid, which is then hydrolyzed to the final product.[2]

Synthesis_Pathways cluster_fischer Fischer Indole Synthesis cluster_copper Copper-Catalyzed Coupling F_Start 3,4-Dimethoxyphenylhydrazine + Ethyl Pyruvate F_Inter Hydrazone Intermediate (Ethyl [(3,4-dimethoxyphenyl)hydrazono]propanoate) F_Start->F_Inter Condensation F_Cyclize Acid-catalyzed Cyclization (PPA) F_Inter->F_Cyclize F_Ester Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate F_Cyclize->F_Ester Final_Product This compound F_Ester->Final_Product Hydrolysis C_Start 2-Bromo-4,5-dimethoxybenzaldehyde + Ethyl Isocyanoacetate C_Inter CuI-Catalyzed Coupling & Cyclization C_Start->C_Inter C_Ester Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate C_Inter->C_Ester C_Ester->Final_Product Hydrolysis Hydrogen_Bonding cluster_dimer Cyclic Dimer Formation (Polymorph A) cluster_ribbon Ribbon/Chain Formation (Polymorph B) molA N-H C=O O-H 5-Methoxyindole-2-Carboxylic Acid molB O-H C=O N-H 5-Methoxyindole-2-Carboxylic Acid molA:o1->molB:c2 O-H···O molB:o2->molA:c1 O-H···O molC N-H O-H Molecule 1 molD C=O O-H Molecule 2 molC:o3->molD:c4 O-H···O molE N-H O-H Molecule 3 molD:o4->molE:n5 O-H···N

Caption: Hypothetical hydrogen bonding in indole-2-carboxylic acid polymorphs.

Biological Activities and Pharmacological Profile

The indole-2-carboxylic acid scaffold is a promising starting point for the development of new therapeutic agents. Derivatives have shown activity against a range of targets.

  • Neuroprotective Potential : Indole derivatives produced by gut microbiota, and specifically 5-methoxyindole-2-carboxylic acid (MI2CA), have demonstrated neuroprotective effects. [1][3]Studies have shown that MI2CA can reduce the size of ischemic areas in stroke models, decrease oxidative stress, and protect against pathology in Alzheimer's disease models. [3][4]The 5,6-dimethoxy analog is a valuable compound for further investigation in this area.

  • Antiviral Activity : The indole-2-carboxylic acid core has been identified as a potent scaffold for developing HIV-1 integrase strand transfer inhibitors (INSTIs). [5]The carboxylic acid group is crucial for chelating the two magnesium ions within the enzyme's active site, thereby inhibiting its function. [5]Structural optimization of this scaffold has led to derivatives with significant inhibitory effects. [5]

  • Metabolic Regulation : Some methoxy-substituted indole carboxylic acids have been investigated for their potential in treating diabetes and for their ability to inhibit enzymes involved in metabolic pathways. [6][3]

Detailed Experimental Protocols

The following protocols are generalized methodologies based on established chemical principles for indole synthesis and characterization. [2][7][8]

Protocol 1: Synthesis via Fischer Indole Cyclization

Objective: To synthesize this compound ethyl ester.

  • Step 1: Hydrazone Formation.

    • Dissolve 1.0 equivalent of 3,4-dimethoxyphenylhydrazine hydrochloride in ethanol.

    • Add 1.1 equivalents of sodium acetate and stir until dissolved.

    • Add 1.05 equivalents of ethyl pyruvate dropwise at room temperature.

    • Stir the reaction mixture for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, filter the mixture and wash the solid with cold ethanol to yield the crude hydrazone.

  • Step 2: Cyclization.

    • Add the dried hydrazone intermediate slowly to pre-heated polyphosphoric acid (PPA) at 80-90°C with vigorous stirring.

    • Maintain the temperature for 1-2 hours until TLC indicates the consumption of the starting material.

    • Carefully pour the hot reaction mixture onto crushed ice with stirring.

    • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is ~7.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure ethyl ester.

  • Step 3: Saponification (Hydrolysis).

    • Dissolve the purified ethyl ester in a mixture of ethanol and water.

    • Add 2-3 equivalents of potassium hydroxide and reflux the mixture for 3-5 hours. [8] * After cooling to room temperature, remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and acidify to pH 2-3 with cold 1M HCl.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Protocol 2: Spectroscopic Characterization

Objective: To confirm the structure and purity of the synthesized compound.

  • NMR Sample Preparation.

    • Dissolve 5-10 mg of the final, dried product in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. [7] * Use the residual solvent peak as the internal standard for chemical shift calibration. [7] * Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • FTIR Sample Preparation (ATR).

    • Place a small amount of the dry powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Record the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry (LC-MS).

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Inject the solution into a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source to obtain the mass-to-charge ratio.

Workflow_Biological_Investigation cluster_invitro In-Vitro Screening Start Synthesis & Purification of Target Compound Char Structural Characterization (NMR, MS, IR, Purity by HPLC) Start->Char Solubility Solubility & Stability Assessment Char->Solubility Enzyme Enzyme Inhibition Assays (e.g., HIV Integrase) Solubility->Enzyme Test Compound Cell Cell-Based Assays (e.g., Cytotoxicity, Antiviral Activity) Solubility->Cell Test Compound Antioxidant Antioxidant Capacity Assays (e.g., DPPH, ABTS) Solubility->Antioxidant Test Compound Hit Hit Identification (Active Compound) Enzyme->Hit Cell->Hit Antioxidant->Hit Hit->Start Synthesize Analogs Lead_Opt Lead Optimization (SAR Studies) Hit->Lead_Opt Proceed

Caption: Workflow for the biological evaluation of indole derivatives.

Future Perspectives

This compound is more than just a synthetic intermediate; it is a gateway to a diverse range of potentially bioactive molecules. Future research should focus on:

  • Expanding the Pharmacological Profile : A systematic evaluation of its activity in neuroprotection, antiviral, and metabolic disease models is warranted.

  • Structure-Activity Relationship (SAR) Studies : Synthesizing a library of derivatives by modifying the carboxylic acid group (e.g., amides, esters) and exploring substitutions at the N-1 position of the indole ring could lead to compounds with enhanced potency and selectivity.

  • Materials Science Applications : As a precursor to DHICA, this molecule is relevant to the development of melanin-like biomaterials for applications in coatings, cosmetics, and bioelectronics.

By leveraging the synthetic versatility and inherent biological relevance of the indole scaffold, this compound will continue to be a valuable compound for scientists and researchers in the years to come.

References

[2]Barabanov, M. A., & Sosnovskikh, V. Y. (2021). Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid – biosynthetic precursor of melanins (microreview). Chemistry of Heterocyclic Compounds, 57(5), 445-447. [Link]

[9]National Center for Biotechnology Information. (n.d.). 5,6-Dimethoyxindole-2-carboxylic acid. PubChem Compound Database. [Link]

[10]ResearchGate. (2024). (PDF) Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. ResearchGate. [Link]

[4]MDPI. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. [Link]

[1]MDPI. (2023). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. MDPI. [Link]

[3]Semantic Scholar. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray. Semantic Scholar. [Link]

[11]Journal of the American Chemical Society. (1981). Synthesis of 5,6-Dimethoxyindoles and 5,6-Dimethoxyoxindoles. A New Synthesis of Indoles. Journal of the American Chemical Society. [Link]

[5]PubMed. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. [Link]

[12]PubMed. (2024). Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. PubMed. [Link]

[8]Google Patents. (2008). WO2008072257A2 - Process for the preparation of indole derivatives. Google Patents.

[13]MDPI. (2023). An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. MDPI. [Link]

Sources

An In-Depth Technical Guide to 5,6-Dimethoxy-1H-indole-2-carboxylic Acid: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5,6-dimethoxy-1H-indole-2-carboxylic acid, a significant heterocyclic compound. We will delve into its historical discovery, detail its synthesis and characterization, and explore its pivotal role in contemporary scientific research, particularly as a precursor in the biosynthesis of melanins. This document is intended for researchers, scientists, and professionals in the fields of drug development and organic chemistry.

Introduction: The Significance of the Indole Scaffold

The indole ring system is a cornerstone of medicinal chemistry and natural products, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in various intermolecular interactions have made it a privileged scaffold in drug discovery. This compound, with its specific substitution pattern, holds a special place within this class of molecules, primarily as a key intermediate in the synthesis of 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a crucial monomer in the formation of eumelanin.

Historical Perspective and Discovery

The exploration of substituted indole-2-carboxylic acids has a rich history rooted in the early 20th century's advancements in heterocyclic chemistry. While a definitive "first synthesis" publication for this compound is not readily apparent in the historical literature, its conceptual origins can be traced to the foundational work on indole synthesis.

A significant early contribution to the synthesis of related structures was made by Harold Burton and John L. Stoves in 1937. Their work on the synthesis of 5- and 6-benzyloxyindoles and their corresponding 2-carboxylic acids utilized the Reissert indole synthesis.[1] This method involves the condensation of a substituted o-nitrotoluene with ethyl oxalate, followed by reductive cyclization to form the indole ring.[1] This pioneering work laid the groundwork for accessing a variety of substituted indole-2-carboxylic acids, including, by logical extension, the 5,6-dimethoxy analog.

The primary impetus for the synthesis of this compound in more recent times has been its role as a stable, protected precursor to 5,6-dihydroxyindole-2-carboxylic acid (DHICA).[2] DHICA is a key intermediate in the biosynthesis of melanin, but its catechol functionality makes it prone to oxidation.[2] The use of the dimethoxy-protected form allows for greater stability and easier handling during synthetic manipulations.

Synthesis and Characterization

The synthesis of this compound can be approached through several established methods of indole formation. The most common modern strategies involve the synthesis of its ethyl ester, followed by hydrolysis.

Synthetic Strategies

Two prevalent methods for the synthesis of the core indole structure are the Fischer indole synthesis and the Hemetsberger–Knittel indole synthesis. More contemporary approaches have also utilized transition-metal-catalyzed reactions.

  • Fischer Indole Synthesis: This classical method involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions. For the synthesis of the ethyl ester of this compound, the corresponding (3,4-dimethoxyphenyl)hydrazone of ethyl pyruvate would be cyclized, typically in the presence of a polyphosphoric acid catalyst.[2]

  • Hemetsberger–Knittel Indole Synthesis: This method provides a route to indole-2-carboxylates from α-azido-cinnamic esters. While not as commonly cited for this specific molecule, it remains a viable synthetic pathway.

  • Copper-Catalyzed Coupling and Cyclization: A more modern approach involves the CuI-catalyzed coupling of 2-bromo-4,5-dimethoxybenzaldehyde with ethyl isocyanoacetate, followed by cyclization to yield the ethyl ester of this compound.[2] This method offers good yields and functional group tolerance.

The following diagram illustrates a generalized workflow for the synthesis of this compound, highlighting the key intermediate.

G cluster_0 Synthesis of Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate cluster_1 Final Product Formation Start Starting Materials (e.g., 3,4-dimethoxyaniline or 2-bromo-4,5-dimethoxybenzaldehyde) Reaction Indole Ring Formation (e.g., Fischer, Hemetsberger, or Cu-catalyzed) Start->Reaction Intermediate Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate Reaction->Intermediate Hydrolysis Alkaline Hydrolysis (e.g., NaOH or KOH) Intermediate->Hydrolysis Acidification Acidification (e.g., HCl) Hydrolysis->Acidification Product This compound Acidification->Product Purification Purification (Recrystallization) Product->Purification G cluster_0 Established Role cluster_1 Potential Biological Activities (based on analogs) Core This compound DHICA 5,6-dihydroxyindole-2-carboxylic acid (DHICA) Core->DHICA Demethylation Antiviral Antiviral (e.g., HIV-1 Integrase Inhibition) Core->Antiviral Hypothesized Neuroprotection Neuroprotection Core->Neuroprotection Hypothesized EnzymeInhibition Enzyme Inhibition (e.g., IDO1/TDO) Core->EnzymeInhibition Hypothesized Melanin Eumelanin Synthesis DHICA->Melanin Polymerization

Sources

Unlocking the Therapeutic Potential of 5,6-Dimethoxy-1H-indole-2-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Within this diverse family, 5,6-dimethoxy-1H-indole-2-carboxylic acid represents a molecule of significant, yet largely untapped, therapeutic potential. While direct pharmacological data on this specific compound is emerging, its structural relationship to a class of bioactive indole-2-carboxylic acid derivatives provides a strong rationale for its investigation across several therapeutic areas. This technical guide synthesizes the available chemical and biological information surrounding this compound and its analogs, offering a comprehensive resource for researchers and drug development professionals. We will delve into its synthesis, explore its potential as a modulator of key biological targets based on the activities of related compounds, and provide detailed, actionable experimental protocols to facilitate further research and drug discovery efforts.

Introduction: The Promise of a Substituted Indole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, renowned for its ability to interact with a wide array of biological targets. The strategic placement of substituents on this bicyclic aromatic heterocycle allows for the fine-tuning of its physicochemical properties and biological activity. This compound, with its electron-donating methoxy groups at the 5 and 6 positions and a carboxylic acid moiety at the 2-position, presents a unique chemical architecture. The carboxylic acid group can act as a key pharmacophore, participating in crucial hydrogen bonding interactions with target proteins, while the dimethoxy substitution pattern influences the molecule's electronics, lipophilicity, and metabolic stability.

While the broader class of indole-2-carboxylic acid derivatives has been explored for various therapeutic applications, this compound itself remains a relatively under-investigated entity. This guide aims to bridge this knowledge gap by providing a foundational understanding of its chemistry and postulating its therapeutic potential based on the established pharmacology of its structural congeners.

Chemical Synthesis and Characterization

The synthesis of this compound can be approached through several established methods for indole ring formation. One of the most common and versatile is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from a substituted aniline and an α-ketoacid.

Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound points to 3,4-dimethoxyphenylhydrazine and pyruvic acid as key starting materials.

G target This compound intermediate [3,4-Dimethoxyphenyl)hydrazono]propanoic acid target->intermediate Fischer Indole Synthesis start1 3,4-Dimethoxyphenylhydrazine intermediate->start1 start2 Pyruvic acid intermediate->start2

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Synthesis Protocol

This protocol outlines a general procedure for the synthesis of this compound via the Fischer indole synthesis.

Materials:

  • 3,4-dimethoxyaniline

  • Sodium nitrite

  • Hydrochloric acid

  • Sodium sulfite

  • Pyruvic acid

  • Ethanol

  • Polyphosphoric acid or another suitable acid catalyst

  • Sodium hydroxide

  • Dichloromethane

  • Magnesium sulfate

  • Standard laboratory glassware and equipment

Procedure:

  • Diazotization of 3,4-dimethoxyaniline:

    • Dissolve 3,4-dimethoxyaniline in a solution of hydrochloric acid and water, and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

    • Stir the reaction mixture for 30 minutes to ensure complete formation of the diazonium salt.

  • Reduction to 3,4-dimethoxyphenylhydrazine:

    • In a separate flask, prepare a solution of sodium sulfite in water and cool it to 0-5 °C.

    • Slowly add the previously prepared diazonium salt solution to the sodium sulfite solution, keeping the temperature below 5 °C.

    • After the addition is complete, slowly add concentrated hydrochloric acid and heat the mixture to 70-80 °C for 2-3 hours.

    • Cool the mixture and neutralize with sodium hydroxide to precipitate the 3,4-dimethoxyphenylhydrazine.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Formation of the Hydrazone:

    • Dissolve the 3,4-dimethoxyphenylhydrazine in ethanol.

    • Add pyruvic acid to the solution and stir at room temperature for 1-2 hours.

    • The resulting hydrazone may precipitate out of the solution or can be isolated by removing the solvent under reduced pressure.

  • Fischer Indole Cyclization:

    • Add the crude hydrazone to polyphosphoric acid (or another suitable catalyst like sulfuric acid in ethanol).

    • Heat the mixture to 80-100 °C for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, pour the mixture onto ice and neutralize with a sodium hydroxide solution.

  • Hydrolysis of the Ester (if an ester of pyruvic acid was used):

    • If the cyclization was performed with an ester of pyruvic acid, the resulting indole-2-carboxylate ester needs to be hydrolyzed.

    • Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide.

    • Reflux the mixture for 2-3 hours.

    • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the carboxylic acid.

  • Purification:

    • Filter the crude this compound.

    • Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Potential Therapeutic Applications: An Evidence-Based Postulation

While direct therapeutic studies on this compound are limited, the well-documented activities of its structural analogs provide a strong foundation for predicting its potential therapeutic utility. The following sections explore these potential applications, drawing parallels from the established pharmacology of related indole-2-carboxylic acid derivatives.

Antiviral Activity: Targeting HIV-1 Integrase

Rationale: The indole-2-carboxylic acid scaffold has been identified as a potent inhibitor of HIV-1 integrase, a key enzyme in the viral life cycle.[1][2][3] Derivatives with this core structure have been shown to effectively block the strand transfer step of viral DNA integration into the host genome.[1][2] The mechanism of action involves the chelation of two magnesium ions within the active site of the integrase enzyme by the indole core and the C2 carboxyl group.[1][2]

Hypothesis for this compound: The presence of the essential indole-2-carboxylic acid moiety in this compound suggests its potential as an HIV-1 integrase inhibitor. The methoxy groups at the 5 and 6 positions may influence the binding affinity and pharmacokinetic properties of the molecule. Further structural optimizations, such as the introduction of a halogenated benzene ring at the C6 position or a long branch at the C3 position, have been shown to enhance the inhibitory activity of this class of compounds.[1]

G HIV_Virion HIV Virion Reverse_Transcription Reverse Transcription HIV_Virion->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration Viral_DNA->Integration Integrase Integrase Integrase->Integration Host_Genome Host Genome Integration->Host_Genome 5_6_dimethoxy_indole_2_carboxylic_acid This compound 5_6_dimethoxy_indole_2_carboxylic_acid->Integrase Inhibition G Prepare_Reagents Prepare Reagents (Buffer, DNA, Enzyme, Compound) Assay_Setup Set up Assay Plate (Buffer, vDNA, Compound) Prepare_Reagents->Assay_Setup Reaction_Initiation Initiate Reaction (Add Integrase) Assay_Setup->Reaction_Initiation Incubation Incubate at 37°C Reaction_Initiation->Incubation Reaction_Termination Stop Reaction (Add EDTA) Incubation->Reaction_Termination Detection Detect Integration Product (ELISA-based) Reaction_Termination->Detection Data_Analysis Calculate IC50 Detection->Data_Analysis

Caption: Workflow for in vitro HIV-1 integrase inhibition assay.

IDO1/TDO Enzymatic Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of this compound on IDO1 and TDO enzymatic activity.

Principle: The assay measures the conversion of tryptophan to N-formylkynurenine by IDO1 or TDO. The product can be detected spectrophotometrically after conversion to kynurenine.

Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5, containing methylene blue, ascorbic acid, and catalase for IDO1).

    • Prepare a stock solution of L-tryptophan.

    • Reconstitute recombinant human IDO1 or TDO enzyme.

    • Prepare a serial dilution of this compound in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, tryptophan, and the test compound.

    • Pre-incubate the mixture at 37 °C for 10 minutes.

    • Initiate the reaction by adding the enzyme.

    • Incubate at 37 °C for 30-60 minutes.

    • Stop the reaction by adding trichloroacetic acid.

  • Detection and Analysis:

    • Incubate the plate at 65 °C for 30 minutes to convert N-formylkynurenine to kynurenine.

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate.

    • Measure the absorbance of kynurenine at 321 nm.

    • Calculate the IC₅₀ value.

Data Summary and Future Directions

While quantitative biological data for this compound is not yet available in the public domain, the following table summarizes the reported activities for some of its close analogs, providing a benchmark for future studies.

Compound ClassTargetReported Activity (IC₅₀)Reference
Indole-2-carboxylic acid derivativeHIV-1 Integrase0.13 µM[1][2]
6-acetamido-indole-2-carboxylic acid derivativeIDO11.17 µM[4]
6-acetamido-indole-2-carboxylic acid derivativeTDO1.55 µM[4]
3-substituted 1H-indole-2-carboxylic acid derivativeCysLT₁0.0059 µM[5]

The promising activities of these related compounds strongly warrant the investigation of this compound and its derivatives. Future research should focus on:

  • Synthesis and screening: A library of derivatives based on the this compound scaffold should be synthesized and screened against a panel of relevant biological targets.

  • Structure-activity relationship (SAR) studies: Elucidating the SAR will guide the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties.

  • In vivo evaluation: Promising candidates should be advanced to in vivo models of disease to assess their efficacy and safety.

Conclusion

This compound stands as a molecule with considerable, yet underexplored, therapeutic potential. Its structural relationship to known bioactive indole-2-carboxylic acids suggests its promise as a starting point for the development of novel therapeutics in virology, oncology, and inflammatory diseases. The synthetic routes and experimental protocols detailed in this guide provide a solid framework for researchers to embark on the exciting journey of unlocking the full therapeutic potential of this intriguing indole derivative.

References

  • Wang, Y.-C., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link]
  • Li, Y., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry, 188, 112022. [Link]
  • Wang, Y.-C., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed, [Link]
  • Zhang, R.-H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(13), 9029-9040. [Link]
  • Li, J., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 6(10), 1053–1057. [Link]

Sources

5,6-dimethoxy-1H-indole-2-carboxylic acid derivatives synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5,6-Dimethoxy-1H-indole-2-carboxylic Acid Derivatives

Abstract

The this compound scaffold is a privileged structure in medicinal chemistry and materials science. As a close analog to the melanin precursor 5,6-dihydroxyindole-2-carboxylic acid (DHICA), its derivatives are of significant interest for their potential biological activities, including neuroprotective effects.[1] This guide provides a comprehensive overview of the core synthetic strategies for constructing this indole system, offers detailed experimental protocols, and discusses subsequent derivatization techniques. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable molecular framework.

Strategic Importance of the Indole Scaffold

Indole and its derivatives are fundamental heterocyclic motifs that have a profound impact on various physiological and biochemical processes.[1] The specific substitution pattern of this compound imparts unique electronic and steric properties, making it a valuable building block. Notably, its hydroxylated counterpart, DHICA, is a key monomer in the biosynthesis of melanin.[2] Research into synthetic analogs like 5-methoxyindole-2-carboxylic acid (MI2CA) has revealed potential neuroprotective properties in the context of stroke and protective effects against pathologies relevant to Alzheimer's disease.[1] The ability to reliably synthesize and functionalize this core is therefore critical for exploring its full therapeutic and technological potential.

Core Synthetic Methodologies

The construction of the this compound ring system can be approached through several classic and modern synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific functional groups.

The Reissert Indole Synthesis: A Classic and Direct Approach

The Reissert synthesis is a powerful method for creating indole-2-carboxylic acids from ortho-nitrotoluenes.[3][4] The reaction proceeds in two key stages: a base-catalyzed condensation followed by a reductive cyclization.

Causality and Mechanism: The synthesis begins with the condensation of a substituted o-nitrotoluene with diethyl oxalate. A strong base, such as potassium ethoxide, is employed to deprotonate the methyl group of the nitrotoluene, generating a carbanion.[3][4] This nucleophile then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The resulting intermediate, an ethyl o-nitrophenylpyruvate, is the direct precursor for the indole ring.[5][6]

The second stage involves the reductive cyclization of the pyruvate derivative. A reducing agent, classically zinc powder in acetic acid, reduces the nitro group to an amine.[3][4][6] The newly formed aniline then undergoes a spontaneous intramolecular condensation with the adjacent ketone, followed by dehydration, to form the aromatic indole ring.[6][7]

Workflow for Reissert Indole Synthesis

cluster_0 Step 1: Condensation cluster_1 Step 2: Reductive Cyclization cluster_2 Step 3: Hydrolysis (Optional) A 4,5-Dimethoxy-2-nitrotoluene C Ethyl 4,5-dimethoxy-2-nitrophenylpyruvate A->C KOC2H5 B Diethyl Oxalate B->C D Ethyl 4,5-dimethoxy-2-nitrophenylpyruvate E This compound ethyl ester D->E Zn, Acetic Acid F Ester Product G This compound F->G 1. KOH, Ethanol 2. HCl (aq) G Start Arylhydrazine + Pyruvic Acid Hydrazone Arylhydrazone Formation Start->Hydrazone H+ Enamine Tautomerization to Enamine Hydrazone->Enamine Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement H+ Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Intramolecular Cyclization Diimine->Cyclization Ammonia_Elim Elimination of NH3 Cyclization->Ammonia_Elim H+ Product Indole-2-carboxylic Acid Ammonia_Elim->Product

Caption: Key mechanistic steps of the Fischer indole synthesis pathway.

Modern Copper-Catalyzed Cyclization

More recent methodologies offer alternative routes that can be advantageous under certain conditions. One such method involves the copper(I) iodide-catalyzed coupling of 2-bromo-4,5-dimethoxybenzaldehyde with ethyl isocyanoacetate. [2]This is followed by an intramolecular cyclization to yield the ethyl ester of 5,6-dimethoxyindole-2-carboxylic acid. This approach avoids the use of nitro-aromatics or hydrazines, which can be beneficial for substrate scope and safety. The ester can then be hydrolyzed to the target carboxylic acid.

Experimental Protocols & Data

The following protocols are representative procedures for the synthesis of the core structure and its ethyl ester derivative.

Protocol 1: Reissert Synthesis of Ethyl 5,6-Dimethoxy-1H-indole-2-carboxylate

Step A: Condensation to form Ethyl 4,5-dimethoxy-2-nitrophenylpyruvate

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, prepare a solution of potassium ethoxide by carefully dissolving potassium metal in absolute ethanol. Alternatively, use commercially available potassium ethoxide.

  • To this solution, add 4,5-dimethoxy-2-nitrotoluene.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Add diethyl oxalate dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude pyruvate derivative.

Step B: Reductive Cyclization

  • Dissolve the crude ethyl 4,5-dimethoxy-2-nitrophenylpyruvate from the previous step in a mixture of glacial acetic acid and ethanol.

  • Heat the solution to 50-60 °C.

  • Add zinc dust portion-wise, ensuring the reaction temperature does not exceed 80 °C. The reaction is exothermic.

  • After the addition is complete, heat the mixture at reflux for 2-3 hours until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove excess zinc and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure ethyl 5,6-dimethoxy-1H-indole-2-carboxylate.

Protocol 2: Saponification to this compound
  • Dissolve the ethyl 5,6-dimethoxy-1H-indole-2-carboxylate in ethanol in a round-bottom flask.

  • Add an aqueous solution of potassium hydroxide (2-3 equivalents).

  • Heat the mixture to reflux and stir for 3-5 hours, monitoring the reaction by TLC. [8]4. After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold, dilute hydrochloric acid. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final carboxylic acid. [8]

    Property Value Source
    Molecular Formula C₁₁H₁₁NO₄ PubChem [9]
    Molecular Weight 221.21 g/mol PubChem [9]
    IUPAC Name This compound PubChem [9]

    | CAS Number | 88210-96-2 | PubChem [9]|

Table 1: Key physical and chemical properties of the target compound.

Derivatization Strategies

The synthesized this compound is a versatile intermediate for creating a library of derivatives. The primary sites for modification are the carboxylic acid group and the indole N-H.

Workflow for Synthesis and Derivatization

cluster_0 Core Synthesis cluster_1 Derivatization Pathways Start Starting Materials Core This compound Start->Core Reissert or Fischer Synthesis Amide Amide Derivatives Core->Amide Amide Coupling (EDC, HOBt) Ester Ester Derivatives Core->Ester Esterification (H+, ROH) N_Alk N-Alkylated Derivatives Core->N_Alk N-Alkylation (Base, R-X)

Caption: Overview of core synthesis and subsequent derivatization paths.

Modification of the Carboxylic Acid
  • Esterification: The carboxylic acid can be easily converted to various esters. A standard method is the Fischer esterification, which involves refluxing the acid in the desired alcohol (e.g., methanol, ethanol) with a catalytic amount of strong acid like sulfuric acid. [10]* Amidation: The formation of amides is crucial for many medicinal chemistry applications. This is typically achieved using standard peptide coupling reagents. The carboxylic acid is activated with a carbodiimide (e.g., EDC) and an activating agent (e.g., HOBt), followed by the addition of the desired primary or secondary amine to form the corresponding carboxamide.

Modification of the Indole Nitrogen
  • N-Alkylation/N-Arylation: The indole N-H is weakly acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) in an aprotic polar solvent like DMF or acetonitrile. The resulting anion can then be reacted with an electrophile, such as an alkyl halide or aryl halide (in the case of a metal-catalyzed cross-coupling), to install a substituent on the nitrogen atom.

Conclusion

The synthesis of this compound and its derivatives is a well-established field, grounded in classic named reactions like the Reissert and Fischer syntheses. These methods provide reliable and scalable access to the core scaffold. The versatility of the carboxylic acid and indole N-H functionalities allows for extensive derivatization, making this a highly valuable platform for developing novel compounds in drug discovery and materials science. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively synthesize and explore this important class of molecules.

References

  • Barabanov, M. A., Martyanov, G. S., & Pestov, A. V. (2020). Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid – biosynthetic precursor of melanins (microreview). Chemistry of Heterocyclic Compounds, 56(8), 957-959. [Link]
  • Wikipedia. (n.d.). Reissert indole synthesis.
  • Name Reactions in Organic Synthesis. (n.d.). Reissert Indole Synthesis. Cambridge University Press. [Link]
  • chemeurope.com. (n.d.). Reissert indole synthesis.
  • Sikorska, E., et al. (2024).
  • PubChem. (n.d.). 5,6-Dimethoxyindole-2-carboxylic acid. National Center for Biotechnology Information.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • Gribble, G. W. (2016). Reissert Indole Synthesis. Comprehensive Organic Name Reactions and Reagents. [Link]
  • Gribble, G. W. (2019). Reissert Indole Synthesis.
  • Name Reactions in Organic Synthesis. (n.d.). Fischer Indole Synthesis. Cambridge University Press. [Link]
  • SpectraBase. (n.d.). 1H-Indole-2-carboxylic acid, 3-(2,5-dioxo-1-pyrrolidinyl)-5,6-dimethoxy-, ethyl ester. John Wiley & Sons, Inc.
  • Sikorska, E., et al. (2024).
  • Julian, P. L., & Pikl, J. (1935). Synthesis of 5,6-Dimethoxyindoles and 5,6-Dimethoxyoxindoles. A New Synthesis of Indoles. Journal of the American Chemical Society, 57(3), 563-566. [Link]
  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]
  • Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis. YouTube. [Link]
  • Sikorska, E., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.
  • Sikorska, E., et al. (2024).
  • Al-Rashood, S. T., et al. (2022). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry, 13(1), 84-97. [Link]
  • Kumar, P., et al. (2008). Process for the preparation of indole derivatives.
  • Liu, J., et al. (2011). Synthetic method of indole-2-carboxylic acid.

Sources

An In-depth Technical Guide to the Spectroscopic Data of 5,6-dimethoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 5,6-dimethoxy-1H-indole-2-carboxylic acid

This compound belongs to the indole family, a class of heterocyclic compounds that are scaffolds in numerous biologically active molecules. The presence of the methoxy groups at the 5 and 6 positions of the indole ring, combined with the carboxylic acid functionality at the 2-position, imparts unique electronic and steric properties to the molecule, making it a valuable subject of study for researchers in organic synthesis and medicinal chemistry.

Molecular Structure and Properties:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₁₁NO₄

  • Molecular Weight: 221.21 g/mol

  • CAS Number: 88210-96-2[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit distinct signals corresponding to the different protons in the molecule. The chemical shifts are influenced by the electron-donating methoxy groups and the electron-withdrawing carboxylic acid group.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentRationale
~11.5 - 12.5Singlet (broad)1HN-H (Indole)The indole N-H proton is acidic and often appears as a broad singlet in the downfield region.
~12.0 - 13.0Singlet (broad)1HO-H (Carboxylic acid)The carboxylic acid proton is highly deshielded and acidic, resulting in a broad singlet at a very downfield chemical shift.
~7.2 - 7.4Singlet1HH-7The proton at the 7-position is a singlet due to the absence of adjacent protons for coupling.
~7.0 - 7.2Singlet1HH-4The proton at the 4-position is also a singlet.
~6.8 - 7.0Singlet1HH-3The proton at the 3-position is a singlet.
~3.8 - 4.0Singlet3HOCH₃ (at C-5 or C-6)The methoxy protons appear as a sharp singlet in this region.
~3.8 - 4.0Singlet3HOCH₃ (at C-5 or C-6)The second methoxy group's protons would also be a singlet, likely with a very similar chemical shift to the first.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain a standard one-dimensional proton spectrum.

  • Referencing: Use the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) as the internal reference.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)AssignmentRationale
~160 - 165C=O (Carboxylic acid)The carbonyl carbon of the carboxylic acid is highly deshielded.
~145 - 150C-5 and C-6The carbons bearing the electron-donating methoxy groups are deshielded and will appear in the aromatic region.
~130 - 135C-7aQuaternary carbon of the indole ring.
~125 - 130C-2The carbon bearing the carboxylic acid group.
~120 - 125C-3aQuaternary carbon of the indole ring.
~100 - 105C-3The C-3 carbon of the indole ring.
~95 - 100C-4 and C-7The C-4 and C-7 carbons of the indole ring.
~55 - 60OCH₃The carbons of the methoxy groups.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain a proton-decoupled ¹³C spectrum.

  • Referencing: Use the carbon signals of DMSO-d₆ (δ ~39.52 ppm) as the internal reference.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): A prominent peak is expected at m/z = 221, corresponding to the molecular weight of the compound.

  • Key Fragmentation Pathways:

    • Loss of a methoxy group (-OCH₃): A fragment ion at m/z = 190.

    • Loss of a carboxyl group (-COOH): A fragment ion at m/z = 176.

    • Decarboxylation (-CO₂): A fragment ion at m/z = 177.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize electron ionization (EI) at 70 eV.

  • Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted Infrared (IR) Spectroscopy Data:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3300 - 3400N-H stretchIndole N-H
~2500 - 3300 (broad)O-H stretchCarboxylic acid O-H
~1680 - 1710C=O stretchCarboxylic acid C=O
~1500 - 1600C=C stretchAromatic C=C
~1200 - 1300C-O stretchAryl ether C-O
~1000 - 1100C-O stretchAryl ether C-O

Experimental Protocol for Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze the neat sample using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Synthesis and Characterization Workflow

The synthesis of this compound is a key step in accessing its dihydroxy analog, 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a precursor to melanins.[2] A common synthetic route involves the Fischer indole synthesis.

Synthesis_Workflow 3,4-Dimethoxyaniline 3,4-Dimethoxyaniline Hydrazone Intermediate Hydrazone Intermediate 3,4-Dimethoxyaniline->Hydrazone Intermediate NaNO₂, HCl, then Ethyl 2-methylacetoacetate Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate Hydrazone Intermediate->Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate Fischer Indole Synthesis (Acid catalyst) This compound This compound Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate->this compound Hydrolysis (e.g., NaOH) Spectroscopic Characterization Spectroscopic Characterization This compound->Spectroscopic Characterization NMR, MS, IR

Caption: A generalized workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By leveraging fundamental principles and comparative data from analogous structures, a comprehensive understanding of its expected ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy features has been presented. The provided experimental protocols offer a framework for researchers to obtain and confirm this data. This information is crucial for the unambiguous identification and further investigation of this compound in various scientific disciplines.

References

  • PubChem. 5,6-Dimethoyxindole-2-carboxylic acid.
  • Barabanov, M. A., et al. (2021). Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid – biosynthetic precursor of melanins (microreview). Chemistry of Heterocyclic Compounds, 57(5), 443-445. [Link][2]

Sources

A Comprehensive Technical Guide to the Safe Handling and Application of 5,6-Dimethoxy-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5,6-dimethoxy-1H-indole-2-carboxylic acid is a member of the indole carboxylic acid family, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Its rigid bicyclic structure, featuring methoxy functional groups, makes it a valuable and versatile building block in the synthesis of more complex molecules and potential drug candidates.[1][2] Research has highlighted the therapeutic potential of the broader indole-2-carboxylic acid scaffold in areas such as neuroprotection and as HIV-1 integrase inhibitors.[3][4][5][6] The related compound, 5,6-dihydroxyindole-2-carboxylic acid (DHICA), is a known biosynthetic precursor to melanins.[7][8]

Given its utility, researchers, chemists, and drug development professionals will invariably handle this compound. While not acutely toxic in the most severe sense, it presents tangible hazards that demand rigorous safety protocols. This guide provides an in-depth, field-proven framework for the safe handling, storage, and use of this compound, grounding every recommendation in established safety principles and scientific causality.

Section 1: Physicochemical and Toxicological Profile

A foundational understanding of a compound's properties is the first step in safe handling. This section outlines the identity, physical characteristics, and known hazards of this compound.

Chemical Identity and Properties

Proper identification is critical for ensuring correct material usage and for accessing accurate safety data.

Identifier Value
IUPAC Name This compound[9]
CAS Number 88210-96-2[9][10][11]
Molecular Formula C₁₁H₁₁NO₄[9]
Molecular Weight 221.21 g/mol [9]
Appearance Beige to pale yellow solid[12]
Purity Typically ≥98%
Solubility Information not widely available; likely soluble in organic solvents like DMSO and alcohols.
Storage Temperature Keep in a dry, cool, and well-ventilated place.[10]
Toxicological Summary and Hazard Classification

Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous chemical.[10][13] The primary routes of exposure are inhalation of dust, skin contact, and eye contact.

GHS Hazard Classification:

Hazard Class Category Hazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[10][13]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[10][13]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[10][13]

Hazard Pictograms and Statements:

  • Signal Word: Warning [13]

  • GHS Pictogram:

    
    
    
  • Hazard Statements:

    • H315: Causes skin irritation.[10][13]

    • H319: Causes serious eye irritation.[10][13]

    • H335: May cause respiratory irritation.[10][13]

  • Precautionary Statements (Selected):

    • P261: Avoid breathing dust.[10][14]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[10]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15]

NFPA 704 Hazard Diamond

The National Fire Protection Association (NFPA) 704 diamond provides at-a-glance hazard information for emergency responders.[16][17] While a specific rating for this exact compound is not published, a reasonable estimation based on related indole and carboxylic acid structures is provided below for general guidance.

  • Health (Blue): 2 - Can cause temporary incapacitation or residual injury.

  • Flammability (Red): 1 - Must be preheated before ignition can occur. Combustible.[14]

  • Instability (Yellow): 0 - Normally stable, even under fire exposure conditions.

  • Special (White): (none)

Section 2: Core Safety and Handling Protocols

Adherence to a multi-layered safety strategy is non-negotiable. The "Hierarchy of Controls" provides a framework for implementing the most effective safety measures.

cluster_0 Hierarchy of Controls for Chemical Safety E Elimination (Most Effective) S Substitution E->S Eng Engineering Controls (e.g., Fume Hood) S->Eng Adm Administrative Controls (e.g., SOPs, Training) Eng->Adm PPE Personal Protective Equipment (Least Effective) Adm->PPE

Caption: The Hierarchy of Controls prioritizes safety measures.

Engineering Controls: The Primary Barrier

Engineering controls are designed to remove the hazard at the source, before it can contact the researcher.

  • Chemical Fume Hood: All work involving weighing, transferring, or dissolving solid this compound must be performed inside a certified chemical fume hood.[15][18] This is to prevent the inhalation of fine particulates, which can cause respiratory irritation.[10][19] The causality is simple: the hood's negative airflow contains and exhausts airborne powder, protecting the user's breathing zone.

Administrative Controls: Standardizing Safe Practices

These are the work practices and procedures that reduce the duration, frequency, and severity of exposure.

  • Standard Operating Procedures (SOPs): A detailed, written SOP for handling this compound must be available and understood by all users.

  • Designated Areas: Clearly mark the areas where this compound is stored and handled.

  • Training: Personnel must be trained on the specific hazards of this compound, as well as the location and use of safety equipment like showers, eyewash stations, and spill kits.

Personal Protective Equipment (PPE): The Final Defense

PPE is essential but should never be the only line of defense.[18]

  • Eye Protection: Chemical safety goggles with side shields are mandatory.[18] Standard safety glasses are insufficient as they do not protect against splashes from all angles.

  • Hand Protection: Wear nitrile gloves.[18] Inspect gloves for tears or holes before each use and dispose of them properly after handling the chemical.[20]

  • Body Protection: A buttoned lab coat and closed-toe shoes are required to protect skin from accidental contact.[18]

Step-by-Step Handling and Solution Preparation Protocol

This protocol is a self-validating system; each step is designed to minimize risk and ensure accuracy.

arrow arrow start Start: Retrieve Compound prep 1. Prepare Workspace - Don PPE - Verify fume hood function start->prep Pre-Operation weigh 2. Weighing - Place balance in hood - Use anti-static weigh boat - Tare balance - Carefully transfer solid prep->weigh Safety First dissolve 3. Dissolution - Add solvent to vessel - Slowly add weighed solid - Use magnetic stirrer weigh->dissolve Controlled Addition store 4. Storage & Cleanup - Tightly cap solution - Label container clearly - Decontaminate workspace - Dispose of waste dissolve->store Final Steps end End: Solution Prepared store->end

Caption: Workflow for safe handling and solution preparation.

  • Pre-Operation: Before retrieving the compound, don all required PPE (lab coat, goggles, gloves).[18] Ensure the chemical fume hood is on and functioning correctly.[18]

  • Weighing: Place an analytical balance inside the fume hood. Use an anti-static weigh boat or glassine paper. Carefully transfer the solid compound using a clean spatula, avoiding the creation of airborne dust.

  • Dissolution: Add the desired solvent to your receiving vessel (e.g., a beaker or flask) first. Then, slowly add the weighed solid to the solvent with stirring. This prevents clumping and minimizes splashing.

  • Storage and Cleanup: Once dissolved, tightly cap and seal the solution. Label the container with the compound name, concentration, solvent, date, and your initials. Thoroughly wipe down the balance and work surface inside the hood with an appropriate solvent. Dispose of all contaminated materials (gloves, weigh boats) in the designated chemical waste container.[21]

Section 3: Emergency Procedures and Waste Disposal

Preparedness is key to mitigating the impact of an accidental exposure or spill.

Spill Response

For small spills (a few grams) of solid material:

start Spill Detected step1 1. Alert Alert personnel in the immediate area. start->step1:f0 step2 2. Isolate Restrict access to the spill area. step1:f1->step2:f0 step3 3. Contain Gently cover the solid with an absorbent material (e.g., vermiculite) to prevent dust from becoming airborne. step2:f1->step3:f0 step4 4. Collect Carefully sweep the material into a designated chemical waste container. step3:f1->step4:f0 step5 5. Clean Decontaminate the area with a suitable solvent and paper towels. step4:f1->step5:f0 step6 6. Dispose Place all contaminated materials in a sealed waste bag for proper disposal. step5:f1->step6:f0

Caption: Step-by-step protocol for responding to a small solid spill.

  • DO NOT use water to clean up the dry powder, as this may create a slurry that is more difficult to contain. For large spills, evacuate the area and contact your institution's environmental health and safety department immediately.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.[10]

  • Inhalation: If dust is inhaled, immediately move the person to fresh air.[10] If breathing is difficult, seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water for at least 15 minutes.[10] If irritation persists, seek medical attention.[10]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do.[15] Seek immediate medical attention from an ophthalmologist.[21]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10][20]

Chemical Waste Disposal

All waste containing this compound, including unused product, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[21]

  • Collect waste in a clearly labeled, sealed container.

  • Never mix this waste with other incompatible waste streams.[21]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Section 4: Applications in Research and Development

Understanding the compound's utility provides context for its handling. This compound is primarily used as an intermediate in organic synthesis.

  • Synthetic Intermediate: Its structure is a key component for building larger, more complex molecules. It is a methylated analog of 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a precursor in melanin biosynthesis, making it relevant for research in this area.[7][8] Classical methods like the Fischer indole synthesis are used to create the core indole structure, which can then be further modified.[7]

  • Medicinal Chemistry Scaffold: The indole-2-carboxylic acid core is a "privileged scaffold" in drug discovery. Derivatives have been designed and synthesized as potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[6] The specific methoxy substitutions on this compound can be used to probe structure-activity relationships (SAR) in drug design programs.

  • Biochemical Research: Indole derivatives are used in studies to explore enzyme inhibition and metabolic pathways, which can provide insights into cellular processes and lead to new therapeutic strategies.[1]

Conclusion

This compound is a compound with considerable value in synthetic and medicinal chemistry. However, its utility is paired with hazards—skin, eye, and respiratory irritation—that necessitate a disciplined and informed approach to safety. By implementing the hierarchy of controls, utilizing appropriate engineering and administrative safeguards, and consistently wearing the correct PPE, researchers can handle this compound effectively and safely. This guide serves as a technical framework to empower scientists to minimize risk while advancing their research goals.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • Kovacs Indole Reagent | Lab Supply. Lab Supply.
  • A Comparative Analysis of the Biological Activities of 5-Methoxy-1H-indol-2-amine and its Carboxylic Acid Analog. Benchchem.
  • 5,6,7-trimethoxy-1H-indole-2-carboxylic acid. Benchchem.
  • Barabanov, M. A., et al. (2021). Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid – biosynthetic precursor of melanins (microreview). Chemistry of Heterocyclic Compounds.
  • Indole Detection Reagent - Safety D
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. (2024). Fisher Scientific.
  • 5,6-Dimethoyxindole-2-carboxylic acid | C11H11NO4 | CID 139035. PubChem.
  • 5,6-Dimethoxyindole-2-carboxylic acid, 98% 1 g. Thermo Scientific.
  • SAFETY D
  • MSDS of 5,6-dimethoxy-2,3-dihydro-1H-indole. BOC Sciences.
  • SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
  • Polak, J., et al. (2024).
  • SAFETY DATA SHEET - Pro-Lab Diagnostics. Pro-Lab Diagnostics.
  • NFPA 704 - Wikipedia. Wikipedia.
  • Life-Changing Safety Tips for Handling Labor
  • NFPA Chemicals - New Environment Inc. New Environment Inc.
  • 5-Methoxy-6-azaindole-2-carboxylic acid. Chem-Impex.
  • Julian, P. L., et al. (1953). Synthesis of 5,6-Dimethoxyindoles and 5,6-Dimethoxyoxindoles. A New Synthesis of Indoles. Journal of the American Chemical Society.
  • (PDF) Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2025).
  • An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. MDPI.
  • US NFPA R
  • Comparison of NFPA 704 and HazCom 2012 Labels. OSHA.
  • Nfpa 704 | PDF | Chlorine | Acetic Acid. Scribd.
  • 5,6-dihydroxy-1H-indole-2-carboxylic acid | 4790-08-3. ChemicalBook.
  • Process for the preparation of indole derivatives.
  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characteriz
  • Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul
  • Zhang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry.
  • Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid - biosynthetic precursor of melanins (microreview). (2021). PubMed.

Sources

Methodological & Application

Application Note: Elucidation of 5,6-dimethoxy-1H-indole-2-carboxylic acid Structure by ¹H NMR Spectroscopy in DMSO-d₆

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5,6-dimethoxy-1H-indole-2-carboxylic acid is a key heterocyclic compound, serving as a significant precursor in the synthesis of various biologically active molecules and melanin-related biopolymers[1][2]. Its structural characterization is paramount for ensuring the purity and identity of intermediates in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such organic molecules. This application note provides a comprehensive guide to the acquisition and interpretation of the ¹H NMR spectrum of this compound in deuterated dimethyl sulfoxide (DMSO-d₆).

The choice of DMSO-d₆ as the solvent is critical. Its high polarity ensures the dissolution of the carboxylic acid, while its ability to form hydrogen bonds with labile protons, such as those of the carboxylic acid and the indole N-H, shifts their resonances to a downfield region, preventing signal overlap and aiding in their identification[3][4][5].

Experimental Protocol

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of high-purity this compound.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of DMSO-d₆ (deuteration degree min. 99.8%) in a clean, dry 5 mm NMR tube[6].

  • Homogenization: Gently vortex the NMR tube to ensure complete dissolution and a homogenous solution.

  • Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shift to 0 ppm[7][8]. Alternatively, the residual solvent peak of DMSO-d₅ at δ 2.50 ppm can be used as a secondary reference[9][10].

NMR Data Acquisition
  • Instrument: A 400 MHz (or higher field) NMR spectrometer is recommended for optimal signal dispersion.

  • Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans to achieve a good signal-to-noise ratio.

    • Spectral Width: A spectral width of at least 14 ppm is advisable to encompass all proton signals, from the upfield methoxy groups to the downfield carboxylic acid proton.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds ensures complete relaxation of the protons, which is crucial for accurate integration.

Data Presentation

The anticipated ¹H NMR spectral data for this compound in DMSO-d₆ is summarized in Table 1. The chemical shifts are predicted based on the known spectrum of indole-2-carboxylic acid and the expected electronic effects of the methoxy substituents.

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationProton Assignment
~12.9broad singlet1HCOOH
~11.8singlet1HN-H
~7.2singlet1HH-4
~7.1singlet1HH-7
~7.0singlet1HH-3
~3.8singlet3HOCH₃ (at C-5)
~3.7singlet3HOCH₃ (at C-6)

Spectral Analysis and Interpretation

The ¹H NMR spectrum of this compound in DMSO-d₆ is expected to exhibit distinct signals corresponding to the aromatic protons, the indole N-H proton, the carboxylic acid proton, and the two methoxy groups.

  • Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid is anticipated to appear as a broad singlet at a very downfield chemical shift, typically in the range of 10-13 ppm in DMSO-d₆[11][12]. This significant deshielding is a result of strong hydrogen bonding with the DMSO-d₆ solvent.

  • Indole N-H Proton: The indole N-H proton is also expected to be in the downfield region, likely around 11.8 ppm, appearing as a singlet[13]. Its chemical shift is sensitive to solvent and concentration.

  • Aromatic Protons (H-3, H-4, H-7):

    • The H-3 proton of the indole ring is expected to be a singlet around 7.0 ppm.

    • The H-4 and H-7 protons on the benzene ring will also appear as singlets, a consequence of the substitution pattern. The electron-donating methoxy groups at positions 5 and 6 will shield these protons, shifting them upfield compared to the parent indole-2-carboxylic acid. Their expected chemical shifts are around 7.2 ppm and 7.1 ppm, respectively.

  • Methoxy Protons (-OCH₃): The two methoxy groups will each give rise to a sharp singlet, integrating to three protons each. They are expected in the range of 3.7-3.8 ppm[14]. Due to their similar chemical environments, their signals may be very close or even overlap.

Molecular Structure and Proton Assignment

To visually correlate the predicted spectral data with the molecular structure, the following diagram illustrates the proton assignments for this compound.

Caption: Molecular structure of this compound with key protons labeled.

Conclusion

This application note details the expected ¹H NMR spectrum of this compound in DMSO-d₆ and provides a robust protocol for its acquisition. The interpretation of the spectrum is straightforward, with distinct signals for all the protons in the molecule. The use of DMSO-d₆ is advantageous for observing the labile carboxylic acid and N-H protons. This guide serves as a valuable resource for researchers in synthetic chemistry and drug development for the routine characterization of this important indole derivative.

References

  • The Royal Society of Chemistry. (2025). 1H NMR (400 MHz, DMSO-d6) δ 1.39.
  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509. [Link]
  • Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. University of Basrah.
  • Wikipedia. (n.d.). Deuterated DMSO.
  • ResearchGate. (n.d.). 1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in....
  • George Mason University. (2020). NMR Samples Experimental 1H-NMR spectrum interpretation Peaks to be disregarded.
  • ResearchGate. (n.d.). 1 H-NMR spectrum (DMSO- d 6 ) of di carboxylic acid 3f Scheme 2....
  • Mao, J. D., & Schmidt-Rohr, K. (2004). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 68(13), 2779-2791.
  • Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid. (n.d.).
  • Modgraph. (2005). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts.
  • PubChem. (n.d.). 5,6-Dimethoyxindole-2-carboxylic acid.
  • ResearchGate. (2025). (PDF) Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.
  • MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.
  • The Royal Society of Chemistry. (n.d.). Supporting Information of Opposite swelling characteristics through changing the connectivity in a biopolymeric hydrogel based on glycogen.
  • ResearchGate. (2016). Why do I have a carboxylic acid (-OH) peak missing in an NMRspectrum?.
  • The Royal Society of Chemistry. (n.d.). 1H NMR (DMSO-d6).
  • ACD/Labs. (n.d.). Methoxy groups just stick out.
  • Semantic Scholar. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray.
  • ResearchGate. (n.d.). The ¹H NMR chemical shifts obtained in DMSO-d6 presented for protons....
  • ResearchGate. (2025). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxideversus chloroform solvent on1H chemical shifts | Request PDF.
  • National Institutes of Health. (n.d.). A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof.
  • RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
  • ResearchGate. (n.d.). 1H NMR Spectrum for HL2 in DMSO-d6 at 20 °C.

Sources

Application Note: Structural Elucidation of 5,6-dimethoxy-1H-indole-2-carboxylic acid using 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analysis of 5,6-dimethoxy-1H-indole-2-carboxylic acid using 13C Nuclear Magnetic Resonance (NMR) spectroscopy. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This application note details the theoretical basis for the expected chemical shifts, provides a step-by-step protocol for sample preparation and data acquisition, and offers insights into the interpretation of the resulting spectrum. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Introduction: The Significance of 13C NMR in Heterocyclic Chemistry

This compound is a member of the indole family, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The precise structural characterization of such molecules is paramount for understanding their function and for the development of new therapeutic agents.

13C NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By probing the carbon framework, it provides detailed information about the chemical environment of each carbon atom. For substituted indoles, 13C NMR is particularly powerful for confirming the substitution pattern on the aromatic ring and for verifying the integrity of the heterocyclic core. This note will guide the user through the process of obtaining and interpreting a high-quality 13C NMR spectrum of this compound.

Molecular Structure and Predicted 13C NMR Chemical Shifts

The structure of this compound, with the IUPAC name this compound, is shown below.[1] The numbering of the carbon atoms is crucial for the assignment of the NMR signals.

this compound structure with numbered carbons

Figure 1. Chemical structure of this compound with standard IUPAC numbering.

The expected 13C NMR chemical shifts are influenced by the electronic effects of the substituents on the indole ring. The methoxy groups (-OCH3) at positions C-5 and C-6 are electron-donating, causing a shielding effect (upfield shift) on the directly attached carbons and other carbons in conjugation. Conversely, the carboxylic acid group (-COOH) at C-2 is electron-withdrawing, leading to a deshielding effect (downfield shift) on C-2.

Based on data from similar substituted indole derivatives and established substituent effects, a table of predicted chemical shifts has been compiled.[2][3] These predictions serve as a guide for the spectral assignment.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-2138 - 142Deshielded by the directly attached electron-withdrawing carboxylic acid group.
C-3105 - 109Shielded due to its position in the electron-rich pyrrole ring.
C-3a125 - 129Quaternary carbon at the ring junction.
C-495 - 99Shielded by the electron-donating effect of the C-5 methoxy group.
C-5150 - 154Deshielded due to the directly attached oxygen of the methoxy group.
C-6145 - 149Deshielded due to the directly attached oxygen of the methoxy group.
C-7100 - 104Shielded by the electron-donating effect of the C-6 methoxy group.
C-7a130 - 134Quaternary carbon at the ring junction.
-COOH165 - 170Typical chemical shift for a carboxylic acid carbon.[4]
5-OCH356 - 60Typical chemical shift for a methoxy carbon attached to an aromatic ring.
6-OCH356 - 60Typical chemical shift for a methoxy carbon attached to an aromatic ring.

Experimental Protocol: From Sample Preparation to Data Acquisition

A robust and well-defined experimental protocol is essential for obtaining a high-quality and reproducible 13C NMR spectrum.

Materials and Reagents
  • This compound

  • Deuterated dimethyl sulfoxide (DMSO-d6)

  • 5 mm NMR tubes

  • Glass Pasteur pipettes

  • Glass wool

  • Vortex mixer

  • Centrifuge (optional)

Rationale for Solvent Selection

DMSO-d6 is the recommended solvent for this analysis. Its choice is predicated on several factors:

  • Solubility: this compound exhibits good solubility in DMSO-d6, which is crucial for achieving a sufficient concentration for 13C NMR, a technique known for its low natural abundance and sensitivity.[5][6]

  • Chemical Shift Range: The solvent signals of DMSO-d6 (septet at ~39.5 ppm) do not overlap with the expected signals of the analyte.[7]

  • Hydrogen Bonding: The carboxylic acid and N-H protons will readily exchange with deuterium in solvents like D2O or methanol-d4, which can sometimes lead to peak broadening. DMSO-d6 is aprotic and can act as a hydrogen bond acceptor, often resulting in sharper signals for these protons in the 1H NMR spectrum, which can be useful for full characterization.

Step-by-Step Sample Preparation
  • Weighing the Sample: Accurately weigh 20-50 mg of this compound. A higher concentration is generally preferred for 13C NMR to reduce acquisition time.[8][9]

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of DMSO-d6.

  • Mixing: Vortex the vial until the sample is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.

  • Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the solution into a clean 5 mm NMR tube. This is a critical step to ensure good magnetic field homogeneity.[5] A simple and effective method is to use a Pasteur pipette with a small plug of glass wool.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Instrument and Acquisition Parameters

The following parameters are recommended for a standard proton-decoupled 13C NMR experiment on a 400 MHz (or higher) spectrometer.

ParameterRecommended ValueRationale
Pulse Programzgpg30 or similarStandard proton-decoupled pulse sequence with a 30° pulse angle to allow for faster relaxation and a shorter experimental time.
Spectral Width0 - 200 ppmTo encompass all expected carbon signals.
Acquisition Time1 - 2 secondsA sufficient duration to ensure good digital resolution.
Relaxation Delay (D1)2 secondsAllows for adequate relaxation of the carbon nuclei between scans, which is particularly important for quaternary carbons.
Number of Scans (NS)1024 - 4096A sufficient number of scans is required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the 13C isotope.
Temperature298 K (25 °C)Standard operating temperature.

Visualization of the Analytical Workflow

The logical flow from sample preparation to final data analysis is depicted in the following diagram.

Caption: Workflow for the 13C NMR analysis of this compound.

Data Interpretation and Discussion

The interpretation of the 13C NMR spectrum involves assigning each observed resonance to a specific carbon atom in the molecule.

General Regions of the Spectrum
  • 165-170 ppm: The signal for the carboxylic acid carbon (-COOH) is expected in this downfield region.

  • 95-160 ppm: The aromatic and heterocyclic carbons of the indole ring will appear in this range. The carbons directly attached to the oxygen atoms of the methoxy groups (C-5 and C-6) will be the most deshielded in this group.

  • 55-60 ppm: The two methoxy carbons (-OCH3) will resonate in this region.

Distinguishing Between Similar Carbons

Advanced NMR techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH2, and CH3 groups. For quaternary carbons, Heteronuclear Multiple Bond Correlation (HMBC) experiments can be used to establish long-range correlations with protons, aiding in their unambiguous assignment.

Trustworthiness and Self-Validation

The protocol described herein is designed to be self-validating. The expected chemical shift ranges are based on established principles of NMR spectroscopy and literature data for similar compounds. By following the detailed sample preparation and acquisition parameters, the user can be confident in obtaining a high-quality spectrum. The final spectral interpretation should be consistent with the predicted chemical shifts and the known electronic effects of the substituents. Any significant deviation from the expected values may indicate the presence of impurities or an incorrect molecular structure, prompting further investigation.

Conclusion

13C NMR spectroscopy is a powerful and reliable technique for the structural analysis of this compound. This application note provides a comprehensive framework, from theoretical predictions to practical experimental protocols and data interpretation, to guide researchers in the successful application of this technique for the characterization of this and similar heterocyclic compounds.

References

  • Panasenko, A. A., Caprosh, O., Radul, O., & Rekhter, M. (1994).
  • BenchChem. (2025).
  • Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987).
  • MDPI. (2011).
  • University of Reading.
  • Iowa State University.
  • University College London.
  • ResearchG
  • PubChem. (2025). 5,6-Dimethoyxindole-2-carboxylic acid | C11H11NO4 | CID 139035.
  • Oregon St
  • ChemicalBook. Indole-3-acetic acid(87-51-4) 13C NMR spectrum.
  • Wiley. 13C NMR Chemical Shift Table.pdf.
  • SpringerLink.
  • NMRDB.org. Predict 13C carbon NMR spectra.
  • ChemicalBook. Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum.
  • Thermo Scientific™. 5,6-Dimethoxyindole-2-carboxylic acid, 98% 1 g | Buy Online.
  • ChemicalBook. 5,6-dihydroxy-1H-indole-2-carboxylic acid | 4790-08-3.
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
  • YouTube. (2017). How to predict the 13C NMR spectrum of a compound.
  • MDPI. (2026). N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide.
  • Cheminfo.org. Predict 13C NMR spectra.
  • YouTube. (2025).
  • MDPI. (2022).
  • SpectraBase. Indole-3-carboxylic acid - Optional[13C NMR] - Chemical Shifts.
  • ChemicalBook. Indole-2-carboxylic acid(1477-50-5) 13C NMR spectrum.
  • University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts.

Sources

mass spectrometry of 5,6-dimethoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Mass Spectrometric Characterization of 5,6-dimethoxy-1H-indole-2-carboxylic acid

Abstract

This technical guide provides a detailed protocol and expert insights for the mass spectrometric analysis of this compound (5,6-DICA). As a key intermediate in the synthesis of melanin precursors and a compound of interest in medicinal chemistry, robust analytical methods for its characterization are essential.[1] This document outlines a comprehensive approach using Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS). We delve into the rationale behind method development, from sample preparation and chromatographic separation to ionization principles and fragmentation analysis. The protocols provided are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can achieve accurate and reproducible results.

Introduction: The Analytical Imperative

This compound is a heterocyclic compound belonging to the indole family. Its structure is foundational to more complex biological molecules, including 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a crucial precursor in the biosynthesis of melanins.[1] The presence and quantity of related indole compounds in biological matrices can be indicative of certain physiological or pathological states, such as in the urine of patients with malignant melanoma.[2] Therefore, sensitive and specific analytical techniques are paramount for its study. Mass spectrometry (MS), particularly when coupled with a separation technique like liquid chromatography (LC), offers unparalleled specificity and sensitivity for identifying and quantifying such molecules. This guide focuses on electrospray ionization (ESI), a soft ionization technique ideal for polar molecules like carboxylic acids, to facilitate gas-phase ion formation with minimal fragmentation, preserving the molecular ion for subsequent analysis.[3]

Physicochemical Properties & Ionization Strategy

Understanding the molecule's properties is the first step in developing a robust MS method.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₄PubChem[4]
Molecular Weight 221.21 g/mol PubChem[4]
Exact Mass 221.06880783 DaPubChem[4]
Structure Indole ring with a carboxylic acid at position 2 and two methoxy groups at positions 5 and 6.PubChem[4]
Key Functional Groups Carboxylic acid (-COOH), secondary amine (indole N-H), two ether (-OCH₃) groups.PubChem[4]
Ionization Rationale: Negative vs. Positive Mode

The presence of a carboxylic acid group makes 5,6-DICA an ideal candidate for negative mode electrospray ionization (ESI-). In solution, particularly with a basic mobile phase modifier, the carboxylic acid readily deprotonates to form a carboxylate anion. This pre-formed ion in the liquid phase can be efficiently desolvated and transferred into the gas phase, resulting in a strong signal for the deprotonated molecule, [M-H]⁻, at an expected m/z of 220.0615.

While positive mode ionization ([M+H]⁺) is possible via protonation of the indole nitrogen, the acidity of the carboxylic proton makes negative mode ionization significantly more favorable and is the recommended approach for achieving maximum sensitivity.

Predicted Fragmentation Pathway

Tandem mass spectrometry (MS/MS) is used to structurally elucidate the molecule by fragmenting the isolated precursor ion. For 5,6-DICA, collision-induced dissociation (CID) of the [M-H]⁻ precursor ion is predicted to follow logical pathways driven by its functional groups. The most labile bond is typically the one that results in the formation of a stable neutral loss.

Key Fragmentation Channels
  • Loss of Carbon Dioxide (CO₂): The most characteristic fragmentation for deprotonated carboxylic acids is the neutral loss of CO₂ (44.0 Da). This is a highly favorable process that results in a stable carbanion on the indole ring.

  • Loss of a Methyl Radical (•CH₃): Subsequent or alternative fragmentation can occur at the methoxy groups, involving the loss of a methyl radical (15.0 Da). This is often followed by the loss of carbon monoxide (CO).

G cluster_main Predicted Fragmentation of [M-H]⁻ for 5,6-DICA parent [M-H]⁻ m/z 220.0615 frag1 [M-H-CO₂]⁻ m/z 176.0710 parent->frag1 - CO₂ (43.99 Da) frag3 [M-H-CH₃]⁻ m/z 205.0349 parent->frag3 - •CH₃ (15.02 Da) frag2 [M-H-CO₂-CH₃]⁻ m/z 161.0475 frag1->frag2 - •CH₃ (15.02 Da)

Caption: Predicted MS/MS fragmentation pathway for the [M-H]⁻ ion of 5,6-DICA.

Experimental Protocol: LC-MS/MS Analysis

This section provides a step-by-step methodology for the analysis of this compound.

Materials and Reagents
  • Analyte: this compound standard (≥98% purity).

  • Solvents: LC-MS grade methanol, acetonitrile, and water.

  • Mobile Phase Additives: LC-MS grade formic acid and/or ammonium hydroxide.

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.

Sample Preparation

Rationale: The goal is to dissolve the analyte in a solvent compatible with the initial LC mobile phase conditions to ensure good peak shape.

  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of the standard and dissolve it in 1.0 mL of methanol.

  • Working Standard (1 µg/mL): Dilute 10 µL of the stock solution into 990 µL of 50:50 (v/v) methanol:water.

  • Final Sample: Further dilute the working standard to the desired concentration (e.g., 100 ng/mL) using the initial mobile phase composition (e.g., 95% Water: 5% Acetonitrile with 0.1% formic acid for reversed-phase).

Liquid Chromatography (LC) Method

Rationale: Reversed-phase chromatography is chosen due to the moderate polarity of the indole derivative. A gradient elution is employed to ensure efficient separation from potential impurities and a sharp peak shape.

  • Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Gradient Program:

    • 0.0 min: 5% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 5% B

    • 12.0 min: 5% B (re-equilibration)

Mass Spectrometry (MS) Method

Rationale: The parameters are selected to maximize the signal for the deprotonated molecule in MS1 and generate characteristic fragment ions in MS2 for confident identification.

  • Instrument: Triple Quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Capillary Voltage: -3.5 kV.

  • Gas Temperature: 325 °C.

  • Drying Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psi.

  • Scan Mode:

    • MS1 Full Scan: m/z 50-300 to observe the precursor ion.

    • MS2 Product Ion Scan (or MRM):

      • Precursor Ion: m/z 220.1

      • Collision Energy (CE): 15-25 eV (optimization required).

      • Product Ions to Monitor: m/z 176.1, m/z 161.0

Data Interpretation & Expected Results

Expected Mass Spectra
  • MS1 Spectrum: A clean MS1 spectrum should show a dominant base peak at m/z 220.0615 , corresponding to the [M-H]⁻ ion. The isotopic peak [M-H+1]⁻ should be visible at approximately 12.1% relative abundance, consistent with the 11 carbon atoms in the molecule.

  • MS2 Spectrum: The product ion spectrum of m/z 220.1 will be the primary tool for structural confirmation. The most abundant fragment ion is expected to be at m/z 176.1 , resulting from the loss of CO₂.[5][6] A secondary, lower-intensity fragment at m/z 161.0 (loss of CO₂ and a methyl group) would further confirm the structure.

Table 2: Summary of Expected m/z Values for [M-H]⁻ Ion and its Fragments

Ion DescriptionFormulaCalculated m/z
Precursor Ion [M-H]⁻ C₁₁H₁₀NO₄⁻220.0615
Fragment [M-H-CO₂]⁻ C₁₀H₁₀NO₂⁻176.0717
Fragment [M-H-CO₂-CH₃]⁻ C₉H₇NO₂⁻161.0482

Workflow Visualization

The entire analytical process can be summarized in the following workflow.

G cluster_prep 1. Sample Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_data 3. Data Processing a Weigh Standard b Prepare Stock Solution (1 mg/mL in MeOH) a->b c Create Working Standard (e.g., 1 µg/mL) b->c d Dilute to Final Concentration in Initial Mobile Phase c->d e Inject Sample onto C18 Column d->e f Gradient Elution (Water/ACN + 0.1% FA) e->f g ESI Negative Mode Ionization f->g h MS/MS Data Acquisition (Precursor m/z 220.1) g->h i Extract Ion Chromatogram (XIC of m/z 220.1) h->i j Analyze MS/MS Spectrum i->j k Confirm Identity via Characteristic Fragments (m/z 176.1, 161.0) j->k

Caption: A comprehensive workflow for the LC-MS/MS analysis of 5,6-DICA.

Troubleshooting & Expert Insights

  • Poor Peak Shape: If fronting or tailing occurs, ensure the sample solvent is weaker than the initial mobile phase. The addition of a small amount of ammonium hydroxide to the sample can pre-deprotonate the acid, sometimes improving peak shape in negative mode.

  • Low Sensitivity: Confirm that the instrument is optimized for negative ion mode. Check for sources of ion suppression from the sample matrix or mobile phase contaminants. A thorough cleaning of the ion source may be required.

  • Adduct Formation: In negative mode, adducts are less common than in positive mode. However, if using mobile phase modifiers like acetate, [M+CH₃COO]⁻ adducts could appear. Using simple modifiers like formic acid or ammonium hydroxide minimizes this risk.

  • In-Source Fragmentation: If the primary fragment (m/z 176.1) is observed in the MS1 scan, the in-source collision energy (cone voltage or fragmentor voltage) may be too high. Reduce this voltage to preserve the precursor ion.

Conclusion

This application note provides a robust and scientifically grounded framework for the mass spectrometric analysis of this compound. By leveraging the principles of electrospray ionization and tandem mass spectrometry, the described LC-MS/MS method offers high specificity and sensitivity. The detailed protocols and expert insights enable researchers to confidently identify and characterize this important indole derivative, supporting advancements in biochemistry, pharmacology, and drug development.

References

  • Barabanov, M. A., et al. (2021). Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid – biosynthetic precursor of melanins (microreview). Chemistry of Heterocyclic Compounds, 57(5), 455-457. [Link]
  • PubChem. (n.d.). 5,6-Dimethoxyindole-2-carboxylic acid.
  • Pavel, S., et al. (1983). Identification of 5,6-dimethoxyindolyl-2-carboxylic acid in melanotic urine. Acta Dermato-Venereologica, 63(4), 340-343. [Link]
  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. [Link]
  • Gassman, P. G., et al. (1977). Synthesis of 5,6-Dimethoxyindoles and 5,6-Dimethoxyoxindoles. A New Synthesis of Indoles. Journal of the American Chemical Society, 99(22), 7375–7376. [Link]
  • Saeed, M., et al. (2024).
  • Science Ready. (n.d.).
  • PubChem. (n.d.). 5,6-Dihydroxyindole-2-carboxylic acid.
  • Chemistry LibreTexts. (2023).
  • Google Patents. (n.d.).
  • Kiontke, A., et al. (2016). Investigating the Ionization of Dissolved Organic Matter by Electrospray. Analytical Chemistry, 88(19), 9533-9541. [Link]
  • mzCloud. (n.d.). Indole 2 carboxylic acid. [Link]
  • PubMed. (2024). Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid... Molecules, 29(10), 2201. [Link]
  • Che, C. M., & Yu, W. Y. (2011). The application of electrospray ionization mass spectrometry to homogeneous catalysis. Coordination Chemistry Reviews, 255(7-8), 897-916. [Link]
  • NIST. (n.d.).
  • ChemComplete. (2020, December 17).

Sources

Application Note: A Robust HPLC Method for the Analysis of 5,6-dimethoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5,6-dimethoxy-1H-indole-2-carboxylic acid, a key intermediate in pharmaceutical synthesis. The developed reversed-phase HPLC method utilizes a C18 stationary phase with a phosphate-buffered mobile phase and UV detection. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific rationale for method development, a detailed experimental protocol, and system suitability criteria to ensure data integrity, in line with regulatory expectations.

Introduction: The Significance of this compound Analysis

This compound is a crucial building block in the synthesis of various pharmacologically active compounds. Its purity and concentration must be meticulously controlled throughout the manufacturing process to ensure the safety and efficacy of the final drug product. A reliable analytical method is therefore paramount for quality control and regulatory compliance. This application note addresses this need by providing a detailed, validated HPLC method for its analysis.

Scientific Rationale and Method Development

The development of a successful HPLC method is a systematic process rooted in the physicochemical properties of the analyte.[1] The following sections elucidate the expert choices made during the development of this method.

Analyte Properties and Chromatographic Challenges

This compound is a moderately polar molecule containing both a hydrophobic indole ring system and a polar carboxylic acid group.

  • Structure:

    • Molecular Formula: C₁₁H₁₁NO₄

    • Molecular Weight: 221.21 g/mol [2]

  • Polarity: The presence of the carboxylic acid and methoxy groups makes the molecule polar. The calculated XLogP3-AA value of 1.9 suggests a moderate degree of lipophilicity.[2]

  • UV Absorbance: The indole chromophore exhibits strong UV absorbance. A reported λmax at 280 nm makes UV detection a suitable and sensitive choice for quantification.[3]

The primary challenge in analyzing this compound lies in controlling its retention and peak shape, which are highly dependent on its ionization state.

Mode of Chromatography: Reversed-Phase HPLC

Reversed-phase HPLC (RP-HPLC) is the most widely used chromatographic technique in the pharmaceutical industry due to its versatility and applicability to a broad range of compounds.[4] For a moderately polar compound like this compound, RP-HPLC is the ideal choice. A non-polar stationary phase (like C18) is used in conjunction with a polar mobile phase.

Stationary Phase Selection: The C18 Column

A C18 (octadecylsilyl) bonded silica column was selected for this method. C18 columns are the workhorses of reversed-phase chromatography, offering excellent hydrophobic retention for a wide variety of molecules.[5] The non-polar C18 chains interact with the hydrophobic indole nucleus of the analyte, providing the primary retention mechanism.

Mobile Phase Optimization: The Key to Resolution

The composition of the mobile phase is a critical parameter that is fine-tuned to achieve optimal separation.

  • Organic Modifier: Acetonitrile was chosen as the organic modifier due to its low viscosity, which results in lower backpressure, and its low UV cutoff, which is compatible with detection at 280 nm.[6] Methanol is a viable alternative but can sometimes lead to higher backpressure when mixed with water.

  • Aqueous Phase and pH Control: To ensure consistent retention and symmetrical peak shape for our acidic analyte, it is crucial to suppress the ionization of the carboxylic acid group. This is achieved by maintaining the mobile phase pH at least one to two pH units below the pKa of the analyte.[1] With an estimated pKa of 3-4, a mobile phase pH of 2.5 was chosen. At this pH, the carboxylic acid will be predominantly in its protonated, less polar form, leading to better retention on the C18 column.

  • Buffer Selection: A phosphate buffer was selected to maintain the desired pH. Phosphate buffers are widely used in HPLC due to their excellent buffering capacity in the pH range of 2-3.[1] A concentration of 20 mM is sufficient to control the pH without causing precipitation issues with the organic modifier.

Detection: Photodiode Array (PDA) for Purity and Quantification

A Photodiode Array (PDA) detector is highly recommended for this analysis.[5][7] While quantification will be performed at the λmax of 280 nm for maximum sensitivity, a PDA detector offers significant advantages:

  • Spectral Analysis: It captures the entire UV spectrum of the eluting peak, which can be used to confirm the identity of the analyte against a reference standard.

  • Peak Purity Analysis: PDA software can assess the spectral homogeneity across a single peak, providing an indication of co-eluting impurities. This is a powerful tool for ensuring the accuracy of quantification.

The following diagram illustrates the logical workflow for the HPLC method development process:

MethodDevelopmentWorkflow cluster_Analyte Analyte Characterization cluster_Method Method Development Strategy cluster_Optimization Parameter Optimization cluster_Validation Method Validation (ICH Q2(R2)) A This compound P Physicochemical Properties (Polarity, Acidity, UV Absorbance) A->P M Select HPLC Mode (Reversed-Phase) P->M S Choose Stationary Phase (C18 Column) M->S MP Optimize Mobile Phase (Acetonitrile, Buffered Aqueous) S->MP D Select Detector (PDA at 280 nm) MP->D pH pH Control (pH 2.5) Suppress Ionization MP->pH Gradient Gradient Elution (for initial screening and complex samples) MP->Gradient V System Suitability Testing D->V Isocratic Isocratic Elution (for routine QC) Gradient->Isocratic V_Params Specificity, Linearity, Accuracy, Precision, Robustness V->V_Params

Caption: HPLC Method Development Workflow.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the analysis of this compound.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

  • Chromatographic Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reference Standard: this compound (purity ≥ 98%).

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Potassium dihydrogen phosphate (KH₂PO₄), and phosphoric acid.

Preparation of Solutions
  • Mobile Phase A (Aqueous): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 2.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): HPLC grade acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh about 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (e.g., 0.1 mg/mL): Dilute the Standard Stock Solution 1:10 with the diluent.

  • Sample Solution (e.g., 0.1 mg/mL): Prepare the sample to be analyzed at a target concentration of 0.1 mg/mL in the diluent.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: 20 mM KH₂PO₄, pH 2.5; B: Acetonitrile
Gradient Program 0-15 min: 30-70% B; 15-17 min: 70% B; 17-18 min: 70-30% B; 18-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA, 280 nm
System Suitability Testing (SST)

Before initiating any sample analysis, the performance of the chromatographic system must be verified through System Suitability Testing (SST).[8][9] This is a regulatory requirement to ensure the validity of the results.[8][9]

  • Procedure: Inject the Working Standard Solution five replicate times.

  • Acceptance Criteria:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%

The following diagram outlines the experimental workflow:

ExperimentalWorkflow cluster_Prep Solution Preparation cluster_HPLC HPLC Analysis cluster_Data Data Analysis MP Prepare Mobile Phases (Aqueous and Organic) Dil Prepare Diluent MP->Dil Std Prepare Standard Solutions Dil->Std Smp Prepare Sample Solutions Dil->Smp SST Perform System Suitability Testing (SST) Std->SST Seq Run Analytical Sequence (Standards and Samples) Smp->Seq Cond Set Chromatographic Conditions SST->Seq If SST passes Integ Integrate Chromatograms Seq->Integ Calc Calculate Results (Assay, Purity) Integ->Calc Report Generate Report Calc->Report

Caption: Experimental Workflow for HPLC Analysis.

Data Analysis and Interpretation

The concentration of this compound in the sample can be calculated using the peak area from the chromatogram and an external standard calibration.

Calculation:

Where:

  • Area_sample: Peak area of the analyte in the sample chromatogram.

  • Area_standard: Average peak area of the analyte in the working standard chromatograms.

  • Concentration_standard: Concentration of the working standard solution (mg/mL).

Trustworthiness and Method Validation

To ensure this method is fit for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[10][11][12] The validation should demonstrate:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

This application note provides a comprehensive and scientifically sound HPLC method for the analysis of this compound. By following the detailed protocol and adhering to the system suitability criteria, researchers and quality control analysts can obtain reliable and accurate data, ensuring the quality of this important pharmaceutical intermediate. The principles of method development and validation outlined herein can also serve as a guide for the analysis of other similar indole-containing compounds.

References

  • Steps for HPLC Method Development. (n.d.). Pharmaguideline.
  • Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac.
  • Shabir, G. A. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology.
  • HPLC analytical Method development: an overview. (2025, May 27). PharmaCores.
  • HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. (n.d.). Walsh Medical Media.
  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines. (n.d.). DigitalCommons@UMaine.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube.
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
  • This compound. (n.d.). PubChem.
  • Guide to Choosing the Correct HPLC Solvent. (2025, May 23). Phenomenex.

Sources

Application Notes and Protocols for the Synthesis of 5,6-dimethoxy-1H-indole-2-carboxylic acid via Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The indole scaffold is a privileged heterocyclic motif present in a vast array of natural products and pharmacologically active compounds. The Fischer indole synthesis, a venerable and versatile reaction, remains a cornerstone for the construction of this important ring system. This guide provides a comprehensive, in-depth protocol for the synthesis of 5,6-dimethoxy-1H-indole-2-carboxylic acid, a valuable building block in medicinal chemistry. The synthesis proceeds through a classical Fischer indole cyclization of the corresponding hydrazone derived from 3,4-dimethoxyphenylhydrazine and ethyl pyruvate, followed by ester hydrolysis. This document offers not just a series of steps, but a detailed rationale for the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Strategic Overview of the Synthesis

The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The overall strategy involves:

  • Synthesis of (3,4-Dimethoxyphenyl)hydrazine hydrochloride: This key intermediate is prepared from 3,4-dimethoxyaniline via a diazotization reaction followed by reduction.

  • Formation of Ethyl 2-((3,4-dimethoxyphenyl)hydrazono)propanoate: The synthesized hydrazine is condensed with ethyl pyruvate to form the corresponding hydrazone.

  • Fischer Indole Cyclization: The hydrazone undergoes an acid-catalyzed intramolecular cyclization using polyphosphoric acid (PPA) to construct the indole ring system, yielding ethyl 5,6-dimethoxy-1H-indole-2-carboxylate.

  • Hydrolysis: The ethyl ester is hydrolyzed under basic conditions to afford the target compound, this compound.

This synthetic approach is robust and scalable, making it suitable for both laboratory-scale research and larger-scale production.

Visualizing the Workflow

The following diagram illustrates the overall synthetic pathway:

Synthesis_Workflow cluster_0 Step 1: Hydrazine Synthesis cluster_1 Step 2: Hydrazone Formation cluster_2 Step 3: Fischer Indole Cyclization cluster_3 Step 4: Hydrolysis A 3,4-Dimethoxyaniline B (3,4-Dimethoxyphenyl)hydrazine hydrochloride A->B 1. NaNO2, HCl 2. Na2S2O5 D Ethyl 2-((3,4-dimethoxyphenyl)hydrazono)propanoate B->D C Ethyl pyruvate C->D E Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate D->E Polyphosphoric acid (PPA) F This compound E->F KOH, Ethanol/Water

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of (3,4-Dimethoxyphenyl)hydrazine hydrochloride

Rationale: The synthesis of the arylhydrazine is the critical first step. The procedure involves the diazotization of 3,4-dimethoxyaniline to form a diazonium salt, which is then reduced in situ to the corresponding hydrazine. Sodium nitrite is the classical reagent for diazotization in the presence of a strong acid like hydrochloric acid. The subsequent reduction is typically achieved using a reducing agent such as sodium sulfite or sodium metabisulfite.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3,4-Dimethoxyaniline153.1815.3 g0.1
Concentrated HCl36.4630 mL-
Sodium Nitrite (NaNO₂)69.007.6 g0.11
Sodium Metabisulfite (Na₂S₂O₅)190.1128.5 g0.15
Deionized Water18.02--
Diethyl Ether74.12--

Procedure:

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 15.3 g (0.1 mol) of 3,4-dimethoxyaniline in 100 mL of deionized water and 30 mL of concentrated hydrochloric acid.

  • Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of deionized water dropwise from the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • In a separate 1 L beaker, prepare a solution of 28.5 g (0.15 mol) of sodium metabisulfite in 200 mL of deionized water and cool it to 0 °C.

  • Slowly add the cold diazonium salt solution to the sodium metabisulfite solution with constant stirring. A precipitate should form.

  • Allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Filter the resulting solid, wash with cold water, and then with a small amount of cold diethyl ether.

  • Dry the solid under vacuum to yield (3,4-dimethoxyphenyl)hydrazine hydrochloride as a crystalline solid.

Part 2: Synthesis of Ethyl 2-((3,4-dimethoxyphenyl)hydrazono)propanoate

Rationale: This step involves the condensation of the synthesized hydrazine with ethyl pyruvate to form the corresponding hydrazone. This reaction is typically carried out in a protic solvent like ethanol and is often acid-catalyzed, though the hydrochloride salt of the hydrazine is sufficiently acidic to promote the reaction.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
(3,4-Dimethoxyphenyl)hydrazine hydrochloride204.6520.5 g0.1
Ethyl pyruvate116.1211.6 g0.1
Ethanol46.07200 mL-
Sodium Acetate82.038.2 g0.1

Procedure:

  • In a 500 mL round-bottom flask, suspend 20.5 g (0.1 mol) of (3,4-dimethoxyphenyl)hydrazine hydrochloride and 8.2 g (0.1 mol) of sodium acetate in 200 mL of ethanol.

  • Stir the suspension at room temperature for 15 minutes.

  • Add 11.6 g (0.1 mol) of ethyl pyruvate to the mixture.

  • Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 500 mL of ice-cold water with stirring.

  • The hydrazone will precipitate as a solid. Filter the solid, wash thoroughly with water, and dry under vacuum.

Part 3: Fischer Indole Cyclization to Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate

Rationale: This is the key indole-forming step. Polyphosphoric acid (PPA) is a viscous and effective acidic catalyst for the Fischer indole synthesis.[1] It acts as both the acid catalyst and a dehydrating agent. The reaction requires elevated temperatures to drive the[2][2]-sigmatropic rearrangement and subsequent cyclization.

Mechanism of Fischer Indole Synthesis:

Fischer_Indole_Mechanism Hydrazone Aryl Hydrazone Protonation1 Protonated Hydrazone Hydrazone->Protonation1 + H+ Enamine Ene-hydrazine (Tautomer) Protonation1->Enamine - H+ Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Diimine Di-imine Intermediate Rearrangement->Diimine Aromatization Aromatization Diimine->Aromatization - H+ CyclicAminal Cyclic Aminal Aromatization->CyclicAminal Intramolecular attack Protonation2 Protonated Aminal CyclicAminal->Protonation2 + H+ Elimination Elimination of NH3 Protonation2->Elimination Indole Indole Elimination->Indole - NH4+

Sources

Topic: Electrochemical Polymerization of 5,6-dimethoxy-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide to the electrochemical synthesis of poly(5,6-dimethoxy-1H-indole-2-carboxylic acid) (PDMICA), a melanin-like conductive polymer with notable electrochromic and structural properties.[1] Indole-based polymers are a significant class of materials in organic electronics, sensor technology, and biomedical applications due to their unique redox activity, environmental stability, and biocompatibility.[2][3][4] Electrochemical polymerization, in particular, offers a superior method for fabricating high-quality, adherent thin films with precise control over thickness and morphology directly onto a conductive substrate.[5] This guide is intended for researchers, chemists, and materials scientists, providing both the theoretical underpinnings and a detailed, field-proven protocol for the synthesis and characterization of PDMICA films.

Scientific Principles and Rationale

The Foundation: Electropolymerization of Heterocyclic Monomers

Electrochemical polymerization is a powerful technique for generating conductive polymer films on an electrode surface.[3] The process is initiated by the application of an external potential, which oxidizes the monomer units in solution to form reactive radical cations. These radical cations then couple, typically through a series of radical-radical or radical-monomer reactions, to form oligomers and subsequently a long-chain polymer that deposits onto the electrode surface.[6]

The primary advantages of this "bottom-up" synthesis approach include:

  • Direct Deposition: The polymer film is formed directly on the desired conductive substrate, eliminating the need for complex casting or coating procedures.

  • Process Control: Key film properties such as thickness, morphology, and conductivity can be finely tuned by modulating electrochemical parameters like potential, current density, scan rate, and the number of cycles.[7][8]

  • Purity: The polymer film is synthesized in a clean electrochemical environment, minimizing contamination.

Mechanism: The Anodic Polymerization of this compound

The polymerization of indole and its derivatives proceeds via an oxidative coupling mechanism. While the precise pathway can be complex and influenced by substituents and reaction conditions, a generally accepted mechanism is outlined below.

  • Monomer Oxidation: The process begins with the irreversible oxidation of the this compound monomer at the anode surface to form a radical cation. This oxidation typically occurs at the nitrogen atom or electron-rich positions on the indole ring.

  • Radical Coupling: The highly reactive radical cations diffuse and couple with each other. The primary coupling positions for indole derivatives are C2 and C3, though coupling can also involve the N-H position. For 2-substituted indoles, coupling is expected to predominantly involve the C3 position and the N-1 position.

  • Deprotonation & Rearomatization: Following coupling, the resulting dimer expels two protons to re-establish aromaticity.

  • Chain Propagation: This process repeats as the dimer, and subsequently longer oligomers, are more easily oxidized than the original monomer. This leads to chain propagation and the growth of the polymer film on the electrode surface.[9][10] The anions from the supporting electrolyte (dopants) are incorporated into the growing polymer film to maintain charge neutrality.[11]

The methoxy (-OCH₃) groups at the 5 and 6 positions are electron-donating, which lowers the oxidation potential of the monomer, facilitating polymerization. The carboxylic acid (-COOH) group at the 2-position influences the polymer's solubility, adhesion, and potential for post-synthesis functionalization.

Diagram: Proposed Electropolymerization Mechanism

G cluster_initiation Step 1: Initiation cluster_propagation Step 2: Propagation cluster_growth Step 3: Film Growth Monomer Indole Monomer (M) RadicalCation Radical Cation (M•+) Monomer->RadicalCation - e⁻ (Oxidation at Anode) DimerRadical Dimer Radical Cation RadicalCation->DimerRadical + M•+ (Coupling) Trimer Trimer DimerRadical->Trimer - 2H⁺ (Rearomatization) Oligomer Oligomer (Pn) Trimer->Oligomer ... PolymerFilm Polymer Film (Pn+1) Oligomer->PolymerFilm + M•+ PolymerFilm->PolymerFilm

Caption: Proposed mechanism for the oxidative electropolymerization of the indole monomer.

Experimental Protocol: Synthesis of PDMICA Films

This protocol details the synthesis of PDMICA films using potentiodynamic cycling (Cyclic Voltammetry), a robust and widely used method.

Materials and Reagents
Reagent/MaterialGradeRecommended Supplier
This compound≥98% PuritySigma-Aldrich, TCI
Acetonitrile (ACN)Anhydrous, ≥99.8%Sigma-Aldrich, Acros
Lithium Perchlorate (LiClO₄)Battery Grade, ≥99%Sigma-Aldrich, Alfa Aesar
Argon (Ar) or Nitrogen (N₂) GasHigh Purity (99.99%)Local Gas Supplier
Alumina Polishing Slurry0.3 µm and 0.05 µmBuehler, Allied
Deionized (DI) Water18.2 MΩ·cmIn-house system
AcetoneACS Reagent GradeFisher Scientific
Instrumentation and Setup
  • Potentiostat/Galvanostat: A multichannel or single-channel instrument capable of performing cyclic voltammetry (e.g., from Bio-Logic, Gamry, CH Instruments).

  • Electrochemical Cell: A standard three-electrode glass cell (20-50 mL volume).

  • Working Electrode (WE): Glassy Carbon Electrode (GCE, 3 mm diameter) or Indium Tin Oxide (ITO) coated glass slide.

  • Counter Electrode (CE): Platinum wire or mesh with a surface area significantly larger than the WE.

  • Reference Electrode (RE): Ag/AgCl (in saturated KCl) or a non-aqueous Ag/Ag⁺ reference electrode.

Diagram: Experimental Workflow

Caption: Workflow for the electrochemical synthesis and characterization of PDMICA.

Step-by-Step Procedure

Step 1: Working Electrode Preparation (for GCE)

  • Polish the GCE surface to a mirror finish using 0.3 µm alumina slurry on a polishing pad for 2 minutes.

  • Rinse thoroughly with DI water.

  • Repeat the polishing step with 0.05 µm alumina slurry for 3 minutes.

  • Rinse again with DI water.

  • Sonicate the electrode sequentially in DI water and acetone for 5 minutes each to remove any embedded alumina particles.

  • Dry the electrode under a gentle stream of N₂ gas.

Step 2: Electrolyte Preparation

  • Inside a glovebox or a dry environment, weigh the appropriate amounts of this compound and LiClO₄.

  • Prepare a solution with a final concentration of 10 mM monomer and 0.1 M LiClO₄ in anhydrous acetonitrile.[5]

    • Causality Note: Acetonitrile is a common aprotic solvent for electropolymerization, providing a wide potential window and good solubility for both the monomer and electrolyte.[7] LiClO₄ serves as the supporting electrolyte to ensure ionic conductivity and provides the perchlorate anion for doping the polymer film.[11]

Step 3: Electropolymerization

  • Assemble the three-electrode cell with the prepared electrolyte.

  • Immerse the polished WE, Pt counter electrode, and Ag/AgCl reference electrode into the solution.

  • Purge the solution with Ar or N₂ gas for 15 minutes to remove dissolved oxygen, which can interfere with the polymerization reaction. Maintain a gas blanket over the solution throughout the experiment.

  • Set the potentiostat to perform Cyclic Voltammetry (CV) with the parameters specified in the table below.

  • Initiate the CV scan. An increase in the peak currents with each successive cycle indicates the deposition and growth of a conductive polymer film on the electrode surface.[11]

Recommended Electropolymerization Parameters
ParameterRecommended ValueRationale
Potential Window -0.4 V to +1.2 V vs. Ag/AgClThis range covers the oxidation potential of the monomer (typically ~0.8 V to 1.0 V) while avoiding excessive over-oxidation at higher potentials, which can degrade the polymer film.[11]
Scan Rate 50 - 100 mV/sA moderate scan rate promotes the growth of a uniform, adherent film. Slower rates can lead to more ordered structures, while very high rates may result in less adherent or powdery deposits.[12]
Number of Cycles 10 - 20 cyclesFilm thickness is proportional to the number of cycles. This range typically produces a film suitable for electrochemical and spectroelectrochemical analysis.

Step 4: Post-Synthesis Cleaning

  • After the final cycle, carefully remove the polymer-coated electrode from the polymerization solution.

  • Gently rinse the electrode with fresh, pure acetonitrile to wash away any unreacted monomer and residual electrolyte.

  • Dry the film under a gentle stream of N₂. The electrode is now ready for characterization.

Characterization Protocols

Electrochemical Characterization
  • Prepare a monomer-free electrolyte solution (e.g., 0.1 M LiClO₄ in ACN).

  • Use the PDMICA-coated electrode as the WE in the fresh solution.

  • Run CV scans within a narrower potential window (e.g., -0.2 V to +1.0 V) at various scan rates (20, 50, 80, 100 mV/s).

  • Expected Outcome: The voltammograms will show reversible redox peaks corresponding to the doping (oxidation) and de-doping (reduction) of the polymer film. A linear relationship between the peak current and the scan rate is indicative of a well-adhered, surface-confined electroactive film.[13]

Spectroelectrochemical and Electrochromic Analysis
  • Place the PDMICA-coated ITO electrode in a specialized cuvette-style electrochemical cell compatible with a UV-Vis spectrophotometer.

  • Apply a series of constant potentials (e.g., from -1.0 V to +1.0 V in 0.2 V increments), allowing the system to equilibrate at each potential.

  • Record the UV-Vis absorption spectrum at each potential step.

  • Expected Outcome: The PDMICA film is reported to exhibit distinct color changes. It is transparent at negative potentials, becomes green, and then transitions to purple as the applied potential becomes more positive.[1] This demonstrates the electrochromic nature of the material, where the electronic structure and thus the optical absorption change with the redox state.

Morphological and Structural Analysis
TechniquePurpose
Scanning Electron Microscopy (SEM) To visualize the surface morphology of the polymer film. PDMICA has been shown to form a nanofibrous structure.[1]
X-Ray Diffraction (XRD) To assess the degree of crystallinity. PDMICA exhibits some crystallinity, which is unique among melanin-like polymers.[1]
FTIR / Raman Spectroscopy To confirm the chemical structure of the polymer by identifying characteristic vibrational modes of the indole ring and its substituents.

Applications and Future Directions

The unique properties of PDMICA make it a compelling candidate for several advanced applications:

  • Electrochromic Devices: The distinct, multi-state color changes are highly desirable for smart windows, displays, and active camouflage.[1]

  • Bioelectronics and Sensors: As a melanin-like polymer, PDMICA possesses inherent biocompatibility. The carboxylic acid groups provide handles for bioconjugation, making it suitable for developing biosensors or interfaces for biological systems.

  • Energy Storage: The redox activity of conductive polymers allows them to store charge, suggesting potential use as electrode materials in supercapacitors or batteries.[14]

Further research should focus on optimizing the polymerization conditions to control the nanofibrous morphology and exploring the integration of PDMICA into functional devices.

References

  • BenchChem. Application Notes & Protocols: Electrochemical Polymerization of 5-Fluoroindole.
  • RSC Publishing. Optimization of solvents, electrolytes, and mediators for polyindole-based electrochemical sensors.
  • MDPI. Electropolymerization of 5-Indolylboronic Acid: Morphological, Spectroscopic, and Electrochemical Characterization with Perspective Toward Functional Applications.
  • MDPI. Applications of Poly(indole-6-carboxylic acid-co-2,2′-bithiophene) Films in High-Contrast Electrochromic Devices.
  • International Journal of Electrochemical Science. Electropolymerization of Indole and Its 5- Position-Substituted Derivatives in the Mixed Electrolytes of Acetic Acid and Boron.
  • Polyindole Based Nanocomposites and Their Applications: A Review.
  • ResearchGate. Electropolymerization of Indole and Its 5- Position-Substituted Derivatives in the Mixed Electrolytes of Acetic Acid and Boron Trifluoride Diethyl Etherate.
  • MDPI. Spectroelectrochemistry of Electroactive Polymer Composite Materials.
  • Materials Advances (RSC Publishing). Polyindole and polypyrrole as a sustainable platform for environmental remediation and sensor applications.
  • Semantic Scholar. Photoconductivity of Thin Films Obtained from a New Type of Polyindole.
  • ACS Publications. Electropolymerization: Further Insight into the Formation of Conducting Polyindole Thin Films | The Journal of Physical Chemistry C.
  • NIH. Electropolymerization of 5-Indolylboronic Acid: Morphological, Spectroscopic, and Electrochemical Characterization with Perspective Toward Functional Applications.
  • OSTI.GOV. Electropolymerization of indole and study of electrochemical behavior of the polymer in aqueous solutions (Journal Article) | ETDEWEB.
  • ACS Publications. Poly(5,6-dimethoxyindole-2-carboxylic acid) (PDMICA): A Melanin-Like Polymer with Unique Electrochromic and Structural Properties | Macromolecules.
  • ResearchGate. (A) The effect of scan rate on the electropolymerization reaction in....
  • University of Calicut. Structural electrochemistry and biomimetic sensing characteristics of polyindole and poly (3,4-ethylenedioxythiophene) based materials.
  • Electrochemical polymerization of indole.
  • IIETA. Electropolymerization of Indole-3-acetic Acid on Glassy Carbon Electrode for Sensitive Detection of Nitrite.
  • Journal of the Chemical Society, Faraday Transactions (RSC Publishing). Electropolymerisation of indole-5-carboxylic acid.
  • MDPI. Polyindole Embedded Nickel/Zinc Oxide Nanocomposites for High-Performance Energy Storage Applications.
  • ResearchGate. (PDF) Electrochemical Polymerization of Aniline.

Sources

preparation of poly(5,6-dimethoxyindole-2-carboxylic acid) films

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Preparation and Characterization of Poly(5,6-dimethoxyindole-2-carboxylic acid) Films

Abstract: This document provides a comprehensive guide for the preparation and characterization of poly(5,6-dimethoxyindole-2-carboxylic acid) (PDMICA) films, a functional polymer with intriguing electrochromic properties analogous to natural melanin.[1][2] This guide is intended for researchers and scientists in materials science, chemistry, and drug development. We will detail protocols for both the direct electrochemical deposition of PDMICA films and the preparation of the polymer via chemical oxidation for subsequent film casting using spin-coating techniques. Furthermore, essential characterization methods, including cyclic voltammetry and spectroelectrochemistry, are thoroughly described to enable robust analysis of the resulting films.

Conducting polymers have garnered significant interest due to their unique electronic properties and potential applications in sensors, electrochromic devices, and energy storage.[3][4][5] Among these, polyindoles are a notable class, exhibiting high thermal stability and excellent redox activity.[3][6] Poly(5,6-dimethoxyindole-2-carboxylic acid) (PDMICA) is a particularly interesting derivative. It is synthesized from the 5,6-dimethoxyindole-2-carboxylic acid monomer, a precursor structurally related to the key building blocks of eumelanin, the dark pigment in humans.[7][8]

Unlike the broadband absorption of natural melanins, PDMICA films exhibit distinct electrochromic behavior, changing color from transparent to green and then to purple as the applied voltage is varied.[1] This unique property, combined with the inherent biocompatibility suggested by its melanin-like structure, makes PDMICA a compelling candidate for applications in biocompatible electronics, smart windows, and sensor technologies. This guide provides the foundational methods to reliably synthesize and characterize these promising polymer films.

Monomer: Synthesis and Availability

The monomer, 5,6-dimethoxyindole-2-carboxylic acid (MICA), is the essential starting material for the polymer.

Commercial Procurement: MICA is commercially available from several chemical suppliers, which is the most direct route for most applications.[9][10]

Chemical Synthesis: For researchers requiring custom synthesis or larger quantities, MICA can be prepared from simpler precursors. A common synthetic route involves the condensation of 6-nitrohomoveratrole with ethyl oxalate, followed by reduction and subsequent cyclization.[11] Another established method is the Fischer indole synthesis, which uses the rearrangement of [(3,4-dimethoxyphenyl)hydrazono] pyruvic acid ethyl ester.[12] These multi-step syntheses require expertise in organic chemistry and are detailed in the cited literature.[11][12]

Table 1: Properties of 5,6-dimethoxyindole-2-carboxylic acid (MICA)

PropertyValue
CAS Number 88210-96-2
Molecular Formula C₁₁H₁₁NO₄[9]
Molecular Weight 221.21 g/mol
Appearance Solid
Solubility Insoluble in water[9]
Safety Causes skin and serious eye irritation. May cause respiratory irritation.[9]

Polymerization and Film Formation Methodologies

PDMICA films can be prepared via two primary strategies: direct electrochemical polymerization onto a conductive substrate or chemical synthesis of the polymer powder followed by dissolution and film casting.

Method 1: Direct Film Deposition via Electropolymerization

Electropolymerization is an elegant and direct method to grow a uniform polymer film on a conductive surface. The process involves the oxidative coupling of monomers at the surface of a working electrode.[6][13] This technique offers excellent control over film thickness and morphology by modulating the electrochemical parameters.[5]

The process utilizes a three-electrode electrochemical cell.[14][15] When a positive potential is applied to the working electrode, the MICA monomer is oxidized to a radical cation. These reactive species then couple, eliminating protons to form dimers, oligomers, and ultimately, the polymer film which deposits onto the electrode surface.

  • Solution Preparation: Prepare a 10 mM solution of 5,6-dimethoxyindole-2-carboxylic acid in an appropriate solvent. Acetonitrile is a commonly used solvent. Add a supporting electrolyte, such as 0.1 M lithium perchlorate (LiClO₄), to ensure sufficient conductivity.

  • Electrochemical Cell Setup:

    • Working Electrode: An indium tin oxide (ITO) coated glass slide or a platinum button electrode. Clean the electrode meticulously before use.

    • Reference Electrode: A silver/silver chloride (Ag/AgCl) electrode.[14]

    • Counter Electrode: A platinum wire or mesh.[14]

  • Deoxygenation: Purge the monomer solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the polymerization reaction.[16]

  • Polymerization: Immerse the electrodes in the solution. Apply a potential using a potentiostat. The film can be grown either potentiostatically (holding a constant potential, e.g., +1.0 V vs Ag/AgCl) or potentiodynamically by cycling the potential (e.g., between -1.0 V and +1.2 V vs Ag/AgCl) for a set number of cycles.[1][3] The growth of the polymer film can often be observed by the appearance of color on the working electrode and by the increasing current peaks in the cyclic voltammogram.

  • Post-Polymerization Cleaning: After deposition, gently rinse the film-coated electrode with the pure solvent (acetonitrile) to remove unreacted monomer and electrolyte. Dry the film under a gentle stream of nitrogen.

G cluster_prep Preparation cluster_poly Polymerization cluster_post Post-Processing prep_soln Prepare 10 mM MICA + 0.1 M LiClO4 in Acetonitrile setup_cell Assemble 3-Electrode Cell (ITO, Ag/AgCl, Pt) prep_soln->setup_cell deoxygenate Deoxygenate Solution (N2 or Ar purge, 15 min) setup_cell->deoxygenate immerse Immerse Electrodes deoxygenate->immerse run_cv Run Cyclic Voltammetry (e.g., -1.0V to +1.2V) or hold Potential (+1.0V) immerse->run_cv rinse Rinse Film with Acetonitrile run_cv->rinse dry Dry with N2 Stream rinse->dry PDMICA Film on ITO PDMICA Film on ITO dry->PDMICA Film on ITO

Caption: Workflow for PDMICA film deposition by electropolymerization.

Method 2: Chemical Polymerization and Spin Coating

This two-step approach is useful when films are needed on non-conductive substrates or when the bulk polymer is desired for other applications. First, the polymer is synthesized via chemical oxidation, and then it is dissolved and cast into a thin film using a spin coater.[17][18]

Chemical Oxidation: An oxidizing agent, such as iron(III) chloride (FeCl₃) or ammonium persulfate, is used to initiate the polymerization of the MICA monomer in solution.[14][19] The oxidant abstracts electrons from the indole rings, creating radical cations that subsequently couple to form the polymer, which precipitates from the solution. Spin Coating: This technique produces highly uniform thin films by balancing centrifugal force and solvent evaporation.[20][21] A solution of the polymer is dispensed onto a substrate, which is then spun at high speed. The centrifugal force causes the solution to spread out, and as the solvent evaporates, a solid, thin film remains.[22] Film thickness is primarily controlled by the solution's viscosity and the rotational speed.[21]

  • Monomer Solution: Dissolve 5,6-dimethoxyindole-2-carboxylic acid in a suitable solvent like a water-ethanol mixture.

  • Oxidant Solution: Separately, dissolve an oxidant (e.g., iron(III) nitrate) in the same solvent system. A monomer-to-oxidant molar ratio of 1:1 to 1:2.5 is a typical starting point.[19]

  • Reaction: Slowly add the oxidant solution to the stirred monomer solution at room temperature. A color change and the formation of a precipitate indicate polymerization. Allow the reaction to proceed for several hours (e.g., 4-24 hours).

  • Isolation and Purification: Collect the polymer precipitate by filtration. Wash the solid extensively with the solvent to remove residual oxidant and unreacted monomer. Further purification can be achieved by re-dissolving the polymer in a good solvent (like DMF or DMSO) and re-precipitating it in a non-solvent (like water or methanol).

  • Drying: Dry the purified polymer powder under vacuum.

  • Solution Preparation: Dissolve the synthesized PDMICA powder in a suitable solvent (e.g., N,N-Dimethylformamide - DMF) to a desired concentration (e.g., 5-20 mg/mL). The solution may require gentle heating or sonication to fully dissolve. Filter the solution through a syringe filter (e.g., 0.45 µm) to remove any particulates.

  • Substrate Preparation: Clean the substrate (e.g., glass slide, silicon wafer, or quartz) thoroughly. A typical cleaning procedure involves sequential sonication in detergent, deionized water, acetone, and isopropanol.

  • Deposition: Place the substrate on the spin coater chuck. Dispense a small amount of the polymer solution onto the center of the substrate.[21]

  • Spinning: Start the spin coater. A two-stage process is often effective: a low-speed step (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a high-speed step (e.g., 2000-4000 rpm for 30-60 seconds) to achieve the final thickness.[22]

  • Annealing: Transfer the coated substrate to a hotplate and anneal at a moderate temperature (e.g., 80-100 °C) for 10-30 minutes to remove residual solvent and improve film quality.

G cluster_prep Preparation cluster_coat Coating Process cluster_post Post-Processing prep_soln Dissolve PDMICA Powder in Solvent (e.g., DMF) filter_soln Filter Solution (0.45 µm syringe filter) prep_soln->filter_soln dispense Dispense Solution onto Substrate filter_soln->dispense clean_sub Clean Substrate (e.g., Glass, Si) mount Mount Substrate on Spin Coater clean_sub->mount mount->dispense spin Spin Process (Spread & High Speed) dispense->spin anneal Anneal Film on Hotplate spin->anneal PDMICA Film on Substrate PDMICA Film on Substrate anneal->PDMICA Film on Substrate

Caption: Workflow for PDMICA film preparation by spin coating.

Characterization of PDMICA Films

Once prepared, the films must be characterized to confirm their electrochemical and optical properties.

Electrochemical Characterization: Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique to study the redox behavior of the polymer film.[15][23] It provides information on the potentials at which the polymer is oxidized and reduced, its electrochemical stability, and ion transport kinetics.

  • Cell Setup: Use the PDMICA film on its conductive substrate as the working electrode in a three-electrode cell. The reference and counter electrodes are the same as used for polymerization (Ag/AgCl and Pt wire).

  • Electrolyte: The electrolyte solution should be free of the monomer. A 0.1 M LiClO₄ solution in acetonitrile is suitable. Deoxygenate the solution before the experiment.

  • Measurement: Immerse the electrodes and record the cyclic voltammogram by sweeping the potential between a negative limit (e.g., -1.0 V) and a positive limit (e.g., +1.2 V).[1] Perform this at various scan rates (e.g., 20, 50, 100, 200 mV/s) to probe the kinetics of the redox process.

  • Interpretation: A successful PDMICA film will show characteristic oxidation and reduction peaks. The peak currents should increase linearly with the scan rate for an ideal surface-confined species.[23] Repeated cycling can be used to assess the electrochemical stability of the film.

Spectroelectrochemical Characterization

To investigate the electrochromic properties, UV-Vis spectroscopy is performed in situ while controlling the potential of the film.[3] This allows for direct correlation between the applied potential (redox state) and the optical absorption of the film.

  • Setup: Place the three-electrode cell, with the PDMICA film on a transparent ITO slide as the working electrode, inside the sample compartment of a UV-Vis spectrophotometer.

  • Measurement: Connect the electrodes to a potentiostat. Record the absorption spectrum of the film at different applied potentials. Start from the fully reduced state and incrementally increase the potential through the oxidized states.

  • Data Analysis: Correlate the applied potential with the observed color and the corresponding absorption spectra. Key parameters to determine are the optical contrast (% Transmittance change at a specific wavelength) and coloration efficiency.

Table 2: Expected Electrochromic Properties of PDMICA Films

Applied Potential (vs Ag/AgCl)Observed ColorCorresponding Redox State
-1.0 V to 0.0 V Transparent / Light YellowNeutral / Reduced
0.0 V to +0.8 V GreenPartially Oxidized
+0.8 V to +1.2 V PurpleFully Oxidized

Note: The exact potentials and colors can vary based on film thickness, electrolyte, and solvent system. Data synthesized from descriptions in literature.[1]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No film formation during electropolymerization. Impure monomer or solvent; Incorrect potential window; Low monomer concentration; Oxygen interference.Use high-purity chemicals; Ensure reference electrode is calibrated; Increase monomer concentration; Thoroughly deoxygenate the solution.
Poorly adherent or non-uniform film. Dirty substrate; High polymerization rate.Improve substrate cleaning protocol; Lower the potential or monomer concentration to slow down film growth.
Incomplete dissolution of polymer for spin coating. Incorrect solvent; Polymer cross-linking.Test different solvents (e.g., DMSO, NMP); Avoid excessive heating during synthesis and drying which can cause cross-linking.
Film cracks or dewets after spin coating. Substrate surface energy mismatch; High annealing temperature; Residual stress.Treat substrate with plasma or a self-assembled monolayer; Lower the annealing temperature and increase time; Use a slower spin speed.
No or weak redox peaks in CV. Film is too thin or too thick; Film is not conductive; Poor electrical contact.Adjust polymerization time/conditions; Ensure proper doping by cycling in electrolyte; Check connections to the potentiostat.

Conclusion

The preparation of poly(5,6-dimethoxyindole-2-carboxylic acid) films is achievable through well-defined electrochemical and chemical protocols. Direct electropolymerization offers a straightforward method for creating uniform films on conductive substrates with excellent control over thickness. Alternatively, chemical synthesis followed by spin coating provides versatility for coating various substrate types. Proper characterization using cyclic voltammetry and spectroelectrochemistry is crucial for confirming the desired redox and electrochromic properties of these melanin-like polymer films. The methods detailed in this guide provide a solid foundation for researchers to explore the potential of PDMICA in advanced materials and biomedical applications.

References

  • A Preliminary Study of Cyclic Voltammetry of a Conducting Polymer. AIP Conference Proceedings. URL: https://pubs.aip.org/aip/acp/article-abstract/1617/1/96/535790
  • In-Situ Cyclic Voltammetry and Cyclic Resistometry Analyses of conducting Electroactive polymer membranes. ResearchGate. URL: https://www.researchgate.net/publication/265893083_In-Situ_Cyclic_Voltammetry_and_Cyclic_Resistometry_Analyses_of_conducting_Electroactive_polymer_membranes
  • Poly(5,6-dimethoxyindole-2-carboxylic acid) (PDMICA): A Melanin-Like Polymer with Unique Electrochromic and Structural Properties. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/ma9023558
  • Electrochemical study of charge transfer in conducting polymers. SciELO. URL: http://www.scielo.br/scielo.php?script=sci_arttext&pid=S0103-50532001000100014
  • Recent advances in the oxidative activation of the C2–C3 π bond of indoles and its applications. RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00989k
  • Synthesis of 5 : 6-Dimethoxyindole and its 2-Carbox ylic Acid. RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/1927/jr/jr9270000417
  • New Insights into Spin Coating of Polymer Thin Films in Both Wetting and Nonwetting Regimes. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.langmuir.2c01826
  • Spin Coating: Complete Guide to Theory and Techniques. Ossila. URL: https://www.ossila.
  • How to Perform Cyclic Voltammetry on a Polymer using a Potentiostat. Ossila. URL: https://www.ossila.com/pages/how-to-perform-cyclic-voltammetry-on-a-polymer
  • Dimethyldioxirane oxidation of indole derivatives. Formation of novel indole-2,3-epoxides and a versatile synthetic route to indolinones and indolines. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/ja00075a060
  • Cyclic Voltammetry. University of Cambridge. URL: https://www.ch.cam.ac.
  • The Spin Coating Theory. SPS Polos. URL: https://www.polos-tec.
  • Expedient synthesis of eumelanin-inspired 5,6-dihydroxyindole-2-carboxylate ethyl ester derivatives. RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2017/ra/c7ra09623g
  • Fabrication and Properties of Spin-Coated Polymer Films. ResearchGate. URL: https://www.researchgate.
  • Spin Coating Theory. University of California, Santa Barbara. URL: https://www.mrl.ucsb.edu/sites/default/files/mrl_documents/soco_theory.pdf
  • Optimization of oxidant for polymerization of indole in water-ethanol medium. Bohrium. URL: https://www.bohrium.
  • Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. NIH National Library of Medicine. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10300970/
  • Oxidative Dearomative Cross-Dehydrogenative Coupling of Indoles with Diverse C-H Nucleophiles: Efficient Approach to 2,2-Disubstituted Indolin-3-ones. NIH National Library of Medicine. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6266072/
  • Poly(5,6-dimethoxyindole-2-carboxylic acid) (PDMICA): A Melanin-Like Polymer with Unique Electrochromic and Structural Properties. Scilit. URL: https://www.scilit.net/article/10.1021/ma9023558
  • Recent trends and advances in polyindole-based nanocomposites as potential antimicrobial agents: a mini review. NIH National Library of Medicine. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8922260/
  • Applications of Poly(indole-6-carboxylic acid-co-2,2′-bithiophene) Films in High-Contrast Electrochromic Devices. MDPI. URL: https://www.mdpi.com/2079-6412/7/2/22
  • 5,6-Dimethoxyindole-2-carboxylic acid, 98%. Thermo Fisher Scientific. URL: https://www.thermofisher.
  • Polyindole Based Nanocomposites and Their Applications: A Review. Oriental Journal of Chemistry. URL: http://www.orientjchem.
  • Synthesis of 5,6-Dimethoxyindoles and 5,6-Dimethoxyoxindoles. A New Synthesis of Indoles. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/ja01186a058
  • Polyindole and polypyrrole as a sustainable platform for environmental remediation and sensor applications. RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2022/ma/d2ma00022a
  • 5,6-Dimethoxyindole-2-carboxylic acid, 98% 1 g. Thermo Fisher Scientific. URL: https://www.thermofisher.
  • 5,6-Dimethoxyindole-2-carboxylic acid AldrichCPR. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/548261
  • A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof. Organic and Biomolecular Chemistry. URL: https://www.ouci.ru/upload/iblock/c38/h5g66020q7f02g27g6329w972p6e0173.pdf
  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. ResearchGate. URL: https://www.researchgate.
  • Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid – biosynthetic precursor of melanins (microreview). NIH National Library of Medicine. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8122247/
  • Applications of Polymer Blends in Drug Delivery. ResearchGate. URL: https://www.researchgate.net/publication/329596395_Applications_of_Polymer_Blends_in_Drug_Delivery
  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray. Semantic Scholar. URL: https://www.semanticscholar.org/paper/Discovery-of-a-New-Polymorph-of-5-Methoxy-1H-Acid%3A-Kacprzak-Matz/51ef2863920703874314c1d7477f154332c92131
  • Nonenzymatic Spontaneous Oxidative Transformation of 5,6-Dihydroxyindole. NIH National Library of Medicine. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7589816/
  • Chemical characterization of eumelanins with special emphasis on 5,6-dihydroxyindole-2-carboxylic acid content and molecular size. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/8824559/
  • A Model Eumelanin from 5,6-Dihydroxyindole-2-Carboxybutanamide Combining Remarkable Antioxidant and Photoprotective Properties with a Favourable Solubility Profile for Dermo-Cosmetic Applications. MDPI. URL: https://www.mdpi.com/1420-3049/28/4/1950

Sources

using 5,6-dimethoxy-1H-indole-2-carboxylic acid in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of 5,6-dimethoxy-1H-indole-2-carboxylic acid in Drug Discovery

Authored by: A Senior Application Scientist

Introduction: The Enduring Promise of the Indole Scaffold

The indole core, a fusion of a pyrrole and a benzene ring, stands as one of medicinal chemistry's most privileged scaffolds.[1] Its unique aromatic and electronic properties allow it to interact with a wide array of biological targets, making it a cornerstone in the development of numerous pharmaceuticals.[1][2] From anticancer agents to antivirals, the versatility of the indole nucleus is remarkable.[1]

This guide focuses on a specific, promising derivative: This compound . This molecule belongs to the indole-2-carboxylic acid class, a group that has garnered significant attention for its diverse biological activities.[2][3][4] Its structure is closely related to 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a key biosynthetic precursor to melanin, suggesting an inherent biocompatibility and a rich chemical space for exploration.[5][6] This document serves as a comprehensive technical resource for researchers, providing foundational knowledge and detailed experimental protocols to unlock the therapeutic potential of this compound and its analogues in a drug discovery setting.

Compound Profile and Synthesis Overview

A foundational understanding of a compound's physicochemical properties and its synthesis is paramount before embarking on biological evaluation.

Physicochemical Data
PropertyValue
Molecular Formula C₁₁H₁₁NO₄
Molecular Weight 221.21 g/mol
Appearance Typically a crystalline solid
IUPAC Name This compound
CAS Number 2495-90-1
Synthetic Strategy: The Fischer Indole Synthesis

The synthesis of this compound can be efficiently achieved via the classical Fischer indole synthesis. This robust method involves the acid-catalyzed cyclization of a phenylhydrazone. The key intermediate, 5,6-dimethoxyindole-2-carboxylic acid, is also a precursor in some syntheses of DHICA.[5]

A general synthetic workflow is as follows:

  • Hydrazone Formation: Reaction of (3,4-dimethoxyphenyl)hydrazine with pyruvic acid to form the corresponding hydrazone.

  • Cyclization: The hydrazone undergoes an acid-catalyzed intramolecular cyclization, typically by heating in a high-boiling point solvent with a catalyst like polyphosphoric acid or Eaton's reagent.[5] This step forms the indole ring.

  • Purification: The final product is isolated and purified using standard techniques such as recrystallization or column chromatography.

Potential Therapeutic Targets and Mechanisms of Action

Derivatives of the indole-2-carboxylic acid scaffold have demonstrated activity against several critical drug targets. While direct studies on this compound may be nascent, the established pharmacology of its close analogues provides a logical roadmap for investigation.

Anticancer Activity via Tubulin Polymerization Inhibition

The microtubule network is a cornerstone target in cancer therapy.[7][8] Disrupting the dynamic process of tubulin polymerization leads to mitotic arrest and apoptosis in rapidly dividing cancer cells.[8][9][10] Many indole derivatives are known to bind to the colchicine site on β-tubulin, preventing the assembly of microtubules.[1][7]

G Indole 5,6-Dimethoxy-1H-indole -2-carboxylic Acid Derivative Tubulin β-Tubulin (Colchicine Site) Indole->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Required for SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC Disruption leads to Arrest G2/M Phase Arrest SAC->Arrest Sustained activation causes Apoptosis Intrinsic Apoptosis Pathway Arrest->Apoptosis Triggers Death Cancer Cell Death Apoptosis->Death

Caption: Signaling pathway for tubulin polymerization inhibitors.

Antiviral Activity via HIV-1 Integrase Inhibition

HIV-1 integrase is an essential enzyme for viral replication, making it a prime target for antiretroviral therapy.[11] Integrase Strand Transfer Inhibitors (INSTIs) function by chelating two critical Mg²⁺ ions within the enzyme's active site, preventing the integration of viral DNA into the host genome.[3] The indole-2-carboxylic acid scaffold is a validated pharmacophore for this mechanism, where the carboxylic acid and the indole nitrogen act as the key chelating groups.[3][11]

G cluster_0 HIV-1 Integrase Active Site Mg1 Mg²⁺ vDNA Viral DNA Mg1->vDNA Co-factors for Mg2 Mg²⁺ Mg2->vDNA Co-factors for Indole 5,6-Dimethoxy-1H-indole -2-carboxylic Acid Carboxyl Group (COO⁻) Indole N-H Indole:f1->Mg1 chelates Indole:f2->Mg2 chelates Integration Integration into Host Genome vDNA->Integration Blocked G cluster_0 Preparation (On Ice) cluster_1 Reaction & Measurement cluster_2 Data Analysis Step1 Add test compound, controls (Nocodazole, DMSO), and buffer to a pre-chilled 96-well plate Step2 Initiate polymerization by adding purified tubulin + GTP solution Step1->Step2 Step3 Immediately place plate in a spectrophotometer pre-warmed to 37°C Step2->Step3 Step4 Measure absorbance at 340 nm every minute for 60-90 minutes Step3->Step4 Step5 Plot absorbance vs. time to generate polymerization curves Step4->Step5 Step6 Calculate polymerization rate and determine IC₅₀ value Step5->Step6

Caption: Workflow for a turbidity-based tubulin polymerization assay. [8] Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Test compound and controls (e.g., Nocodazole as positive inhibitor, DMSO as vehicle)

  • Pre-chilled 96-well plates

  • Temperature-controlled spectrophotometer (plate reader)

Procedure:

  • Preparation:

    • On ice, add 10 µL of diluted test compound, positive control, or vehicle control to the wells of a pre-chilled 96-well plate. [8] * Prepare a 2X tubulin solution (e.g., 3-5 mg/mL) in ice-cold General Tubulin Buffer supplemented with 1 mM GTP. [7][8]2. Assay Execution:

    • Initiate the polymerization reaction by adding 90 µL of the 2X tubulin solution to each well. [8] * Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes. [7]3. Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • Determine the IC₅₀ value by measuring the extent of polymerization at the end of the incubation period across a range of compound concentrations. [7][8]

Protocol 4: General Enzyme Inhibition Assay (Fluorescence Polarization)

This protocol describes a versatile, high-throughput method for screening enzyme inhibitors, adaptable for targets like Phosphodiesterases (PDEs). The assay is based on the change in polarization of a fluorescently labeled substrate upon enzymatic cleavage. [12] Objective: To determine the IC₅₀ of the test compound against a specific enzyme (e.g., PDE5).

G cluster_0 Assay Setup cluster_1 Reaction & Detection cluster_2 Data Acquisition & Analysis A Dispense test compound dilutions, positive/negative controls into a 384-well plate B Add enzyme and fluorescently labeled substrate (e.g., FAM-cGMP) A->B C Incubate at room temperature to allow enzymatic reaction B->C D Add binding agent/antibody that specifically binds the fluorescent product C->D E Measure fluorescence polarization (FP) using a plate reader D->E F Calculate % inhibition and determine IC₅₀ from dose-response curve E->F

Caption: Workflow for a fluorescence polarization enzyme inhibition assay.

Principle: A small, fluorescently labeled substrate tumbles rapidly in solution, resulting in low fluorescence polarization. When the enzyme is active, it processes the substrate. A specific binding agent is added that binds only to the product, creating a larger complex that tumbles slowly and yields high polarization. An inhibitor prevents this conversion, keeping the polarization low. [12] Materials:

  • Recombinant enzyme (e.g., PDE5)

  • Fluorescently labeled substrate (e.g., FAM-cGMP)

  • Assay buffer

  • Binding agent (e.g., anti-GMP antibody)

  • Test compound, positive control (e.g., Sildenafil for PDE5), and DMSO vehicle

  • Black, low-volume 384-well plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Assay Setup:

    • Add test compound dilutions, positive control, and DMSO to the wells of a 384-well plate. [13] * Prepare a solution of the enzyme and fluorescent substrate in assay buffer.

    • Add the enzyme/substrate mix to all wells to initiate the reaction.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding the binding agent.

    • Incubate for a short period to allow for binding.

  • Data Acquisition:

    • Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis:

    • The polarization signal is proportional to enzyme activity.

    • Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.

    • Plot the normalized data against the logarithm of the test compound concentration and fit to a four-parameter logistic model to determine the IC₅₀ value. [13]

Conclusion and Future Directions

This compound represents a promising starting point for drug discovery campaigns. Its versatile indole scaffold, combined with functional groups known to interact with key therapeutic targets, provides a rich foundation for optimization. The protocols detailed in this guide offer a clear, validated pathway for the initial biological characterization of this compound and its future analogues. By systematically evaluating its effects on cell viability, cell cycle progression, and specific enzymatic activity, researchers can efficiently identify lead candidates and elucidate their mechanisms of action, accelerating the journey from a promising molecule to a potential therapeutic agent.

References

  • Application Notes and Protocols for the Synthesis and Evaluation of Pyrrolo[2,3-b]indole Deriv
  • Bioassays for anticancer activities. PubMed.
  • Application Notes and Protocols for Tubulin Polymerization Inhibitors Rel
  • Application Notes and Protocols for Tubulin Polymerization Inhibitors in Oncology Research. Benchchem.
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers.
  • Application Notes and Protocols for Tubulin Polymeriz
  • PDE Assay Kit. West Bioscience.
  • Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. OSTI.GOV.
  • An In-Depth Technical Guide on Tubulin Polymerization Inhibitors: A Case Study Approach. Benchchem.
  • Phosphodiesterase Inhibitors Test Reagents.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • Phosphodiesterase Screening and Profiling Services. BPS Bioscience.
  • Indole-2-carboxylic acid. Chem-Impex.
  • Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid – biosynthetic precursor of melanins (microreview). PMC - NIH.
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
  • An evaluation of synthetic indole derivatives as inhibitors of monoamine oxidase. PubMed.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
  • Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid - biosynthetic precursor of melanins (microreview). PubMed.

Sources

5,6-Dimethoxy-1H-indole-2-carboxylic Acid: A Versatile Scaffold for the Development of Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indole Nucleus in Antiviral Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets with high affinity.[1] This bicyclic aromatic heterocycle mimics the structure of tryptophan and can engage in hydrogen bonding, π-π stacking, and hydrophobic interactions, making it an ideal framework for the design of enzyme inhibitors and receptor modulators.[1] In the realm of virology, indole derivatives have emerged as a promising class of therapeutic agents, with notable examples including the broad-spectrum antiviral Arbidol and the HIV-1 non-nucleoside reverse transcriptase inhibitor Delavirdine.[1]

Among the diverse array of functionalized indoles, 5,6-dimethoxy-1H-indole-2-carboxylic acid stands out as a particularly valuable building block. Its strategic placement of methoxy groups at the 5 and 6 positions offers a unique combination of features. These electron-donating groups can influence the electronic properties of the indole ring system, enhancing its binding affinity to target proteins. Furthermore, these methoxy groups serve as latent hydroxyl functionalities. Through a straightforward demethylation process, they can be unmasked to reveal a catechol-like moiety, 5,6-dihydroxyindole-2-carboxylic acid (DHICA). This dihydroxy motif is crucial for the antiviral activity of several known inhibitors, particularly those targeting viral integrases.[2]

This technical guide provides a comprehensive overview of the application of this compound as a starting material for the synthesis of potent antiviral agents. We will delve into detailed synthetic protocols, the rationale behind key experimental choices, and the biological evaluation of the resulting compounds, with a particular focus on their activity as HIV-1 integrase inhibitors.

Strategic Overview: From Building Block to Bioactive Compound

The journey from this compound to a potential antiviral drug candidate typically involves two key synthetic transformations: amide bond formation at the C2-carboxylic acid position and demethylation of the 5,6-methoxy groups. The order of these steps can be strategically varied to optimize the synthesis of the desired target molecules.

G A This compound B Amide Coupling A->B Amine, Coupling Agent F Esterification A->F Alcohol, Acid Catalyst C 5,6-Dimethoxy-1H-indole-2-carboxamides B->C D Demethylation (BBr3) C->D BBr3, DCM E 5,6-Dihydroxy-1H-indole-2-carboxamides (Antiviral Agents) D->E G 5,6-Dimethoxy-1H-indole-2-carboxylate Esters F->G H Demethylation (BBr3) G->H BBr3, DCM I 5,6-Dihydroxy-1H-indole-2-carboxylate Esters (Antiviral Intermediates) H->I

Figure 1: General synthetic pathways from this compound to antiviral derivatives.

Experimental Protocols: Synthesis of Antiviral Indole Derivatives

Protocol 1: Amide Coupling of this compound

The formation of an amide bond at the C2-position is a critical step in elaborating the indole scaffold. This transformation allows for the introduction of various substituents that can modulate the compound's pharmacokinetic and pharmacodynamic properties. The choice of coupling reagent is crucial for achieving high yields and minimizing side reactions. Carbodiimide-based reagents, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), in conjunction with an activating agent like 1-Hydroxybenzotriazole (HOBt), are widely employed for their efficiency and mild reaction conditions.

Causality of Experimental Choices:

  • EDC/HOBt System: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can be susceptible to racemization and other side reactions. The addition of HOBt traps the activated acid as an HOBt ester, which is more stable and less prone to side reactions, while still being highly reactive towards amines. This two-component system provides a robust and reliable method for amide bond formation.

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) is an excellent solvent for this reaction as it effectively dissolves a wide range of substrates and reagents. Its polar aprotic nature facilitates the reaction without interfering with the reactive intermediates.

  • Base: A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is added to neutralize the hydrochloride salt of EDC and any acidic byproducts, ensuring the reaction proceeds under optimal conditions.

Self-Validating System: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting carboxylic acid and the appearance of a new, less polar spot (the amide product) on the TLC plate indicates the reaction is proceeding. LC-MS analysis can confirm the formation of the desired product by its characteristic mass-to-charge ratio.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add HOBt (1.2 eq.) and EDC (1.2 eq.).

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq.) and DIPEA (2.0 eq.) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with saturated aqueous NaHCO3 solution, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5,6-dimethoxy-1H-indole-2-carboxamide.

Protocol 2: Demethylation of 5,6-Dimethoxyindole Derivatives using Boron Tribromide (BBr₃)

The conversion of the 5,6-dimethoxy groups to the corresponding dihydroxy functionalities is a pivotal step in unmasking the pharmacophore responsible for potent antiviral activity, particularly against HIV-1 integrase.[2] Boron tribromide (BBr₃) is a powerful and selective reagent for the cleavage of aryl methyl ethers.[3]

Causality of Experimental Choices:

  • Boron Tribromide (BBr₃): BBr₃ is a strong Lewis acid that coordinates to the ether oxygen, weakening the carbon-oxygen bond and facilitating nucleophilic attack by the bromide ion to cleave the methyl group. It is particularly effective for demethylating electron-rich aromatic ethers.

  • Solvent: Anhydrous Dichloromethane (DCM) is the solvent of choice as it is inert to BBr₃ and effectively dissolves the starting material.

  • Low Temperature: The reaction is typically initiated at a low temperature (e.g., -78 °C or 0 °C) to control the exothermic nature of the reaction and to prevent potential side reactions. The reaction is then allowed to warm to room temperature to ensure complete demethylation.

  • Quenching: The reaction is carefully quenched with methanol or water. This step hydrolyzes the boron-oxygen intermediates and protonates the resulting phenoxide ions to yield the desired dihydroxy compound.

Self-Validating System: The completion of the demethylation reaction can be monitored by TLC, where a significant increase in polarity is observed for the dihydroxy product compared to the dimethoxy starting material. 1H NMR spectroscopy is a definitive method for confirming the successful demethylation, as the characteristic singlets of the methoxy groups (typically around 3.8-4.0 ppm) will disappear, and new broad singlets corresponding to the hydroxyl protons will appear.

Step-by-Step Methodology:

  • Dissolve the 5,6-dimethoxy-1H-indole-2-carboxamide (1.0 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C or 0 °C in an appropriate cooling bath.

  • Add a solution of BBr₃ in DCM (2.2-3.0 eq.) dropwise to the cooled solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the final 5,6-dihydroxy-1H-indole-2-carboxamide.

Mechanism of Action: Targeting HIV-1 Integrase

A key antiviral target for indole-2-carboxylic acid derivatives is the HIV-1 integrase enzyme.[2][4][5][6][7] This enzyme is essential for the replication of the virus as it catalyzes the insertion of the viral DNA into the host cell's genome. The 5,6-dihydroxyindole-2-carboxylic acid scaffold is a structural mimic of the natural substrate of the integrase. The catechol-like dihydroxy groups and the adjacent carboxylic acid are crucial for chelating the divalent metal ions (typically Mg²⁺) in the active site of the enzyme, thereby inhibiting its strand transfer activity.[4][5]

G cluster_0 HIV-1 Integrase Active Site A Mg2+ D Inhibition of Strand Transfer B Mg2+ C 5,6-Dihydroxyindole-2-carboxamide C->A Chelation by 5,6-dihydroxy groups C->B Chelation by C2-carboxamide E Viral DNA Integration Blocked D->E

Figure 2: Proposed mechanism of HIV-1 integrase inhibition by 5,6-dihydroxyindole-2-carboxamides.

Data Presentation: Antiviral Activity of Representative Derivatives

The following table summarizes the in vitro antiviral activity of representative indole-2-carboxylic acid derivatives against various viruses.

Compound IDR Group (at C2-carboxamide)Target VirusAssayActivity (IC₅₀/EC₅₀)Cytotoxicity (CC₅₀)Selectivity Index (SI = CC₅₀/IC₅₀)Reference
1 -NH-(CH₂)₂-PhHIV-1Integrase Strand Transfer3.11 µM> 50 µM> 16[5]
2 -NH-CH₂-(4-CF₃-Ph)HIV-1Integrase Strand Transfer0.13 µM> 50 µM> 384[7]
3 -NH-(3-F-4-MeO-Ph)HIV-1Integrase Strand Transfer0.21 µM> 50 µM> 238[7]
4 Ethyl EsterInfluenza A (H1N1)CPE Inhibition7.53 µM> 100 µM> 13.3[8]
5 -NH-CH₂-(2-F-Ph)HIV-1Integrase Strand Transfer0.35 µM> 50 µM> 142[7]

Conclusion and Future Perspectives

This compound is a highly versatile and strategically important building block for the synthesis of novel antiviral agents. The straightforward protocols for amide coupling and demethylation provide access to a diverse library of 5,6-dihydroxyindole-2-carboxamides, which have demonstrated potent inhibitory activity against key viral targets such as HIV-1 integrase. The structure-activity relationship data presented herein highlights the importance of the dihydroxy-indole-carboxamide pharmacophore for antiviral activity. Future research in this area could focus on further diversifying the substituents at the C2-carboxamide position to optimize antiviral potency, selectivity, and pharmacokinetic properties. The exploration of this scaffold against other viral targets is also a promising avenue for the development of broad-spectrum antiviral therapeutics.

References

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 2024. URL
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing, 2024. URL
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI, 2023. URL
  • Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Common Organic Chemistry. URL
  • Synthesis and antiviral activity of some novel indole-2-carboxylate deriv
  • In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2.
  • A review on recent developments of indole-containing antiviral agents. ScienceDirect, 2016. URL
  • An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. MDPI, 2023. URL
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.
  • Scheme 3. Top: calculated mechanism for demethylation of anisole...
  • Design and synthesis of novel dihydroxyindole-2-carboxylic acids as HIV-1 integrase inhibitors. PubMed, 2004. URL
  • Synthesis of 5-Methoxy-1H-indol-2-amine: A Detailed Technical Guide. Benchchem. URL
  • In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2.
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PMC, 2023. URL
  • Synthesis, characterization and antioxidant and antimicrobial properties of new ester and amide derivatives of indole-2-carboxylic acid.
  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray... Semantic Scholar, 2024. URL
  • (PDF) Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.

Sources

Application Note: A Validated Protocol for the Demethylation of 5,6-dimethoxy-1H-indole-2-carboxylic acid to 5,6-dihydroxyindole-2-carboxylic acid (DHICA)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5,6-dihydroxyindole-2-carboxylic acid (DHICA) is a critical biosynthetic precursor to eumelanin, the primary pigment responsible for photoprotection in human skin.[1][2][3] Its intrinsic biological activities, including antioxidant and potential therapeutic properties, make it a molecule of significant interest for researchers in dermatology, pharmacology, and materials science.[3][4] This application note provides a comprehensive, field-proven protocol for the synthesis of DHICA via the demethylation of its stable precursor, 5,6-dimethoxy-1H-indole-2-carboxylic acid. We focus on the use of boron tribromide (BBr₃), a highly effective but hazardous reagent, detailing a procedure that maximizes yield and purity while prioritizing operator safety. The causality behind critical experimental choices, from reaction temperature to quenching techniques, is thoroughly explained to ensure reproducibility and a deep understanding of the process.

Introduction and Scientific Rationale

The synthesis of DHICA is often a necessary step for in-depth research, as its direct extraction is complex and low-yielding.[3] A common and robust synthetic route involves the demethylation of the more accessible this compound. The aryl methyl ether bonds in this precursor are notably stable, requiring a potent reagent for cleavage.[5]

Boron tribromide (BBr₃) is the reagent of choice for this transformation due to its high Lewis acidity, which facilitates the cleavage of aryl methyl ethers under conditions that can be controlled to be relatively mild (low temperature), thereby preserving the integrity of the indole core.[6][7][8][9] Other methods, such as using strong protic acids like HBr, often require high temperatures that can lead to degradation and decarboxylation of the sensitive indole-2-carboxylic acid moiety.[6][9][10]

The Mechanism of BBr₃ Demethylation

The reaction proceeds through a well-understood, multi-step mechanism that leverages the strong electrophilicity of the boron atom.[11][12][13]

  • Lewis Acid Adduct Formation: The electron-rich oxygen of a methoxy group acts as a Lewis base, coordinating to the highly Lewis-acidic boron atom of BBr₃. This forms an oxonium-like intermediate, which activates the methyl group for nucleophilic attack.[8][9]

  • Nucleophilic Cleavage (Sₙ2 Attack): A bromide ion, either from another BBr₃ molecule or the initially formed adduct, performs a nucleophilic (Sₙ2) attack on the now-electrophilic methyl carbon. This cleaves the carbon-oxygen bond, forming methyl bromide (CH₃Br) and an aryloxy-dibromoborane intermediate.[8][12]

  • Repetition and Hydrolysis: This process is repeated for the second methoxy group. The reaction is then carefully quenched with a protic solvent (e.g., methanol or water), which hydrolyzes the aryloxy-boron bonds to yield the final dihydroxy product (DHICA) and boric acid byproducts.[8]

BBr3_Demethylation_Mechanism Figure 1: Mechanism of BBr₃-Mediated Demethylation cluster_0 Step 1: Adduct Formation cluster_1 Step 2: Sₙ2 Cleavage cluster_2 Step 3: Hydrolysis Start Ar-O-CH₃ + BBr₃ Adduct Lewis Acid Adduct [Ar-O(BBr₃)-CH₃] Start->Adduct Coordination Intermediate Aryloxy-dibromoborane Ar-O-BBr₂ Adduct->Intermediate Br⁻ attack Byproduct1 Methyl Bromide CH₃Br Final Phenol (DHICA) Ar-OH Intermediate->Final Quench (H₂O) Byproduct2 Boric Acid B(OH)₃

Caption: Figure 1: Mechanism of BBr₃-Mediated Demethylation.

Health and Safety Precautions: Handling Boron Tribromide

WARNING: Boron tribromide is an extremely hazardous, toxic, and corrosive substance that reacts violently with water and moisture.[14][15][16] All handling must be performed by trained personnel inside a certified chemical fume hood.[14]

  • Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical splash goggles, a full-face shield, and double-layered chemical-resistant gloves (e.g., nitrile) are mandatory.[14][17]

  • Inert Atmosphere: BBr₃ reacts violently with atmospheric moisture. The entire apparatus must be flame- or oven-dried, assembled while hot, and maintained under a positive pressure of an inert gas (e.g., Argon or Nitrogen).[15]

  • Ventilation: Perform all operations, including reagent transfer and quenching, in a high-performance chemical fume hood to prevent inhalation of toxic and corrosive vapors.[14]

  • Spill & Emergency: Do not attempt to clean up a BBr₃ spill yourself.[15] Evacuate the area and contact your institution's emergency response team. Ensure an emergency safety shower and eyewash station are immediately accessible.[15]

  • Waste Disposal: Quench all glassware and disposable materials that have come into contact with BBr₃ before disposal. Unquenched BBr₃ waste must be handled as a separate, highly hazardous waste stream.[15]

Detailed Experimental Protocol

This protocol is optimized for a starting scale of 1.0 mmol of this compound.

Materials and Equipment
Reagents & Materials Grade/Purity Equipment
This compound≥98%100 mL Flame-dried, two-neck round-bottom flask
Boron tribromide solution (BBr₃)1.0 M in Dichloromethane (DCM)Magnetic stir plate and stir bar
Dichloromethane (DCM), anhydrousDri-Solv or equivalent, <50 ppm H₂OInert gas line (Argon or Nitrogen) with bubbler
Methanol (MeOH), anhydrousACS GradeSepta, syringes, and needles
Ethyl Acetate (EtOAc)ACS GradeDry ice / acetone bath
Deionized WaterType I or IIIce / water bath
Brine (Saturated NaCl solution)Separatory funnel
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeRotary evaporator
Standard glassware for workup
Step-by-Step Methodology

Experimental_Workflow Figure 2: Experimental Workflow for DHICA Synthesis A 1. Setup & Dissolution - Flame-dry flask under vacuum. - Flush with Argon. - Dissolve starting material in anhydrous DCM. B 2. Cooling - Cool solution to -78 °C (Dry Ice / Acetone Bath). A->B C 3. BBr₃ Addition - Add 1.0 M BBr₃ in DCM (2.5 eq.) - Add SLOWLY, dropwise via syringe. B->C D 4. Reaction - Stir at -78 °C for 1 hour. - Allow to warm slowly to room temp. - Stir for 12-16 hours. C->D E 5. Quenching - Cool solution to 0 °C (Ice Bath). - VERY SLOWLY add anhydrous MeOH. - Follow with slow addition of H₂O. D->E F 6. Workup & Extraction - Transfer to separatory funnel. - Extract with Ethyl Acetate (3x). - Wash combined organics with brine. E->F G 7. Purification - Dry organic layer (Na₂SO₄). - Filter and concentrate. - Purify crude solid (Recrystallization or Chromatography). F->G H 8. Characterization - Obtain final DHICA product. - Confirm structure (NMR, MS). G->H

Caption: Figure 2: Experimental Workflow for DHICA Synthesis.

  • Reaction Setup: Place this compound (1.0 mmol, 221.2 mg) and a magnetic stir bar into the flame-dried, two-neck round-bottom flask. Seal the flask with septa, and purge with inert gas for 10-15 minutes.

  • Dissolution: Under a positive pressure of inert gas, add 20 mL of anhydrous dichloromethane (DCM) via syringe to dissolve the starting material.

  • Cooling: Immerse the flask in a dry ice/acetone bath to cool the solution to -78 °C. Stir for 10 minutes to ensure thermal equilibrium. This low temperature is critical to control the initial, highly exothermic Lewis acid-base reaction and prevent unwanted side reactions.[8][9]

  • Addition of BBr₃: Using a syringe, slowly add the 1.0 M solution of BBr₃ in DCM (2.5 equivalents, 2.5 mL) dropwise to the stirred solution over 15-20 minutes. A color change to a dark, often reddish-brown or black, complex is expected. Causality: A slow addition rate is essential to dissipate heat and maintain control over the reaction.

  • Reaction Progression: Continue stirring the reaction mixture at -78 °C for 1 hour after the addition is complete. Then, remove the cold bath and allow the mixture to slowly warm to room temperature. Let the reaction stir at room temperature for 12-16 hours (overnight).

  • Quenching the Reaction: (EXTREME CAUTION - HIGHLY EXOTHERMIC, GAS EVOLUTION) Cool the flask to 0 °C using an ice/water bath. Very slowly and dropwise, add 5 mL of anhydrous methanol via syringe to quench the excess BBr₃. Vigorous gas evolution (HBr) will occur. After the initial reaction subsides, slowly add 10 mL of deionized water. Causality: Quenching at 0 °C with a less reactive alcohol first, followed by water, helps to safely manage the violent and exothermic hydrolysis of both the BBr₃ reagent and the boron intermediates.

  • Extraction and Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers and wash once with brine (20 mL).[8]

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude DHICA product, typically as a dark solid.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield pure 5,6-dihydroxyindole-2-carboxylic acid.

Summary of Key Reaction Parameters
ParameterValue / ConditionRationale
Stoichiometry2.5 equivalents of BBr₃Ensures complete demethylation of both methoxy groups.
SolventAnhydrous Dichloromethane (DCM)Inert solvent that is stable to BBr₃ and has good solubility for the substrate.[7]
Initial Temperature-78 °CControls the initial exothermic adduct formation.[9]
Reaction Time12-16 hoursAllows the reaction to proceed to completion at room temperature.
Quenching AgentAnhydrous Methanol, then WaterControlled, sequential hydrolysis to manage the highly exothermic quenching process.
Expected Yield70-90% (post-purification)Dependant on the purity of starting materials and adherence to anhydrous conditions.

Conclusion

The demethylation of this compound using boron tribromide is a reliable and effective method for producing high-purity 5,6-dihydroxyindole-2-carboxylic acid (DHICA). The successful execution of this protocol is critically dependent on the strict observance of anhydrous reaction conditions and rigorous safety procedures for handling the hazardous BBr₃ reagent. By understanding the chemical principles behind each step, from the low-temperature initiation to the controlled quench, researchers can confidently and safely synthesize this valuable melanin precursor for a wide range of applications in drug development and materials science. Final product identity and purity should always be confirmed using standard analytical techniques such as NMR spectroscopy and mass spectrometry.

References

  • Barabanov, M. A., Sosnovskikh, V. Y., & Pestov, A. V. (2021). Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid – biosynthetic precursor of melanins (microreview). Chemistry of Heterocyclic Compounds, 57(4), 417–419.
  • University of Wisconsin-Madison. (n.d.). Boron Tribromide Safety Data Sheet. Retrieved from UW-Madison Office of Chemical Safety.
  • Oxford Lab Fine Chem. (n.d.). Safety Data Sheet: Boron Tribromide.
  • Argenziano, R., Della Greca, M., Panzella, L., & Napolitano, A. (2022). A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof. Molecules, 27(15), 4816.
  • Sigma-Aldrich. (2023). Safety Data Sheet: Boron tribromide solution.
  • Orlow, S. J., et al. (1992). Synthesis and characterization of melanins from dihydroxyindole-2-carboxylic acid and dihydroxyindole. Pigment Cell Research, 5(3), 113-121.
  • Amherst College. (2022). Standard Operating Procedures (SOP) for Working with Boron Tribromide. Retrieved from Amherst College Environmental Health & Safety.
  • Loba Chemie. (2019). Safety Data Sheet: Boron Tribromide 99% Extra Pure.
  • Argenziano, R., Della Greca, M., Panzella, L., & Napolitano, A. (2022). A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof. OUCI.
  • Sarna, T., & Swartz, H. M. (2018). Expedient synthesis of eumelanin-inspired 5,6-dihydroxyindole-2-carboxylate ethyl ester derivatives. RSC Advances.
  • Various Authors. (n.d.). Demethylating Reaction of Methyl Ethers. ResearchGate.
  • Wikipedia. (n.d.). Demethylation.
  • Barabanov, M. A., et al. (2021). Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid. SpringerLink.
  • Wulf, M., et al. (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry.
  • BenchChem. (n.d.). Application Notes & Protocols for O-Demethylation of Aryl Methyl Ethers in the Presence of Sensitive Functional Groups.
  • Pesnot, T., et al. (2020). Oxygen-Free Regioselective Biocatalytic Demethylation of Methyl-phenyl Ethers via Methyltransfer Employing Veratrol-O-demethylase. ACS Catalysis.
  • Lord, R. L., & Korich, A. L. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. The European Journal of Organic Chemistry.
  • Lord, R. L., & Korich, A. L. (2015). Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ether. Semantic Scholar.
  • Chem-Station. (2024). O-Demethylation.
  • Argenziano, R., et al. (2022). A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof. ResearchGate.
  • Lord, R. L., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU.
  • Gredičak, M., et al. (2017). Complete O‐demethylation of methoxy groups and lactonization. ResearchGate.
  • Julian, P. L., et al. (1953). Synthesis of 5,6-Dimethoxyindoles and 5,6-Dimethoxyoxindoles. A New Synthesis of Indoles. Journal of the American Chemical Society.
  • Argenziano, R., et al. (2022). A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the... Semantic Scholar.
  • Jiménez-Cervantes, C., et al. (2001). The 5,6-dihydroxyindole-2-carboxylic acid (DHICA) oxidase activity of human tyrosinase. FEBS Letters.
  • d'Ischia, M., et al. (1992). 5,6-Dihydroxyindole-2-carboxylic acid is incorporated in mammalian melanin. Biochemical Journal.
  • Kumar, A., et al. (2008). Process for the preparation of indole derivatives. Google Patents.
  • Nikolova, S., et al. (2023). An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. MDPI.
  • Jiménez-Cervantes, C., et al. (2001). The 5,6-dihydroxyindole-2-carboxylic acid (DHICA) oxidase activity of human tyrosinase. FEBS Letters.
  • Jones, G. B., & Chapman, B. J. (1995). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry.

Sources

Application Note: Comprehensive Characterization of the Electrochromic Properties of Poly(N,N-dimethyl-N-(2-(methacryloyloxy)ethyl)-N-(4-cyanobenzyl)ammonium chloride) (PDMICA)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electrochromic materials, capable of reversibly changing their optical properties under an applied electrical potential, are at the forefront of innovations in smart windows, displays, and sensors.[1] Organic electrochromic polymers, in particular, offer advantages such as facile synthesis, tuneable colors, and mechanical flexibility. This application note provides a detailed guide for the comprehensive characterization of the electrochromic properties of a novel viologen-containing polymethacrylate, Poly(N,N-dimethyl-N-(2-(methacryloyloxy)ethyl)-N-(4-cyanobenzyl)ammonium chloride), hereafter referred to as PDMICA.

PDMICA belongs to the family of viologen-based polymers, which are known for their intense color changes upon electrochemical reduction.[2] The electrochromic behavior of PDMICA is predicated on the reversible reduction of the cyanobenzylpyridinium moiety, which generates a colored radical cation. A thorough understanding of the electrochemical and optical responses of PDMICA is crucial for its potential application in various optoelectronic devices.

This guide will detail the necessary experimental protocols, from thin-film preparation to advanced spectroelectrochemical analysis, to fully elucidate the electrochromic performance of PDMICA. We will delve into the causality behind experimental choices, ensuring a robust and reproducible characterization workflow.

Part 1: Thin-Film Preparation of PDMICA

The quality of the electrochromic thin film is paramount for accurate and reproducible characterization. A uniform, pinhole-free film is essential for homogeneous charge transfer and color change.

Protocol 1: PDMICA Thin-Film Deposition by Spin Coating

  • Substrate Preparation:

    • Begin with thoroughly cleaned indium tin oxide (ITO) coated glass or flexible PET substrates.

    • Sequentially sonicate the substrates in a solution of detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates under a stream of nitrogen gas and then treat with UV-ozone for 15 minutes to enhance surface wettability.

  • Solution Preparation:

    • Dissolve PDMICA in a suitable solvent (e.g., N,N-dimethylformamide (DMF) or a mixture of DMF and acetonitrile) to a concentration of 10-20 mg/mL.

    • Gently heat and stir the solution until the polymer is fully dissolved.

    • Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.

  • Spin Coating:

    • Place the cleaned substrate onto the spin coater chuck.

    • Dispense the PDMICA solution onto the center of the substrate.

    • Spin coat at a speed of 1000-3000 rpm for 30-60 seconds. The optimal parameters will depend on the desired film thickness and solution viscosity.

    • Anneal the film in a vacuum oven at 60-80 °C for at least 2 hours to remove residual solvent.

Part 2: Electrochemical Characterization

Electrochemical techniques are fundamental to understanding the redox behavior that drives the electrochromism in PDMICA.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an essential technique to investigate the redox processes, electrochemical stability, and reversibility of PDMICA.[1] It involves sweeping the potential of a working electrode (the PDMICA film) and measuring the resulting current.

Protocol 2: Cyclic Voltammetry of PDMICA Films

  • Electrochemical Cell Setup:

    • Assemble a three-electrode electrochemical cell.

    • Use the PDMICA-coated ITO substrate as the working electrode.

    • Employ a platinum wire or mesh as the counter electrode.

    • Use a Ag/AgCl or Ag/Ag+ electrode as the reference electrode.

    • The electrolyte should be an anhydrous solution of a non-coordinating salt, such as 0.1 M lithium perchlorate (LiClO₄) or tetrabutylammonium hexafluorophosphate (TBAPF₆) in acetonitrile or propylene carbonate.

  • CV Measurement:

    • Immerse the electrodes in the electrolyte solution.

    • Set the potential window to scan from a positive potential (e.g., +0.5 V) to a negative potential (e.g., -1.5 V) and back. The exact range should be determined based on the redox potentials of PDMICA.

    • Perform the scan at various scan rates (e.g., 20, 50, 100, 150, 200 mV/s).

    • Record the resulting cyclic voltammogram (current vs. potential).

Data Interpretation:

  • Redox Peaks: The potentials at which the current peaks occur correspond to the oxidation and reduction of the PDMICA.[3]

  • Reversibility: A reversible redox process will show a peak separation (ΔEp) between the cathodic and anodic peaks of approximately 59/n mV (where n is the number of electrons transferred).[3]

  • Scan Rate Dependence: The relationship between peak current and the square root of the scan rate can provide insights into whether the process is diffusion-controlled or surface-confined.[4]

  • Electrochemical Stability: Cycling the potential for a large number of cycles (e.g., 1000 cycles) and observing any degradation in the CV curve provides a measure of the material's stability.[5]

Diagram 1: Cyclic Voltammetry Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_solution Prepare PDMICA Solution prep_film Prepare PDMICA Thin Film on ITO prep_solution->prep_film prep_cell Assemble 3-Electrode Cell prep_film->prep_cell set_params Set CV Parameters (Potential Window, Scan Rate) prep_cell->set_params run_cv Run Cyclic Voltammetry set_params->run_cv record_cv Record Voltammogram (Current vs. Potential) run_cv->record_cv analyze_peaks Analyze Redox Peaks & Reversibility record_cv->analyze_peaks analyze_stability Assess Electrochemical Stability analyze_peaks->analyze_stability

Caption: Workflow for cyclic voltammetry analysis of PDMICA.

Part 3: Spectroelectrochemical Characterization

Spectroelectrochemistry simultaneously records the electrochemical and spectroscopic (UV-Vis-NIR) data, providing a direct correlation between the applied potential and the change in the material's optical properties.[6]

Protocol 3: Spectroelectrochemical Analysis of PDMICA

  • Instrumentation:

    • Utilize a spectrophotometer equipped with a cell holder designed for a thin-layer electrochemical cell.

    • The electrochemical setup is the same as for cyclic voltammetry.

  • Measurement:

    • Place the electrochemical cell in the spectrophotometer.

    • Apply a series of constant potentials to the PDMICA film, stepping from the bleached state to the colored state and vice versa.

    • At each potential step, allow the system to reach equilibrium and then record the UV-Vis-NIR absorption spectrum.

Data Interpretation:

  • Spectral Changes: The emergence and disappearance of absorption bands with changing potential confirm the electrochromic transitions.

  • Coloration States: The spectra at different potentials reveal the colors of the different redox states of PDMICA.

  • Band Gap: The optical band gap of the polymer in its neutral state can be estimated from the onset of absorption.

Diagram 2: Spectroelectrochemistry Logical Relationship

G potential Applied Potential redox Redox State of PDMICA potential->redox optical Optical Properties (Absorption Spectrum) redox->optical color Observed Color optical->color

Caption: Relationship between applied potential and optical properties.

Part 4: Performance Metrics of Electrochromic Devices

To evaluate the practical utility of PDMICA, several key performance metrics must be quantified.

Switching Time

Switching time is the duration required for the material to transition between its colored and bleached states.[7] Chronoamperometry is the technique of choice for this measurement.

Protocol 4: Chronoamperometry for Switching Time Determination

  • Experimental Setup:

    • Use the same three-electrode cell as in the previous experiments.

    • The potentiostat should be capable of applying potential steps.

  • Measurement:

    • Apply a potential step from the bleaching potential to the coloring potential and record the current as a function of time.

    • Then, apply a potential step from the coloring potential back to the bleaching potential and again record the current-time transient.

    • Simultaneously, monitor the change in transmittance at the wavelength of maximum absorption (λmax) using a spectrophotometer.

Data Interpretation:

  • Coloration Time (tc): The time required for the transmittance to reach 90% of its total change upon applying the coloring potential.[8]

  • Bleaching Time (tb): The time required for the transmittance to reach 90% of its total change upon applying the bleaching potential.[8]

Coloration Efficiency (CE)

Coloration efficiency (η) is a critical parameter that quantifies the effectiveness of an electrochromic material in changing its optical density per unit of injected/ejected charge.[9]

Protocol 5: Determination of Coloration Efficiency

  • Combined Chronoamperometry and Chronoabsorptometry:

    • Simultaneously record the charge density (Q/A) and the change in optical density (ΔOD) as the PDMICA film is switched between its colored and bleached states.

    • Optical Density (OD) is calculated as OD = log(Tb/Tc), where Tb and Tc are the transmittance in the bleached and colored states, respectively.

  • Calculation:

    • Plot ΔOD versus the injected/ejected charge density (Q/A).

    • The coloration efficiency (η) is the slope of this plot.[10]

    • η = ΔOD / (Q/A)

Data Presentation

The quantitative data obtained from these characterizations should be summarized in a clear and concise table for easy comparison and evaluation.

ParameterSymbolTypical Value Range for Viologen PolymersPDMICA (Experimental Data)
Oxidation PotentialEox+0.2 to +0.8 V vs Ag/AgClTo be determined
Reduction PotentialEred-0.4 to -1.0 V vs Ag/AgClTo be determined
Coloration Timetc0.5 - 5 sTo be determined
Bleaching Timetb0.5 - 5 sTo be determined
Coloration Efficiencyη50 - 300 cm²/CTo be determined
Optical Contrast (ΔT%)ΔT30 - 80%To be determined
Electrochemical Stability>1000 cyclesTo be determined

Conclusion

This application note provides a comprehensive framework for the systematic characterization of the electrochromic properties of PDMICA. By following these detailed protocols, researchers can obtain reliable and reproducible data on the electrochemical behavior, optical response, switching kinetics, and coloration efficiency of this novel material. A thorough characterization is the foundational step towards the successful integration of PDMICA into advanced electrochromic devices. The principles and methodologies outlined here are also broadly applicable to the characterization of other novel electrochromic polymers.

References

  • Cyclic voltammetry study on electrochromic copper(I) oxide thin films.
  • Composite Coloration Efficiency Measurements of Electrochromic Polymers Based on 3,4-Alkylenedioxythiophenes - ResearchGate.
  • In situ colorimetric and composite coloration efficiency measurements for electrochromic Prussian blue - Journal of Materials Chemistry (RSC Publishing).
  • Viologen-Based Electrochromic Materials: From Small Molecules, Polymers and Composites to Their Applications - MDPI.
  • Enhanced Coloration Efficiency of Electrochromic Thin Film Based on TiO2 and Chitosan - Atlantis Press.
  • Full article: Boosting coloration efficiency in an electrochromic device using an ITO/Ag/ITO multilayered electrode and porous WO3 chromic layer - Taylor & Francis.
  • VIOLOGEN BASED ELECTROACTIVE POLYMERS AND COMPOSITES FOR DURABLE ELECTROCHROMIC SYSTEMS - UTUPub.
  • Cyclic Voltammetric and Spectroelectrochemical Studies of Tris(5-amino-1,10-phenantroline)Iron(II) Polymer Films - International Journal of Electrochemical Science.
  • Coloration and Ion Insertion Kinetics Study in Electrochromic WO3 Films by Chronoamperometry - ResearchGate.
  • Cyclic Voltammetry Analysis: A Practical Guide for Electrode Material Characterization.
  • (a) Color contrast ΔE* as a function of the chronoamperometry cycles of... - ResearchGate.
  • Enhanced Coloration Time of Electrochromic Device Using Integrated WO3@PEO Electrodes for Wearable Devices - NIH.
  • Enhanced Coloration Time of Electrochromic Device Using Integrated WO 3 @PEO Electrodes for Wearable Devices - MDPI.
  • Viologen homopolymer, polymer mixture and polymer bilayer films on electrodes: Electropolymerization, electrolysis, spectroelectrochemistry, trace analysis and photoreduction | Semantic Scholar.
  • (a) Cyclic voltammetry (CV) diagram of the Electrochromic Devices (ECD)... - ResearchGate.
  • Analysis of cyclic voltammograms of electrochromic a-WO3 films from voltage-dependent equilibrium capacitance measurements | Request PDF - ResearchGate.
  • Viologen-based solution-processable ionic porous polymers for electrochromic applications - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01408A.
  • Fast-Switching WO3-Based Electrochromic Devices: Design, Fabrication, and Applications | Accounts of Materials Research - ACS Publications.
  • Study of a Novel Electrochromic Device with Crystalline WO 3 and Gel Electrolyte - MDPI.
  • Electrochemical and spectroelectrochemical properties of polyviologen complex modified electrodes | The Journal of Physical Chemistry - ACS Publications.
  • Synthesis and Electrochromic Properties of Triphenylamine-Based Aromatic Poly(amide-imide)s - MDPI.
  • Properties of poly[N‐2‐(methyacryloyloxy)ethyl‐N,N‐dimethyl‐N‐3‐sulfopropylammonium betaine] in dilute solution - ResearchGate.
  • Electrosynthesis and Characterization of an Electrochromic Material from 2-(3-Thienyl)ethyl acrylate - International Journal of Electrochemical Science.
  • Evaluation of the Bactericidal and Fungicidal Activities of Poly([2-(methacryloyloxy)ethyl]trimethyl Ammonium Chloride)(Poly (METAC))-Based Materials - MDPI.
  • High‐Contrast Electrochromism and Controllable Dissolution of Assembled Prussian Blue/Polymer Nanocomposites - ResearchGate.
  • (PDF) Synthesis and characterization of poly(acryloxyethyl‐trimethylammonium chloride‐co‐2‐hydroxyethyl methacrylate): A study of its interaction with sodium alginate - ResearchGate.
  • Hydrogels Based on Poly([2-(acryloxy)ethyl] Trimethylammonium Chloride) and Nanocellulose Applied to Remove Methyl Orange Dye from Water - PubMed.

Sources

Application Notes and Protocols for In Vitro Biological Evaluation of Indole-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Indole-2-Carboxylic Acid Scaffold

The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Among its many derivatives, indole-2-carboxylic acids have garnered significant attention from the drug discovery community. The presence of the carboxylic acid moiety at the 2-position provides a crucial anchor for interactions with biological targets, particularly through metal chelation and hydrogen bonding, making these compounds promising candidates for therapeutic agent development.[1][2][3][4]

Derivatives of indole-2-carboxylic acid have demonstrated potent in vitro activities across various disease areas, including oncology, virology, and inflammation. Their mechanisms of action are diverse, ranging from the inhibition of key enzymes in signaling pathways to the modulation of protein-protein interactions and the induction of programmed cell death.[5][6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro biological evaluation of indole-2-carboxylic acid derivatives, offering detailed protocols and the scientific rationale behind the experimental choices.

Part 1: Anticancer Activity Evaluation

Indole-2-carboxylic acid derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[5][8] Their antitumor effects are often mediated through the inhibition of critical oncogenic kinases and the induction of apoptosis.[5][6][8]

Cell Viability and Cytotoxicity Assays

A primary step in evaluating the anticancer potential of any compound is to determine its effect on cancer cell viability and proliferation. Tetrazolium-based colorimetric assays are widely used for this purpose due to their simplicity and suitability for high-throughput screening.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a well-established method to assess cell metabolic activity, which serves as an indicator of cell viability.[9][10] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9]

Principle: The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, HT29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[8]

  • Compound Treatment: Prepare serial dilutions of the indole-2-carboxylic acid derivatives in culture medium. Remove the old medium from the wells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for 24, 48, or 72 hours.[9]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8][9]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[9][11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value for each compound. A lower IC50 value indicates higher cytotoxic potency.[9]

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is an alternative to the MTT assay. Its main advantage is that the formazan product is water-soluble, eliminating the need for a solubilization step and thus simplifying the procedure.

Principle: Similar to the MTT assay, the reduction of the yellow XTT to a colored formazan product is dependent on the metabolic activity of viable cells.

Step-by-Step Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions, which typically involves mixing the XTT labeling reagent and the electron-coupling reagent.

  • XTT Addition: Add 50 µL of the XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ atmosphere.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 450-500 nm.

  • Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.

Mechanism of Action: Kinase Inhibition Assays

Many indole-2-carboxylic acid derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[5]

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase. The amount of phosphorylated substrate is quantified, often using an ELISA-based method.[8]

Step-by-Step Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing recombinant human EGFR kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and kinase buffer.[8]

  • Inhibitor Addition: Add varying concentrations of the indole-2-carboxylic acid derivatives to the reaction mixture. Include a positive control inhibitor (e.g., erlotinib) and a no-inhibitor control.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).[8]

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done by transferring the mixture to an ELISA plate coated with an anti-phosphotyrosine antibody, followed by detection with a secondary antibody conjugated to an enzyme (e.g., HRP) and a colorimetric substrate.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Induction of Apoptosis

Investigating whether the cytotoxic effects of the compounds are due to the induction of apoptosis (programmed cell death) is a critical step in understanding their mechanism of action.

Caspases are a family of proteases that play a central role in the execution of apoptosis. Measuring the activity of key caspases, such as caspase-3, -8, and -9, can confirm the induction of apoptosis.[5]

Principle: This assay utilizes a specific peptide substrate for a particular caspase that is conjugated to a colorimetric or fluorometric reporter. Cleavage of the substrate by the active caspase releases the reporter, which can then be quantified.

Step-by-Step Protocol:

  • Cell Treatment: Treat cancer cells with the indole-2-carboxylic acid derivatives at their IC50 concentrations for a defined period (e.g., 24 hours).

  • Cell Lysis: Harvest the cells and prepare cell lysates according to the assay kit manufacturer's instructions.

  • Caspase Reaction: In a 96-well plate, add the cell lysate and the caspase substrate.

  • Incubation: Incubate at 37°C for 1-2 hours.

  • Detection: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Compare the caspase activity in treated cells to that in untreated control cells.

Part 2: Antiviral Activity Evaluation (HIV-1 Integrase Inhibition)

Indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[1][4][12] These compounds often act by chelating the two Mg²⁺ ions within the enzyme's active site, which is essential for its catalytic activity.[2][3]

HIV-1 Integrase Strand Transfer Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration, where the viral DNA is inserted into the host genome.[1]

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well plate, combine recombinant HIV-1 integrase, a labeled donor DNA substrate (representing the viral DNA), and a target DNA substrate (representing the host DNA) in a reaction buffer containing Mg²⁺.

  • Inhibitor Addition: Add serial dilutions of the indole-2-carboxylic acid derivatives. Include a known integrase inhibitor (e.g., raltegravir) as a positive control and a no-inhibitor control.

  • Reaction Incubation: Incubate the plate at 37°C to allow the integration reaction to proceed.

  • Detection: The extent of integration is quantified using a method that specifically detects the strand transfer product. This can be achieved through various techniques, including ELISA-based methods or fluorescence polarization.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[1]

Part 3: Anti-inflammatory Activity Evaluation

Chronic inflammation is implicated in a wide range of diseases. The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are key players in the inflammatory cascade, and their inhibition is a major strategy for the development of anti-inflammatory drugs.[13][14] Indole-2-carboxylic acid derivatives have been investigated as potential COX and LOX inhibitors.[15][16]

COX-1 and COX-2 Inhibition Assay

Principle: These assays measure the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2 enzymes. The activity is monitored by the oxidation of a chromogenic substrate.[13]

Step-by-Step Protocol:

  • Enzyme and Substrate Preparation: In a 96-well plate, add purified ovine COX-1 or human recombinant COX-2 enzyme, heme, and a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in a reaction buffer.

  • Inhibitor Addition: Add the indole-2-carboxylic acid derivatives at various concentrations. Include a non-selective COX inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as controls.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Absorbance Measurement: Monitor the change in absorbance over time at a specific wavelength (e.g., 590 nm) using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration. Calculate the IC50 values for both COX-1 and COX-2 to assess the compound's potency and selectivity.

5-Lipoxygenase (5-LOX) Inhibition Assay

Principle: This assay measures the inhibition of the 5-LOX enzyme, which catalyzes the conversion of arachidonic acid to leukotrienes. The activity can be determined by measuring the production of leukotriene B4 (LTB4) using an enzyme immunoassay (EIA).[13][17]

Step-by-Step Protocol:

  • Enzyme Reaction: Incubate purified human 5-LOX enzyme with the indole-2-carboxylic acid derivatives in the presence of calcium and ATP.

  • Reaction Initiation: Add arachidonic acid to start the reaction and incubate at 37°C.

  • LTB4 Quantification: Stop the reaction and measure the amount of LTB4 produced using a competitive EIA kit according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of inhibition of 5-LOX activity and determine the IC50 value for each compound.

Part 4: Antimicrobial Activity Evaluation

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Indole derivatives have shown promise as antimicrobial compounds.[18]

Minimum Inhibitory Concentration (MIC) Assay

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[19][20]

Step-by-Step Protocol (Broth Microdilution Method):

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the indole-2-carboxylic acid derivatives in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).[21]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL.[20]

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 16-24 hours.[20]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[18]

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

Principle: The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[19]

Step-by-Step Protocol:

  • Subculturing: Following the MIC determination, take an aliquot from the wells showing no visible growth and plate it onto an agar medium that does not contain the test compound.

  • Incubation: Incubate the agar plates at 37°C for 24-48 hours.

  • MBC/MFC Determination: The MBC/MFC is the lowest concentration of the compound that results in no microbial growth on the subculture plates.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Anticancer Activity of Indole-2-Carboxylic Acid Derivatives

CompoundCell LineIC50 (µM) - MTT Assay (48h)IC50 (µM) - EGFR InhibitionIC50 (µM) - CDK2 Inhibition
Derivative AMCF-71.5 ± 0.20.8 ± 0.12.3 ± 0.4
Derivative BHeLa3.2 ± 0.52.1 ± 0.35.1 ± 0.7
DoxorubicinMCF-70.9 ± 0.1N/AN/A

Table 2: Anti-HIV-1 Integrase Activity of Indole-2-Carboxylic Acid Derivatives

CompoundHIV-1 Integrase IC50 (µM)
Derivative C3.11 ± 0.45
Derivative D0.13 ± 0.02
Raltegravir0.05 ± 0.01

Table 3: Anti-inflammatory Activity of Indole-2-Carboxylic Acid Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)
Derivative E15.2 ± 1.81.8 ± 0.38.5 ± 1.1
Derivative F> 505.3 ± 0.912.1 ± 2.3
Indomethacin0.1 ± 0.021.2 ± 0.2N/A

Visualizations

Experimental Workflow for Anticancer Drug Screening

G cluster_0 Primary Screening cluster_1 Mechanism of Action Studies cluster_2 Lead Optimization start Indole-2-Carboxylic Acid Derivatives Library cytotoxicity Cell Viability Assays (MTT, XTT) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 kinase Kinase Inhibition Assays (EGFR, CDK2) ic50->kinase Active Compounds apoptosis Apoptosis Assays (Caspase Activity) ic50->apoptosis Active Compounds cell_cycle Cell Cycle Analysis ic50->cell_cycle Active Compounds sar Structure-Activity Relationship (SAR) kinase->sar apoptosis->sar cell_cycle->sar lead_opt Lead Optimization sar->lead_opt G integrase HIV-1 Integrase Active Site Mg²⁺ Mg²⁺ inhibition Inhibition of Strand Transfer integrase->inhibition indole Indole-2-Carboxylic Acid Derivative indole->integrase:Mg1 Chelation indole->integrase:Mg2 Chelation vDNA Viral DNA vDNA->integrase hDNA Host DNA hDNA->integrase inhibition->vDNA inhibition->hDNA

Caption: Chelation of Mg²⁺ ions by indole-2-carboxylic acid derivatives in the HIV-1 integrase active site.

References

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. (2022). PMC - NIH. [Link]
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing. [Link]
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing. [Link]
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). MDPI. [Link]
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing. [Link]
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). PubMed. [Link]
  • Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. (2022). PubMed. [Link]
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. (2020). PubMed. [Link]
  • In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. (2017). MDPI. [Link]
  • Synthesis and receptor docking studies of N-substituted indole-2-carboxylic acid esters as a search for COX-2 selective enzyme inhibitors. (2001). PubMed. [Link]
  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiprolifer
  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. (2017). PMC - PubMed Central. [Link]
  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. (2023). ACS Omega. [Link]
  • In vitro COX‐1 and COX‐2 enzyme inhibition assays of the synthesized compounds. (n.d.).
  • Selective inhibition of carboxylesterases by isatins, indole-2,3-diones. (2007). PubMed - NIH. [Link]
  • Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed comput
  • (a) In vitro cell cytotoxicity (MTT Assay) exhibited by PLGA-Indole... (n.d.).
  • Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. (2023). MDPI. [Link]
  • General Cytotoxicity Assessment by Means of the MTT Assay. (2017). PubMed. [Link]
  • Antimicrobial Tests for Drug Developers: ZOI, MIC, and MBC. (2024).
  • Dual COX/LOX Inhibition: Screening and Evaluation of the Effect of Pyroligneous acid Fractions of Palm kernel Shell as an Anti-inflammatory agents. (2019). Universiti Kebangsaan Malaysia. [Link]
  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2025). Emery Pharma. [Link]
  • Antibiotic susceptibility testing using minimum inhibitory concentr
  • indole-2-carboxylic acid, 1477-50-5. (n.d.). The Good Scents Company. [Link]
  • Antimicrobial Evaluation of Indole-Containing Hydrazone Derivatives. (2011).
  • Synthesis and receptor binding assay of indolin-2-one derivatives as dopamine D4 receptor ligands. (2012). PubMed. [Link]
  • In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. (2020).
  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2022). PMC - NIH. [Link]

Sources

developing SAR studies with 5,6-dimethoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: A Systematic Approach to Developing Structure-Activity Relationship (SAR) Studies with 5,6-dimethoxy-1H-indole-2-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

The this compound scaffold represents a privileged starting point for medicinal chemistry campaigns, with the broader indole-2-carboxylic acid class demonstrating potential in diverse therapeutic areas, including virology and oncology.[1][2][3] This document provides a comprehensive guide for developing a systematic Structure-Activity Relationship (SAR) study around this core. We eschew a one-size-fits-all template, instead presenting a logical, field-proven framework that emphasizes rational design, synthetic viability, and a robust biological evaluation cascade. The protocols and strategies herein are designed to be self-validating, empowering researchers to efficiently navigate the chemical space, understand the key molecular interactions driving biological activity, and optimize this promising scaffold into potent and selective lead candidates.

Introduction: The Scientific Rationale for Targeting the Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, found in numerous natural products and FDA-approved drugs. The indole-2-carboxylic acid motif, specifically, is recognized for its ability to engage with biological targets through critical hydrogen bonding and metal chelation, a property leveraged in the design of inhibitors for enzymes like HIV-1 integrase.[2][3][4] The 5,6-dimethoxy substitution pattern on the parent scaffold provides a unique electronic and steric profile, offering a well-defined starting point for iterative optimization.

An SAR study is not merely the synthesis of random analogs; it is a systematic investigation into how discrete structural modifications influence a molecule's biological activity. The goal is to build a coherent model that correlates specific structural features with changes in potency, selectivity, and pharmacokinetic properties. This guide will dissect the this compound molecule into key regions for modification and provide the strategic and tactical framework for a successful lead optimization campaign.

The SAR Strategy: A Three-Pronged Approach to Molecular Exploration

We propose a rational and partitioned approach to modifying the parent scaffold. This strategy allows for the systematic and deconvoluted analysis of how changes to different parts of themolecule impact the desired biological endpoint. The molecule is divided into three primary regions for exploration.

  • Region A: The Carboxylic Acid Bio-functionality (C2-Position): The carboxylic acid is a potent pharmacophore but often carries liabilities such as poor membrane permeability and rapid metabolic clearance.[5][6] Initial SAR studies should therefore explore its role. Is it essential for activity? Can its properties be modulated? Key modifications include:

    • Esterification: To probe the necessity of the acidic proton and increase lipophilicity.

    • Amidation: To introduce new hydrogen bond donors/acceptors and explore different steric tolerances.

    • Bioisosteric Replacement: To mitigate the liabilities of the carboxylic acid while retaining its key binding interactions. Tetrazoles, for instance, are a classic bioisostere that can mimic the acidity and hydrogen bonding pattern of a carboxylic acid with improved metabolic stability and cell permeability.[7][8][9]

  • Region B: The Indole Core (N1, C3, C4, C7 Positions): The indole core itself offers multiple vectors for modification that can influence the molecule's orientation within a binding pocket and its overall physicochemical properties.

    • N1-Substitution: Alkylation or arylation at the indole nitrogen can probe for nearby hydrophobic pockets and eliminate a hydrogen bond donor, which can improve membrane permeability.

    • C3-Substitution: This position is often a key vector for adding functionality to engage deeper pockets of a target protein.[10][11] Introducing small alkyl or aryl groups can provide valuable SAR.

    • C4 & C7-Substitution: Modifications at these positions can modulate the electronic properties of the indole ring system and probe for steric constraints at the periphery of the binding site.

  • Region C: The Benzene Substituents (C5 & C6 Methoxy Groups): The two methoxy groups are critical features that define the parent scaffold. Probing their role is essential.

    • Demethylation: Conversion to the corresponding di-hydroxyl analog (as in 5,6-dihydroxyindole-2-carboxylic acid) introduces potent hydrogen bond donors and significantly alters polarity.[12]

    • Homologation: Extending the methoxy groups to ethoxy or propoxy can explore the size and hydrophobic character of the binding pocket.

    • Bioisosteric Replacement: Swapping the methoxy groups for other substituents like halogens (Cl, F), small alkyl groups (CH₃), or trifluoromethyl (CF₃) groups can systematically vary the steric and electronic properties from electron-donating to electron-withdrawing.

Below is a visual representation of this strategic approach.

SAR_Strategy cluster_scaffold Parent Scaffold: this compound cluster_regions Key Regions for Modification cluster_modifications Example Modifications Scaffold A Region A: Carboxylic Acid (C2-Position) B Region B: Indole Core (N1, C3, C4, C7) C Region C: Benzene Ring (C5, C6 Methoxy Groups) ModA Esterification Amidation Tetrazole Bioisostere A->ModA Explore role in binding & improve PK ModB N1-Alkylation C3-Arylation B->ModB Probe binding pocket & modulate properties ModC O-Demethylation Alkoxy Homologation Halogen Substitution C->ModC Probe steric/electronic requirements Screening_Cascade Start Synthesized Analog Library Primary Primary Screen: Biochemical HIV-1 Integrase Strand Transfer Assay (IC₅₀) Start->Primary Secondary_Potency Secondary Screen 1: Cell-Based Antiviral Assay (EC₅₀ & CC₅₀) Primary->Secondary_Potency Potent Hits (IC₅₀ < 1 µM) Secondary_ADME Secondary Screen 2: In Vitro ADME Profiling Secondary_Potency->Secondary_ADME Cell-Active Hits (Good Therapeutic Index) ADME_Sol Aqueous Solubility (Kinetic) Secondary_ADME->ADME_Sol ADME_Stab Microsomal Stability (t₁/₂) Secondary_ADME->ADME_Stab Lead_Candidate Promising Lead Candidate for In Vivo Studies ADME_Sol->Lead_Candidate ADME_Stab->Lead_Candidate

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 5,6-dimethoxy-1H-indole-2-carboxylic Acid for Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting and practical guidance for solubilizing 5,6-dimethoxy-1H-indole-2-carboxylic acid for use in a wide range of biological assays. Our goal is to equip you with the foundational knowledge and experimental protocols necessary to overcome solubility challenges, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve in aqueous buffers?

A1: The solubility challenge with this molecule stems from its physicochemical properties. It possesses a rigid, planar indole ring system and two methoxy groups, which contribute to its hydrophobic nature and strong crystal lattice energy. While the carboxylic acid group provides a handle for ionization, the overall molecule is poorly soluble in neutral aqueous solutions. A structurally similar compound, 5,6,7-trimethoxy-1H-indole-2-carboxylic acid, is described as practically insoluble in water.[1] This low aqueous solubility is a common hurdle for many heterocyclic compounds in drug discovery.[2][3]

Q2: I dissolved my compound in 100% DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What is happening?

A2: This is a very common phenomenon known as "crashing out."[4] Your compound is highly soluble in the organic solvent DMSO, but when this stock solution is introduced to an aqueous environment, the polarity of the solvent system changes dramatically.[4] The aqueous buffer cannot maintain the solubility of the hydrophobic compound, leading to precipitation.[4][5] This can lead to inaccurate concentration determinations and unreliable assay data.[2][6]

Q3: What is the highest concentration of DMSO I can safely use in my cell-based assay?

A3: The tolerance to DMSO is highly cell-line dependent. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[4][6] However, some sensitive cell lines may be affected at concentrations as low as 0.1%.[4] It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific assay system.

Q4: Can I use pH modification to improve the solubility of this compound?

A4: Absolutely. As a carboxylic acid, the solubility of this compound is highly dependent on pH. By increasing the pH of the solution above the compound's pKa, the carboxylic acid group will deprotonate to form a more soluble carboxylate salt. For acidic compounds, using a small amount of a basic solution like ammonium hydroxide can facilitate dissolution before dilution into a buffer.[7]

Troubleshooting Guide: Step-by-Step Compound Solubilization

If you are encountering precipitation or poor solubility, follow this systematic approach to identify an optimal solubilization strategy.

Step 1: Characterize the Problem

First, confirm that the issue is indeed solubility. Visually inspect your solutions for any cloudiness, particulates, or crystals. This is often apparent when diluting a DMSO stock into an aqueous buffer.[8]

Step 2: The Co-Solvent Approach (DMSO)

The most common starting point is using an organic co-solvent, with DMSO being the most prevalent in biological research due to its ability to dissolve a wide range of compounds.[6][9]

  • Protocol 1: Preparing a High-Concentration DMSO Stock Solution

    • Weigh out the desired amount of this compound.

    • Add the calculated volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

    • To aid dissolution, gently vortex the solution.[6] If the compound remains insoluble, use a water bath sonicator or warm the solution briefly to 37°C.[6][7]

    • Once fully dissolved, store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6]

  • Troubleshooting DMSO-Related Precipitation:

    • Reduce the Starting Concentration: If the compound precipitates upon dilution, the most straightforward solution is to lower the concentration of the highest point in your dose-response curve.[2]

    • Optimize Dilution Technique: Instead of a large, single dilution, perform serial dilutions in 100% DMSO first. Then, add a small volume of each DMSO dilution to the final aqueous buffer.[6] This keeps the final DMSO concentration consistent across all tested concentrations.

    • Increase Final DMSO Percentage: If your assay allows, you can increase the final DMSO concentration (e.g., from 0.1% to 0.5% or 1%). Always validate this with a vehicle control to ensure the solvent itself is not affecting the assay results.[8]

Step 3: The pH Adjustment Approach

For acidic compounds like this one, leveraging pH is a powerful technique.

  • Protocol 2: pH-Modified Stock Solution Preparation

    • Start by attempting to dissolve the compound in a small volume of a weak base, such as 0.1 M NaOH.

    • Once dissolved, the resulting salt form will be more soluble in aqueous solutions.

    • Carefully dilute this basic stock solution into your final assay buffer (e.g., PBS or TRIS), ensuring the final pH of the assay medium is not significantly altered and remains within the acceptable range for your biological system.

    • Always check the final pH of your working solution.

Step 4: Advanced Solubilization with Excipients

When co-solvents and pH adjustments are insufficient, solubility-enhancing excipients like cyclodextrins can be employed.

  • Mechanism of Action: Cyclodextrins are ring-shaped molecules with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly water-soluble drug molecules, forming an "inclusion complex" that is more soluble in water.[10][11][12]

  • Protocol 3: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

    • Prepare a stock solution of HP-β-CD (e.g., 45% w/v) in your desired aqueous buffer.

    • Add the this compound directly to the HP-β-CD solution.

    • Mix thoroughly, using sonication or gentle heating if necessary, to facilitate the formation of the inclusion complex.

    • This solution can then be used for further dilutions in your assay buffer.

Data Summary and Visualization

To aid in your experimental design, the following table summarizes the expected solubility characteristics and starting points for optimization.

Solvent/System Expected Solubility Recommended Starting Concentration Key Considerations
Water (pH 7.0) Very Low / Practically Insoluble[1]< 10 µMNot a viable primary solvent.
PBS (pH 7.4) Very Low< 10 µMSimilar to water; precipitation is highly likely.
100% DMSO High10 - 50 mMRisk of precipitation upon aqueous dilution.[4][5]
100% Ethanol Moderate to High[13]1 - 10 mMCan be an alternative to DMSO; check assay compatibility.
0.1 M NaOH High1 - 10 mMForms a soluble salt; buffer capacity of the final assay medium is critical.
Aqueous Buffer with 0.5% DMSO Low to Moderate10 - 100 µMFinal concentration is limited by aqueous solubility.
Aqueous Buffer with 5% HP-β-CD Moderate to High100 µM - 1 mMCan significantly increase apparent solubility.[10][11]

Note: The values in this table are illustrative and based on the properties of similar indole carboxylic acids. Empirical testing is required to determine the precise solubility for your specific experimental conditions.

Experimental Workflow Diagram

The following diagram outlines a logical workflow for tackling solubility issues with this compound.

G cluster_0 Phase 1: Initial Solubility Test cluster_1 Phase 2: Troubleshooting cluster_2 Phase 3: Validation Start Start: Weigh Compound Test_DMSO Dissolve in 100% DMSO (e.g., 20 mM) Start->Test_DMSO Dilute_Aq Dilute to final concentration in aqueous buffer Test_DMSO->Dilute_Aq Check_Precipitate Precipitation? Dilute_Aq->Check_Precipitate Lower_Conc Option A: Lower stock concentration Check_Precipitate->Lower_Conc Yes Use_Base Option B: Use basic stock (e.g., 0.1M NaOH) Check_Precipitate->Use_Base Yes Use_CD Option C: Use Cyclodextrin (HP-β-CD) Check_Precipitate->Use_CD Yes Success Success: Proceed with Bioassay Check_Precipitate->Success No Lower_Conc->Dilute_Aq Use_Base->Dilute_Aq Use_CD->Dilute_Aq Vehicle_Control Run Vehicle Control (e.g., Buffer + 0.5% DMSO) Success->Vehicle_Control

Sources

challenges in the synthesis of 5,6-dimethoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: 5,6-Dimethoxy-1H-indole-2-carboxylic acid Synthesis

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important indole derivative. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide in-depth, field-proven insights to ensure the success of your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis, offering explanations for the underlying causes and providing step-by-step solutions.

Issue 1: Low Yield in the Fischer Indole Synthesis Cyclization Step

Question: I am attempting to synthesize ethyl 5,6-dimethoxy-1H-indole-2-carboxylate via the Fischer indole synthesis from ethyl 2-((3,4-dimethoxyphenyl)hydrazono)propanoate, but my yields are consistently low. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the Fischer indole synthesis are a frequent challenge, often stemming from several factors related to the reaction conditions and the stability of the intermediates.[1][2] The electron-donating nature of the two methoxy groups on the phenylhydrazine ring can influence the reaction's regioselectivity and rate.

Potential Causes and Solutions:

  • Inadequate Acid Catalyst: The choice and concentration of the acid catalyst are critical.[2] While various Brønsted and Lewis acids can be used, polyphosphoric acid (PPA) is often effective for this type of cyclization.[3]

    • Troubleshooting Protocol:

      • Ensure the PPA is fresh and has not absorbed atmospheric moisture, which can reduce its efficacy.

      • Experiment with the reaction temperature. A temperature range of 80-130°C is typically employed for this cyclization.[4] A lower temperature may lead to an incomplete reaction, while a higher temperature can cause decomposition of the starting material or product.

      • Consider alternative acid catalysts such as a mixture of sulfuric acid in ethanol or Lewis acids like zinc chloride.[2]

  • Side Reactions: The presence of two methoxy groups can sometimes lead to undesired side reactions or the formation of isomeric indole products.[1]

    • Troubleshooting Protocol:

      • Monitor the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and minimize byproduct formation.

      • Ensure the starting phenylhydrazone is pure. Impurities can interfere with the cyclization and lead to the formation of tars.

  • Atmospheric Conditions: The reaction can be sensitive to air and moisture.

    • Troubleshooting Protocol:

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the electron-rich indole product.

Issue 2: Difficulty in the Saponification of the Ethyl Ester

Question: I have successfully synthesized ethyl 5,6-dimethoxy-1H-indole-2-carboxylate, but I am struggling with the hydrolysis (saponification) step to obtain the carboxylic acid. The reaction seems incomplete, or I observe significant decomposition. What are the best practices for this transformation?

Answer:

Saponification of indole-2-carboxylates can be challenging due to the potential for decarboxylation of the product under harsh basic conditions and high temperatures.[4][5] The electron-rich nature of the 5,6-dimethoxyindole core can also make it susceptible to degradation.

Potential Causes and Solutions:

  • Harsh Reaction Conditions: Excessive temperature or prolonged reaction times can lead to decarboxylation, where the carboxylic acid group is lost as carbon dioxide.[6]

    • Troubleshooting Protocol:

      • Use a milder base such as lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water.

      • Conduct the reaction at a lower temperature, for instance, by refluxing gently or even stirring at room temperature for a longer duration.

      • Monitor the reaction progress carefully by TLC or HPLC to avoid unnecessarily long reaction times.[4]

  • Work-up Procedure: The acidification step to protonate the carboxylate and precipitate the carboxylic acid needs to be performed carefully.

    • Troubleshooting Protocol:

      • After the saponification is complete, cool the reaction mixture in an ice bath before acidification.

      • Add a dilute acid (e.g., 1N HCl) dropwise with vigorous stirring to precipitate the product. This minimizes localized overheating and potential degradation.

      • Filter the precipitated solid promptly and wash it with cold water to remove any remaining salts.

Table 1: Comparison of Saponification Conditions

BaseSolventTemperatureTypical Reaction TimePotential Issues
NaOHEthanol/WaterReflux2-4 hoursHigher risk of decarboxylation
KOHEthanol/WaterReflux5-6 hoursCan also lead to decarboxylation[4]
LiOHTHF/WaterRoom Temp to Reflux12-24 hours (RT) or 2-3 hours (Reflux)Milder conditions, lower risk of side reactions
Issue 3: Unwanted Decarboxylation During Synthesis or Storage

Question: My final product, this compound, seems to be unstable and I suspect it is decarboxylating to form 5,6-dimethoxyindole. How can I prevent this?

Answer:

Indole-2-carboxylic acids are known to be susceptible to decarboxylation, especially when heated or in the presence of acid or certain metal catalysts.[6][7] The electron-donating methoxy groups can further facilitate this process.

Prevention and Mitigation Strategies:

  • During Synthesis:

    • Avoid high temperatures during the final work-up and purification steps.

    • If purification by recrystallization is necessary, choose a solvent system that allows for crystallization at a lower temperature.

    • During decarboxylation for other synthetic purposes, high temperatures (150-300°C) and solvents like quinoline or diphenyl ether are often used, which highlights the conditions to avoid if the carboxylic acid is the desired product.[4]

  • During Storage:

    • Store the purified this compound in a cool, dark place, preferably in a refrigerator or freezer.

    • Storing the compound under an inert atmosphere can also help to prolong its shelf life.

  • Alternative Synthetic Routes: If decarboxylation remains a persistent issue, consider synthetic strategies that introduce the carboxylic acid functionality at a later stage or use protecting groups.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods are variations of classical indole syntheses, adapted for the specific substitution pattern:

  • Fischer Indole Synthesis: This is a widely used method involving the acid-catalyzed cyclization of a phenylhydrazone.[1][2] For this target molecule, one would start with 3,4-dimethoxyphenylhydrazine and pyruvic acid or an ester thereof.

  • Reissert Indole Synthesis: This method involves the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization.[8] Starting with 1,2-dimethoxy-4-methyl-5-nitrobenzene would be a potential route.

  • Nenitzescu Indole Synthesis: This synthesis can produce 5-hydroxyindole derivatives, which could then be methylated.[9][10] However, this is a less direct route for the dimethoxy-substituted target.

Q2: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

A2: Yes, several reagents require careful handling:

  • Hydrazine derivatives: Phenylhydrazines are toxic and potential carcinogens. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Polyphosphoric acid (PPA): PPA is corrosive and will cause severe burns upon contact. It is also highly viscous and can be difficult to handle. Warm it gently to reduce its viscosity before use.

  • Boron tribromide (BBr3): If demethylation is required to obtain the dihydroxyindole derivative, BBr3 is a common reagent.[3] It is extremely corrosive, toxic, and reacts violently with water. It must be handled with extreme caution in a dry, inert atmosphere.

Q3: How can I effectively purify the final product?

A3: Purification of this compound can typically be achieved by recrystallization.

  • Solvent Selection: A common solvent system is a mixture of ethanol and water, or ethyl acetate and hexanes. The goal is to find a solvent in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

    • Collect the crystals by filtration and wash them with a small amount of cold solvent.

    • Dry the crystals thoroughly under vacuum.

Q4: Can I use palladium-catalyzed methods for this synthesis?

A4: Yes, palladium-catalyzed cross-coupling reactions have become powerful tools for indole synthesis.[11] For instance, a Larock indole synthesis could potentially be adapted.[11] This would involve the palladium-catalyzed annulation of a suitably substituted aniline with an alkyne. While this might require more specialized starting materials, it can offer a milder and more modular approach.[11]

Visualizing the Process

To aid in understanding the key transformations, the following diagrams illustrate a common synthetic workflow and a troubleshooting decision tree.

Fischer_Indole_Synthesis_Workflow A 3,4-Dimethoxyphenylhydrazine + Ethyl Pyruvate B Ethyl 2-((3,4-dimethoxyphenyl)hydrazono)propanoate A->B Condensation C Cyclization (PPA, heat) B->C Fischer Indole Synthesis D Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate C->D Fischer Indole Synthesis E Saponification (LiOH, THF/H2O) D->E Hydrolysis F 5,6-Dimethoxy-1H-indole-2-carboxylate Salt E->F Hydrolysis G Acidification (HCl) F->G Protonation H This compound G->H Protonation

Caption: A typical workflow for the synthesis of this compound via the Fischer indole synthesis.

Troubleshooting_Tree Start Low Yield or Decomposition? Q1 Which step is problematic? Start->Q1 A1 Cyclization (Fischer) Q1->A1 Cyclization A2 Saponification Q1->A2 Saponification A3 Final Product Instability Q1->A3 Instability Q2 Check Acid Catalyst & Temperature A1->Q2 Q3 Check Base & Reaction Time A2->Q3 Q4 Review Storage & Handling A3->Q4 S1 Use fresh PPA Optimize Temperature Run under N2 Q2->S1 Solution S2 Use milder base (LiOH) Lower temperature Monitor by TLC/HPLC Q3->S2 Solution S3 Store cold and dark Avoid heat during purification Q4->S3 Solution

Caption: A troubleshooting decision tree for common issues in the synthesis of this compound.

References

  • Process for the preparation of indole derivatives.
  • Preparation of 5,6-Dihydroxyindole. Royal Society of Chemistry. [Link]
  • Chapman, B. J., & Jones, G. B. (2004). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry, 69(15), 5612–5615. [Link]
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(13), 9131-9141. [Link]
  • Synthetic method of indole-2-carboxylic acid.
  • Barabanov, M. A., & Sosnovskikh, V. Y. (2021). Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid – biosynthetic precursor of melanins (microreview). Chemistry of Heterocyclic Compounds, 57(5), 441-443. [Link]
  • Protecting group. Wikipedia. [Link]
  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul
  • Green Synthesis of Primary Aniline-Based Indolylmethanes via One-Pot Aza-Friedel–Crafts Reaction Catalyzed by Brønsted Acidic Ionic Liquid in Aqueous Media. ACS Omega, 8(32), 29115-29124. [Link]
  • Syntheses of Indoles via a Palladium-Catalyzed Annulation between Iodoanilines and Ketones. The Journal of Organic Chemistry, 64(1), 1-4. [Link]
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8027. [Link]
  • Nenitzescu indole synthesis. Wikipedia. [Link]
  • Synthesis and characterisation of novel 4,6-dimethoxyindole-7- and -2-thiosemicarbazone derivatives: Biological evaluation as antioxidant and anticholinesterase candidates. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1334-1345. [Link]
  • Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, 47, 60. [Link]
  • AN IMPROVED METHOD FOR DECARBOXYLATING INDOLE-2-CARBOXYLIC ACIDS AND ITS APPLICATION IN THE SYNTHESIS OF 7-AMINO-DL-TRYPTOPHAN. Canadian Journal of Chemistry, 42(6), 1481-1483. [Link]
  • Fischer indole synthesis. Wikipedia. [Link]
  • Nenitzescu Indole Synthesis: 1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis: A Reinvestigation.
  • Ligand-Controlled Selective Synthesis of Indoles and Benzofurans from Secondary Anilines.
  • A Practical Synthesis of Indole-2-carboxylic Acid.
  • Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrog
  • REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES, 51(12), 2825-2834. [Link]
  • On-DNA Synthesis of Multisubstituted Indoles. Organic Letters, 25(51), 9159-9163. [Link]
  • The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids.
  • Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. [Link]
  • Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
  • Dong, G. (2021).
  • Nenitzescu Indole Synthesis: 1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis: A Reinvestigation. REVISTA DE CHIMIE, 70(8), 2841-2845. [Link]
  • Synthesis of indoles. Organic Chemistry Portal. [Link]
  • Stoll, A. H., & Knochel, P. (2008). Preparation of fully substituted anilines for the synthesis of functionalized indoles. Organic letters, 10(1), 113–116. [Link]
  • Indoles in Multicomponent Processes (MCPs). Chemical Reviews, 106(1), 31-68. [Link]
  • Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry, 57(7), 2844-2859. [Link]
  • Atroposelective Nenitzescu Indole Synthesis.
  • Reissert indole synthesis. Wikipedia. [Link]
  • Vandersteen, A. A., Mundle, S. O. C., & Kluger, R. (2012). Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids. The Journal of organic chemistry, 77(15), 6505–6509. [Link]
  • Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activ
  • Observations on the mechanism of the nenitzescu indole synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1-4. [Link]
  • Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Molecules, 24(1), 12. [Link]
  • Process for preparing 5,6-dihydroxyindole.

Sources

Technical Support Center: Troubleshooting the Fischer Indole Synthesis of Substituted Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Fischer Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis of substituted indoles. Here, we move beyond standard protocols to explore the nuances of this powerful reaction, focusing on the common and often frustrating side products that can arise during your experiments. Our goal is to equip you with the knowledge to not only identify these byproducts but also to strategically minimize their formation, leading to higher yields and purer products.

Understanding the Core Reaction and Its Pitfalls

The Fischer indole synthesis is a robust and versatile method for constructing the indole nucleus, a privileged scaffold in medicinal chemistry. The reaction, in its essence, involves the acid-catalyzed cyclization of a phenylhydrazone, formed from a substituted phenylhydrazine and an aldehyde or ketone.

While elegant in concept, the reality of the Fischer indole synthesis can be complex. The strongly acidic conditions and elevated temperatures often required can pave the way for a variety of side reactions, leading to a complex mixture of products and challenging purifications. Understanding the mechanistic origins of these side products is the first step toward mastering this classic reaction.

Below is a generalized mechanism for the Fischer Indole Synthesis, which serves as a foundation for understanding where deviations and side reactions can occur.

Fischer Indole Synthesis Mechanism cluster_0 Hydrazone Formation cluster_1 Tautomerization cluster_2 [3,3]-Sigmatropic Rearrangement cluster_3 Cyclization & Aromatization Phenylhydrazine Phenylhydrazine Phenylhydrazone Phenylhydrazone Phenylhydrazine->Phenylhydrazone Condensation Ketone Ketone Ketone->Phenylhydrazone Ene-hydrazine Ene-hydrazine Phenylhydrazone->Ene-hydrazine [H+] Di-imine Intermediate Di-imine Intermediate Ene-hydrazine->Di-imine Intermediate Heat Indole Indole Di-imine Intermediate->Indole [H+], -NH3

Caption: Generalized mechanism of the Fischer indole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing explanations for the formation of side products and actionable troubleshooting strategies.

Issue 1: Low or No Yield of the Desired Indole

Q: I'm experiencing very low yields or complete failure of my Fischer indole synthesis. What are the likely causes and how can I improve the outcome?

A: Senior Application Scientist's Insight:

Low yields are a frequent challenge in the Fischer indole synthesis and can often be attributed to a few key factors. The electronic nature of your substituents plays a pivotal role. Additionally, the reaction is highly sensitive to the choice of acid catalyst and temperature.

Troubleshooting Guide:

  • Inappropriate Acid Catalyst: The choice of acid is critical and substrate-dependent. A catalyst that is too strong can lead to decomposition and tar formation, while one that is too weak may not facilitate the reaction efficiently.[1]

    • Recommendation: Screen a variety of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃). For less reactive substrates, polyphosphoric acid (PPA) is often a powerful choice.[1]

  • Sub-optimal Temperature: High temperatures can promote the formation of polymeric byproducts and tars, while low temperatures may result in an incomplete reaction.[1]

    • Recommendation: Begin with milder conditions and incrementally increase the temperature. Microwave-assisted synthesis can sometimes offer improved yields with shorter reaction times due to rapid and uniform heating.[1]

  • Unstable Hydrazone Intermediate: Some arylhydrazones are not stable enough to be isolated and can decompose under the reaction conditions.

    • Recommendation: Perform a one-pot synthesis where the hydrazone is generated in situ and immediately cyclized without isolation.[1]

  • Steric Hindrance: Significant steric bulk on either the phenylhydrazine or the carbonyl compound can hinder the crucial[2][2]-sigmatropic rearrangement.

    • Recommendation: This may require more forcing conditions (stronger acid, higher temperature), but this must be balanced with the risk of decomposition. In some cases, an alternative synthetic route to the desired indole may be necessary.

Troubleshooting_Low_Yield Start Start Low Yield Low Yield Start->Low Yield Screen Catalysts Screen Catalysts Low Yield->Screen Catalysts Inappropriate Catalyst? Optimize Temperature Optimize Temperature Low Yield->Optimize Temperature Sub-optimal Temperature? In Situ Hydrazone Formation In Situ Hydrazone Formation Low Yield->In Situ Hydrazone Formation Unstable Hydrazone? Consider Alternative Route Consider Alternative Route Low Yield->Consider Alternative Route Steric Hindrance? Success Success Screen Catalysts->Success Optimize Temperature->Success In Situ Hydrazone Formation->Success

Caption: Troubleshooting workflow for low yield issues.

Issue 2: Formation of N-N Bond Cleavage Byproducts

Q: My reaction is producing a significant amount of aniline corresponding to my starting phenylhydrazine. What is causing this N-N bond cleavage?

A: Senior Application Scientist's Insight:

The cleavage of the N-N bond in the ene-hydrazine intermediate is a major competing side reaction in the Fischer indole synthesis. This pathway is particularly favored when electron-donating groups are present on the carbonyl component, as they stabilize the resulting iminium cation intermediate.[3][4]

Mechanism of N-N Bond Cleavage:

The protonated ene-hydrazine intermediate, which is on the path to the desired[2][2]-sigmatropic rearrangement, can instead undergo heterolytic cleavage of the weak N-N bond. This results in the formation of an aniline and a stabilized iminium cation. The iminium cation can then go on to react further, often leading to a complex mixture of byproducts.

NN_Bond_Cleavage cluster_0 Desired Pathway cluster_1 Side Reaction Protonated_Ene_Hydrazine Protonated Ene-hydrazine Di_imine Di-imine Intermediate Protonated_Ene_Hydrazine->Di_imine [3,3]-Sigmatropic Rearrangement Aniline Aniline Protonated_Ene_Hydrazine->Aniline N-N Bond Cleavage Iminium_Cation Iminium Cation Protonated_Ene_Hydrazine->Iminium_Cation

Caption: Competing pathways of the protonated ene-hydrazine intermediate.

Troubleshooting Guide:

  • Modify Electronic Properties: If possible, consider using a starting material with less electron-donating substituents on the carbonyl component.

  • Milder Reaction Conditions: Employing a weaker acid catalyst and lower temperatures can sometimes disfavor the N-N bond cleavage pathway relative to the desired cyclization.

  • Lewis Acid Catalysis: In some cases, Lewis acids such as ZnCl₂ can promote the[2][2]-sigmatropic rearrangement more effectively than Brønsted acids and suppress N-N bond cleavage.[4]

Issue 3: Formation of Regioisomers with Unsymmetrical Ketones

Q: I'm using an unsymmetrical ketone and obtaining a mixture of two regioisomeric indoles. How can I control the regioselectivity of the reaction?

A: Senior Application Scientist's Insight:

The formation of regioisomers is a classic challenge when using unsymmetrical ketones in the Fischer indole synthesis. The reaction proceeds through an ene-hydrazine intermediate, and with an unsymmetrical ketone, two different ene-hydrazines can be formed, leading to two different indole products. The ratio of these isomers is influenced by both steric and electronic factors, as well as the reaction conditions.

Troubleshooting Guide:

  • Choice of Acid Catalyst: The strength of the acid catalyst can significantly influence the regioselectivity.

    • Weaker acids (e.g., acetic acid) often favor the formation of the kinetic product, which arises from the more substituted and thermodynamically more stable enamine.

    • Stronger acids (e.g., polyphosphoric acid) can favor the thermodynamic product, which may be the less sterically hindered isomer.

  • Steric Control: The steric bulk of the substituents on both the ketone and the phenylhydrazine can be used to direct the cyclization. The reaction will generally favor the formation of the less sterically hindered indole.

  • Temperature Optimization: The reaction temperature can also affect the ratio of regioisomers. It is advisable to screen different temperatures to find the optimal conditions for the desired isomer.

Table 1: Influence of Acid Catalyst on Regioselectivity

Acid CatalystGeneral Outcome
Acetic AcidOften favors the kinetic product (from the more substituted enamine)
Polyphosphoric Acid (PPA)Can favor the thermodynamic product
Lewis Acids (e.g., ZnCl₂)Regioselectivity is substrate-dependent
Issue 4: Formation of "Abnormal" Fischer Indole Products

Q: I've isolated an unexpected indole product that doesn't seem to follow the standard mechanism. Could this be an "abnormal" Fischer indole product?

A: Senior Application Scientist's Insight:

Yes, under certain conditions, particularly with 3-substituted phenylhydrazones, a so-called "abnormal" Fischer indolization can occur. This typically leads to the formation of a 2-aminoindole derivative. This pathway is thought to proceed through a different cyclization mechanism involving the dienimine intermediate.

While less common, being aware of this possibility is crucial when characterizing unexpected products. If you suspect the formation of an abnormal product, detailed spectroscopic analysis (NMR, MS) is essential for structure elucidation.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Side Products

This protocol provides a general framework for optimizing the Fischer indole synthesis to minimize the formation of byproducts.

Materials:

  • Substituted phenylhydrazine (or its hydrochloride salt)

  • Aldehyde or ketone

  • Anhydrous solvent (e.g., ethanol, acetic acid, toluene)

  • Acid catalyst (e.g., p-toluenesulfonic acid, zinc chloride, polyphosphoric acid)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Hydrazone Formation (In Situ): To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add the substituted phenylhydrazine (1.0 eq) and the carbonyl compound (1.0-1.1 eq) in the chosen anhydrous solvent.

  • Catalyst Addition: Carefully add the acid catalyst. The amount and type will need to be optimized for your specific substrates. For example, use a catalytic amount of p-toluenesulfonic acid or a stoichiometric amount of ZnCl₂.

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C, and gradually increase if necessary). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a strong acid was used, carefully neutralize the reaction with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, recrystallization, or distillation. For challenging purifications, consider using a modified mobile phase (e.g., with a small percentage of triethylamine to reduce streaking of the indole product on the silica gel) or alternative stationary phases like alumina.[5]

References

  • Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(83), 52852-52887.
  • Gribble, G. W. (2016). Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 41-115). Wiley.
  • Organic Chemistry Portal. Fischer Indole Synthesis.
  • Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. ResearchGate.
  • Epistemeo. (2011). The Fischer Indole synthesis: reaction mechanism tutorial. YouTube.
  • Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(14), 5489-5495.
  • Saman, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2586-2596.
  • Organic Chemistry Portal. Synthesis of indoles.
  • Ghizzoni, M., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3248.
  • Smith, A. M., et al. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Advances, 11(1), 18-22.
  • Heravi, M. M., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI.
  • Robinson, B. (1963). Studies on the Fischer indole synthesis. Chemical Reviews, 63(4), 373-401.
  • Wikipedia. Dienone–phenol rearrangement.
  • Physics Wallah. Reaction and Mechanism of Dienone phenol Rearrangements.
  • Chemistry Insight. (2024). Dienone Phenol Rearrangement: Can You Solve These Tricky Problems?. YouTube.
  • Taylor & Francis Online. Fischer indole synthesis – Knowledge and References.

Sources

optimizing reaction conditions for 5,6-dimethoxy-1H-indole-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5,6-dimethoxy-1H-indole-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the outcomes of this important synthetic procedure. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Synthetic Overview: The Fischer Indole Synthesis Approach

The most common and reliable method for synthesizing this compound is a variation of the Fischer indole synthesis. This process involves the reaction of a substituted hydrazine with a keto-acid, followed by an acid-catalyzed cyclization. The typical starting materials are 3,4-dimethoxyphenylhydrazine and pyruvic acid.

Synthesis_Workflow cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Indolization (Cyclization) cluster_2 Step 3: Work-up & Purification A 3,4-Dimethoxyphenylhydrazine C Intermediate Hydrazone A->C Reaction B Pyruvic Acid B->C F 5,6-dimethoxy-1H-indole- 2-carboxylic acid C->F [3,3]-Sigmatropic Rearrangement D Acid Catalyst (e.g., PPA, H2SO4) D->F Catalyst E Heat E->F Energy G Crude Product F->G Quenching H Recrystallization G->H Purification I Pure Product H->I

Caption: General workflow for the Fischer indole synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the acid-catalyzed cyclization in this synthesis?

The acid catalyst, typically a strong acid like polyphosphoric acid (PPA) or sulfuric acid, protonates the hydrazone intermediate. This protonation facilitates a-sigmatropic rearrangement, a key step in the Fischer indole synthesis, which leads to the formation of a new C-C bond. Following the rearrangement, an ammonia molecule is eliminated, and subsequent tautomerization yields the aromatic indole ring. The strength of the acid is critical for efficient cyclization.

Q2: Why is 3,4-dimethoxyphenylhydrazine used as the starting material?

The positions of the methoxy groups on the starting phenylhydrazine directly determine the substitution pattern on the final indole ring. To obtain the 5,6-dimethoxy substitution pattern, the synthesis must begin with the corresponding 3,4-dimethoxyphenylhydrazine.

Q3: Can other keto-acids be used instead of pyruvic acid?

Yes, but using a different keto-acid will result in a different substituent at the 2-position of the indole ring. Pyruvic acid is specifically chosen because its structure leads directly to a carboxylic acid group at the C2 position of the indole product.

Q4: What are the expected spectroscopic characteristics of the final product?

For this compound, you should expect to see:

  • ¹H NMR: Characteristic signals for the indole NH proton (typically a broad singlet > 11 ppm), aromatic protons on the indole ring, the C3 proton (a singlet around 7 ppm), and two methoxy group singlets.

  • ¹³C NMR: Resonances corresponding to the carboxylic acid carbon (~165 ppm), the carbons of the indole ring, and the two methoxy carbons.

  • IR: A broad O-H stretch from the carboxylic acid, an N-H stretch from the indole, and C=O stretch.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Troubleshooting_Tree Start Low or No Yield of Product Q1 Did the reaction mixture turn dark brown or black? Start->Q1 A1_Yes Probable Cause: Polymerization or degradation due to excessive heat or acid concentration. Q1->A1_Yes Yes A1_No Proceed to next check. Q1->A1_No No Q2 Is the starting material (hydrazone) still present (check by TLC)? A1_No->Q2 A2_Yes Probable Cause: Indolization failed. Insufficient acid catalyst, low temperature, or short reaction time. Q2->A2_Yes Yes A2_No Proceed to next check. Q2->A2_No No Q3 Is the final product difficult to precipitate or isolate from the work-up? A2_No->Q3 A3_Yes Probable Cause: Incorrect pH during work-up. The product is a carboxylic acid and its solubility is highly pH-dependent. Q3->A3_Yes Yes A3_No Consult further literature for uncommon side reactions. Q3->A3_No No

Caption: Decision tree for troubleshooting low yield issues.

Problem 1: The reaction mixture turned into a dark, intractable tar, and the yield is very low.

  • Probable Cause: This is a classic sign of decomposition or polymerization, often caused by overly harsh reaction conditions. The combination of strong acid and high heat can degrade the electron-rich indole ring once it is formed.

  • Solution & Scientific Rationale:

    • Temperature Control: Carefully monitor and control the internal reaction temperature. Use an oil bath and a thermometer. Do not exceed the optimal temperature cited in the literature for the specific acid catalyst being used.

    • Acid Choice and Addition: Polyphosphoric acid (PPA) is often a good choice as it acts as both a catalyst and a solvent, allowing for more moderate temperatures. If using sulfuric acid, add it slowly and with cooling, as the exothermic dissolution can cause localized heating and charring.

    • Reaction Time: Do not prolong the reaction time unnecessarily. Monitor the reaction progress by Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting hydrazone has been consumed.

Problem 2: TLC analysis shows the starting hydrazone is consumed, but the desired product spot is faint or absent.

  • Probable Cause: A side reaction may be consuming the product. A common side reaction for indole-2-carboxylic acids under strong acid and heat is decarboxylation, leading to the formation of 5,6-dimethoxy-1H-indole instead of the desired carboxylic acid.

  • Solution & Scientific Rationale:

    • Milder Catalyst: Consider using a milder catalyst system. Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) can sometimes promote indolization at lower temperatures, reducing the risk of decarboxylation.

    • Optimize Temperature: This is a critical parameter. A temperature that is high enough to drive the cyclization but low enough to prevent decarboxylation is needed. An optimization screen (e.g., running small-scale reactions at 70°C, 80°C, and 90°C) can identify the optimal temperature.

Problem 3: The product does not precipitate upon quenching the reaction in water/ice.

  • Probable Cause: The product is a carboxylic acid, which exists as a carboxylate salt at neutral or basic pH, making it water-soluble. For the neutral carboxylic acid to precipitate, the solution must be sufficiently acidic.

  • Solution & Scientific Rationale:

    • pH Adjustment: After quenching the reaction mixture in a large volume of ice-water, check the pH of the resulting slurry. If it is not strongly acidic (pH 1-2), slowly add a strong acid (e.g., concentrated HCl) until the pH is in this range.

    • Patience and Cooling: Precipitation may not be instantaneous. Stir the acidified solution in an ice bath for an extended period (30-60 minutes) to maximize the recovery of the solid product.

Detailed Experimental Protocol

This protocol is a synthesized example based on common literature procedures.

Step 1: Hydrazone Formation

  • In a round-bottom flask, dissolve 3,4-dimethoxyphenylhydrazine hydrochloride in a suitable solvent like ethanol or a mixture of ethanol and water.

  • Add a stoichiometric equivalent of pyruvic acid to the solution.

  • Stir the mixture at room temperature for 1-2 hours. The hydrazone intermediate will often precipitate from the solution.

  • Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

Step 2: Indolization (Cyclization)

  • Caution: This step should be performed in a well-ventilated fume hood.

  • Place polyphosphoric acid (PPA) into a three-neck flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet.

  • Heat the PPA to approximately 70-80°C with stirring.

  • Add the dried hydrazone from Step 1 in small portions to the hot PPA. The addition may be exothermic.

  • Once the addition is complete, heat the reaction mixture to the target temperature (e.g., 90-100°C) and hold for the optimized reaction time (typically 30-60 minutes), monitoring by TLC.

Step 3: Work-up and Purification

  • Allow the reaction mixture to cool slightly, then pour it carefully onto a large amount of crushed ice with vigorous stirring.

  • A crude solid should precipitate. Adjust the pH to 1-2 with concentrated HCl if necessary.

  • Stir the cold slurry for 30-60 minutes.

  • Collect the crude solid by vacuum filtration and wash thoroughly with cold water until the filtrate is no longer acidic.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield pure this compound.

Data Summary Table

ParameterRecommended Value/RangeRationale & Notes
Starting Material Ratio 1:1 (Hydrazine:Pyruvic Acid)Ensures complete formation of the hydrazone intermediate.
Indolization Catalyst Polyphosphoric Acid (PPA)Acts as both catalyst and solvent, allowing for good temperature control.
Reaction Temperature 80 - 100 °COptimal balance between reaction rate and minimizing degradation/decarboxylation.
Reaction Time 30 - 90 minutesMonitor by TLC to avoid prolonged heating.
Work-up pH 1 - 2Ensures complete protonation and precipitation of the carboxylic acid product.
Expected Yield 60 - 85%Highly dependent on the purity of starting materials and precise control of conditions.

References

  • Fischer Indole Synthesis Mechanism and Review. Organic Reactions, 2004. [Link]
  • Use of Polyphosphoric Acid in Organic Synthesis. Chemical Reviews, 1981. [Link]

purification techniques for 5,6-dimethoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5,6-dimethoxy-1H-indole-2-carboxylic acid is a key building block in medicinal chemistry and materials science. Its utility, particularly as a precursor in the synthesis of pharmacologically active agents, demands exceptionally high purity. Impurities stemming from synthesis, such as unreacted starting materials, intermediates, or degradation byproducts, can significantly impact downstream applications, leading to failed experiments, irreproducible results, and safety concerns in drug development.

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable compound. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Part 1: Troubleshooting Guide - Common Purification Issues

This section addresses the most frequent problems observed during the purification of this compound in a question-and-answer format.

Q1: My isolated product is an off-color solid (e.g., tan, brown, or pinkish) instead of the expected white or cream color. What is the cause and how can I fix it?

A1: The discoloration is typically indicative of trace impurities, often resulting from oxidation or degradation of the indole ring. Indoles, particularly those with electron-donating methoxy groups, can be sensitive to air and light.

  • Causality: The indole nucleus can oxidize to form colored polymeric species. This can be exacerbated by residual acid catalysts from the synthesis or exposure to heat and light during workup.

  • Troubleshooting Steps:

    • Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount (1-2% by weight) of activated charcoal. Hot filter the solution to remove the charcoal, which will have adsorbed the colored impurities.

    • Inert Atmosphere: Perform purification steps, particularly those involving heat, under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.

    • Solvent Purity: Ensure all solvents are of high purity and free from peroxides, which can initiate degradation.

Q2: After purification, my product has a low melting point with a broad range. What are the likely impurities?

A2: A depressed and broad melting point is a classic sign of impurity. For this specific molecule, the most common culprits are related to its synthesis, which often involves the hydrolysis of an ester precursor.

  • Likely Impurities:

    • Unreacted Ester: The most common impurity is the ethyl or methyl ester of this compound, resulting from incomplete hydrolysis.[1]

    • Starting Materials: Depending on the synthetic route, residual (3,4-dimethoxyphenyl)hydrazine or other precursors may be present.

    • Decarboxylation Product: Indole-2-carboxylic acids can undergo decarboxylation (loss of CO₂) upon excessive heating, yielding 5,6-dimethoxy-1H-indole. This is a neutral impurity.

  • Diagnostic & Solution Pathway:

    • TLC Analysis: Co-spot your product with the starting ester on a TLC plate. If you see a spot matching the ester's Rf, hydrolysis was incomplete.

    • Acid-Base Extraction: This is the most effective method to separate the desired carboxylic acid from neutral impurities like the ester or the decarboxylated product. The acidic product will dissolve in a basic aqueous solution, while neutral impurities remain in the organic phase.[2][3]

Q3: I'm attempting purification by column chromatography on silica gel, but the separation is poor, with significant tailing and overlapping fractions. How can I improve this?

A3: Poor separation of carboxylic acids on standard silica gel is a common issue. The acidic proton of your compound interacts strongly with the silanol groups (Si-OH) on the silica surface, leading to tailing and sometimes irreversible adsorption.[4]

  • Causality & Mechanism: The interaction between the acidic product and the acidic stationary phase causes non-ideal elution behavior. To achieve sharp, well-defined bands, this interaction must be suppressed.

  • Troubleshooting Protocol:

    • Mobile Phase Modification: Add a small amount of a competitive acid to your eluent. Acetic acid (0.5-2%) is a common choice. It protonates the silanol groups and ensures your carboxylic acid remains in its neutral, less polar form, resulting in faster and cleaner elution.

    • Solvent System Optimization: Use a solvent system that provides a good Rf value (0.25-0.35) for your compound. Start with a non-polar/polar mixture like Hexane/Ethyl Acetate and gradually increase the polarity. If the compound is highly polar, a Dichloromethane/Methanol system may be necessary.[4][5]

    • Alternative Stationary Phase: In difficult cases, consider using a different stationary phase. Neutral alumina can sometimes provide better separation for acidic compounds.[5] Reverse-phase chromatography (C18 silica) is also an excellent option, particularly for analytical-scale purification (HPLC).[6]

Q4: My final yield after purification is consistently low. Where am I losing my product?

A4: Product loss can occur at multiple stages. A systematic review of your process is necessary.

  • Potential Loss Points:

    • Acid-Base Extraction: If you do not acidify the aqueous layer sufficiently (pH < 3), your product will not fully precipitate, as the carboxylate salt remains soluble.[3] Always check the pH with litmus or a pH meter.

    • Recrystallization: Using a solvent in which your product is too soluble, even when cold, will lead to significant losses in the mother liquor. Perform small-scale solvent screening to find a system where the compound is soluble when hot but poorly soluble when cold.

    • Filtration & Transfers: Physical losses during the transfer of solids and filtration are common. Ensure you thoroughly rinse all glassware and filter cakes with a small amount of cold solvent to recover all material.

Part 2: Validated Purification Protocols

These protocols are designed to be self-validating, with integrated steps for assessing purity.

Protocol 1: High-Purity Isolation via Acid-Base Extraction

This is the most robust method for removing neutral and basic impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) in a separatory funnel.

  • Base Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Rationale: Sodium bicarbonate is a weak base, selective for deprotonating the carboxylic acid without affecting any less acidic protons on the indole ring.

  • Separation: Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas. Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer 2-3 times with fresh NaHCO₃ solution.

  • Organic Wash (Optional): Combine the aqueous extracts and wash once with a small portion of the organic solvent to remove any remaining neutral impurities.

  • Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 1M HCl dropwise with stirring until the solution becomes strongly acidic (pH 1-2). A white or off-white precipitate of the pure carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove inorganic salts, followed by a small amount of a cold non-polar solvent (e.g., hexane) to aid drying.

  • Drying: Dry the purified solid under high vacuum.

  • Validation: Check the melting point and run a TLC against the crude material. The pure product should show a single spot and a sharp melting point.

AcidBaseExtraction

Protocol 2: Purification by Recrystallization

This method is effective if the impurities have different solubility profiles from the product.

Step-by-Step Methodology:

  • Solvent Selection: Choose a suitable solvent or solvent system. The ideal solvent dissolves the compound completely when hot but poorly when cold. See the table below for suggestions.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Validation: Assess purity by melting point and TLC. If impurities are still present in the crystals, a second recrystallization may be necessary.

Solvent SystemRationale
Ethanol/Water Dissolve in minimal hot ethanol. Add hot water dropwise until the solution becomes slightly cloudy (cloud point), then add a drop of ethanol to clarify. Cool slowly.
Ethyl Acetate/Hexane Dissolve in minimal hot ethyl acetate. Add hexane as an anti-solvent until the cloud point is reached. Cool slowly.
Acetone A single solvent system that may work if the compound's solubility changes significantly with temperature.

Part 3: Decision-Making and FAQs

Choosing the Right Purification Strategy

The choice of method depends on the nature and quantity of impurities.

PurificationDecisionTree

Frequently Asked Questions (FAQs)
  • Q: What are the expected physical properties of pure this compound?

    • A: The pure compound should be a solid. Key identifiers include:

      • Molecular Formula: C₁₁H₁₁NO₄[7]

      • Molecular Weight: 221.21 g/mol [7]

      • CAS Number: 88210-96-2[7] The melting point should be sharp, but it is crucial to compare it to a reliable literature source or an in-house standard, as variations can occur.

  • Q: How should I store the purified compound to ensure its long-term stability?

    • A: To prevent degradation, the compound should be stored in a tightly sealed container, protected from light, in a cool, dry place such as a desiccator or freezer at -20°C.[8] For maximum stability, storing under an inert atmosphere (Argon or Nitrogen) is recommended.

  • Q: My purification attempts are failing, and characterization data (e.g., melting point) is inconsistent. Could polymorphism be a factor?

    • A: Yes, this is a distinct possibility and an advanced consideration. Polymorphism is the ability of a compound to exist in multiple crystalline forms.[9] A closely related compound, 5-methoxy-1H-indole-2-carboxylic acid, is known to have at least two polymorphs, which exhibit different crystal packing and hydrogen bonding.[10][11][12] Different polymorphs can have different melting points, solubilities, and spectroscopic signatures. If you suspect polymorphism, advanced characterization techniques like single-crystal X-ray diffraction or solid-state NMR may be required.

References

  • Echemi. (n.d.). 5,6,7-trimethoxy-1H-indole-2-carboxylicacid.
  • SIELC Technologies. (2018, May 16). Separation of Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate on Newcrom R1 HPLC column.
  • SIELC Technologies. (n.d.). Separation of Indole-2-carboxylic acid, 5-methoxy- on Newcrom R1 HPLC column.
  • Kostenko, A. G., et al. (2021). Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid – biosynthetic precursor of melanins (microreview). Chemistry of Heterocyclic Compounds, 57(5), 446-448.
  • Cayman Chemical. (2022, October 24). 5,6-dihydroxy Indole Product Information.
  • Silver, J. (2013, September 20). How can I purify carboxylic acid? ResearchGate.
  • Geronikaki, A., et al. (2022). An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. Molecules, 27(21), 7208.
  • AWS. (n.d.). C2 Selective Direct Alkynylation of Indoles.
  • Reddit. (2021, December 9). Problems with Fischer indole synthesis. r/Chempros.
  • Huminiecki, L., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(10), 2201.
  • University of Bristol. (n.d.). Preparation of 5,6-Dihydroxyindole.
  • ResearchGate. (2024, May). (PDF) Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.
  • PubChem. (n.d.). 5,6-Dimethoyxindole-2-carboxylic acid.
  • Semantic Scholar. (2024, May 8). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray.
  • Huminiecki, L., et al. (2024, May 8). Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(10), 2201.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia.
  • Springer. (n.d.). Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid.
  • Reddit. (n.d.). Isolation of a Carboxylic acid. r/chemhelp.

Sources

Technical Support Center: 5,6-dimethoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5,6-dimethoxy-1H-indole-2-carboxylic acid. It addresses potential stability issues and outlines the predicted degradation pathways based on the established chemistry of the indole nucleus. The information herein is designed to help you anticipate and troubleshoot common challenges, ensuring the integrity of your experimental outcomes.

Understanding the Core Instability of the Indole Nucleus

The stability of this compound is intrinsically linked to the chemical properties of its core indole structure. The indole ring is an electron-rich aromatic system, which makes it highly susceptible to certain types of chemical degradation. Understanding these foundational principles is key to preventing compound loss and the formation of impurities.

The primary factors that can compromise the stability of this compound are exposure to oxygen, light, heat, and non-neutral pH conditions.[1] These factors can trigger distinct degradation pathways, which often compete with or complicate desired chemical transformations.

Molecule 5,6-dimethoxy-1H-indole- 2-carboxylic acid Degradation Degradation Products (e.g., Oxindoles, Oligomers, Decarboxylated Species) Molecule->Degradation leads to Oxidation Oxidative Stress (Atmospheric O₂, H₂O₂) Oxidation->Molecule Light Photolytic Stress (UV / Ambient Light) Light->Molecule Heat Thermal Stress (High Temperature) Heat->Molecule pH pH Stress (Strong Acid / Base) pH->Molecule

Caption: Key environmental factors influencing the degradation of the indole nucleus.

Predicted Degradation Pathways

While specific degradation studies on this compound are not extensively published, we can predict its primary degradation pathways based on the known reactivity of indole derivatives.[1][2]

A. Oxidative Degradation

This is the most common degradation pathway for indole derivatives. The electron-rich pyrrole ring is easily oxidized, particularly at the C2 and C3 positions.[2]

  • Mechanism: In the presence of atmospheric oxygen, peroxide impurities, or other oxidizing agents, the indole ring can be attacked. For indole-2-carboxylic acids, this can lead to the formation of oxindole derivatives. The methoxy groups, being electron-donating, further activate the ring system, potentially increasing its susceptibility to oxidation compared to unsubstituted indoles.

  • Likely Products: The primary oxidative degradation product is likely the corresponding 5,6-dimethoxy-1-oxo-1H-indole-2-carboxylic acid. Under more aggressive oxidative conditions or prolonged exposure, further degradation leading to ring-opened products can occur.

cluster_main Predicted Oxidative Degradation Pathway start 5,6-dimethoxy-1H-indole- 2-carboxylic acid oxidant [O] start->oxidant product 5,6-dimethoxy-2-oxo-2,3- dihydro-1H-indole-2-carboxylic acid (Oxindole Derivative) oxidant->product prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) aliquot Aliquot into 5 Vials (Acid, Base, Oxidative, Thermal, Photolytic) prep->aliquot stress Apply Stress Conditions (See Table Below) aliquot->stress neutralize Neutralize / Quench (If Applicable) stress->neutralize analyze Analyze by LC-MS/HPLC (Compare to unstressed control) neutralize->analyze

Sources

troubleshooting poor yield in 5,6-dimethoxy-1H-indole-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5,6-dimethoxy-1H-indole-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in obtaining high yields and purity for this important indole derivative. My approach is to move beyond simple procedural lists and delve into the chemical principles governing each step, empowering you to diagnose and resolve issues effectively.

Introduction: The Synthetic Landscape

The synthesis of this compound typically proceeds via one of two classical and reliable routes:

  • The Direct Fischer Indole Synthesis: Reacting 3,4-dimethoxyphenylhydrazine with pyruvic acid or a pyruvate ester, followed by an acid-catalyzed cyclization.

  • The Japp-Klingemann Reaction followed by Fischer Cyclization: This route offers more control and is often used for substituted indoles. It involves coupling a diazonium salt (from 3,4-dimethoxyaniline) with a β-ketoester, which then rearranges to a hydrazone, followed by the standard Fischer cyclization.[1][2]

This guide is structured as a series of troubleshooting questions and answers, addressing the most common points of failure in these synthetic pathways.

Troubleshooting Guide: Diagnosing and Solving Poor Yield

Question 1: My overall yield is consistently low, and I'm not sure where the problem lies. How can I systematically troubleshoot the entire process?

Answer: A low overall yield is the most common complaint. The key is to isolate which stage of the reaction is underperforming. A systematic approach, visualized in the workflow below, is critical.

G start Start: Low Overall Yield sm_check Step 1: Verify Starting Material Purity & Stability start->sm_check sm_ok Purity Confirmed by NMR/LC-MS sm_check->sm_ok PASS sm_bad Degradation or Impurities Detected. Repurify or resynthesize. sm_check->sm_bad FAIL hydrazone_formation Step 2: Assess Hydrazone Formation Efficiency hydrazone_ok >90% conversion to hydrazone by TLC/LC-MS hydrazone_formation->hydrazone_ok PASS hydrazone_bad Incomplete reaction or multiple byproducts. (See Q2) hydrazone_formation->hydrazone_bad FAIL cyclization Step 3: Analyze the Critical Cyclization Step cyclization_ok Clean conversion to indole product cyclization->cyclization_ok PASS cyclization_bad Tar formation, no product, or complex mixture. (See Q3) cyclization->cyclization_bad FAIL hydrolysis Step 4 (If applicable): Investigate Ester Hydrolysis hydrolysis_ok Complete conversion to carboxylic acid hydrolysis->hydrolysis_ok PASS hydrolysis_bad Incomplete hydrolysis or decarboxylation observed. (See Q4) hydrolysis->hydrolysis_bad FAIL workup Step 5: Evaluate Workup & Purification Protocol workup_ok High recovery of pure product workup->workup_ok PASS workup_bad Significant loss of material during purification. (See Q5) workup->workup_bad FAIL sm_ok->hydrazone_formation hydrazone_ok->cyclization cyclization_ok->hydrolysis hydrolysis_ok->workup

Caption: Troubleshooting Decision Tree for Low Yield.

Actionable Advice:

  • Isolate and Analyze: Do not run the entire sequence and hope for the best. Run the hydrazone formation step first. Once complete, take an aliquot for analysis (TLC, LC-MS) to confirm conversion before proceeding to the cyclization. This isolates the problem to a specific transformation.

  • Starting Material Integrity: Phenylhydrazines, especially those with electron-donating methoxy groups, can be susceptible to air oxidation, turning dark and leading to tarry byproducts. Always use freshly purified or commercially available high-purity starting materials.

Question 2: I am having trouble with the Japp-Klingemann reaction. My yield of the intermediate arylhydrazone is low.

Answer: The Japp-Klingemann reaction is powerful but sensitive. Low yields almost always trace back to two critical parameters: temperature and pH.[3][4]

Common Causes and Solutions:

IssueUnderlying CauseRecommended Solution
Low or No Product Decomposition of Diazonium Salt: The diazonium salt of 3,4-dimethoxyaniline is unstable above 5 °C.Strict Temperature Control: Maintain the temperature of the diazotization and coupling reaction between 0-5 °C using an ice/salt bath. Use the diazonium salt solution immediately after it is prepared.[3]
Incorrect pH for Coupling: The coupling of the diazonium salt with the enolate of the β-ketoester requires a specific pH window (typically slightly acidic to neutral).Optimize pH: After forming the diazonium salt in strong acid (e.g., HCl), buffer the coupling reaction mixture with a base like sodium acetate to achieve the optimal pH for enolate formation and subsequent coupling.[3]
Stable Azo Intermediate Formed Insufficient Base for Rearrangement: The initial azo compound must rearrange to the more stable hydrazone. This is a base-promoted proton transfer.Adjust pH Post-Coupling: After the initial coupling is complete (monitor by TLC), carefully add a mild base to facilitate the tautomerization to the desired hydrazone.
Multiple Byproducts Self-Coupling of Diazonium Salt: If the diazonium salt concentration is too high or the temperature rises, it can couple with itself.Slow Addition: Add the cold diazonium salt solution slowly to the solution of the β-ketoester to keep its instantaneous concentration low.
Question 3: The Fischer Indole cyclization step is failing. I either get a black tar, my starting hydrazone back, or a complex mixture of products.

Answer: This is the heart of the synthesis and its most frequent point of failure. The reaction involves a thermally or acid-catalyzed[5][5]-sigmatropic rearrangement. Success hinges on finding an acid catalyst that is strong enough to promote the reaction but not so harsh that it causes degradation.[6]

G cluster_0 Fischer Indole Synthesis: Key Steps cluster_1 Common Failure Pathways A Arylhydrazone B Ene-hydrazine (Key Intermediate) A->B Tautomerization C [3,3]-Sigmatropic Rearrangement (Rate-Limiting Step) B->C H+ Catalyst G N-N Bond Cleavage (Side Reaction) B->G Strong e--donating groups or harsh acid D Diamine Intermediate C->D H Tar/Polymer Formation (Degradation) C->H Excessively strong acid or high temp. E Aromatization (Loss of NH3) D->E Cyclization F Indole Product E->F

Caption: Fischer Indole Mechanism and Common Failure Points.

Expert Insights & Solutions:

  • The Catalyst is Key: The choice of acid is the most critical variable. A common mistake is using an acid that is too strong or too weak for the specific substrate. The electron-donating methoxy groups on your substrate generally facilitate the reaction, but can also promote side reactions if conditions are too harsh.[7]

    • What to do: Screen a variety of acid catalysts. Polyphosphoric acid (PPA) is often an excellent choice for this cyclization as it acts as both a catalyst and a solvent. Other options include Eaton's reagent, zinc chloride (Lewis acid), or p-toluenesulfonic acid (p-TSA) in a high-boiling solvent like toluene or xylene.[8][9]

  • Temperature Optimization: High temperatures can cause decomposition and tar formation, a very common issue in Fischer syntheses.[7]

    • What to do: Start at a moderate temperature (e.g., 80-90 °C) and monitor the reaction closely by TLC. If the reaction is slow, gradually increase the temperature. Avoid refluxing at very high temperatures unless necessary.

  • Side Reaction - N-N Bond Cleavage: Computational studies have shown that for certain substrates, particularly those with electron-donating groups on the former carbonyl component, an alternative pathway of heterolytic N-N bond cleavage can compete with or even dominate the desired[5][5]-sigmatropic rearrangement.[10][11] This leads to aniline byproducts and a failed cyclization.

    • What to do: If you suspect this is occurring (identified by the presence of 3,4-dimethoxyaniline in your crude mixture), try a milder Lewis acid catalyst (e.g., ZnCl₂) at a lower temperature, which may favor the desired concerted rearrangement over the cleavage pathway.

Protocol: Screening Acid Catalysts for Cyclization
  • Setup: In parallel reaction vials, place equal amounts of your starting hydrazone (e.g., 50 mg).

  • Catalyst Addition:

    • Vial 1: Add 10x weight of Polyphosphoric Acid (PPA).

    • Vial 2: Add 1.2 equivalents of Zinc Chloride (ZnCl₂) in 1 mL of Toluene.

    • Vial 3: Add 0.2 equivalents of p-Toluenesulfonic acid (p-TSA) in 1 mL of Toluene.

  • Reaction: Heat all vials to 90 °C with stirring.

  • Monitoring: After 1 hour, take a small aliquot from each vial, quench with NaHCO₃ solution, extract with ethyl acetate, and spot on a TLC plate to assess conversion and byproduct formation.

  • Analysis: Compare the TLCs to identify the condition that gives the cleanest conversion to the desired product. Scale up the optimized condition.

Question 4: I successfully synthesized the ethyl ester, but the final saponification to the carboxylic acid is giving me low yields.

Answer: The hydrolysis of the ethyl ester to the carboxylic acid is generally straightforward, but two potential pitfalls can reduce your yield: incomplete reaction and accidental decarboxylation.

  • Incomplete Hydrolysis: Ester hydrolysis is a reversible reaction under acidic conditions but is irreversible under basic conditions (saponification).[12] Incomplete reaction is usually due to insufficient base or reaction time.

    • Solution: Use a sufficient excess of a strong base like KOH or NaOH (3-4 equivalents) in a mixture of ethanol and water to ensure solubility. Heat the reaction to reflux and monitor by TLC until all the starting ester spot has disappeared.[13]

  • Product Decarboxylation: Indole-2-carboxylic acids are known to be susceptible to decarboxylation (loss of CO₂) under harsh conditions, particularly strong acid and high heat.[14][15] While you are using basic conditions for hydrolysis, a common error is to over-acidify the workup to protonate the carboxylate.

    • Solution: After the saponification is complete, cool the reaction mixture in an ice bath. Slowly and carefully acidify with cold, dilute HCl (e.g., 1M or 2M) only until the product precipitates, checking the pH to ensure it is only just acidic (pH 2-3). Over-acidifying with concentrated acid, especially if the solution warms up, can cause significant product loss through decarboxylation.[16][17]

Question 5: My reaction seems to work based on TLC, but I lose most of my product during purification. How can I improve my isolation?

Answer: This indicates a problem with your workup or purification strategy. This compound has both an acidic proton (COOH) and a weakly acidic proton (N-H), making its solubility pH-dependent.

  • For Purification:

    • Acid-Base Extraction: Instead of proceeding directly to column chromatography, use an acid-base extraction. After the reaction, dilute the mixture with an organic solvent (like ethyl acetate) and wash with water. Then, extract the organic layer with a mild aqueous base (e.g., 1M NaHCO₃ or Na₂CO₃ solution). Your carboxylic acid product will move into the aqueous layer as its sodium salt, leaving many non-acidic impurities behind in the organic layer.

    • Precipitation: Separate the basic aqueous layer, cool it in an ice bath, and re-acidify with cold, dilute HCl to precipitate your pure product.

    • Filtration and Washing: Collect the solid product by filtration. Wash the filter cake with cold water to remove inorganic salts, and then with a small amount of a non-polar solvent like hexane or ether to remove any remaining organic impurities.

    • Recrystallization: If further purification is needed, recrystallization from a solvent system like ethanol/water or ethyl acetate/hexane is often effective.

Frequently Asked Questions (FAQs)

Q: Can I use pyruvic acid directly for the Fischer indole synthesis instead of its ester? A: Yes, you can. The reaction of an arylhydrazine with pyruvic acid will form the corresponding hydrazone, which can then be cyclized.[9] However, the free carboxylic acid can sometimes complicate the cyclization step or lead to premature decarboxylation. Starting with a pyruvate ester and performing hydrolysis as the final step often provides a cleaner and more controllable route.

Q: My final product is colored (yellow/brown). Is this normal? A: Pure this compound should be an off-white or pale solid. A distinct color often indicates the presence of small amounts of oxidized or polymeric impurities, which are common byproducts in Fischer indole syntheses.[18] If the color persists after precipitation, consider treating a solution of your product with a small amount of activated carbon before a final recrystallization.

Q: What is the role of the methoxy groups in this synthesis? A: The two methoxy groups at the 5- and 6-positions are electron-donating groups (EDGs). In the Fischer indole synthesis, these EDGs activate the benzene ring, making the electrophilic attack during the cyclization step easier and faster compared to an unsubstituted phenylhydrazine. However, as mentioned earlier, they can also increase the propensity for degradation under overly harsh acidic conditions.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Indoles.
  • MDPI. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(10), 2243.
  • Khimiya Geterotsiklicheskikh Soedinenii. (2020). Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid – biosynthetic precursor of melanins (microreview). Chemistry of Heterocyclic Compounds, 56, 1213–1215.
  • ACS Publications. (1987). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry, 52(1), 130-131.
  • Google Patents. (2011). CN102020600A - Synthetic method of indole-2-carboxylic acid.
  • Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry.
  • MDPI. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(10), 2243.
  • Semantic Scholar. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.
  • National Institutes of Health. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5770–5773.
  • ACS Publications. (2018). An Eco-Friendly Industrial Fischer Indole Cyclization Process. Organic Process Research & Development, 22(8), 1073-1078.
  • ResearchGate. (1986). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 80(1), 219-221.
  • ACS Publications. (1983). Synthesis of 5,6-Dimethoxyindoles and 5,6-Dimethoxyoxindoles. A New Synthesis of Indoles. Journal of the American Chemical Society, 105(26), 7672–7678.
  • Canadian Science Publishing. (1964). AN IMPROVED METHOD FOR DECARBOXYLATING INDOLE-2-CARBOXYLIC ACIDS AND ITS APPLICATION IN THE SYNTHESIS OF 7-AMINO-DL-TRYPTOPHAN. Canadian Journal of Chemistry, 42(6), 1480-1482.
  • ACS Publications. (1955). Application of the Japp-Klingemann Reaction.1 A New Synthesis of Ornithine. Journal of the American Chemical Society, 77(2), 460-462.
  • Reddit. (2021). Problems with Fischer indole synthesis.
  • National Institutes of Health. (1986). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 80(1), 219-221.
  • ResearchGate. (2018). The Japp‐Klingemann Reaction.
  • ACS Publications. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5770-5773.
  • ResearchGate. (n.d.). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids.
  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters.
  • Google Patents. (2008). WO2008072257A2 - Process for the preparation of indole derivatives.
  • Royal Society of Chemistry. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(88), 55814-55839.
  • MDPI. (2022). Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. Molecules, 27(21), 7247.
  • YouTube. (2020). Preparation of Serotonin (a neurotransmitter) by Fischer-Indole synthesis & Japp–Klingemann reaction.
  • YouTube. (2019). Mechanism of ester hydrolysis.
  • PubMed. (2012). Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids. The Journal of Organic Chemistry, 77(15), 6505-6509.

Sources

Technical Support Center: Poly(5,6-dimethoxyindole-2-carboxylic acid) Films

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for poly(5,6-dimethoxyindole-2-carboxylic acid) (PDMICA) films. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common stability issues encountered during experimentation. As a melanin-like conductive polymer, PDMICA offers unique electrochromic and biocompatible properties, but its performance is intrinsically linked to its stability.[1][2][3] This document provides in-depth, field-proven insights to help you maintain the integrity of your PDMICA films.

Part 1: Frequently Asked Questions (FAQs) on PDMICA Film Stability

This section addresses common questions regarding the stability of PDMICA films.

FAQ 1: What are the primary environmental factors that affect the stability of PDMICA films?

The stability of PDMICA films, like many conductive polymers, is susceptible to several environmental factors.[4][5] These include:

  • Light Exposure: Particularly UV radiation, which can induce photodegradation by breaking chemical bonds within the polymer backbone.[4]

  • Temperature: High temperatures can accelerate degradation processes and may lead to physical changes in the film.

  • Humidity: The presence of water can facilitate hydrolytic degradation, especially given the carboxylic acid groups in the polymer structure. Some conductive polymers are known to be hygroscopic, which can affect their stability.[6]

  • Oxygen: Atmospheric oxygen can lead to oxidative degradation of the polymer, affecting its conductivity and color.

  • pH: The pH of the surrounding environment can influence the protonation state of the carboxylic acid groups and potentially impact the film's solubility and electrochemical properties.

FAQ 2: My PDMICA film is showing a loss of conductivity. What are the likely causes?

A decrease in the electrical conductivity of PDMICA films is a common indicator of degradation. The primary causes include:

  • Oxidative Degradation: Exposure to air and light can lead to the formation of non-conductive species within the polymer backbone, disrupting the π-conjugated system responsible for charge transport.

  • Overoxidation: In electrochemical applications, applying excessively high positive potentials can irreversibly damage the polymer film, leading to a loss of electroactivity and conductivity.

  • Dopant Leaching: The conductivity of PDMICA is dependent on the presence of dopants. Exposure to certain solvents or prolonged immersion in electrolyte solutions can cause these dopants to leach out, reducing the number of charge carriers.

  • Morphological Changes: Swelling or cracking of the film due to solvent interactions or environmental stress can disrupt the pathways for charge transport.[4]

FAQ 3: I've observed a color change in my PDMICA film, even without applying a voltage. Why is this happening?

PDMICA is known for its electrochromic properties, exhibiting color changes in response to an applied voltage.[1] However, a color change in the absence of an electrical stimulus is indicative of chemical degradation. This can be attributed to:

  • Photodegradation: UV light exposure can alter the electronic structure of the polymer, leading to a change in its absorption spectrum and, consequently, its color.[4]

  • Chemical Reactions: The film may be reacting with components in the storage environment or residual chemicals from the synthesis process. For instance, strong oxidizing agents can alter the oxidation state of the polymer.[7]

  • pH Effects: A significant change in the local pH can affect the protonation state of the polymer and influence its color.

Part 2: Troubleshooting Guide for PDMICA Film Instability

This section provides a structured approach to diagnosing and resolving specific stability issues with your PDMICA films.

Issue 1: Film Delamination or Poor Adhesion to the Substrate

Symptoms:

  • The PDMICA film peels or flakes off the substrate.

  • The film appears wrinkled or buckled.

Causality: Poor adhesion is often a result of improper substrate preparation or a mismatch in surface energies between the film and the substrate. For electrochemically deposited films, issues with the deposition parameters can also be a cause.

Troubleshooting Protocol:

  • Substrate Cleaning: Ensure the substrate is meticulously cleaned to remove any organic residues or particulate matter. A standard procedure involves sonication in a sequence of detergents, deionized water, and organic solvents (e.g., acetone, isopropanol), followed by drying with a stream of nitrogen.

  • Surface Treatment: For certain substrates, a surface treatment may be necessary to improve adhesion. This can include plasma treatment or the application of an adhesion-promoting layer.

  • Electropolymerization Parameters: If the film is prepared by electropolymerization, optimize the deposition parameters:

    • Potential/Current Density: Avoid excessively high potentials or current densities, which can lead to rapid, poorly adhered growth.

    • Monomer Concentration: Ensure an optimal monomer concentration for uniform film growth.

    • Electrolyte Composition: The choice of electrolyte and solvent can significantly impact film morphology and adhesion.

  • Post-Deposition Annealing: A gentle annealing step (at a temperature below the polymer's degradation point) after film deposition can sometimes improve adhesion by relieving internal stresses.

Issue 2: Unexpected Electrochemical Behavior (e.g., loss of redox peaks, high background current)

Symptoms:

  • In cyclic voltammetry (CV), the characteristic redox peaks of the PDMICA film diminish or disappear over successive cycles.

  • An increase in the background capacitive current is observed.

  • The film's electrochromic switching becomes sluggish or ceases.

Causality: These symptoms point towards electrochemical degradation or instability of the film within the chosen electrolyte and potential window.

Troubleshooting Protocol:

  • Potential Window Optimization: Determine the stable potential window for your PDMICA film in the specific electrolyte used. Exceeding this window can lead to irreversible oxidation or reduction of the polymer.

  • Electrolyte Purity: Ensure the electrolyte solution is free of impurities, particularly oxygen and water, which can participate in side reactions. Deaerating the electrolyte with an inert gas (e.g., argon or nitrogen) before and during the experiment is crucial.

  • Solvent Compatibility: Verify that the solvent used in the electrolyte is compatible with the PDMICA film and does not cause excessive swelling or dissolution.

  • Scan Rate Dependence: Investigate the effect of the CV scan rate. A significant loss of redox activity at higher scan rates may indicate slow kinetics or ion transport limitations, which can be exacerbated by film degradation.

Part 3: Experimental Protocols and Data Interpretation

This section provides standardized protocols for assessing the stability of your PDMICA films.

Protocol 1: Accelerated Aging Study

This protocol is designed to evaluate the long-term stability of PDMICA films under specific environmental stressors.

Step-by-Step Methodology:

  • Baseline Characterization: Prepare a set of identical PDMICA films on the desired substrate. Characterize the initial properties of a control group of films using techniques such as:

    • UV-Vis Spectroscopy: To record the initial absorption spectrum.

    • Four-Point Probe Measurement: To determine the initial sheet resistance and calculate conductivity.

    • Cyclic Voltammetry: To assess the initial electrochemical activity.

  • Exposure to Stressors: Expose the remaining films to controlled environmental conditions. Examples include:

    • Thermal Stress: Place films in an oven at a constant elevated temperature (e.g., 60 °C, 80 °C).

    • Light Stress: Expose films to a UV lamp with a specific wavelength and intensity.

    • Humidity Stress: Store films in a humidity chamber at a constant relative humidity (e.g., 85% RH).

  • Periodic Characterization: At regular time intervals (e.g., 24, 48, 72 hours), remove a subset of films from the stress environment and re-characterize them using the same techniques as in the baseline characterization.

  • Data Analysis: Plot the changes in absorbance, conductivity, and electrochemical charge capacity as a function of exposure time. This will provide a quantitative measure of the film's stability under the tested conditions.

Data Presentation: Quantitative Stability Analysis
Stress ConditionTime (hours)Change in Conductivity (%)Change in Absorbance at λmax (%)
Control (Dark, 25°C) 72< 5%< 2%
Thermal (80°C) 72-30%-15%
UV Exposure (365 nm) 72-50%-40%
High Humidity (85% RH) 72-25%-10%

Note: The values in this table are illustrative and will vary depending on the specific properties of the PDMICA film and the experimental conditions.

Part 4: Visualizing Degradation and Workflows

Diagram 1: Potential Degradation Pathways of PDMICA

cluster_stressors Environmental Stressors cluster_mechanisms Degradation Mechanisms cluster_effects Observable Effects PDMICA Poly(5,6-dimethoxyindole-2-carboxylic acid) Film Degradation Degradation UV_Light UV Light Photodegradation Photodegradation (Chain Scission) UV_Light->Photodegradation Heat Heat Thermal_Degradation Thermal Degradation Heat->Thermal_Degradation Oxygen Oxygen Oxidation Oxidative Degradation Oxygen->Oxidation Moisture Moisture/pH Hydrolysis Hydrolysis of Carboxylic Acid Groups Moisture->Hydrolysis Loss_Conductivity Loss of Conductivity Photodegradation->Loss_Conductivity Color_Change Color Change Photodegradation->Color_Change Thermal_Degradation->Loss_Conductivity Delamination Delamination Thermal_Degradation->Delamination Oxidation->Loss_Conductivity Oxidation->Color_Change Hydrolysis->Loss_Conductivity

Caption: Potential degradation pathways for PDMICA films.

Diagram 2: Troubleshooting Workflow for PDMICA Film Instability

Start Instability Observed (e.g., color change, delamination) Visual_Inspection Visual Inspection Start->Visual_Inspection Is_Film_Delaminated Film Delaminated? Visual_Inspection->Is_Film_Delaminated Check_Adhesion_Protocol Review Adhesion Protocol (Substrate Cleaning, Surface Treatment) Is_Film_Delaminated->Check_Adhesion_Protocol Yes Is_Color_Changed Color Changed? Is_Film_Delaminated->Is_Color_Changed No End Implement Corrective Actions Check_Adhesion_Protocol->End Check_Storage_Conditions Review Storage Conditions (Light, Temp, Atmosphere) Is_Color_Changed->Check_Storage_Conditions Yes Electrochemical_Analysis Electrochemical Analysis (CV) Is_Color_Changed->Electrochemical_Analysis No Check_Storage_Conditions->End Is_Redox_Activity_Lost Redox Activity Lost? Electrochemical_Analysis->Is_Redox_Activity_Lost Check_Electrochemical_Parameters Review Electrochemical Parameters (Potential Window, Electrolyte) Is_Redox_Activity_Lost->Check_Electrochemical_Parameters Yes Spectroscopic_Analysis Spectroscopic Analysis (UV-Vis, FTIR) Is_Redox_Activity_Lost->Spectroscopic_Analysis No Check_Electrochemical_Parameters->End Is_Chemical_Change_Detected Chemical Change Detected? Spectroscopic_Analysis->Is_Chemical_Change_Detected Hypothesize_Degradation_Mechanism Hypothesize Degradation Mechanism (Oxidation, Photodegradation) Is_Chemical_Change_Detected->Hypothesize_Degradation_Mechanism Yes Is_Chemical_Change_Detected->End No Hypothesize_Degradation_Mechanism->End

Caption: Troubleshooting workflow for PDMICA film instability.

References

  • Macromolecules, Poly(5,6-dimethoxyindole-2-carboxylic acid) (PDMICA): A Melanin-Like Polymer with Unique Electrochromic and Structural Properties, [Link]
  • PNAS, Versatile solution for growing thin films of conducting polymers, [Link]
  • MDPI, Conductive Polymer Thin Films for Energy Storage and Conversion: Supercapacitors, B
  • Scilit, Poly(5,6-dimethoxyindole-2-carboxylic acid) (PDMICA): A Melanin-Like Polymer with Unique Electrochromic and Structural Properties, [Link]
  • TutorChase, How do environmental factors affect polymer stability?, [Link]
  • Fiveable, Environmental factors affecting polymer stability, [Link]
  • ResearchGate, (PDF)
  • MDPI, Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul
  • PubMed, 5,6-Dihydroxyindole-2-carboxylic acid is incorpor
  • NIH, A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof, [Link]
  • NIH, A Model Eumelanin from 5,6-Dihydroxyindole-2-Carboxybutanamide Combining Remarkable Antioxidant and Photoprotective Properties with a Favourable Solubility Profile for Dermo-Cosmetic Applic
  • Grow Kudos, Poly(5,6-dimethoxyindole-2-carboxylic acid) (PDMICA): A Melanin-Like Polymer with Unique Electrochromic and Structural Properties, [Link]
  • PubMed, Chemical characterization of eumelanins with special emphasis on 5,6-dihydroxyindole-2-carboxylic acid content and molecular size, [Link]

Sources

Technical Support Center: Overcoming Aggregation of 5,6-dimethoxy-1H-indole-2-carboxylic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 10, 2026

Introduction

Welcome to the technical support guide for 5,6-dimethoxy-1H-indole-2-carboxylic acid. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. A common challenge encountered with this and similar small molecules is their propensity to aggregate in aqueous solutions, which can lead to variability in experimental results, reduced bioavailability, and difficulties in formulation.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you understand, identify, and overcome the challenges associated with the aggregation of this compound. Our goal is to equip you with the knowledge to ensure the reliability and reproducibility of your research.

I. Understanding the Problem: The Nature of Aggregation

Small molecule aggregation is a phenomenon where individual molecules self-associate to form larger, colloidal particles in solution. This process is often driven by the hydrophobic nature of the molecule, which seeks to minimize its interaction with water.[1] For this compound, the indole ring system contributes to its hydrophobicity, while the carboxylic acid and methoxy groups influence its solubility and hydrogen bonding capabilities.

Crystalline studies of a similar compound, 5-methoxy-1H-indole-2-carboxylic acid, reveal the formation of cyclic dimers through strong hydrogen bonds between the carboxylic acid groups.[2][3][4][5] Additionally, interactions involving the indole N-H group and methoxy groups play a significant role in the spatial arrangement of the molecules.[2][3][4][5] These intermolecular forces can also drive aggregation in solution.

The formation of aggregates is a concentration-dependent process. Above a certain concentration, known as the Critical Aggregation Concentration (CAC), the formation of colloidal aggregates becomes favorable.[1]

Visualizing the Aggregation Process

The following diagram illustrates the transition from soluble monomers to aggregated colloids.

AggregationProcess Monomer Monomer Dimer Dimer Monomer->Dimer [Compound] > CAC Oligomer Oligomer Dimer->Oligomer Aggregate Colloidal Aggregate Oligomer->Aggregate Aggregate->Monomer Dilution < CAC

Caption: From Monomer to Aggregate and Back.

II. Troubleshooting Guide: Addressing Aggregation in Your Experiments

This section is designed to help you identify and resolve common issues related to the aggregation of this compound.

Observed Problem Potential Cause Recommended Solution & Rationale
Cloudy or Precipitated Solution Exceeding the solubility limit and promoting aggregation.1. Decrease Concentration: Dilute the stock solution to below the CAC. 2. pH Adjustment: For acidic compounds like this, increasing the pH will deprotonate the carboxylic acid, increasing its negative charge and electrostatic repulsion, which can disrupt aggregation and improve solubility.[6][7] 3. Use of Co-solvents: Introduce a water-miscible organic solvent (e.g., DMSO, ethanol) to the aqueous buffer to increase the solubility of the compound.[1][8]
Inconsistent Bioassay Results Aggregates can non-specifically interact with proteins, leading to false positives or negatives.[1]1. Incorporate a Detergent: Add a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or 0.025% Polysorbate 80) to your assay buffer to disrupt aggregates.[1] 2. Confirm with DLS: Use Dynamic Light Scattering (DLS) to check for the presence of aggregates in your final assay solution.
Poor Bioavailability in in vivo Studies Aggregates are often too large for efficient absorption.1. Formulation with Excipients: Utilize solubilizing excipients such as cyclodextrins or surfactants to prevent aggregation and enhance solubility.[1] 2. Co-grinding: This solvent-free method can improve dissolution by dispersing the drug with a hydrophilic polymer.[9]
Difficulty Dissolving the Compound The compound has limited aqueous solubility.1. Prepare a High-Concentration Stock in Organic Solvent: Dissolve the compound in 100% DMSO or ethanol first.[8] Then, dilute this stock solution into your aqueous buffer. 2. Sonication: Gentle sonication can help break up small initial aggregates and facilitate dissolution.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

For creating a stock solution, organic solvents like DMSO and ethanol are recommended.[8] For aqueous buffers, it is sparingly soluble. To achieve maximum solubility in aqueous buffers, it is advised to first dissolve the compound in an organic solvent and then dilute it with the aqueous buffer of choice.[8]

Q2: How does pH affect the solubility and aggregation of this compound?

As a carboxylic acid, the solubility of this compound is pH-dependent.[6][10] At a pH below its pKa, the carboxylic acid group will be protonated, making the molecule less polar and more prone to aggregation. Increasing the pH above its pKa will deprotonate the carboxylic acid, increasing its solubility in aqueous solutions.[6][7]

Q3: Can I use surfactants to prevent aggregation?

Yes, low concentrations of non-ionic surfactants like Triton X-100 or Polysorbate 80 can be effective in preventing or disrupting colloidal aggregates.[1] However, it's important to note that higher concentrations of some surfactants can sometimes stabilize aggregates.[1]

Q4: What analytical techniques can I use to detect aggregation?

Several techniques can be employed to detect and characterize small molecule aggregation:

  • Dynamic Light Scattering (DLS): This is a common method used to measure the size of particles in a solution. Aggregates will typically show diameters greater than 100 nm.[11]

  • UV-Vis Spectroscopy: An increase in light scattering can be observed as an increase in absorbance at wavelengths where the compound does not have a chromophore.

  • Surface Plasmon Resonance (SPR): This technique can differentiate between true binding events and non-specific interactions caused by aggregation.[11]

  • Microscale Thermophoresis (MST): MST can be used to study the interactions between small molecules and protein aggregates.[12][13]

Q5: Are there any additives that can help stabilize the compound in solution?

Yes, besides co-solvents and surfactants, other excipients can be beneficial:

  • Cyclodextrins: These can encapsulate the hydrophobic parts of the molecule, increasing its solubility.[1]

  • Polymers: Hydrophilic polymers can be used in formulations to prevent aggregation.[9][14]

  • Osmolytes: Natural osmolytes like certain amino acids (e.g., arginine, proline) and sugars can help prevent aggregation by stabilizing the native state of proteins and can also be applied to small molecules.[15]

IV. Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Working Solutions

This protocol provides a step-by-step guide for preparing solutions of this compound while minimizing aggregation.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol, absolute

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO: a. Weigh out the appropriate amount of this compound (Molecular Weight: 221.21 g/mol ). b. Add the required volume of anhydrous DMSO to achieve a 10 mM concentration. c. Vortex thoroughly until the compound is completely dissolved. Store this stock solution at -20°C.

  • Prepare a Working Solution in Aqueous Buffer: a. Thaw the 10 mM DMSO stock solution. b. Serially dilute the stock solution into your desired aqueous buffer (e.g., PBS, pH 7.4) to the final working concentration. c. Crucially , add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid mixing and minimize localized high concentrations that can trigger precipitation. d. If any cloudiness is observed, gently sonicate the solution for 5-10 minutes.

Protocol 2: Characterization of Aggregation using Dynamic Light Scattering (DLS)

This protocol outlines the use of DLS to assess the aggregation state of your compound in solution.

Materials:

  • Dynamic Light Scattering (DLS) instrument

  • Low-volume cuvettes

  • Solutions of this compound at various concentrations

  • Control solutions (buffer only, buffer with DMSO)

Procedure:

  • Instrument Setup: Turn on the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).

  • Sample Preparation: a. Prepare your test solutions as described in Protocol 1. b. Filter the solutions through a 0.22 µm filter to remove any dust or external particulates.

  • Measurement: a. Pipette the control and sample solutions into clean DLS cuvettes. b. Place the cuvette in the DLS instrument and initiate the measurement. c. Collect data for a sufficient duration to obtain a stable correlation function.

  • Data Analysis: a. Analyze the correlation function to determine the size distribution of particles in the solution. b. The presence of particles with a hydrodynamic diameter significantly larger than a few nanometers (e.g., >100 nm) is indicative of aggregation.[11]

V. Visualization of Experimental Workflow

The following diagram outlines a logical workflow for troubleshooting aggregation issues.

TroubleshootingWorkflow Start Start: Prepare Solution Observe Observe Solution (Visual Inspection) Start->Observe Clear Solution is Clear Observe->Clear Yes Cloudy Solution is Cloudy/ Precipitated Observe->Cloudy No DLS Perform DLS Analysis Clear->DLS Modify Modify Formulation: - Adjust pH - Add Co-solvent - Add Surfactant Cloudy->Modify Aggregates Aggregates Detected? DLS->Aggregates NoAggregates No Significant Aggregates Aggregates->NoAggregates No Aggregates->Modify Yes Proceed Proceed with Experiment NoAggregates->Proceed ReObserve Re-evaluate Solution Modify->ReObserve ReObserve->Clear Now Clear ReObserve->Cloudy Still Cloudy

Caption: A Step-by-Step Workflow for Troubleshooting Aggregation.

VI. References

  • McGovern, S. L., Helfand, B. T., Feng, B., & Shoichet, B. K. (2003). Colloidal aggregation: from screening nuisance to formulation nuance. Journal of medicinal chemistry, 46(20), 4265–4272. [Link]

  • Saeed, A., Hussain, M., & Flörke, U. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(10), 2201. [Link]

  • Saeed, A., Hussain, M., & Flörke, U. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray. Semantic Scholar. [Link]

  • Chi, E. Y., Krishnan, S., Randolph, T. W., & Carpenter, J. F. (2005). The contrasting roles of co-solvents in protein formulations and food products. Journal of pharmaceutical sciences, 94(1), 1-13. [Link]

  • van der Watt, E., Pretorius, C., & Cronjé, M. J. (2024). Investigation into the role of carboxylic acid and phenolic hydroxyl groups in the plant biostimulant activity of a humic acid purified from an oxidized sub-bituminous coal. Frontiers in Plant Science, 15, 1369116. [Link]

  • PubChem. (n.d.). 5,6-Dimethoxyindole-2-carboxylic acid. PubChem. [Link]

  • Sánchez-Sánchez, L., Urtasun, A., Elizondo-Zaratiegui, A., Garcia-Mina, J. M., & Fernández-Irigoyen, J. (2018). Strategies to stabilize compact folding and minimize aggregation of antibody-based fragments. Frontiers in immunology, 9, 1084. [Link]

  • Cunningham, B. T., Laing, L., Myszka, D., & Rich, R. (2007). A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. Journal of biomolecular screening, 12(6), 775–783. [Link]

  • Vanden Dael, P., Breydo, L., Uversky, V. N., & Subramaniam, V. (2017). Detection and Characterization of Small Molecule Interactions with Fibrillar Protein Aggregates Using Microscale Thermophoresis. ACS chemical neuroscience, 8(9), 1935–1944. [Link]

  • Ghosh, S., & Pal, T. (2021). Inhibiting Protein Aggregation by Small Molecule-Based Colloidal Nanoparticles. Accounts of Materials Research, 2(12), 1133-1144. [Link]

  • Fidabio. (2023, August 16). Aggregation in drug development: a challenge that can be avoided. Fidabio. [Link]

  • Agrup, G., Hansson, C., Rorsman, H., Rosengren, A. M., & Rosengren, E. (1983). Identification of 5,6-dimethoxyindolyl-2-carboxylic acid in melanotic urine. Acta dermato-venereologica, 63(4), 340–343. [Link]

  • Saeed, A., Hussain, M., & Flörke, U. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. ResearchGate. [Link]

  • Biozentrum, University of Basel. (n.d.). Preventing Protein Aggregation. Biozentrum. [Link]

  • van der Watt, E., Pretorius, C., & Cronjé, M. J. (2024). Investigation into the role of carboxylic acid and phenolic hydroxyl groups in the plant biostimulant activity of a humic acid purified from an oxidized sub-bituminous coal. Frontiers in Plant Science, 15, 1369116. [Link]

  • ResearchGate. (n.d.). Detection of Small‐Molecule Aggregation with High‐Throughput Microplate Biophysical Methods. ResearchGate. [Link]

  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

  • Saeed, A., Hussain, M., & Flörke, U. (2024). Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. PubMed. [Link]

  • ResearchGate. (n.d.). Use of the Co-grinding Method to Enhance the Dissolution Behavior of a Poorly Water-Soluble Drug: Generation of Solvent-Free Drug–Polymer Solid Dispersions. ResearchGate. [Link]

  • Vanden Dael, P., Breydo, L., Uversky, V. N., & Subramaniam, V. (2017). Detection and Characterization of Small Molecule Interactions With Fibrillar Protein Aggregates Using Microscale Thermophoresis. PubMed. [Link]

  • G-Biosciences. (2019, January 29). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. G-Biosciences. [Link]

  • CD BioSciences. (n.d.). Identification of Small-Molecule Aggregation. CD BioSciences. [Link]

  • The Organic Chemistry Tutor. (2020, October 23). How Does pH Affect Solubility?. YouTube. [Link]

  • Google Patents. (n.d.). WO2007016562A9 - Formulations that inhibit protein aggregation. Google Patents.

  • ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. [Link]

Sources

Technical Support Center: Optimizing Electropolymerization of Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the electropolymerization of indole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing polyindole films. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you achieve high-quality, adherent, and electroactive polymer films for your applications, from advanced sensor development to novel drug delivery systems.

Section 1: Troubleshooting Guide - Diagnosing and Solving Common Electropolymerization Issues

This section addresses the most common challenges encountered during the electropolymerization of indole and its derivatives. Each issue is presented in a question-and-answer format, providing not just a solution, but the underlying scientific reasoning to empower your experimental design.

Issue 1: Poor Film Adhesion or Complete Delamination

Question: My polyindole film looks patchy and peels off the electrode surface easily, sometimes even during the experiment. What causes this poor adhesion, and how can I fix it?

Answer: Poor adhesion is a frequent problem that can stem from several factors, primarily related to the electrode surface condition and the polymerization process itself.

Root Causes and Solutions:

  • Surface Contamination: The electrode surface must be meticulously clean for uniform film nucleation and growth. Any organic residues, oxides, or dust will act as a barrier, preventing strong adhesion.[1][2]

    • Solution: Implement a rigorous cleaning protocol. For common electrodes like glassy carbon or platinum, this involves mechanical polishing with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by sonication in deionized water, acetone, and/or ethanol to remove any embedded polishing particles and organic contaminants.[1] An electrochemical cleaning step, such as cycling the potential in a strong acid (e.g., H₂SO₄), can also be effective. For sensitive substrates, plasma cleaning can be a highly effective final step to remove organic contaminants without mechanical damage.[1]

  • Inappropriate Substrate: The chemical nature of the electrode surface influences polymer adhesion.

    • Solution: For difficult-to-coat substrates, consider surface modification. Applying an adhesion-promoting layer or functionalizing the surface to have better interaction with the polyindole film can significantly improve adhesion. Silane modification is a common strategy to enhance the adhesion of polymer films.

  • Overoxidation: Applying excessively high anodic potentials can lead to the degradation of the polymer backbone.[3][4][5] This "overoxidized" polymer is often less conductive, brittle, and has poor mechanical properties, leading to flaking and poor adhesion.[3][5]

    • Solution: Carefully determine the oxidation potential of your specific indole derivative using a preliminary cyclic voltammogram (CV). The polymerization potential should be just sufficient to oxidize the monomer without driving the polymer into an overoxidized state. Typically, for indole, potentials greater than 1.1 V (vs. SCE) can induce overoxidation.[3][5]

  • High Internal Stress: Rapid polymerization can lead to the build-up of internal stress in the growing film, causing it to delaminate.

    • Solution: Optimize the scan rate during potentiodynamic polymerization or the current density during galvanostatic deposition. A slower deposition rate generally leads to a more ordered and less stressed film.[6][7][8][9]

Issue 2: Non-Uniform, Rough, or Inhomogeneous Film Appearance

Question: The color of my electropolymerized film is not uniform, and under magnification, I can see a rough, uneven surface. What's causing this, and how can I achieve a smooth, homogeneous film?

Answer: Film uniformity is critical for consistent electrochemical performance. A non-uniform film suggests issues with the nucleation and growth process, which can be influenced by several experimental parameters.

Root Causes and Solutions:

  • Scan Rate: The scan rate in cyclic voltammetry directly impacts the film's morphology.

    • Explanation: A high scan rate can lead to a rapid, uncontrolled deposition, resulting in a rough and porous film with an uneven surface.[6][7][9] Conversely, a very slow scan rate might lead to the diffusion of oligomers away from the electrode before they can be incorporated into the film.

    • Solution: Experiment with different scan rates. A moderate scan rate (e.g., 25-50 mV/s) is often a good starting point. Slower scan rates (e.g., 10 mV/s) can promote more uniform, compact films, but this is system-dependent.[6][8][9]

  • Monomer Concentration: The concentration of the indole derivative in the electrolyte solution is a key factor.

    • Explanation: If the monomer concentration is too low, the diffusion of the monomer to the electrode surface becomes the rate-limiting step, which can lead to patchy and non-uniform growth. If the concentration is too high, it can lead to the formation of soluble oligomers in the solution, which may not efficiently incorporate into the film, or may precipitate onto the surface, leading to a rough morphology.

    • Solution: There is an optimal monomer concentration for each system. A typical starting point is in the range of 10-100 mM. It's recommended to perform a concentration-dependent study to find the optimal value for your specific indole derivative and solvent/electrolyte system.[10]

  • Solvent and Electrolyte Choice: The properties of the polymerization medium are crucial.

    • Explanation: The solubility of the monomer and the forming polymer, as well as the ionic conductivity of the solution, affect the film quality. The presence of moisture in non-aqueous solvents can also significantly alter the polymerization process and the resulting film properties.[11]

    • Solution: Ensure your solvent is of high purity and, for non-aqueous systems, properly dried. The choice of supporting electrolyte can also influence film morphology; for instance, acetonitrile with LiClO₄ is a commonly used system that produces adherent, homogeneous films.[12][13]

Issue 3: Decreasing Current Peaks or No Film Growth in CV

Question: When I run my electropolymerization CV, the current peaks decrease with each cycle instead of increasing, and I don't see any visible film on the electrode. What does this indicate?

Answer: Decreasing current peaks during electropolymerization by CV are a classic sign of electrode passivation. This means the electrode surface is becoming blocked by a non-conductive layer, preventing further monomer oxidation and polymer growth.

Root Causes and Solutions:

  • Formation of a Non-Conductive Layer: The initial oxidation products may form a thin, insulating layer that adheres to the electrode surface.

    • Explanation: This can happen if the initially formed oligomers are insoluble and non-conductive in their oxidized state. This is particularly common with certain substituted indoles where the substituent group hinders the formation of a conjugated, conductive polymer backbone.

    • Solution:

      • Adjust the Potential Window: Ensure the potential window is appropriate to both oxidize the monomer and maintain the conductivity of the growing polymer film. The polymer needs to be in its doped (conductive) state to allow for further growth.

      • Change the Solvent/Electrolyte System: The solubility and conductivity of the initial oligomers are highly dependent on the medium. Switching to a different solvent or supporting electrolyte can prevent the formation of an insulating layer.

      • Consider a Different Indole Derivative: If the issue persists, the chosen indole derivative may not be suitable for forming a conductive polymer under the tested conditions.

  • Irreversible Oxidation: The monomer or the initial oligomers may be undergoing an irreversible oxidation reaction that forms a non-electroactive product.

    • Solution: Analyze the first CV scan carefully. A sharp, high-current oxidation peak followed by a significant drop in current on subsequent scans is indicative of this issue. Lowering the upper potential limit may prevent this irreversible reaction.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of a "good" polyindole film?

A good quality polyindole film is typically uniform in color, mechanically stable, and strongly adherent to the electrode surface. The color depends on its oxidation state: in the reduced (undoped) state, it is often yellow, while in the oxidized (doped) state, it appears green or khaki-green.[13] The surface should be smooth and free of visible cracks or peeling.

Q2: How should my Cyclic Voltammogram look during a successful electropolymerization?

During a successful potentiodynamic electropolymerization, you should observe a continuous increase in the current of the redox peaks with each successive cycle. This indicates that an electroactive polymer film is growing on the electrode surface, and the amount of electroactive material is increasing with each scan.[13][14]

Q3: What is "overoxidation" and how can I avoid it?

Overoxidation is the irreversible electrochemical oxidation of the polymer, which leads to the degradation of its conductive properties.[4] It occurs when the applied potential is too high. In the CV, it may appear as a second, irreversible oxidation peak at a higher potential than the main polymer redox peaks.[4] To avoid it, carefully determine the monomer's oxidation potential and use the lowest potential necessary for polymerization. Avoid unnecessarily high upper potential limits in your CV scans. For indole, potentials above 1.1 V vs. SCE are known to cause overoxidation.[3][5]

Q4: Does the substituent on the indole ring affect electropolymerization?

Absolutely. The electronic properties of the substituent at the 5-position (and other positions) significantly influence the monomer's oxidation potential and the properties of the resulting polymer.[15] Electron-donating groups (like methoxy) generally lower the oxidation potential, making polymerization easier. Conversely, electron-withdrawing groups (like cyano or nitro) increase the oxidation potential.[15] The nature of the substituent also affects the polymer's final properties, such as its conductivity and fluorescence.[16]

Q5: Can I perform electropolymerization in aqueous solutions?

Yes, electropolymerization of indole can be performed in aqueous solutions, typically under acidic conditions.[17] The pH of the solution is a critical parameter, as the film's electroactivity is often lost at pH > 7.[17] However, the film is generally not destroyed and can regain its activity when returned to an acidic medium.[17]

Section 3: Data and Protocols

Table 1: Key Electropolymerization Parameters and Their Effects
ParameterTypical RangeEffect of Increasing the ParameterTroubleshooting Tip
Monomer Concentration 10 - 100 mMIncreased polymerization rate, but can lead to rougher films if too high.[10]Optimize for your system; start around 50 mM.
Scan Rate (CV) 10 - 100 mV/sCan lead to less uniform, more porous films.[6][7][8][9]Start with 50 mV/s and adjust. Slower rates often improve film quality.
Upper Potential Limit (CV) 0.8 - 1.2 V vs. Ag/AgClIncreased polymerization rate, but risk of overoxidation and film degradation.[3][5]Set just above the monomer oxidation peak. Avoid excessive potentials.
Number of Cycles (CV) 5 - 50 cyclesIncreases film thickness.Monitor CV peak growth; stop when desired thickness is reached or peaks stop growing.
Temperature 0 - 50 °CIncreases the rate of polymer formation.[17]Room temperature is standard. If reactions are slow, gentle heating can be tested.
pH (Aqueous) Acidic (pH < 7)Polymerization is favored in acidic media; electroactivity is lost in basic media.[17]Use a buffered acidic solution for reproducible results.
Experimental Protocol: Cyclic Voltammetry Electropolymerization of Indole

This protocol provides a general procedure for the electropolymerization of indole on a glassy carbon electrode (GCE). Parameters should be optimized for specific indole derivatives and experimental setups.

Materials:

  • Indole (or indole derivative)

  • Acetonitrile (ACN), anhydrous

  • Lithium perchlorate (LiClO₄)

  • Glassy carbon electrode (GCE), Platinum (Pt) counter electrode, Ag/AgCl reference electrode

  • Polishing materials (alumina slurries, polishing pads)

  • Electrochemical workstation (potentiostat/galvanostat)

Procedure:

  • Electrode Preparation:

    • Mechanically polish the GCE with 1.0, 0.3, and 0.05 µm alumina slurries on separate polishing pads for 5 minutes each.

    • Rinse thoroughly with deionized water between each polishing step.

    • Sonicate the polished electrode in deionized water, followed by acetone, for 5 minutes each to remove polishing debris and organic residues.

    • Dry the electrode under a stream of nitrogen.

  • Electrolyte Preparation:

    • Prepare a 0.1 M solution of LiClO₄ in anhydrous ACN.

    • Prepare a 50 mM solution of indole in the 0.1 M LiClO₄/ACN electrolyte.

  • Electrochemical Setup:

    • Assemble the three-electrode cell with the polished GCE as the working electrode, a Pt wire or foil as the counter electrode, and Ag/AgCl as the reference electrode.

    • Fill the cell with the indole-containing electrolyte solution.

    • Purge the solution with nitrogen gas for 10-15 minutes to remove dissolved oxygen, and maintain a nitrogen atmosphere over the solution during the experiment.

  • Electropolymerization:

    • Set the parameters on the electrochemical workstation for cyclic voltammetry.

    • Potential Window: -0.2 V to +1.0 V (vs. Ag/AgCl). This should be adjusted based on the specific monomer's oxidation potential.

    • Scan Rate: 50 mV/s.

    • Number of Cycles: 20.

    • Run the cyclic voltammetry experiment. A successful polymerization will show increasing redox peak currents with each cycle.

  • Post-Polymerization:

    • After the final cycle, hold the potential at a value where the polymer is in its reduced state (e.g., -0.2 V) for a few seconds.

    • Remove the electrode from the monomer solution and gently rinse it with fresh ACN to remove unreacted monomer and electrolyte.

    • The modified electrode is now ready for characterization in a monomer-free electrolyte solution.

Section 4: Visualizing Workflows and Relationships

Diagram 1: General Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_post Post-Processing & Analysis A Electrode Polishing & Cleaning C Assemble 3-Electrode Cell A->C B Electrolyte & Monomer Solution Preparation B->C D Deoxygenate Solution (N2 Purge) C->D E Run Electropolymerization (e.g., CV) D->E F Rinse Modified Electrode E->F G Characterize Film (e.g., in monomer-free electrolyte) F->G

Caption: Workflow for electropolymerization of indole derivatives.

Diagram 2: Troubleshooting Decision Tree for Poor Film Quality

G Start Poor Film Quality Observed (Peeling, Non-uniform) Q_Adhesion Is the film peeling or flaking? Start->Q_Adhesion Sol_Adhesion1 Improve Surface Cleaning: - Polish thoroughly - Sonicate in solvents - Plasma clean Q_Adhesion->Sol_Adhesion1 Yes Q_Uniformity Is the film rough or patchy? Q_Adhesion->Q_Uniformity No Sol_Adhesion2 Check Potential: Is the upper limit >1.1V? Reduce to avoid overoxidation. Sol_Adhesion1->Sol_Adhesion2 Sol_Uniformity1 Optimize Scan Rate: Try a slower scan rate (e.g., 25 mV/s) Q_Uniformity->Sol_Uniformity1 Yes Q_Growth Are CV peaks decreasing? Q_Uniformity->Q_Growth No Sol_Uniformity2 Adjust Monomer Conc.: Perform concentration study (10-100 mM range) Sol_Uniformity1->Sol_Uniformity2 Sol_Growth Electrode Passivation: - Adjust potential window - Change solvent/electrolyte Q_Growth->Sol_Growth Yes

Caption: Decision tree for troubleshooting common film quality issues.

References

  • Zotti, G., & Schiavon, G. (1994). Electrochemical Overoxidation of Polyindole and Its Cation‐Permselective Behavior.
  • Li, Y., & Qian, R. (2001). Overoxidation of Intrinsically Conducting Polymers. Chinese Journal of Polymer Science, 19(4), 335-344. [Link]
  • Manisankar, P., & Vedhi, C. (2007). Electrochemical Overoxidation of Polyindole and Its Cation‐Permselective Behavior. Journal of Applied Polymer Science, 106(5), 3147-3154. [Link]
  • Gupta, B., Singh, A. K., & Melvin, A. A. (2014). Influence of monomer concentration on polycarbazole-polyindole (PCz-PIn) copolymer properties: Application in Schottky diode.
  • Berkes, B. B., Bandarenka, A. S., & Inzelt, G. (2015). Electropolymerization: Further Insight into the Formation of Conducting Polyindole Thin Films. The Journal of Physical Chemistry C, 119(4), 1996-2003. [Link]
  • Namsheer, K., & Narayana, C. (2024). Optimization of solvents, electrolytes, and mediators for polyindole-based electrochemical sensors. RSC Advances, 14(34), 24263-24285. [Link]
  • Zou, J., He, P., Zhang, Y., Cai, D., Yang, S., He, Y., ... & Nie, H. (2024). Optimization of solvents, electrolytes, and mediators for polyindole-based electrochemical sensors. Sensors and Diagnostics, 3(9), 1392-1405. [Link]
  • Saraji, M., & Bagheri, A. (1998). Electropolymerization of indole and study of electrochemical behavior of the polymer in aqueous solutions. Synthetic Metals, 98(1), 57-63. [Link]
  • Billaud, D., Hannecart, E., & Maarouf, E. B. (1991). Electrochemical polymerization of indole. Synthetic Metals, 41(3), 1125-1128. [Link]
  • Saraji, M., & Bagheri, A. (1998). Electropolymerization of indole and study of electrochemical behavior of the polymer in aqueous solutions. Synthetic metals, 98(1), 57-63. [Link]
  • Liu, C., Zhang, Y., Wang, Y., Li, X., & Wang, K. (2019). Electropolymerization of Indole and Its 5-Position-Substituted Derivatives in the Mixed Electrolytes of Acetic Acid and Boron. International Journal of Electrochemical Science, 14, 5132-5142. [Link]
  • Jennings, P., Jones, A. C., & Mount, A. R. (1998). Fluorescence properties of electropolymerised 5-substituted indoles in solution. Journal of the Chemical Society, Faraday Transactions, 94(24), 3613-3618. [Link]
  • Element-Pi. (2025).
  • Unichem. (2021). Top 7 Causes of Adhesive Failure. [Link]
  • Iswari, R. S., Bimo, W., & Suyatman, S. (2021). The Effects of Potentiostat Scan Rate Variation on Impedance Value, Topography, and Morphology of the Polyaniline Thin Film. Journal of Physics: Conference Series, 1951(1), 012021. [Link]
  • Patil, N. G., Ramana, L., Gudimella, S. K., & Pandit, B. (2025). Mechanistic Insights into the Nucleation and Growth of Poly(2,5-dihydroxy aniline) Films Shaped by Scan Rates and Its Impact on Their Charge Capacity.
  • Farcas, A., & Ghenescu, V. (2014). Scan Rate Dependent Morphology of Polyaniline Films Electrochemically Deposited on Nickel. Int. J. Electrochem. Sci, 9, 1665-1676. [Link]
  • Mohamoud, A. H., Priambodo, R., & Suyatman. (2023). Implications of the Electrodeposition Scan Rate on the Morphology of Polyaniline Layer and the Impedance of a QCM Sensor. Trends in Sciences, 20(3), 6411. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 5,6-dimethoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a dedicated support resource for addressing common challenges encountered during the scale-up synthesis of 5,6-dimethoxy-1H-indole-2-carboxylic acid. The content is structured in a practical question-and-answer format, focusing on troubleshooting, process optimization, and safety considerations.

Overview of Synthetic Strategy

The synthesis of this compound is a crucial step in the development of various pharmaceutical agents. While several synthetic routes exist, the most common and industrially relevant pathway involves a multi-step sequence, typically starting from 3,4-dimethoxyaniline. The core transformations involve the formation of a hydrazone intermediate followed by an acid-catalyzed cyclization to build the indole scaffold, and a final hydrolysis step to yield the target carboxylic acid.

The Fischer indole synthesis is a classic and widely used method for the cyclization step.[1][2][3] An essential precursor for this reaction, the arylhydrazone, can be formed through various methods, including the Japp-Klingemann reaction, which offers a versatile entry point from diazonium salts and β-keto esters.[3][4][5]

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Indole Ring Formation cluster_2 Step 3: Hydrolysis A 3,4-Dimethoxyaniline B Diazotization (NaNO₂, HCl) A->B C Aryl Diazonium Salt B->C E Japp-Klingemann Reaction C->E D Ethyl 2-methylacetoacetate D->E F Hydrazone Intermediate E->F G Fischer Indole Synthesis (Acid Catalyst, Heat) F->G H Ethyl 5,6-dimethoxy-1H- indole-2-carboxylate G->H I Base Hydrolysis (e.g., NaOH, H₂O/MeOH) H->I J Acidification (e.g., HCl) I->J K 5,6-dimethoxy-1H-indole- 2-carboxylic acid (Product) J->K

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Part 1: Reaction Conditions and Yield Optimization

Q1: We are observing a significant drop in yield and increased tar formation during the Fischer indole cyclization step upon scaling from 100g to 5kg. What is the root cause and how can we address it?

A drop in yield accompanied by tarring is a classic scale-up challenge in Fischer indolizations, primarily driven by issues with heat and mass transfer.[6]

  • Causality—Thermal Control: The Fischer indole synthesis is often exothermic.[6] In a large reactor, the surface-area-to-volume ratio decreases, severely limiting heat dissipation. This can lead to localized "hot spots" where the temperature rises uncontrollably, promoting decomposition of the starting material and product, resulting in polymerization and tar formation.[6][7]

  • Causality—Catalyst Concentration: Inefficient mixing in a large vessel can lead to poor distribution of the acid catalyst. Areas with high local concentrations of a strong acid can accelerate degradation pathways over the desired cyclization.[7]

Troubleshooting Steps:

  • Enhance Heat Transfer: Utilize a jacketed reactor with an efficient thermal fluid and ensure the cooling system is rated for the reaction's heat output. A pre-scale-up calorimetric study is highly recommended to quantify the exotherm.[8]

  • Controlled Reagent Addition: Instead of adding the catalyst all at once, consider a controlled subsurface addition of the acid to the heated hydrazone solution to maintain a consistent reaction temperature.

  • Optimize Agitation: Ensure the reactor's impeller design and speed are sufficient to maintain a homogeneous mixture. Poor agitation is a primary cause of localized overheating.

  • Re-evaluate Acid Catalyst: A catalyst that works well on a small scale may be too aggressive for the thermal conditions of a pilot plant.[7] Consider screening milder Lewis or Brønsted acids.

CatalystTypical ConditionsProsCons at Scale
Polyphosphoric Acid (PPA) 80-120 °COften high yielding for difficult substrates.Highly viscous, difficult to stir and transfer; highly corrosive; work-up can be challenging.
Sulfuric Acid (H₂SO₄) 60-100 °CInexpensive, effective.Strongly oxidizing, can lead to significant charring and SO₂ off-gassing if not controlled.[6]
Zinc Chloride (ZnCl₂) 120-180 °C (often neat)Milder than strong Brønsted acids, can reduce tarring.Requires higher temperatures; removal from the product can be difficult.
p-Toluenesulfonic Acid (pTSA) Reflux in Toluene/XyleneMilder, allows for azeotropic removal of water.May require longer reaction times; may not be strong enough for all substrates.

Q2: The final ester hydrolysis step is slow and appears incomplete at the pilot scale, even after extended reaction times. What factors should we investigate?

Incomplete hydrolysis is typically due to poor solubility, insufficient reagent, or phase separation issues which are exacerbated at scale.

  • Causality—Phase Separation: The indole ester is hydrophobic, while the aqueous base is hydrophilic. At a large scale without sufficient agitation and the right solvent system, the reaction mixture can form two layers, limiting the reaction to the interface between the phases.[9] This drastically reduces the reaction rate.

  • Causality—Stoichiometry: Ensure at least 2-3 molar equivalents of the base (e.g., NaOH, KOH) are used.[10] One equivalent is consumed by the carboxylic acid product to form the salt, and an excess is required to drive the hydrolysis equilibrium.

Troubleshooting Steps:

  • Introduce a Co-solvent: The most effective solution is to create a homogeneous reaction mixture. Adding a co-solvent like methanol (MeOH), ethanol (EtOH), or tetrahydrofuran (THF) will dissolve both the ester and the aqueous base, leading to a single phase and a dramatic increase in reaction rate.[11]

  • Monitor Reaction Completion: Do not rely solely on time. Use an in-process control (IPC) like HPLC to confirm the disappearance of the starting ester before proceeding with the work-up.

  • Increase Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) will increase the reaction rate, but this should be done cautiously to avoid degradation of the indole core.

Part 2: Purification and Isolation

Q3: During the final product isolation, our this compound is "oiling out" instead of crystallizing upon acidification. How can we achieve a clean, filterable solid?

"Oiling out" occurs when the product precipitates from the solution above its melting point or as a supersaturated, low-melting amorphous solid. This is a common issue when the concentration of impurities is high or the wrong crystallization conditions are used.

Troubleshooting Steps:

  • Control the Rate of Acidification: Add the acid slowly to the cooled (0-10 °C) solution of the carboxylate salt. A rapid pH change can shock the system, favoring amorphous oil over an ordered crystal lattice.

  • Add Seeding Crystals: If available, add a small amount of pure, crystalline product once the solution becomes cloudy to provide nucleation sites and encourage proper crystal growth.

  • Optimize Solvent Composition: The aqueous/methanolic mixture used for hydrolysis may not be the ideal crystallization medium. After acidification, consider adding an anti-solvent (e.g., isopropanol, acetonitrile) in which the product is less soluble to induce crystallization.

  • Perform a Solvent Swap: After acidification, extract the product into an organic solvent like ethyl acetate. Wash the organic layer to remove water-soluble impurities, then perform a solvent swap via distillation to a solvent system more amenable to crystallization (e.g., Toluene/Heptane).

Q4: The purity of our final product is consistently low (~95%) even after recrystallization. What are the likely impurities and how can we remove them?

The impurities are likely residual starting materials or byproducts from the cyclization step that have similar solubility profiles to the final product.

  • Likely Impurities: Unreacted hydrazone, regioisomers from the Fischer cyclization, or partially hydrolyzed starting ester.

  • Purification Strategy:

    • pH Adjustment during Work-up: The carboxylic acid product is soluble in base and insoluble in acid. This property can be exploited. Dissolve the crude product in a basic aqueous solution (e.g., dilute NaOH or NaHCO₃), filter off any insoluble neutral impurities (like unhydrolyzed ester), and then re-precipitate the pure product by adding acid.

    • Charcoal Treatment: If the product has a dark color, it may be due to polymeric tar-like impurities. A treatment with activated carbon in a suitable solvent before the final crystallization can help remove these colored impurities.

    • Re-evaluate Crystallization Solvent: A single-solvent or two-solvent system may not be sufficient. A systematic screen of different solvent systems is often necessary to find one that effectively excludes the specific impurities present.

G Start Low Purity after Crystallization Q1 Is the product colored? Start->Q1 A1 Perform activated carbon treatment in solution before recrystallization. Q1->A1 Yes Q2 Are neutral impurities (e.g., unhydrolyzed ester) detected by HPLC? Q1->Q2 No A1->Q2 A2 Dissolve crude product in base. Filter to remove insolubles. Re-precipitate with acid. Q2->A2 Yes Q3 Are polar impurities present? Q2->Q3 No A2->Q3 A3 Perform thorough cake wash with water or anti-solvent after filtration. Q3->A3 Yes End Re-screen crystallization solvents/anti-solvents for better impurity rejection. Q3->End No A3->End

Caption: Decision guide for troubleshooting product purification issues.

Part 3: Process Safety Considerations

Q5: What are the primary safety hazards we need to mitigate during the scale-up of this process?

Scaling up introduces significant safety risks that must be proactively managed. The key hazards are thermal runaways, handling of corrosive materials, and potential pressure generation.[8]

Key Hazards and Mitigation Strategies:

  • Thermal Runaway Potential:

    • Hazard: The Fischer indole synthesis can be highly exothermic. A loss of cooling could lead to a rapid increase in temperature and pressure, potentially causing a reactor breach.[6][8]

    • Mitigation:

      • Calorimetry Studies: Before any scale-up, perform reaction calorimetry (RC1) or differential scanning calorimetry (DSC) to determine the heat of reaction, maximum temperature of the synthesis reaction (MTSR), and onset of any decomposition.[8]

      • Engineering Controls: Ensure the reactor has a properly sized pressure relief system (bursting disc, relief valve).

      • Procedural Controls: Implement strict controls on reagent addition rates and reactor temperature.

  • Handling of Corrosive Reagents:

    • Hazard: Polyphosphoric acid, sulfuric acid, and concentrated sodium hydroxide are highly corrosive and can cause severe chemical burns.

    • Mitigation:

      • Personal Protective Equipment (PPE): Mandate the use of appropriate acid/base resistant gloves, suits, and face shields.

      • Engineered Transfer Systems: Use closed-system transfer pumps and lines to minimize operator exposure during reagent charging.

  • Gas Evolution and Pressure:

    • Hazard: Side reactions or decomposition at elevated temperatures can generate non-condensable gases (e.g., CO₂, SO₂), leading to a dangerous pressure increase in a closed vessel.[8]

    • Mitigation:

      • Ventilation: Ensure the reactor is properly vented to a scrubber system to handle any off-gassing safely.

      • Temperature Limits: Based on calorimetry data, establish a maximum allowable operating temperature that provides a safe margin below the onset of decomposition.

Experimental Protocol Example: Scale-Up Hydrolysis

This protocol outlines a general procedure for the hydrolysis of Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate at a 1 kg scale. NOTE: This is a representative example and must be adapted and validated for specific equipment and safety protocols.

Materials:

  • Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate (1.00 kg)

  • Methanol (5 L)

  • Sodium Hydroxide (NaOH), 50% w/w aqueous solution (~0.64 kg, ~3.0 eq)

  • Deionized Water (5 L)

  • Hydrochloric Acid (HCl), 37% w/w (as required for acidification)

  • Activated Carbon (optional, 50 g)

Procedure:

  • Reaction Setup: Charge a clean, dry 20L jacketed glass reactor with Methanol (5 L). Begin agitation.

  • Dissolution: Charge the Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate (1.00 kg) to the reactor. Stir at ambient temperature (20-25 °C) until fully dissolved.

  • Base Addition: Slowly add the 50% NaOH solution (~0.64 kg) to the reactor over 30-45 minutes, maintaining the internal temperature below 35 °C. A mild exotherm is expected.

  • Reaction: Heat the reaction mixture to 40-45 °C and hold for 2-4 hours.

  • In-Process Control (IPC): Take a sample from the reaction mixture and analyze by HPLC. The reaction is complete when <1.0% of the starting ester remains. If incomplete, continue heating and monitoring.

  • Cooling and Dilution: Once complete, cool the reaction mixture to 20-25 °C. Add Deionized Water (5 L).

  • (Optional) Charcoal Treatment: If the solution is darkly colored, add activated carbon (50 g) and stir for 1 hour at ambient temperature. Filter the mixture through a pad of celite to remove the carbon, washing the cake with a 1:1 mixture of water/methanol.

  • Precipitation: Cool the clear filtrate to 0-5 °C.

  • Acidification: Slowly add concentrated HCl to the vigorously stirred solution. Monitor the pH. The product will begin to precipitate around pH 7-8. Continue adding acid slowly until the pH of the slurry is 1-2.

  • Slurry and Isolation: Stir the resulting thick slurry at 0-5 °C for at least 1 hour to ensure complete crystallization.

  • Filtration: Filter the product using a suitable filter (e.g., Nutsche filter).

  • Washing: Wash the filter cake thoroughly with cold (0-5 °C) deionized water until the filtrate is neutral (pH ~6-7).

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

References

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul
  • A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the... (Semantic Scholar) [Link]
  • Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid – biosynthetic precursor of melanins (microreview). (PMC - NIH) [Link]
  • Process for preparing 5,6-dihydroxyindole.
  • (PDF) Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.
  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray... (Semantic Scholar) [Link]
  • A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof. (OUCI) [Link]
  • Application of the Japp-Klingemann Reaction.1 A New Synthesis of Ornithine. (Journal of the American Chemical Society) [Link]
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (Master Organic Chemistry) [Link]
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (RSC Publishing) [Link]
  • Automated and Accelerated Synthesis of Indole Deriv
  • What is a simple way to convert an ester into carboxylic acid?
  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.
  • Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid. (Khimiya Geterotsiklicheskikh Soedinenii) [Link]
  • Why Do Some Fischer Indolizations Fail? (Journal of the American Chemical Society) [Link]
  • Fischer indole synthesis applied to the total synthesis of n
  • Ester to Acid - Common Conditions. (The Reaction Explorer) [Link]
  • Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. (MDPI) [Link]
  • Hydrolysis of an ester compound.
  • PTC-Promoted Japp—Klingmann Reaction for the Synthesis of Indole Deriv
  • Recent strategy for the synthesis of indole and indoline skeletons in natural products.
  • Sustainable multicomponent indole synthesis with broad scope. (Green Chemistry) [Link]
  • Synthesis of carboxylic acids by hydrolysis or deprotection. (Organic Chemistry Portal) [Link]
  • Japp-Klingemann reaction. (chemeurope.com) [Link]
  • Critical Considerations in Process Safety. (H.E.L Group) [Link]
  • (PDF) Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications.
  • The Japp‐Klingemann Reaction.

Sources

Technical Support Center: Preventing Side Reactions in the Demethylation of Dimethoxyindoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth guidance on a critical synthetic transformation: the demethylation of dimethoxyindoles. The indole nucleus is a privileged scaffold in medicinal chemistry, and the hydroxylated derivatives are often key intermediates or final products. However, the seemingly straightforward demethylation of dimethoxyindoles is frequently plagued by side reactions that can diminish yield, complicate purification, and compromise the integrity of your target molecule.

This guide provides a structured, question-and-answer-based approach to troubleshoot and prevent these unwanted reactions. We will delve into the mechanistic underpinnings of common demethylation reagents and provide actionable strategies to optimize your experimental outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the demethylation of dimethoxyindoles, offering explanations and step-by-step protocols to mitigate these challenges.

Issue 1: Low or No Yield of the Desired Dihydroxyindole

Question: I am attempting to demethylate a dimethoxyindole using boron tribromide (BBr₃), but I'm observing a low yield of my desired product. What are the potential causes, and how can I improve the outcome?

Answer: Low yields in BBr₃-mediated demethylation of dimethoxyindoles can arise from several factors, ranging from reagent deactivation to substrate degradation. Here’s a systematic approach to troubleshooting this common issue:

Potential Causes & Solutions:

  • Reagent Inactivity: BBr₃ is extremely moisture-sensitive and reacts violently with water.[1][2] Any moisture in your solvent or on your glassware will consume the reagent, leading to incomplete reactions.

    • Protocol: Ensure all glassware is rigorously flame-dried under a high vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Commercially available solutions of BBr₃ in dichloromethane are convenient but should be handled with care to prevent atmospheric moisture contamination.[1]

  • Insufficient Stoichiometry: Each methoxy group requires at least one equivalent of BBr₃ for cleavage.[2] Furthermore, other Lewis basic functional groups in your molecule (e.g., esters, amides) can also coordinate to BBr₃, consuming the reagent.

    • Protocol: For a dimethoxyindole, a minimum of two equivalents of BBr₃ is required. If other Lewis basic sites are present, increase the stoichiometry accordingly. It is often beneficial to use a slight excess (e.g., 2.5-3 equivalents) to drive the reaction to completion.

  • Sub-optimal Reaction Temperature: While BBr₃ is highly reactive, demethylation kinetics can be slow at very low temperatures. Conversely, higher temperatures can promote side reactions.[1][3]

    • Protocol: A common practice is to initiate the reaction at a low temperature (e.g., -78 °C) and then allow it to slowly warm to room temperature or even gently heat it to drive the reaction to completion.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal temperature profile for your specific substrate.

  • Product Instability: The resulting dihydroxyindole may be unstable under the reaction or workup conditions. Dihydroxyindoles, particularly those with hydroxyl groups at the 5- and 6-positions, can be susceptible to oxidation.

    • Protocol: After the reaction is complete, quench the reaction at a low temperature by carefully adding methanol followed by water.[1] During the aqueous workup, consider using deoxygenated solvents and performing extractions under an inert atmosphere to minimize oxidation.

Issue 2: Formation of Halogenated Byproducts

Question: I am observing the formation of brominated indole derivatives in my reaction mixture after demethylation with BBr₃. How can I prevent this side reaction?

Answer: The formation of halogenated byproducts is a known issue when using boron trihalides. The indole nucleus is electron-rich and susceptible to electrophilic aromatic substitution. The hydrogen bromide (HBr) generated during the reaction or workup can contribute to this side reaction.

Mechanism of Halogenation:

The Lewis acidic BBr₃ can activate the indole ring, making it more susceptible to electrophilic attack. Additionally, HBr, a byproduct of the reaction of BBr₃ with any trace moisture, can also act as a source of electrophilic bromine.

G cluster_0 Halogenation Pathway Indole Indole Activated_Indole Activated Indole (Lewis Acid Complex) Indole->Activated_Indole Coordination BBr3 BBr3 Brominated_Indole Brominated Indole (Byproduct) Activated_Indole->Brominated_Indole Electrophilic Attack Br_plus "Br+" source (e.g., from BBr3 or HBr) Br_plus->Brominated_Indole

Caption: Electrophilic bromination of the indole ring.

Preventative Strategies:

  • Lower Reaction Temperature: Running the reaction at lower temperatures (e.g., -78 °C to 0 °C) can significantly reduce the rate of electrophilic bromination, which typically has a higher activation energy than the desired demethylation.[3]

  • Use of Scavengers: The addition of a proton scavenger can neutralize the HBr generated in situ.

    • Protocol: Add a mild, non-nucleophilic base like proton sponge (1,8-bis(dimethylamino)naphthalene) to the reaction mixture. However, be aware that this can also interact with the Lewis acidic BBr₃. A more common approach is to use scavengers that trap electrophilic species. Thioanisole or other thiols can act as "bromine sponges".[4][5]

  • Alternative Demethylating Agents: If bromination remains a persistent issue, consider using a non-halogen-containing demethylating agent.

    • Recommended Alternatives:

      • Aluminum Trichloride (AlCl₃) with a scavenger: AlCl₃ is a weaker Lewis acid than BBr₃ and can be less prone to causing halogenation.[1] The combination of AlCl₃ and a nucleophilic scavenger like ethanethiol can be effective.[6]

      • L-Selectride®: This bulky hydride reagent has been shown to be effective for the O-demethylation of various aromatic ethers, including those in sensitive opioid structures, under non-acidic conditions.[7]

      • High-Temperature Water with an Acid Catalyst: For some robust substrates, demethylation can be achieved using pressured hot water with an acid catalyst, which avoids the use of halogenated reagents.

Issue 3: Incomplete or Selective Demethylation

Question: I am trying to demethylate a 5,6-dimethoxyindole, but I am consistently isolating the 5-hydroxy-6-methoxyindole or 6-hydroxy-5-methoxyindole as the major product. How can I achieve complete demethylation?

Answer: Selective demethylation of one methoxy group over another is often observed and can be attributed to both electronic and steric factors. The methoxy group that is more electronically activated or less sterically hindered will react preferentially.

Factors Influencing Selectivity:

  • Electronic Effects: The electron density of the oxygen atom of the methoxy group influences its Lewis basicity and, consequently, its rate of reaction with the demethylating agent. Substituents on the indole ring can modulate this electron density.

  • Chelation Control: In some cases, a nearby functional group can chelate to the Lewis acid, directing the demethylation to a specific methoxy group.

Strategies for Complete Demethylation:

  • Increased Reagent Stoichiometry and Reaction Time/Temperature: The most straightforward approach is to increase the equivalents of the demethylating agent (e.g., 3-4 equivalents of BBr₃) and prolong the reaction time or increase the temperature.[2] Careful monitoring by TLC or LC-MS is essential to avoid decomposition of the desired product.

  • Alternative Reagents Known for Forcing Conditions:

    • 47% Hydrobromic Acid (HBr): Refluxing the dimethoxyindole in 47% HBr, sometimes with acetic acid as a co-solvent, is a classic and powerful method for complete demethylation.[1] However, this method is harsh and not suitable for substrates with acid-sensitive functional groups.

    • Alkyl Thiols in a High-Boiling Solvent: Using a high-boiling thiol like 1-dodecanethiol in a solvent such as N-methyl-2-pyrrolidone (NMP) at elevated temperatures (e.g., 130 °C) can effectively cleave both methoxy groups.[1]

Table 1: Comparison of Demethylating Agents for Complete Demethylation

ReagentTypical ConditionsAdvantagesDisadvantages
BBr₃ DCM, -78 °C to RT or refluxHigh reactivity, generally cleanMoisture sensitive, potential for bromination
47% HBr Reflux (ca. 130 °C)Inexpensive, powerfulHarsh conditions, low functional group tolerance
Alkyl Thiol/Base NMP or DMSO, 130 °CNon-acidic, good for sensitive substratesRequires high temperatures, potential for side reactions with DMSO
L-Selectride® THF, refluxMild, non-acidicCan be expensive, may reduce other functional groups

Frequently Asked Questions (FAQs)

Q1: What is the best "all-around" demethylating agent for dimethoxyindoles?

There is no single "best" agent, as the optimal choice depends on the specific substrate and the presence of other functional groups. However, boron tribromide (BBr₃) is often the first choice due to its high reactivity and generally good yields under mild conditions.[1][2] For sensitive substrates where halogenation or acid-catalyzed degradation is a concern, L-Selectride® offers a milder, non-acidic alternative.[7]

Q2: How can I protect other sensitive functional groups in my molecule during demethylation?

Protecting groups are essential for the selective demethylation of complex molecules.[8]

  • Hydroxyl Groups: Can be protected as silyl ethers (e.g., TBDMS) or benzyl ethers.

  • Amine Groups: Can be protected as carbamates (e.g., Boc, Cbz) or sulfonamides (e.g., Ts).[8]

  • Carbonyl Groups: Can be protected as acetals or ketals.[8]

The choice of protecting group should be orthogonal to the demethylation conditions. For example, if using BBr₃, a Boc group (which is acid-labile) would likely be cleaved.

Q3: My dihydroxyindole product is unstable and decomposes during purification. What can I do?

Dihydroxyindoles can be prone to oxidation.

  • In-situ Protection: After demethylation and workup, consider protecting the newly formed hydroxyl groups immediately before purification. Acetylation or benzoylation are common choices.

  • Purification under Inert Atmosphere: Perform chromatographic purification using deoxygenated solvents and under a nitrogen or argon atmosphere.

  • Use of Antioxidants: Adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the solvents during workup and purification can sometimes help to prevent oxidative degradation.

Q4: Are there any enzymatic methods for demethylation?

Yes, biocatalytic demethylation is an emerging and promising field.[9] Certain enzymes, such as cytochrome P450 monooxygenases, can selectively demethylate aryl methyl ethers under very mild conditions.[10][11] While not yet a standard laboratory technique for this specific transformation, it offers a green and highly selective alternative for future applications.

Experimental Protocols

Protocol 1: General Procedure for Demethylation using Boron Tribromide (BBr₃)

G cluster_0 BBr3 Demethylation Workflow Start Start Dissolve Dissolve dimethoxyindole in anhydrous DCM Start->Dissolve Cool Cool to -78 °C (dry ice/acetone bath) Dissolve->Cool Add_BBr3 Add BBr₃ solution dropwise Cool->Add_BBr3 Warm Allow to warm to RT and stir Add_BBr3->Warm Monitor Monitor by TLC/LC-MS Warm->Monitor Monitor->Warm Incomplete Quench Quench with MeOH, then H₂O at 0 °C Monitor->Quench Complete Extract Extract with organic solvent Quench->Extract Wash Wash with brine, dry, and concentrate Extract->Wash Purify Purify by chromatography Wash->Purify End End Purify->End

Sources

Technical Support Center: Enhancing PDMICA Film Adhesion

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Poly(dimethylsiloxane-co-itaconic anhydride) (PDMICA) films. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of achieving robust and reliable adhesion of PDMICA films to various substrates. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to ensure the success of your experiments.

Section 1: The Science of PDMICA Adhesion

Achieving strong adhesion is a multifactorial challenge governed by the interplay of surface chemistry, interfacial forces, and mechanical properties. PDMICA, a copolymer incorporating the low surface energy and hydrophobic properties of Polydimethylsiloxane (PDMS) with the reactive potential of itaconic anhydride, presents unique adhesion characteristics.

Successful adhesion relies on maximizing the interfacial bond strength between the film and the substrate. This can be undermined by several factors, including surface contamination, a mismatch in thermal expansion coefficients between the film and substrate, and internal stresses that develop during the deposition and curing process.[1][2] The primary causes of adhesion failure, such as delamination, are often traced back to an inadequately prepared substrate surface which prevents the formation of strong chemical or physical bonds.[1][3]

The key to success lies in meticulous surface engineering of the substrate to make it more receptive to the PDMICA film. This involves two primary strategies: removing contaminants and increasing the substrate's surface energy.[4][5]

Section 2: Troubleshooting Guide

This section addresses specific adhesion-related problems in a direct question-and-answer format.

Q1: My PDMICA film is peeling or flaking off the substrate (delamination). What are the likely causes and how do I fix it?

A1: Delamination is the most critical adhesion failure and typically points to one of three root causes: an unclean surface, low surface energy of the substrate, or high internal stress in the film.[2][6]

Causality: The PDMS component of your PDMICA film makes it inherently hydrophobic and prone to weak bonding with many surfaces.[7] Any atomic-level contaminants (oils, dust, water molecules) or a chemically passive surface will prevent the necessary intimate contact for strong adhesion, creating a "weak boundary layer" that easily fails.[1][8]

Troubleshooting Workflow:

G start Film Delamination Observed sub_clean Step 1: Verify Substrate Cleaning Protocol start->sub_clean surf_treat Step 2: Implement Surface Energy Modification sub_clean->surf_treat If problem persists sub_clean_actions Actions: - Reclean with appropriate solvents (See Protocol 1). - Use Piranha or Plasma cleaning for critical applications. - Verify surface cleanliness with contact angle measurement. sub_clean->sub_clean_actions stress Step 3: Optimize Deposition to Reduce Stress surf_treat->stress If problem persists surf_treat_actions Actions: - Apply Oxygen Plasma (See Protocol 2). - Use a chemical adhesion promoter like silane (See Protocol 3). - Consider Corona or Flame treatment. surf_treat->surf_treat_actions success Adhesion Achieved stress->success Resolution stress_actions Actions: - Reduce film thickness. - Decrease deposition rate. - Increase substrate temperature during deposition. - Post-deposition annealing. stress->stress_actions

Caption: Troubleshooting workflow for film delamination.

Q2: I'm observing bubbles or blisters under my film after deposition. What's happening?

A2: Bubbles or blisters are typically caused by trapped gas, moisture, or volatile materials at the film-substrate interface that expand during curing or heating.[6]

Causality: This issue often stems from an improperly dried substrate or outgassing from the substrate itself during the deposition process.[2] If solvents from a cleaning step are not fully evaporated, they can vaporize and get trapped. Porous substrates can also release adsorbed gases.

Solutions:

  • Thorough Substrate Drying: After solvent cleaning, bake the substrate in a vacuum oven (e.g., 110-120°C for 2 hours) immediately before placing it in the deposition chamber.[9]

  • Pre-Deposition Degassing: If using a vacuum deposition technique, allow sufficient pump-down time to ensure all volatile species are removed from the chamber and off the substrate surface before starting deposition.

  • Check for Contamination: Ensure your cleaning agents are not leaving behind residues. For instance, some detergents can leave a film if not rinsed thoroughly.[10]

Q3: My PDMICA film looks good initially but then cracks over time. Why?

A3: Cracking is a sign that the internal stress within the film exceeds its tensile strength.[6]

Causality: Stress can be intrinsic (from the deposition process) or extrinsic (from a mismatch in the coefficient of thermal expansion - CTE).[2] A large CTE mismatch between the PDMICA film and the substrate will cause significant stress as the sample cools down from the deposition or annealing temperature.

Solutions:

  • Substrate Matching: If possible, choose a substrate with a CTE closer to that of PDMICA.

  • Control Deposition Rate: High deposition rates can lead to higher internal stress. Try reducing the rate.[2]

  • Substrate Temperature: Depositing on a heated substrate can sometimes help produce a less stressed film.

  • Annealing: A post-deposition annealing step, involving a slow heating and cooling cycle, can help relax the internal stresses in the film.

  • Film Thickness: Thicker films are generally more prone to cracking due to accumulated stress. Evaluate if a thinner film meets your application's needs.

Section 3: Frequently Asked Questions (FAQs)

What is the single most critical step to ensure good adhesion?

Substrate cleaning. An atomically clean surface is the necessary foundation for any successful film deposition.[1][8] Even a single monolayer of contaminants can drastically reduce adhesion strength.

When should I use a plasma treatment versus a chemical primer?
  • Use Plasma Treatment when you need to activate a chemically inert surface (like glass, silicon, or another polymer) by creating reactive chemical groups (e.g., hydroxyl groups) on the surface.[11][12] Plasma is excellent for ultra-cleaning and uniformly increasing surface energy.[13] It is a solvent-free method ideal for delicate applications.[11]

  • Use a Chemical Primer (e.g., silane) when you need to create a robust chemical bridge between two dissimilar materials, like the organic PDMICA film and an inorganic substrate like glass or metal.[14][15] The primer has one end that reacts with the substrate and another that reacts with or entangles into the film.[15]

G sub Substrate (e.g., Glass) pdmica PDMICA Film sub->pdmica Weak van der Waals forces (Poor Adhesion) sub_p Substrate (e.g., Glass) primer Silane Primer Layer (Chemical Bridge) sub_p->primer Covalent Bond (Hydrolysis) pdmica_p PDMICA Film primer->pdmica_p Covalent Bond / Entanglement

Caption: How a silane primer improves adhesion.

How do I know if my substrate surface is "clean" and ready for deposition?

A simple and effective method is the water contact angle test . Place a small droplet of deionized water on the surface.

  • High-Energy (Clean) Surface: The droplet will spread out, resulting in a low contact angle (< 20°). This indicates good wettability and readiness for coating.

  • Low-Energy (Contaminated) Surface: The droplet will bead up, showing a high contact angle (> 40°). This indicates a hydrophobic surface that requires further cleaning or treatment.

Surface StateWater Contact AngleAdhesion Potential
Clean, High-EnergyLow (< 20°)Excellent
Contaminated, Low-EnergyHigh (> 40°)Poor

Section 4: Key Experimental Protocols

Protocol 1: Standard Substrate Cleaning Procedures

Proper cleaning is critical and must be performed immediately before film deposition.[10]

For Glass or Silicon Substrates:

  • Place substrates in a beaker.

  • Sonicate for 15 minutes in acetone.

  • Sonicate for 15 minutes in isopropyl alcohol (IPA).

  • Rinse thoroughly with deionized (DI) water.

  • Dry the substrates using a stream of high-purity nitrogen gas.[9]

  • For critical applications, follow with an oxygen plasma treatment (see Protocol 2) or Piranha etch (use extreme caution; Piranha solution is highly corrosive).[9]

For Metal Substrates (e.g., Gold, Copper):

  • Degrease the surface by wiping with a lint-free cloth soaked in heptane.[10]

  • Wipe with IPA and dry immediately with a clean cloth before the solvent evaporates.[10]

  • Follow with an oxygen or argon plasma treatment to remove the final layers of organic contaminants and surface oxides.

Protocol 2: Oxygen Plasma Surface Activation

This protocol increases surface energy and promotes chemical bonding.[7][16]

  • Ensure substrates are cleaned according to Protocol 1.

  • Place substrates in the chamber of a plasma system (either a vacuum chamber or an atmospheric pressure system).[11]

  • Introduce oxygen gas at a controlled flow rate.

  • Apply RF power to generate the plasma.

  • Treat the substrates for the specified time.

  • Vent the chamber and use the substrates for PDMICA deposition as soon as possible, as plasma-treated surfaces can "age" and lose their high surface energy over time.[17]

ParameterTypical Range (Vacuum Plasma)Notes
Base Pressure < 100 mTorrEnsures removal of atmospheric contaminants.
O₂ Flow Rate 20-100 sccmAffects plasma chemistry.
RF Power 50-300 WHigher power increases etch/activation rate.
Treatment Time 30 seconds - 5 minutesApplication-dependent; start with a shorter time.[18]
Protocol 3: Application of Silane-Based Adhesion Promoters

This protocol creates a chemical bridge between an inorganic substrate and the PDMICA film.[14]

  • Clean and activate the substrate surface using Protocols 1 and 2. A plasma treatment is highly recommended to generate surface hydroxyl (-OH) groups for the silane to react with.[15]

  • Prepare a dilute solution (e.g., 1-2% by volume) of an appropriate silane coupling agent (e.g., one with an amino or epoxy functionality) in a suitable solvent (e.g., ethanol/water mixture).

  • Apply the primer to the substrate by dipping, spraying, or wiping.[19]

  • Allow the primer to react with the surface. This may take several minutes to an hour, sometimes requiring gentle heating or controlled humidity to drive the hydrolysis and condensation reaction.[14][19]

  • Rinse off any excess, unreacted silane with the solvent.

  • Cure the primer layer as recommended by the manufacturer, often involving a baking step.

  • Deposit the PDMICA film onto the primed surface.

References

  • Adhesion and Transparency Enhancement between Flexible Polyimide-PDMS Copolymerized Film and Copper Foil for LED Transparent Screen. (2024). MDPI. URL
  • Plasma Surface Treatment for Adhesion. (2024). YouTube. URL
  • 5 Challenges in Thin Film Manufacturing and How to Overcome Them. (2025). Denton Vacuum. URL
  • ADHESION AND MECHANICAL PROPERTIES OF PDMS-BASED MATERIALS PROBED WITH AFM: A REVIEW. Prešov University in Prešov. URL
  • G1 Glass Primer to improve UV ink adhesion to glass. Boston Industrial Solutions. URL
  • Surface Treatment of Polymeric Materials Controlling the Adhesion of Biomolecules. (2015).
  • Development and characterization of a stable adhesive bond between a poly(dimethylsiloxane) catheter material and a bacterial biofilm resistant acrylate polymer coating. (2015).
  • Pre-Cleaning in Thin Film Deposition. (2023). Denton Vacuum. URL
  • Surface Modification of Polymers by Plasma Treatment for Appropriate Adhesion of Co
  • Common PVD Coating Defects and How to Prevent Them. Korvus Technology. URL
  • Innovative Poly(lactic Acid)
  • What is the best method for cleaning a quartz substrate for thin film deposition? (2022).
  • C-212 Troubleshooting for Thin Film Deposition Processes.
  • What is a Glass Primer? Vitrethane 182N Glass Primer.
  • Innovative Poly(lactic Acid) Blends: Exploring the Impact of the Diverse Chemical Architectures from Itaconic Acid. (2024).
  • Five Challenges in Thin Film Deposition and How to Solve Them. (2025). MSE Supplies. URL
  • Plasma Surface Pretreatments of Polymers for Improved Adhesion Bonding. 3DT LLC. URL
  • Alternative Surface Treatment for the Enhanced Adhesion of Polytetrafluoroethylene Films via Atmospheric Pressure Nitrogen Plasma. (2021).
  • Molecular mechanism of the improved adhesion between PDMS adhesive and silicon substrate after thermal treatment. (2018).
  • Adhesion Strength of PDMS to Polyimide Bonding with Thin-film Silicon Dioxide. (2017). IEEE Xplore. URL
  • Adhesion primer for glass and ceramics. (2015).
  • Multi-component hydrophilic-hydrophobic systems from itaconic anhydride. (2002). University of Connecticut. URL
  • Treat Plastic materials | Improve Adhesion Properties. Tantec.com. URL
  • Lamin
  • Effective Cleaning of Glass Substr
  • The Role of Plasma Surface Treatment in Enhancing Adhesion. Tri Star Technologies. URL
  • Adsorption of Proteins to Thin-Films of PDMS and Its Effect on the Adhesion of Human Endothelial Cells. (2009).
  • A Look into Plasma Treatment for Superior Plastic Adhesion. (2024). Toefco. URL
  • Improving Polymer Adhesion: Advancements for Low Surface Energy Plastics Applications.
  • Substrate Cleaning and Preparation. Avery Dennison Graphics Solutions. URL
  • Adhesion test of the treated PDMS surface: bonding force... (2016).
  • Plasma Surface Pretreatments of Polymers for Improved Adhesion Bonding.
  • PRIMER COMPOSITION FOR GLASS ADHESIVE. (2023).
  • Biobased Self‐Healing Thin Film Coatings Based on Poly (Itaconic Acid Esters). (2024).
  • Troubleshooting Common Lamin
  • Common Coating Defects in Thin Films — and How to Prevent Them. (2025). MSE Supplies. URL
  • Study on the adhesion behaviors between droplet and polydimethylsiloxane film. (2025).
  • Common Parylene Problems. (2022).
  • Substr
  • An Assessment of Surface Treatments for Adhesion of Polyimide Thin Films. (2021).
  • Thermomechanical Properties and Biodegradation Behavior of Itaconic Anhydride-Grafted PLA/Pecan Nutshell Biocomposites. (2022). CNR-IRIS. URL
  • Interfacial Delamination at Multilayer Thin Films in Semiconductor Devices. (2022).
  • Quick - Drying Glass Primer Adhesion Promoter. Baku. URL
  • Optimizing Adhesion Between Silicone Elastomers & Substr
  • Biological characterization of the modified poly(dimethylsiloxane) surfaces based on cell attachment and toxicity assays. (2016).

Sources

Technisches Support-Center: Management von Verunreinigungen in kommerzieller 5,6-Dimethoxy-1H-indol-2-carbonsäure

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German as the user prompt is in German.

Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Von: Ihr leitender Anwendungswissenschaftler

Dieses Dokument dient als technischer Leitfaden zur Identifizierung, Charakterisierung und Beseitigung von Verunreinigungen, die häufig in kommerziellen Chargen von 5,6-Dimethoxy-1H-indol-2-carbonsäure vorkommen. Wir verstehen, dass die Reinheit von Reagenzien für die Reproduzierbarkeit und den Erfolg Ihrer Experimente, von der Grundlagenforschung bis zur pharmazeutischen Entwicklung, von entscheidender Bedeutung ist.

Teil 1: Leitfaden zur Fehlerbehebung: Von der Identifizierung zur Reinigung

Dieser Abschnitt ist als logischer Arbeitsablauf konzipiert, der Sie von der Beobachtung einer potenziellen Verunreinigung bis zu deren Beseitigung führt.

Problem: Unerwartete Ergebnisse, geringe Ausbeuten oder anomale Analyse-Daten (z. B. zusätzliche Peaks in HPLC/LC-MS)

Dies deutet typischerweise auf das Vorhandensein von Verunreinigungen hin. Diese können aus dem Syntheseprozess stammen (Ausgangsmaterialien, Nebenprodukte) oder durch Abbau während der Lagerung entstehen.

Der erste Schritt besteht darin, die Art der Verunreinigung zu verstehen. Basierend auf gängigen Synthesewegen für Indolderivate, wie der Fischer-Indol-Synthese, und den chemischen Eigenschaften der Moleküle, können wir mehrere Klassen potenzieller Verunreinigungen antizipieren.

G cluster_observe Beobachtung cluster_identify Identifizierung cluster_remediate Behebung cluster_result Ergebnis observe Anomale Ergebnisse oder fehlerhafte Analyse analytical Analytische Charakterisierung (HPLC, LC-MS, NMR) observe->analytical Beginne Untersuchung impurity_id Verunreinigung identifiziert? analytical->impurity_id purify Reinigungsstrategie anwenden (z.B. Umkristallisation) impurity_id->purify Ja consult Support kontaktieren/ Synthese überdenken impurity_id->consult Nein reanalyze Reinheit erneut analysieren purify->reanalyze pass Reinheit akzeptabel? reanalyze->pass pass->purify Nein (weitere Zyklen) proceed Mit Experiment fortfahren pass->proceed Ja

Abbildung 2: Vereinfachter Weg für den oxidativen Abbau.

Dieser Pfad verdeutlicht, warum der Ausschluss von Luft und Licht während der Lagerung entscheidend ist, um die Bildung von farbigen, potenziell reaktiven Verunreinigungen zu verhindern.

Referenzen

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. Verfügbar unter: [Link]

  • (PDF) Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. ResearchGate. Verfügbar unter: [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray - Semantic Scholar. Semantic Scholar. Verfügbar unter: [Link]

  • 5,6-Dimethoyxindole-2-carboxylic acid | C11H11NO4 - PubChem. PubChem. Verfügbar unter: [Link]

  • A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the - Semantic Scholar. Semantic Scholar. Verfügbar unter: [Link]

  • A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof - OUCI. OUCI. Verfügbar unter: [Link]

  • 5,6-Dihydroxyindole-2-carboxylic acid is incorporated in mammalian melanin - PMC - NIH. PMC. Verfügbar unter: [Link]

  • CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents. Google Patents. Verfügbar unter:

  • Identification and characterization of potential impurities of donepezil - ResearchGate. ResearchGate. Verfügbar unter: [Link]

  • Preparation of 5,6-Dihydroxyindole. N/A. Verfügbar unter: [Link]

Validation & Comparative

A Comparative Guide for Researchers: 5,6-dimethoxy-1H-indole-2-carboxylic acid vs. 5,6-dihydroxyindole-2-carboxylic acid (DHICA)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison between 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a crucial intermediate in human melanin biosynthesis, and its synthetic precursor, 5,6-dimethoxy-1H-indole-2-carboxylic acid. Understanding the distinct chemical properties, biological activities, and synthetic pathways of these molecules is paramount for researchers in dermatology, oncology, and drug development. This document moves beyond a simple catalog of facts to explain the causality behind their differing behaviors and provides actionable experimental protocols.

Introduction: From Synthetic Precursor to Biological Messenger

At first glance, this compound and 5,6-dihydroxyindole-2-carboxylic acid (DHICA) are structurally similar indole derivatives. However, the simple difference between two methoxy (-OCH₃) groups and two hydroxyl (-OH) groups fundamentally alters their stability, reactivity, and biological significance.

  • 5,6-dihydroxyindole-2-carboxylic acid (DHICA) is a naturally occurring molecule and a key monomer in the formation of eumelanin, the pigment responsible for brown to black coloration in human skin and hair.[1][2] Beyond its role as a pigment building block, emerging research has identified DHICA as an active biomolecule with antioxidant and cell-signaling properties.[3]

  • This compound is not a natural metabolite in this pathway. Instead, it serves as a stable, key intermediate in the multi-step chemical synthesis of DHICA and its derivatives.[4] Its protected hydroxyl groups render it far less susceptible to oxidation, making it an ideal starting point for chemical elaboration before the final, sensitive dihydroxy structure is revealed.

This guide will dissect these differences, providing a clear rationale for experimental design and interpretation when working with either compound.

Structural and Physicochemical Properties: The Impact of Functional Groups

The core difference dictating the behavior of these two compounds is the nature of the substituents at the 5- and 6-positions of the indole ring. The electron-rich catechol system of DHICA is highly susceptible to oxidation, a feature essential for its biological function but challenging for chemical handling. Conversely, the methoxy groups in the precursor are chemically robust, providing stability.

PropertyThis compound5,6-dihydroxyindole-2-carboxylic acid (DHICA)
Chemical Structure
ngcontent-ng-c4006390337="" class="ng-star-inserted">

Molecular Formula C₁₁H₁₁NO₄[5]C₉H₇NO₄
Molar Mass 221.21 g/mol [5]193.16 g/mol [6]
Appearance Typically a stable, off-white to light yellow solid.Beige to pale yellow solid, prone to darkening upon oxidation.[7]
Solubility Soluble in organic solvents like DMF, DMSO, and methanol.Sparingly soluble in water, soluble in polar organic solvents.
Reactivity Chemically stable; resistant to oxidation. Primary reactivity involves demethylation.Highly reactive; readily undergoes oxidation and polymerization.
Primary Role Stable synthetic intermediate.Natural melanin precursor and bioactive molecule.[1]

Synthesis Pathways: Biosynthesis vs. Chemical Synthesis

The origins of these two molecules are fundamentally different. DHICA is a product of a complex, enzyme-mediated biological pathway, while its dimethoxy analog is a product of deliberate chemical synthesis.

The Eumelanin Pathway: Natural Synthesis of DHICA

DHICA is an intermediate in the Raper-Mason pathway of eumelanin synthesis, which begins with the amino acid L-tyrosine.[8] In melanocytes, the enzyme tyrosinase oxidizes L-tyrosine to L-dopaquinone. This highly reactive intermediate cyclizes to form leucodopachrome and then dopachrome.[9] At this critical branch point, the enzyme dopachrome tautomerase (DCT, also known as tyrosinase-related protein 2 or TYRP2) catalyzes the rearrangement of dopachrome into DHICA.[10] In the absence of this enzyme, dopachrome spontaneously decarboxylates to form 5,6-dihydroxyindole (DHI).[9] DHICA is then oxidized and polymerized, often with DHI, to form eumelanin.[11]

Melanogenesis_Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone L-Dopaquinone DOPA->Dopaquinone Tyrosinase Leucodopachrome Leucodopachrome Dopaquinone->Leucodopachrome Spontaneous Dopachrome Dopachrome Leucodopachrome->Dopachrome Redox Exchange DHICA DHICA Dopachrome->DHICA Dopachrome Tautomerase (DCT) DHI DHI Dopachrome->DHI Spontaneous Decarboxylation Eumelanin Eumelanin DHICA->Eumelanin Oxidation & Polymerization DHI->Eumelanin Oxidation & Polymerization

Caption: Biosynthesis of DHICA within the Eumelanin Pathway.

Chemical Synthesis: A Multi-Step Approach

The chemical synthesis of DHICA is a multi-step process where this compound is a pivotal, stable intermediate. This allows for modifications to the indole core before the sensitive catechol functionality is introduced in the final step. A common route involves the cyclization of precursors like 2-bromo-4,5-dimethoxybenzaldehyde to form the dimethoxy-indole ester, which is then hydrolyzed.

The crucial final step is the demethylation of the methoxy groups to yield the dihydroxy product, DHICA. This is typically achieved using a strong Lewis acid like boron tribromide (BBr₃).

Chemical_Synthesis Precursor e.g., 2-bromo-4,5- dimethoxybenzaldehyde Dimethoxy_Ester Ethyl 5,6-dimethoxy- 1H-indole-2-carboxylate Precursor->Dimethoxy_Ester Coupling & Cyclization Dimethoxy_Acid 5,6-dimethoxy- 1H-indole-2-carboxylic acid Dimethoxy_Ester->Dimethoxy_Acid Ester Hydrolysis DHICA DHICA Dimethoxy_Acid->DHICA Demethylation (e.g., BBr₃)

Caption: Synthetic pathway from a precursor to DHICA.

Biological Activity and Function: A Tale of Two Molecules

The biological roles of these compounds are starkly different. DHICA is a biologically active molecule central to pigmentation and skin homeostasis, while its dimethoxy analog is primarily valued for its chemical stability as a synthetic tool.

5,6-dihydroxyindole-2-carboxylic acid (DHICA)
  • Eumelanin Monomer: DHICA is a primary building block of eumelanin. The ratio of DHICA to DHI in the final polymer significantly affects the properties of the melanin. DHICA-rich eumelanin is lighter in color (brown) and more soluble than the black, insoluble DHI-rich eumelanin.[1][9] This ratio is a key determinant of skin and hair color.

  • Enzymatic Substrate: In humans, tyrosinase itself can function as a DHICA oxidase, catalyzing its oxidation into 5,6-indolequinone-2-carboxylic acid, a step towards polymerization.[12][13] This is a notable difference from murine tyrosinase, which does not effectively oxidize DHICA.[14]

  • Antioxidant and Photoprotective Agent: DHICA possesses superior antioxidant and free radical scavenging properties compared to DHI.[10] Melanin rich in DHICA units shows strong absorption in the UVA/UVB range, contributing significantly to skin photoprotection.[15][16]

  • Cellular Messenger: Beyond pigmentation, DHICA acts as a signaling molecule. It can diffuse from melanocytes to surrounding keratinocytes, where it reduces proliferation, promotes differentiation, and protects against UVA-induced damage and apoptosis. This suggests DHICA is a key messenger in the cross-talk between skin cells, contributing to overall skin homeostasis.[3]

This compound

Currently, there is limited evidence for a significant, direct biological role for this compound in mammalian systems. Its primary relevance is as a stable laboratory precursor for the synthesis of the biologically active DHICA. While some related methoxy-indole derivatives have shown neuroprotective properties, this specific dimethoxy compound is not recognized as an endogenous metabolite or signaling molecule.[17][18] Its value lies in enabling the synthesis and study of DHICA and its analogs.

Experimental Protocols and Methodologies

The divergent properties of these molecules necessitate different handling and experimental approaches. The stability of the dimethoxy compound allows for straightforward storage and manipulation, while DHICA requires careful handling to prevent oxidative degradation.

Protocol: Demethylation of this compound to DHICA

This protocol outlines the critical final step in DHICA synthesis. The causality is clear: a strong Lewis acid is required to cleave the stable aryl-methyl ether bonds.

WARNING: Boron tribromide (BBr₃) is highly corrosive and reacts violently with water. This procedure must be performed by trained personnel in a well-ventilated chemical fume hood under an inert atmosphere (e.g., Nitrogen or Argon).

Materials:

  • This compound

  • Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, septum, nitrogen/argon inlet, magnetic stirrer

Procedure:

  • Preparation: Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add BBr₃ solution (typically 2.5-3.0 equivalents) dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained below -70 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then let it warm slowly to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by the dropwise addition of methanol. This will decompose the excess BBr₃.

  • Workup: Add 1 M HCl to the mixture and stir. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude DHICA product can be purified by recrystallization or column chromatography to yield the final product. Characterize using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental_Workflow cluster_synthesis Synthesis Phase cluster_workup Workup & Purification Start Dissolve Dimethoxy Acid in Anhydrous DCM Cool Cool to -78°C Start->Cool Add_BBr3 Add BBr₃ Solution (Dropwise) Cool->Add_BBr3 React Stir and Warm to Room Temp Add_BBr3->React Quench Quench with MeOH at 0°C React->Quench Extract Acidify and Extract with Ethyl Acetate Quench->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify Crude Product (e.g., Recrystallization) Dry->Purify Final Pure DHICA Purify->Final

Caption: Workflow for the demethylation of the precursor to DHICA.

Conclusion and Future Directions

The comparison between this compound and DHICA is a clear example of how subtle structural changes dramatically alter function.

  • DHICA is the biologically relevant molecule, a cornerstone of eumelanin pigment that doubles as a crucial antioxidant and signaling molecule in skin. Its inherent reactivity is key to its function but presents a challenge for handling and synthesis.

  • This compound is the stable, synthetic workhorse. Its value is instrumental, providing researchers with a reliable starting point to access DHICA and its analogs, enabling the creation of novel probes, inhibitors, and therapeutic candidates targeting the melanogenesis pathway.

For drug development professionals, this distinction is critical. While DHICA itself has therapeutic potential, its instability may limit its formulation. The dimethoxy precursor, however, could serve as a scaffold for creating more stable pro-drugs or analogs that are converted to an active form in vivo. Understanding the fundamental chemistry and biology of both compounds is the first step toward innovating in this exciting field.

References

  • Olivares, C., Jiménez-Cervantes, C., Lozano, J. A., Solano, F., & García-Borrón, J. C. (2001). The 5,6-dihydroxyindole-2-carboxylic acid (DHICA) oxidase activity of human tyrosinase. Biochemical Journal, 354(Pt 1), 131–139. [Link]
  • Jiménez-Cervantes, C., Solano, F., Kobayashi, T., Urabe, K., Hearing, V. J., Lozano, J. A., & Garcia-Borrón, J. C. (1994). A new enzymatic function in the melanogenic pathway. The 5,6-dihydroxyindole-2-carboxylic acid oxidase activity of tyrosinase-related protein-1 (TRP1). The Journal of biological chemistry, 269(27), 17993–18000.
  • Olivares, C., Solano, F., & Garcia-Borrón, J. C. (2001). The 5,6-dihydroxyindole-2-carboxylic acid (DHICA) oxidase activity of human tyrosinase. Portland Press. [Link]
  • Zhao, H., Boissy, R. E., & Hearing, V. J. (1994). A new tyrosinase-related protein, TRP-2, is a melanogenic enzyme termed DOPAchrome tautomerase. The EMBO journal, 11(13), 5071–5079.
  • Olivares, C., et al. (2001). The 5,6-dihydroxyindole-2-carboxylic acid (DHICA) oxidase activity of human tyrosinase. PubMed. [Link]
  • Wikipedia contributors. (2023). Melanin. Wikipedia. [Link]
  • Barabanov, M. A., & Pestov, A. V. (2021). Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid – biosynthetic precursor of melanins (microreview). Chemistry of Heterocyclic Compounds, 57(4), 417-419. [Link]
  • Napolitano, A., Panzella, L., & d'Ischia, M. (2018). A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof. MDPI. [Link]
  • Ye, Z. S., et al. (2018).
  • Ye, Z. S., et al. (2018).
  • d'Ischia, M., Wakamatsu, K., Napolitano, A., Briganti, S., Garcia-Borron, J. C., Kovacs, D., ... & Ito, S. (2015). “Fifty Shades” of Black and Red or How Carboxyl Groups Fine Tune Eumelanin and Pheomelanin Properties. MDPI. [Link]
  • National Center for Biotechnology Information. (n.d.). 5,6-Dihydroxyindole-2-Carboxylic Acid. PubChem. [Link]
  • Wikipedia contributors. (2023). DHICA. Wikipedia. [Link]
  • Imokawa, G., & Mishima, Y. (1996). Mouse Fibroblast Expressing Human Tyrosinase with DHICA-Oxidase Activity Produces Predominantly Pheomelanin Deposit in Lysosome. BioOne Complete. [Link]
  • Barabanov, M. A., & Pestov, A. V. (2021). Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid. Springer. [Link]
  • Palumbo, A., d'Ischia, M., Misuraca, G., Carratu, L., & Prota, G. (1992). 5,6-dihydroxyindole-2-carboxylic acid is incorporated in mammalian melanin. Biochemical Journal, 288(Pt 3), 837–841. [Link]
  • Panzella, L., et al. (2023).
  • Reactome. (n.d.). DHI and DHICA polymerize forming eumelanin.
  • Olivares, C., et al. (2001). The 5,6-dihydroxyindole-2-carboxylic acid (DHICA) oxidase activity of human tyrosinase. Biochemical Journal. [Link]
  • Palumbo, A., et al. (1992). 5,6-dihydroxyindole-2-carboxylic acid is incorporated in mammalian melanin. SciSpace. [Link]
  • ResearchGate. (n.d.). Biochemical Pathway of Pheomelanin and Eumelanin Synthesis.
  • Napolitano, A., et al. (2018). A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof. ProQuest. [Link]
  • Del Bino, S., et al. (2022).
  • Szafraniec-Szczęsny, J., et al. (2024).
  • National Center for Biotechnology Information. (n.d.). 5,6-Dimethoyxindole-2-carboxylic acid. PubChem. [Link]
  • Benathan, M., et al. (2002). The eumelanin intermediate 5,6-dihydroxyindole-2-carboxylic acid is a messenger in the cross-talk among epidermal cells. PubMed. [Link]

Sources

A Comparative Guide to the Biological Activity of Methoxylated vs. Hydroxylated Indole-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Indole-2-carboxylic acid and its derivatives represent a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential. The indole nucleus, being isosteric with tryptophan, allows these molecules to interact with a wide array of biological targets. The functionalization of the indole ring, particularly at the 5-position, with either a hydroxyl (-OH) or a methoxy (-OCH₃) group, can profoundly influence the molecule's physicochemical properties and, consequently, its biological activity. This guide provides a comparative analysis of these two classes of compounds, supported by experimental data and mechanistic insights to aid researchers in drug discovery and development.

The Core Distinction: Electronic and Steric Effects

The fundamental difference between a hydroxyl and a methoxy group dictates their interaction with biological systems. The hydroxyl group is a hydrogen bond donor and acceptor, capable of forming strong, directional interactions with protein residues. It is also more polar and can be a site for metabolic conjugation (e.g., glucuronidation). In contrast, the methoxy group is only a hydrogen bond acceptor. It is more lipophilic than a hydroxyl group and can alter the electronic distribution within the indole ring through its electron-donating mesomeric effect. Methylation of the hydroxyl group also prevents metabolic conjugation at that site, potentially increasing the compound's bioavailability and half-life.

G cluster_0 Hydroxylated Indole Derivative cluster_1 Methoxylated Indole Derivative a Receptor Site (H-bond acceptor, e.g., C=O) b 5-Hydroxyindole (H-bond donor) b->a H-Bond c Receptor Site (H-bond acceptor, e.g., C=O) d 5-Methoxyindole (No H-bond donation) d->c No Interaction

Caption: Influence of Hydroxyl vs. Methoxy group on Hydrogen Bonding.

Comparative Analysis of Biological Activities

While direct head-to-head comparative studies across multiple biological assays are limited, the existing literature allows for a robust analysis of the divergent activities of hydroxylated and methoxylated indole-2-carboxylic acids.

Anticancer Activity

Hydroxylated indoles, particularly 5-hydroxyindole derivatives, have shown notable cytotoxic effects against various cancer cell lines. The presence of the phenolic hydroxyl group is often crucial for activity. For instance, a series of novel 5-hydroxyindole-3-carboxylic acid derivatives demonstrated cytotoxicity against the MCF-7 breast cancer cell line, with some compounds showing IC₅₀ values in the low micromolar range, while exhibiting no significant toxicity to normal human dermal fibroblast cells.[1] This suggests a degree of selectivity for cancer cells.

Methoxylated indoles have also been investigated as anticancer agents.[2] For example, derivatives of 5-methoxyindole-2-carboxylic acid have been utilized as reactants for preparing potent antitumor bifunctional DNA alkylating agents. In a study of indole-based tubulin inhibitors, a 7-methoxy derivative was found to be a potent inhibitor of tubulin assembly (IC₅₀ = 1.1 µM) and strongly cytotoxic against several human cancer cell lines. Interestingly, replacing a 6-methoxy group with a 6-hydroxy moiety in a similar scaffold resulted in a significant loss of antitubulin activity. This highlights that the position and nature of the substituent are critical, and a methoxy group can be more favorable than a hydroxyl group for certain targets.

Neuroprotective and Antioxidant Activity

The 5-methoxyindole-2-carboxylic acid (MICA) scaffold has been a subject of significant interest for its neuroprotective properties. MICA has shown beneficial effects against ischemic stroke injury in animal models, with its mechanism linked to the preservation of mitochondrial function and reduction of oxidative stress.[3] Hydrazone derivatives of 5-methoxy-indole carboxylic acid have demonstrated excellent radical scavenging properties, outperforming analogues with fewer hydroxyl groups on appended phenyl rings.[3][4]

The antioxidant activity of phenolic compounds, including hydroxylated indoles, is well-established. The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals.[5][6] The structure-activity relationship of phenolic acids indicates that both hydroxyl and methoxy groups can enhance antioxidant activity, but their effectiveness is highly dependent on their position and the overall molecular structure.[5]

Enzyme Inhibition and Other Activities

Indole-2-carboxylic acid derivatives are known to be effective enzyme inhibitors. For example, they have been developed as inhibitors of HIV-1 integrase and indoleamine 2,3-dioxygenase 1 (IDO1), an important target in cancer immunotherapy. While many of the reported potent inhibitors feature various substitutions, the core indole-2-carboxylic acid structure is key for chelating metal ions in the active site of enzymes like HIV-1 integrase.[7]

Furthermore, 5-methoxyindole-2-carboxylic acid (MICA) has been explored as a potential antidiabetic agent due to its ability to inhibit gluconeogenesis in the liver.[8]

Summary of Biological Activities
Functional Group Biological Activity Key Findings Putative Mechanism References
Hydroxyl (-OH) AnticancerCytotoxic to MCF-7 breast cancer cells.[1]Induction of apoptosis, cell cycle arrest.[1]
AntioxidantDirect neutralization of free radicals via hydrogen atom transfer.[5][6]Radical scavenging.[5][6]
Methoxy (-OCH₃) AnticancerServes as a precursor for DNA alkylating agents; potent tubulin inhibitor.DNA damage; disruption of microtubule dynamics.
NeuroprotectionReduces ischemic damage and oxidative stress in stroke models.[3]Preservation of mitochondrial function, radical scavenging.[3]
AntidiabeticPotent hypoglycemic agent that inhibits hepatic gluconeogenesis.[8]Inhibition of dihydrolipoamide dehydrogenase.[8]
Enzyme InhibitionPrecursor for IDO inhibitors.Competitive or allosteric inhibition.

Experimental Protocols

To aid researchers in the evaluation of these compounds, here are standardized protocols for assessing cytotoxicity and antioxidant activity.

Protocol 1: MTT Assay for Cytotoxicity

This protocol is used to assess the effect of compounds on the metabolic activity of cells, which is an indicator of cell viability.

Workflow Diagram

A 1. Seed Cells (e.g., MCF-7 in 96-well plate) B 2. Incubate (24 hours) A->B C 3. Add Compound (Varying concentrations) B->C D 4. Incubate (48-72 hours) C->D E 5. Add MTT Reagent (10 µL/well) D->E F 6. Incubate (3-4 hours) E->F G 7. Add Solubilizing Agent (e.g., DMSO, 100 µL/well) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 H->I

Caption: Workflow for the MTT Cell Viability Assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Addition: Prepare serial dilutions of the test compounds (hydroxylated and methoxylated indole-2-carboxylic acids) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48 to 72 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare various concentrations of the test compounds and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound concentration. For the control, add 100 µL of methanol instead of the compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. The reduction of the DPPH radical by an antioxidant results in a color change from purple to yellow, which corresponds to a decrease in absorbance.

  • Data Analysis: Calculate the percentage of DPPH scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Plot the scavenging percentage against the compound concentration to determine the EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Conclusion

The choice between a hydroxylated and a methoxylated indole-2-carboxylic acid derivative in drug design depends critically on the biological target and the desired therapeutic outcome. Hydroxylated derivatives are excellent candidates when hydrogen bond donation is crucial for target engagement and when high polarity is desired. They often exhibit potent antioxidant and, in some cases, selective anticancer activities. Conversely, methoxylated derivatives offer increased lipophilicity and metabolic stability. This can lead to improved pharmacokinetic profiles and potent activity against targets where a hydrogen bond donor is not required or is detrimental, such as certain tubulin binding sites or where the compound needs to cross the blood-brain barrier for neuroprotective effects. Future research should focus on systematic, direct comparisons of these two classes of compounds to further elucidate their structure-activity relationships and unlock their full therapeutic potential.

References

  • Drozd, M., et al. (2023). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules.
  • Zhelev, Z., et al. (2024). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. Molecules.
  • Zheng, L., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports.
  • Teymori, A., et al. (2022). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Pharmaceutical Sciences.
  • Zadrazilova, I., et al. (2019). Bioactivity of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides: Comparative Molecular Surface Analysis. Molecules.
  • Al-Ostath, R., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules.
  • Zhelev, Z., et al. (2024). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. ResearchGate.
  • Raju, G., et al. (2015). Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. Semantic Scholar.
  • Taber, D. F., & Gleave, D. M. (2015). Synthesis, reactivity and biological properties of methoxy-activated indoles. Arkivoc.
  • Taylor, M., et al. (2015). Synthesis and Biological Evaluation of Indolyl-Pyridinyl-Propenones Having Either Methuosis or Microtubule Disruption Activity. Journal of Medicinal Chemistry.
  • Williams, K., & Mingle, K. (2024). Investigation into the role of carboxylic acid and phenolic hydroxyl groups in the plant biostimulant activity of a humic acid purified from an oxidized sub-bituminous coal. Frontiers in Plant Science.
  • Singh, V., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections.
  • Yan, L. J. (2018). Reexploring 5-methoxyindole-2-carboxylic acid (MICA) as a potential antidiabetic agent. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy.
  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances.
  • Stojkovic, D., et al. (2020). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Molecules.

Sources

A Comparative Guide to the Antiviral Activity of Indole-2-Carboxylic Acid Derivatives: A Focus on Methoxy and Hydroxy Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The indole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1] This guide provides a comparative analysis of the antiviral activity of indole-2-carboxylic acid derivatives, with a particular focus on analogs structurally related to 5,6-dimethoxy-1H-indole-2-carboxylic acid. While direct antiviral data on the specific 5,6-dimethoxy derivative is limited in publicly accessible literature, this guide synthesizes findings from closely related structures, such as 5,6-dihydroxyindole-2-carboxylic acid (DHICA) and other substituted indole-2-carboxylates. We will compare their efficacy against significant viral targets, including Human Immunodeficiency Virus (HIV-1), Influenza A virus, and Coxsackie B3 virus. This analysis is supported by a review of their mechanisms of action, detailed experimental protocols for in vitro assessment, and a discussion of structure-activity relationships to guide future drug development efforts.

Introduction: The Indole Scaffold in Antiviral Drug Discovery

The bicyclic indole ring system is considered a "privileged" structure in drug discovery, meaning it can bind to multiple, diverse biological targets with high affinity. Its inherent structural features allow for a wide range of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. In the realm of virology, the indole nucleus has been a key pharmacophore in the development of potent agents designed to combat viral infections.[1]

The objective of this guide is to provide researchers and drug development professionals with a detailed comparison of the antiviral activities of a specific subclass: indole-2-carboxylic acid derivatives. We will delve into the potent activity of these compounds against various viruses, comparing their performance based on available experimental data and elucidating the molecular mechanisms that underpin their inhibitory effects. This guide will focus on derivatives targeting critical viral enzymes, offering a rationale for their selection and optimization in antiviral research.

Comparative Analysis of Antiviral Activity

The antiviral potential of indole-2-carboxylic acid derivatives has been demonstrated against a range of viruses. The efficacy is highly dependent on the substitution pattern on the indole ring and the nature of the viral target.

Activity Against HIV-1 (Retroviridae)

A significant body of research has focused on indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase, a critical enzyme for viral replication.[2][3] These compounds function as integrase strand transfer inhibitors (INSTIs) by chelating essential magnesium ions in the enzyme's active site.[2]

Notably, derivatives of 5,6-dihydroxyindole-2-carboxylic acid (DHICA) were synthesized and evaluated as conformationally constrained analogs of known integrase inhibitors.[4] Several of these compounds demonstrated potent inhibition of purified HIV-1 integrase, with IC50 values in the low micromolar range.[4] Further optimization of the general indole-2-carboxylic acid scaffold led to the development of derivative 20a , which exhibited a markedly increased integrase inhibitory effect with an IC50 value of 0.13 μM.[2] This highlights the scaffold's potential for developing highly effective anti-HIV agents.

Compound IDViral TargetAssay TypeIC50 (μM)CC50 (μM)Selectivity Index (SI)Reference
Derivative 17a HIV-1 IntegraseStrand Transfer3.11>100>32.1[3]
Derivative 20a HIV-1 IntegraseStrand Transfer0.13>80>615[2]
DHICA Derivatives HIV-1 IntegraseEnzyme-based< 10N/AN/A[4]

Table 1: Comparative in vitro activity of select indole-2-carboxylic acid derivatives against HIV-1 Integrase. IC50 represents the half-maximal inhibitory concentration, CC50 represents the half-maximal cytotoxic concentration, and SI is the ratio of CC50 to IC50.

Broad-Spectrum Antiviral Activity

Beyond HIV-1, other indole-2-carboxylate derivatives have been screened for broad-spectrum antiviral activity. A study evaluating a series of these compounds demonstrated significant efficacy against Influenza A (H1N1), Coxsackie B3 (Cox B3), and Herpes Simplex Virus-1 (HSV-1).[5]

Compound 14f from this series was identified as the most effective against the Influenza A/FM/1/47(H1N1) strain, with an IC50 of 7.53 μmol/L.[5] Meanwhile, compound 8f showed the highest selectivity index (17.1) against the Cox B3 virus.[5] These findings suggest that the indole-2-carboxylate scaffold can be adapted to target a diverse range of viruses.

Compound IDViral TargetHost CellIC50 (μmol/L)CC50 (μmol/L)Selectivity Index (SI)Reference
Compound 8f Cox B3Vero7.18122.717.1[5]
Compound 14f Influenza A (H1N1)MDCK7.5391.112.1[5]
Oseltamivir Influenza A (H1N1)MDCK8.32>1000>120.2[5]
Ribavirin Cox B3Vero1058.68>2500>2.3[5]

Table 2: Comparative in vitro activity of select indole-2-carboxylate derivatives against various viruses, with reference drugs Oseltamivir and Ribavirin.

Mechanism of Action: Targeting Viral Enzymes

Antiviral drugs function by interfering with specific stages of the viral life cycle, such as entry, replication, or release.[6][7] Indole-2-carboxylic acid derivatives primarily act by inhibiting critical viral enzymes.

Inhibition of HIV-1 Integrase

The primary mechanism for the anti-HIV activity of these compounds is the inhibition of the integrase enzyme. HIV-1 integrase is responsible for inserting the viral DNA into the host cell's genome, a crucial step for establishing a persistent infection.[2] The indole-2-carboxylic acid core, along with adjacent hydroxyl or carboxyl groups, effectively chelates the two Mg²⁺ ions within the enzyme's active site.[2][3] This action prevents the binding of host DNA and blocks the "strand transfer" step, thereby halting viral replication.

cluster_IN HIV-1 Integrase Active Site Mg1 Mg²⁺ Mg2 Mg²⁺ vDNA Viral DNA vDNA->Mg1 vDNA->Mg2 Indole Indole-2-Carboxylic Acid Derivative Indole->Mg1 Chelation Indole->Mg2 Chelation Block Strand Transfer BLOCKED G cluster_inhibitors Points of Antiviral Inhibition A 1. Viral Entry (Attachment & Fusion) B 2. Uncoating (Genome Release) A->B C 3. Replication (Genome & Protein Synthesis) B->C D 4. Assembly C->D E 5. Release (Budding) D->E I1 Entry Inhibitors (e.g., Maraviroc) I1->A Blocks I3 Replication Inhibitors (e.g., Indole Derivatives, Acyclovir) I3->C Blocks I5 Release Inhibitors (e.g., Oseltamivir) I5->E Blocks

Caption: Key stages of the viral life cycle and corresponding inhibitor classes.

Experimental Protocols

To ensure scientific integrity and reproducibility, this section details standardized protocols for evaluating the antiviral activity of novel compounds.

Protocol: In Vitro HIV-1 Integrase Strand Transfer Assay

This protocol is designed to measure the direct inhibitory effect of a compound on the strand transfer activity of purified HIV-1 integrase.

Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM DTT, 7.5 mM MgCl₂). Prepare solutions of purified recombinant HIV-1 integrase, a donor DNA substrate (vDNA), and a target DNA substrate (tDNA).

  • Compound Preparation: Dissolve test compounds (e.g., indole derivatives) in DMSO to create stock solutions and perform serial dilutions.

  • Pre-incubation: In a 96-well plate, mix the integrase enzyme with the test compound or DMSO (vehicle control) in the reaction buffer. Incubate for 15-30 minutes at 37°C to allow for binding.

  • Reaction Initiation: Add the vDNA and tDNA substrates to the wells to initiate the strand transfer reaction.

  • Incubation: Incubate the plate for 60-90 minutes at 37°C.

  • Termination: Stop the reaction by adding a stop solution containing EDTA and proteinase K.

  • Detection: The integration event is typically detected using an ELISA-based method. The tDNA is often biotinylated and captured on a streptavidin-coated plate, while the integrated vDNA is labeled with a tag (e.g., DIG) that can be detected with a specific antibody conjugated to a reporter enzyme (e.g., HRP).

  • Data Analysis: Measure the signal (e.g., absorbance) and calculate the percent inhibition relative to the DMSO control. Plot the inhibition values against compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol: Cytopathic Effect (CPE) Inhibition Assay

This cell-based assay is a common method for screening compounds for activity against viruses that cause visible damage (cytopathic effects) to host cells.

G A 1. Seed Host Cells in 96-well plate (e.g., MDCK, Vero) B 2. Add serial dilutions of test compounds A->B C 3. Infect cells with virus (e.g., Influenza, Cox B3) B->C D 4. Incubate for 48-72h until CPE is visible in virus control wells C->D E 5. Assess Cell Viability (e.g., MTT Assay) D->E F 6. Calculate IC50 & CC50 E->F

Caption: Workflow for a standard Cytopathic Effect (CPE) inhibition assay.

Methodology:

  • Cell Seeding: Seed a suitable host cell line (e.g., MDCK for influenza, Vero for Cox B3) into 96-well microtiter plates and incubate overnight to form a confluent monolayer.

  • Compound Addition: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include wells for "cells only" (no virus, no compound) and "virus control" (virus, no compound).

  • Cytotoxicity Plate: Prepare a parallel plate with the same compound dilutions but without the addition of virus to determine the compound's cytotoxicity (CC50).

  • Viral Infection: Add a predetermined amount of virus (e.g., at a multiplicity of infection of 0.01) to all wells except the "cells only" control.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient to observe 80-100% CPE in the virus control wells (typically 48-72 hours).

  • Viability Assessment: Quantify cell viability using a colorimetric assay such as MTT. Add MTT solution to all wells, incubate, and then solubilize the formazan crystals.

  • Data Analysis: Read the absorbance at the appropriate wavelength. Calculate the percentage of cell protection for the antiviral plate and the percentage of cytotoxicity for the parallel plate. Determine IC50 and CC50 values by plotting the data against the log of the compound concentration.

Structure-Activity Relationship (SAR) Insights

Analysis of the active indole-2-carboxylic acid derivatives reveals key structural features that govern their antiviral potency:

  • Integrase Inhibition (Anti-HIV): The indole core and the C2 carboxyl group are critical for chelating the Mg²⁺ ions in the integrase active site. [2]Potency is significantly enhanced by introducing specific substituents. For example, adding a long-chain group at the C3 position or a halogenated benzene ring at the C6 position improves interaction with hydrophobic pockets and viral DNA near the active site, respectively, leading to lower IC50 values. [2][3]* Broad-Spectrum Activity: For activity against viruses like influenza, modifications at the C4, C6, and C7 positions of the indole ring have been explored. The presence of alkyloxy or amino groups at these positions influences the activity, though a clear trend is not always apparent, suggesting that the optimal substitution pattern is virus-specific. [5]

Conclusion and Future Directions

The indole-2-carboxylic acid scaffold is a versatile and highly promising platform for the development of novel antiviral agents. Derivatives have demonstrated potent, low-micromolar activity against critical viral enzymes like HIV-1 integrase and have shown efficacy against a broader spectrum of viruses, including influenza and coxsackievirus.

While specific experimental data on this compound itself remains to be published, the strong performance of the structurally similar 5,6-dihydroxy (DHICA) analogs against HIV-1 integrase strongly suggests that the 5,6-disubstituted pattern is favorable for this target.

Future research should focus on:

  • Synthesis and Evaluation: The targeted synthesis and comprehensive antiviral screening of this compound and its derivatives are warranted to fill the current knowledge gap.

  • Mechanism of Action Studies: For derivatives active against non-HIV targets (e.g., influenza), elucidating the precise molecular mechanism is crucial for rational drug design.

  • Optimization for Broad-Spectrum Activity: Further exploration of substitutions on the indole ring could lead to the discovery of single agents effective against multiple viral families.

  • In Vivo Efficacy: Promising lead compounds identified through in vitro screening must be advanced to preclinical animal models to evaluate their safety, pharmacokinetics, and in vivo antiviral efficacy.

By leveraging the foundational knowledge presented in this guide, researchers can continue to exploit the rich chemistry of the indole scaffold to develop the next generation of effective antiviral therapeutics.

References

  • Narovlyanskaya, S. E., Tsyshkova, N. H., Glubokova, E. A., Deeva, A. V., Fedyakina, I. T., Sanin, A. V., ... & Garaev, T. M. (2023). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2.
  • Li, Y., Zhang, J., Li, T., Yu, H., Zhang, H., & Zhan, P. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 7981. [Link]
  • Li, Y., Li, T., Yu, H., Zhang, H., De Clercq, E., Pannecouque, C., & Zhan, P. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC medicinal chemistry, 15(3), 773-779. [Link]
  • Chen, W., Wang, Z., Li, Y., Liu, H., Li, Z., De Clercq, E., & Pannecouque, C. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Acta pharmaceutica Sinica. B, 4(4), 305–311. [Link]
  • Narovlyanskaya S.E., et al. (2023). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2.
  • Wawer, M., et al. (2020).
  • Al-Busaidi, I. J., et al. (2022). Targeting Human Proteins for Antiviral Drug Discovery and Repurposing Efforts: A Focus on Protein Kinases. Pharmaceuticals. [Link]
  • LaPoint, K. (n.d.). Mechanisms of action of antiviral drugs. Research Starters. [Link]
  • Antony, S. J., & George, B. (2021). Indole – a promising pharmacophore in recent antiviral drug discovery. RSC medicinal chemistry, 12(2), 195–216. [Link]
  • Alila Medical Media. (2020).
  • De Clercq, E. (2009). Inhibitors of virus replication: recent developments and prospects. Verhandelingen - Koninklijke Academie voor Geneeskunde van Belgie, 71(4-5), 261–299. [Link]
  • Wikipedia contributors. (2024). Antiviral drug. Wikipedia. [Link]
  • Sechi, M., et al. (2004). Design and synthesis of novel dihydroxyindole-2-carboxylic acids as HIV-1 integrase inhibitors. International journal of molecular medicine. [Link]
  • Carter, J. (2023). Targeting Viral Entry: New Frontiers in Antiviral Drug Development. Journal of Infectious Diseases and Therapy. [Link]
  • Eck, T. (2023). Researchers Now Understand How a New Class of Antivirals Works. Harvard Medical School News. [Link]

Sources

The Indole-2-Carboxylic Acid Scaffold: A Privileged Motif in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationships of Its Analogs Across Diverse Therapeutic Targets

The indole-2-carboxylic acid core is a recurring structural motif in a multitude of biologically active compounds, demonstrating its versatility as a scaffold in medicinal chemistry. Its inherent drug-like properties, including a rigid bicyclic system amenable to diverse functionalization and the presence of a key carboxylic acid group for target interaction, have positioned it as a "privileged scaffold" in the design of novel therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of indole-2-carboxylic acid analogs, offering insights into how subtle molecular modifications influence their potency and selectivity across a range of biological targets. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity in their own discovery programs.

Inhibition of HIV-1 Integrase: A Key Antiviral Strategy

Human Immunodeficiency Virus-1 (HIV-1) integrase is a critical enzyme for viral replication, making it a prime target for antiretroviral therapy. Indole-2-carboxylic acid derivatives have emerged as potent HIV-1 integrase strand transfer inhibitors (INSTIs). The core scaffold's ability to chelate with two essential Mg²⁺ ions in the enzyme's active site is a foundational aspect of its inhibitory mechanism.[1][2][3][4][5][6]

Deciphering the Structure-Activity Landscape

Systematic modifications of the indole-2-carboxylic acid scaffold have revealed key structural features that govern its anti-HIV-1 integrase activity.

  • The Indole Core and C2-Carboxylic Acid: The indole nitrogen and the C2-carboxylic acid are crucial for chelating the two Mg²⁺ ions within the integrase active site.[2][4] This interaction mimics the binding of the viral DNA, effectively blocking the strand transfer process.

  • Substitution at the C3-Position: The introduction of a long branch at the C3 position of the indole ring has been shown to significantly enhance inhibitory activity.[2][5] This is attributed to improved interactions with a hydrophobic pocket near the active site of the integrase enzyme.[2]

  • Substitution at the C6-Position: The addition of a halogenated benzene ring at the C6 position can effectively enhance binding through π-π stacking interactions with the viral DNA.[1][3]

The following diagram illustrates the key SAR trends for indole-2-carboxylic acid analogs as HIV-1 integrase inhibitors.

SAR_HIV1_Integrase cluster_scaffold Indole-2-Carboxylic Acid Scaffold cluster_substitutions Key Substitutions & Effects cluster_activity Biological Activity Scaffold Indole-2-COOH C3_Sub C3-Position: Long Alkyl/Aryl Groups Scaffold->C3_Sub Enhances hydrophobic interactions C6_Sub C6-Position: Halogenated Benzene Scaffold->C6_Sub Improves π-π stacking N1_Sub N1-Position: Small Substituents Scaffold->N1_Sub Maintains activity Activity Increased HIV-1 Integrase Inhibition C3_Sub->Activity C6_Sub->Activity N1_Sub->Activity

Caption: Key SAR trends for HIV-1 integrase inhibition.

Comparative Inhibitory Activity

The following table summarizes the inhibitory activity of representative indole-2-carboxylic acid analogs against HIV-1 integrase.

CompoundC3-SubstituentC6-SubstituentIC₅₀ (µM)Reference
1 HH32.37[6]
17a HHalogenated Benzene3.11[1][3][4]
20a Long BranchHalogenated Benzene0.13[2][5]

Dual Inhibition of IDO1 and TDO: An Immunotherapy Approach

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes involved in tryptophan metabolism and are recognized as promising targets for cancer immunotherapy.[1] Indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of both IDO1 and TDO.[1]

Key Structural Determinants for Dual Inhibition

The SAR for this class of inhibitors highlights the importance of specific substitutions on the indole ring.

  • C6-Position: The presence of a 6-acetamido group on the indole-2-carboxylic acid scaffold is a key feature for potent dual inhibition of IDO1 and TDO.[1]

  • Oxidation to para-benzoquinone: Oxidation of certain derivatives to a para-benzoquinone can lead to a significant increase in inhibitory potency, with IC₅₀ values reaching the double-digit nanomolar range.[1]

Comparative Inhibitory Activity
CompoundModificationIDO1 IC₅₀ (µM)TDO IC₅₀ (µM)Reference
9o-1 6-acetamido1.171.55[1]
9p-O para-benzoquinone derivativeDouble-digit nMDouble-digit nM[1]

Allosteric Modulation of Cannabinoid Receptor 1 (CB1)

The cannabinoid receptor 1 (CB1) is a G-protein coupled receptor involved in various physiological processes. Indole-2-carboxamides have been identified as allosteric modulators of the CB1 receptor.

SAR for CB1 Allosteric Modulation

The SAR studies for these analogs reveal distinct roles for different parts of the molecule.

  • Indole Ring: The indole ring itself is important for maintaining high binding affinity to the allosteric site.

  • C3-Substituents: Substituents at the C3-position significantly impact the allosteric modulation of the orthosteric ligand binding.

Anticancer and Antiviral Applications: A Broad Spectrum of Activity

The indole-2-carboxylic acid scaffold has also demonstrated broader potential as an anticancer and antiviral agent.

Anticancer Activity

Indole-2-carboxylic acid benzylidene-hydrazides have been identified as potent inducers of apoptosis in cancer cells.[7] The primary mechanism of action for these compounds is believed to be the inhibition of tubulin polymerization.[7]

  • Key SAR finding: Substitution at the C3-position of the indole ring is crucial for apoptotic activity.[7]

Antiviral Activity

Derivatives of indole-2-carboxylate have shown broad-spectrum antiviral activity against both RNA and DNA viruses.

  • Key SAR finding: The presence of an acetyl substituent at the amino group was found to be detrimental to antiviral activity against RNA viruses.

Experimental Protocols

The following are representative experimental protocols for the evaluation of indole-2-carboxylic acid analogs.

HIV-1 Integrase Strand Transfer Assay

This assay is designed to measure the ability of a compound to inhibit the strand transfer step of HIV-1 integration.

Workflow:

HIV1_Integrase_Assay Start Prepare Assay Plate Add_Components Add: 1. Test Compound 2. HIV-1 Integrase 3. Viral DNA Substrate Start->Add_Components Incubate Incubate at 37°C Add_Components->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Signal Detect Signal (e.g., Fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Calculate IC₅₀ Detect_Signal->Analyze_Data

Caption: Workflow for HIV-1 Integrase Strand Transfer Assay.

Detailed Steps:

  • Plate Preparation: Add the test compounds at various concentrations to a 96-well plate.

  • Enzyme and Substrate Addition: Add a pre-incubated mixture of recombinant HIV-1 integrase and a labeled viral DNA substrate to each well.

  • Incubation: Incubate the plate at 37°C to allow the strand transfer reaction to occur.

  • Reaction Termination: Stop the reaction by adding a chelating agent (e.g., EDTA).

  • Signal Detection: Measure the signal generated from the integrated DNA, which is typically detected via fluorescence or radioactivity.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value from the dose-response curve.

IDO1/TDO Enzyme Inhibition Assay

This assay measures the inhibition of the enzymatic activity of IDO1 or TDO.

Workflow:

IDO1_TDO_Assay Start Prepare Reaction Mixture Add_Components Add: 1. Test Compound 2. IDO1 or TDO Enzyme 3. L-Tryptophan Start->Add_Components Incubate Incubate at 37°C Add_Components->Incubate Stop_Reaction Stop Reaction with Trichloroacetic Acid Incubate->Stop_Reaction Detect_Kynurenine Measure Kynurenine (Spectrophotometrically) Stop_Reaction->Detect_Kynurenine Analyze_Data Calculate IC₅₀ Detect_Kynurenine->Analyze_Data

Caption: Workflow for IDO1/TDO Enzyme Inhibition Assay.

Detailed Steps:

  • Reaction Setup: In a 96-well plate, combine the test compound, recombinant human IDO1 or TDO enzyme, and the substrate L-tryptophan in an appropriate buffer.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Reaction Termination: Stop the enzymatic reaction by adding trichloroacetic acid.

  • Kynurenine Detection: After a further incubation and centrifugation, the amount of kynurenine produced is measured by its absorbance at a specific wavelength.

  • Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Concluding Remarks and Future Directions

The indole-2-carboxylic acid scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective modulators of various biological targets. The SAR insights detailed in this guide underscore the importance of systematic structural modifications in optimizing the pharmacological profile of these analogs. While significant progress has been made in targeting viral enzymes and cancer-related pathways, the exploration of this scaffold against other targets, such as D-amino acid oxidase, remains a promising area for future research. The continued application of rational drug design principles, guided by a deep understanding of SAR, will undoubtedly lead to the discovery of novel indole-2-carboxylic acid-based therapeutics with improved efficacy and safety profiles.

References

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed. [Link]
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]
  • Synthesis, biological evaluation, and structure-activity relationships of 3-acylindole-2-carboxylic acids as inhibitors of the cytosolic phospholipase A2. PubMed. [Link]
  • Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. PubMed. [Link]
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]
  • Synthesis and SAR of 2-carboxylic acid indoles as inhibitors of plasminogen activ
  • Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid Oxidase. PMC - PubMed Central. [Link]
  • Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. PMC - NIH. [Link]
  • Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. ScienceDirect. [Link]
  • Discovery of a novel class of D-amino acid oxidase (DAO)
  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC - NIH. [Link]
  • Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase.
  • Identification of novel D-amino acid oxidase inhibitors by in silico screening and their functional characteriz
  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. [Link]
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. [Link]
  • Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine

Sources

A Comparative Guide to Indole-2-Carboxylic Acid and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of indole-2-carboxylic acid and its key positional isomers. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced differences in their physicochemical properties, synthesis, biological activities, and analytical separation. The content is structured to offer not just data, but also the scientific rationale behind the observed properties and experimental methodologies.

Introduction: The Significance of the Carboxyl Position on the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a carboxylic acid group transforms this hydrophobic moiety into a versatile building block, but the specific position of this group dramatically influences the molecule's electronic properties, steric profile, and biological function. Understanding the distinct characteristics of isomers such as indole-2-carboxylic acid, indole-3-carboxylic acid, and others is paramount for rational drug design and synthetic strategy.

This guide will explore these differences, providing a comparative framework grounded in experimental data and established scientific principles.

Physicochemical Properties: A Tale of Two Positions

The position of the carboxyl group directly impacts the electronic distribution within the indole ring, leading to significant differences in acidity, polarity, and crystal packing.

Structural and Electronic Comparison

The primary isomers of interest are those where the carboxylic acid is attached directly to the indole ring. While there are seven possible positions, indole-2-carboxylic acid and indole-3-carboxylic acid are the most extensively studied.

isomers cluster_2 Indole-2-carboxylic acid cluster_3 Indole-3-carboxylic acid cluster_5 Indole-5-carboxylic acid I2CA I2CA I3CA I3CA I5CA I5CA

Caption: Chemical structures of key indole carboxylic acid isomers.

Indole-2-carboxylic acid features the carboxyl group adjacent to the nitrogen atom in the pyrrole ring. This proximity allows for potential intramolecular interactions and influences the acidity of both the N-H proton and the carboxylic proton. In contrast, indole-3-carboxylic acid places the carboxyl group at a position analogous to the alpha-position of a tryptophan-like side chain.

Comparative Data Summary

The following table summarizes key physicochemical properties, highlighting the impact of the carboxyl group's position.

PropertyIndole-2-Carboxylic AcidIndole-3-Carboxylic AcidJustification & Insights
Molecular Formula C₉H₇NO₂C₉H₇NO₂Isomers have identical composition.
Molecular Weight 161.16 g/mol 161.16 g/mol [1]Isomers have identical composition.
Melting Point ~208 °C (decomposes)206.5 °C[1]Differences in melting points reflect variations in crystal lattice energy and intermolecular hydrogen bonding patterns.[2]
logP 2.311.99The slightly higher logP of the 2-isomer suggests it is marginally more lipophilic.
pKa Data varies; generally slightly more acidicData varies; generally slightly less acidicThe electron-withdrawing effect of the adjacent nitrogen atom in the 2-position can increase the acidity of the carboxylic acid compared to the 3-position.

Synthesis Strategies: Positional Control is Key

The synthesis of specific indole carboxylic acid isomers requires careful selection of starting materials and reaction conditions to direct the cyclization and carboxylation steps.

Common Synthetic Routes
  • Fischer Indole Synthesis : A classic and versatile method involving the reaction of a phenylhydrazine with an α-ketoacid. For example, reacting phenylhydrazine with pyruvic acid derivatives can yield indole-2-carboxylic acids.[3]

  • Reissert Synthesis : This method involves the condensation of o-nitrotoluene with diethyl oxalate to form an enolate, which then undergoes reductive cyclization to yield indole-2-carboxylic acid.[4]

  • Madelung Synthesis : Involves the intramolecular cyclization of an N-phenylamide at high temperatures, typically used for synthesizing substituted indoles.

synthesis_workflow start o-Nitrotoluene + Diethyl Oxalate step1 Condensation (Base catalysis, e.g., NaOEt) start->step1 Step 1 step2 Intermediate Product (o-nitrophenylpyruvic acid ethyl ester) step1->step2 Step 2 step3 Reductive Cyclization (e.g., Hydrazine Hydrate with Fe(OH)₂) step2->step3 Step 3 end Indole-2-carboxylic Acid step3->end Final Product

Caption: Workflow for Reissert synthesis of Indole-2-carboxylic acid.[4]

Experimental Protocol: Reissert Synthesis of Indole-2-Carboxylic Acid

This protocol is adapted from established methodologies.[4]

  • Condensation: In a suitable reactor, combine 1 mole of o-nitrotoluene and 1.5 moles of diethyl oxalate. Add a solution of sodium ethoxide in ethanol (e.g., 18%) as a catalyst. The reaction is typically allowed to proceed for 16-24 hours.

  • Solvent Removal: After the reaction is complete, remove the ethanol solvent by atmospheric distillation to obtain the crude intermediate product.

  • Hydrolysis & Impurity Removal: Dissolve the intermediate in an alkaline solution (e.g., 30% NaOH). Perform an extraction with an organic solvent to remove non-acidic impurities.

  • Reduction and Cyclization: To the aqueous alkaline solution of the intermediate, add a reducing agent. A described method uses 3 moles of 80% hydrazine hydrate in the presence of a ferrous hydroxide catalyst at 80-90 °C for approximately 3 hours.

  • Isolation and Purification: After the reaction, cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the crude indole-2-carboxylic acid. The product can be collected by filtration and purified by recrystallization from a suitable solvent like ethanol or water.

Causality Note: The choice of a strong base like sodium ethoxide is crucial for deprotonating the methyl group of o-nitrotoluene, initiating the condensation with diethyl oxalate. The subsequent reductive cyclization is a key step where the nitro group is reduced to an amine, which then attacks the ketone to form the indole ring.

Biological Activity and Applications: A Study in Divergence

The seemingly minor shift of the carboxyl group from position 2 to 3 results in vastly different biological roles and therapeutic applications.

IsomerKey Biological Activities & Applications
Indole-2-carboxylic acid Antiviral: Acts as a promising scaffold for HIV-1 integrase strand transfer inhibitors (INSTIs) by chelating Mg²⁺ ions in the active site.[5][6] Pharmaceutical Intermediate: A crucial building block for synthesizing drugs. For instance, its reduced form, octahydro-1H-indole-2-carboxylic acid, is a key starting material for the ACE inhibitors Perindopril and Trandolapril.[7] Other: Derivatives have been explored as cannabinoid CB1 receptor modulators, COX-2 inhibitors, and for anticancer activity.[8][9][10]
Indole-3-carboxylic acid Plant Metabolism: A catabolite of the primary plant auxin, indole-3-acetic acid (IAA). It is involved in plant growth regulation. Human Metabolite: Found in humans as a product of tryptophan metabolism by gut microbiota.[1] It has been investigated for its role as a signaling molecule and its potential anti-inflammatory effects.

Analytical Separation: Tackling the Isomer Challenge

Chromatographic separation of indole carboxylic acid isomers is essential for quality control in synthesis and for quantitative analysis in biological matrices. Due to their structural similarity, this can be challenging. High-Performance Liquid Chromatography (HPLC) is the method of choice.

Experimental Protocol: HPLC Separation of Octahydroindole-2-carboxylic Acid Diastereomers

While the aromatic indole carboxylic acids are chromophoric and can be detected by UV, their saturated, chiral derivatives used in drug synthesis often lack a chromophore, necessitating alternative detection methods. The following protocol is a validated method for separating the non-chromophoric diastereomers of octahydro-1H-indole-2-carboxylic acid.[7][11]

  • Instrumentation: HPLC system equipped with a Refractive Index Detector (RID).

  • Stationary Phase (Column): C18 reverse-phase column (e.g., Inertsil ODS-4, 250 mm × 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase: Isocratic elution with 10 mM potassium phosphate buffer, pH adjusted to 3.0.[7]

  • Flow Rate: 1.5 mL/min.[7]

  • Column Temperature: 35°C.[7]

  • Sample Preparation: Dissolve approximately 50 mg of the sample in 10 mL of the mobile phase.[7]

Rationale: The use of a Refractive Index Detector is critical because the analyte lacks a UV-absorbing chromophore. The separation on a C18 column is based on subtle differences in the polarity and hydrodynamic volume of the diastereomers. Maintaining a constant, buffered mobile phase and a controlled temperature ensures reproducible retention times and optimal resolution.

hplc_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh ~50 mg of isomer mixture prep2 Dissolve in 10 mL of mobile phase prep1->prep2 hplc1 Inject sample onto C18 Column (35°C) prep2->hplc1 hplc2 Isocratic Elution (10 mM K-Phosphate, pH 3.0) Flow: 1.5 mL/min hplc1->hplc2 hplc3 Detection via Refractive Index Detector hplc2->hplc3 data1 Integrate Peak Areas hplc3->data1 data2 Quantify Isomers using Calibration Curve data1->data2

Caption: Workflow for the HPLC-RID analysis of octahydroindole-2-carboxylic acid isomers.[7]

Conclusion

This guide illuminates the profound impact of carboxyl group positioning on the properties and utility of indole carboxylic acids. Indole-2-carboxylic acid emerges as a critical synthon in medicinal chemistry, particularly for antiviral and cardiovascular drugs, while indole-3-carboxylic acid is a key player in the biological realms of botany and microbiology. Their distinct synthesis routes, physicochemical characteristics, and analytical requirements underscore the necessity of a detailed, isomer-specific approach in research and development. The experimental protocols and comparative data provided herein serve as a foundational resource for scientists navigating the rich and complex chemistry of these valuable compounds.

References

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete - Longdom Publishing. (2012).
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing.
  • Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. (2003). ResearchGate.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing. (n.d.).
  • Indole-2-carboxylic acid | C9H7NO2 | CID 72899 - PubChem. (n.d.). NIH.
  • Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC. (n.d.). PubMed Central.
  • Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. (2007). ResearchGate.
  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. (2012). ResearchGate.
  • Showing metabocard for 2-Indolecarboxylic acid (HMDB0002285). (2006). Human Metabolome Database.
  • Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem. (n.d.). NIH.
  • CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents. (n.d.).
  • indole-2-carboxylic acid, 1477-50-5. (n.d.). The Good Scents Company.
  • Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. (2015). Semantic Scholar.
  • Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. (2010). ResearchGate.

Sources

A Senior Application Scientist's Guide to Method Validation: HPLC Quantification of Indole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Indole-2-Carboxylic Acid

Indole-2-carboxylic acid is a crucial heterocyclic building block in synthetic organic chemistry and is a key intermediate in the synthesis of numerous pharmaceutically active compounds. Its precise and accurate quantification is paramount for ensuring the quality, safety, and efficacy of final drug products. From monitoring reaction kinetics to final product release testing, a robust and reliable analytical method is not merely a preference but a regulatory necessity.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) coupled with UV detection for the quantification of indole-2-carboxylic acid. We will delve into the causality behind experimental choices, present a self-validating protocol grounded in international regulatory standards, and compare its performance against a prominent alternative, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). All methodologies and claims are supported by verifiable data and authoritative guidelines to ensure scientific integrity.

Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse of Pharmaceutical Analysis

HPLC is the cornerstone of quality control in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[1] For a molecule like indole-2-carboxylic acid, which possesses a UV-active indole ring, a Reverse-Phase HPLC (RP-HPLC) method with UV detection is the most logical and widely adopted starting point.

The 'Why' Behind the Method: Deconstructing Chromatographic Choices
  • Stationary Phase (Column): A C18 (octadecylsilane) column is the quintessential choice for RP-HPLC. The nonpolar C18 chains interact with the nonpolar indole moiety of the analyte, providing effective retention. The choice of a modern, end-capped, high-purity silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size) ensures sharp, symmetrical peaks and minimizes undesirable interactions with residual silanol groups.[2]

  • Mobile Phase: The mobile phase must accomplish two things: elute the analyte from the column with a reasonable retention time and maintain its ionization state for consistent interactions. A typical mobile phase for indole-2-carboxylic acid is a mixture of an organic solvent (like acetonitrile or methanol) and an acidic aqueous buffer (like phosphate buffer with phosphoric acid).[3] The acidic pH (e.g., pH 3.0) is critical; it suppresses the ionization of the carboxylic acid group (-COOH), rendering the molecule less polar and ensuring it is retained and eluted as a single, sharp peak.[4]

  • Detector: The indole ring in indole-2-carboxylic acid contains a chromophore that absorbs UV light. A UV-Vis or Photodiode Array (PDA) detector set to a wavelength of maximum absorbance (λ-max), typically around 220 nm or 275 nm for indoles, provides excellent sensitivity and specificity for quantification.

Pillar 2: A Self-Validating Protocol for HPLC-UV Quantification

Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[3] The framework for this process is rigorously defined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically in the Q2(R1) and the recently revised Q2(R2) guidelines, which are adopted by major regulatory bodies like the FDA and EMA.[5][6][7]

The following protocol is a comprehensive, step-by-step workflow for validating an HPLC method for indole-2-carboxylic acid, designed to be inherently self-validating by systematically proving its performance characteristics.

Experimental Protocol: HPLC Method Validation

Objective: To validate an RP-HPLC-UV method for the quantification of Indole-2-Carboxylic Acid according to ICH Q2(R1) guidelines.

1. Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II LC or equivalent.
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
  • Mobile Phase: 10 mM Potassium Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid) : Acetonitrile (60:40 v/v).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Injection Volume: 10 µL.
  • Detection: UV at 220 nm.
  • Diluent: Mobile Phase.

2. Validation Parameters & Procedures:

  • A. Specificity/Selectivity:

    • Rationale: To demonstrate that the analytical signal is unequivocally attributable to the analyte of interest, free from interference from matrix components, impurities, or degradation products.

    • Procedure:

      • Inject the diluent (blank) to ensure no interfering peaks at the retention time of the analyte.

      • Inject a solution of a known standard of indole-2-carboxylic acid.

      • Inject a sample of the matrix (e.g., placebo formulation) without the analyte.

      • Spike the matrix with a known concentration of the analyte and inject.

      • For Stability-Indicating Methods: Subject the analyte to forced degradation (acid, base, oxidation, heat, light) and analyze the stressed samples.

    • Acceptance Criteria: The analyte peak must be well-resolved from any other peaks (Resolution > 2.0). The peak purity should be confirmed if using a PDA detector.

  • B. Linearity & Range:

    • Rationale: To establish a direct proportionality between the concentration of the analyte and the instrumental response over a defined range.[8]

    • Procedure:

      • Prepare a stock solution of indole-2-carboxylic acid standard.

      • Create a series of at least five calibration standards by diluting the stock solution. For an assay, this range should typically cover 80% to 120% of the expected sample concentration.[8]

      • Inject each standard in triplicate.

      • Plot a graph of the mean peak area versus concentration.

    • Acceptance Criteria: The correlation coefficient (R²) of the linear regression line should be ≥ 0.999. The y-intercept should be insignificant.

  • C. Accuracy (as Recovery):

    • Rationale: To determine the closeness of the test results obtained by the method to the true value. It is assessed using a minimum of nine determinations over a minimum of three concentration levels.[3]

    • Procedure:

      • Prepare samples of the matrix (placebo) spiked with the analyte at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration).

      • Prepare three replicate samples at each level.

      • Analyze the samples and calculate the percentage recovery of the analyte.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each level.

  • D. Precision:

    • Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[8] It is evaluated at two levels:

      • Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment.

      • Intermediate Precision: Assesses variations within the laboratory (different days, different analysts, different equipment).

    • Procedure:

      • Repeatability: Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the target concentration.

      • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

  • E. Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • Rationale: LOD is the lowest amount of analyte that can be detected but not necessarily quantified. LOQ is the lowest amount that can be determined with acceptable precision and accuracy.[8]

    • Procedure (Based on Signal-to-Noise Ratio):

      • Prepare a series of dilute solutions of the analyte.

      • Inject them to determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Acceptance Criteria: S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ. Precision at the LOQ level should have an RSD of ≤ 10%.

  • F. Robustness:

    • Rationale: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

    • Procedure:

      • Introduce small, deliberate variations to the method parameters, one at a time. Examples include:

        • Flow rate (± 0.1 mL/min).

        • Column temperature (± 2°C).

        • Mobile phase composition (e.g., ± 2% organic component).

        • Mobile phase pH (± 0.1 units).

      • Analyze a system suitability solution under each condition.

    • Acceptance Criteria: System suitability parameters (e.g., retention time, peak asymmetry, theoretical plates) should remain within predefined limits.

Pillar 3: Data-Driven Comparison - HPLC-UV vs. LC-MS/MS

While HPLC-UV is a robust and cost-effective method, certain applications, such as bioanalysis of low-concentration metabolites or trace-level impurity profiling, may demand higher sensitivity and specificity. In these cases, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) emerges as a powerful alternative.

Causality of Choice: When to Use Which Technique?

The decision between HPLC-UV and LC-MS/MS is driven by the analytical objective. For routine quality control, assay, and purity testing of a drug substance where concentrations are relatively high, HPLC-UV is often perfectly suitable and more economical. However, when analyzing complex biological matrices (e.g., plasma, urine) or searching for impurities at parts-per-million (ppm) levels, the unparalleled sensitivity and specificity of LC-MS/MS are required.[9] Mass spectrometry provides structural information based on the mass-to-charge ratio (m/z) of the parent ion and its fragments, virtually eliminating interference from co-eluting compounds that might have similar UV spectra.[5]

Performance Comparison

The following table summarizes the typical performance characteristics of a validated HPLC-UV method against what can be expected from an LC-MS/MS method for the quantification of indole-2-carboxylic acid.

Validation Parameter Typical HPLC-UV Performance Typical LC-MS/MS Performance Rationale & Justification
Specificity High (based on retention time & UV spectrum)Extremely High (based on retention time, parent ion m/z, and fragment ion m/z)MS detection adds a layer of molecular mass confirmation, making it far more selective than UV absorbance alone.[9]
Linearity (R²) ≥ 0.999≥ 0.995Both techniques provide excellent linearity, but MS detectors can sometimes have a wider dynamic range, occasionally with non-linear responses that require different curve fitting models.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%Both methods can achieve excellent accuracy. LC-MS/MS may show slightly higher variability due to matrix effects (ion suppression/enhancement) that must be carefully controlled.
Precision (%RSD) ≤ 2.0%≤ 5.0% (can be higher at lower limits)Both are highly precise. The acceptance criteria for LC-MS/MS in bioanalysis are often wider (e.g., ±15%) due to the complexity of the matrices and lower concentrations.
Limit of Quantitation (LOQ) ~20 µg/mL (0.02 mg/mL)~0.5 µM (~0.08 µg/mL) or lower[9]This is the key differentiator. LC-MS/MS is orders of magnitude more sensitive, making it ideal for trace analysis.
Robustness HighModerateLC-MS/MS methods can be more susceptible to variations in mobile phase composition and matrix effects, requiring more rigorous optimization.
Cost & Complexity LowerHigherHPLC-UV systems are less expensive to acquire and maintain, and method development is generally more straightforward.

Note: HPLC-UV performance data is adapted from a validated method for a structurally similar compound, octahydro-indole-2-carboxylic acid, as a representative example.

Visualizing the Logic: Workflows and Relationships

To better illustrate the structured approach to method validation, the following diagrams outline the workflow and the logical hierarchy of the validation parameters.

ValidationWorkflow cluster_Plan Phase 1: Planning & Development cluster_Exec Phase 2: Experimental Execution cluster_Report Phase 3: Reporting Dev Method Development & Optimization Proto Write Validation Protocol (Pre-defined Acceptance Criteria) Dev->Proto Spec Specificity Proto->Spec Execute Protocol Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Loq LOD & LOQ Prec->Loq Rob Robustness Loq->Rob Report Compile Validation Report Rob->Report Compile Data Approve Method Approved for Use Report->Approve

Caption: A top-down workflow for analytical method validation.

ValidationParameters cluster_Quant Quantitative Tests cluster_Perf Performance Limits cluster_Base Fundamental Properties center_node Fit for Purpose (Validated Method) Accuracy Accuracy center_node->Accuracy Precision Precision center_node->Precision Specificity Specificity center_node->Specificity Robustness Robustness center_node->Robustness Linearity Linearity Accuracy->Linearity Precision->Linearity LOD LOD LOQ LOQ LOQ->LOD Range Range Range->LOQ Linearity->Range

Caption: Interrelationship of core analytical validation parameters.

Conclusion

The validation of an analytical method is a systematic journey that proves its reliability for a specific purpose. For the routine quantification of indole-2-carboxylic acid in a quality control environment, a well-validated RP-HPLC-UV method offers an optimal balance of performance, cost-effectiveness, and regulatory compliance. The causality is clear: a C18 column provides retention, an acidic mobile phase ensures consistent analyte form, and a UV detector delivers sensitive detection. By rigorously following the validation framework established by guidelines like ICH Q2(R1), researchers can generate data that is trustworthy, reproducible, and defensible.

While more sensitive techniques like LC-MS/MS have their definitive place, particularly in bioanalysis and trace detection, the foundational HPLC-UV method remains the robust workhorse for pharmaceutical quality control. The choice of methodology must always be a deliberate, justified decision based on the specific analytical challenges at hand.

References

  • U.S. Food and Drug Administration. (2015).
  • Antonov, A. A., & Moshkovskii, S. A. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples.
  • International Council for Harmonisation. (2023). ICH Harmonised Guideline: Q2(R2)
  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • Vali, S. J., Kumar, S. S., Sait, S. S., & Garg, L. K. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. [Link]
  • European Medicines Agency. (2023). ICH Q2(R2)
  • European Medicines Agency. (2023).
  • Pharma Tips. (2025). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. [Link]
  • International Council for Harmonisation.
  • European Medicines Agency. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • SIELC Technologies. Separation of Indole-2-carboxylic acid on Newcrom R1 HPLC column. [Link]
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Slideshare.
  • European Medicines Agency. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]
  • Doltade, M., & Saudagar, R. (2019). Analytical Method Development and Validation: A Review. Journal of Drug Delivery and Therapeutics. [Link]
  • International Council for Harmonis
  • ECA Academy. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • U.S. Food and Drug Administration. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. [Link]
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
  • ProPharma. (2024).
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • PharmaRegulatory.in. (2025). Validation of Analytical Methods: EMA and FDA Audit Findings. [Link]
  • gmp-compliance.org. (2014).
  • Google Patents. CN102020600A - Synthetic method of indole-2-carboxylic acid.
  • Human Metabolome Database. Showing metabocard for 2-Indolecarboxylic acid (HMDB0002285). [Link]
  • ResearchGate.
  • Taylor & Francis Online. (2017). A Practical Synthesis of Indole-2-carboxylic Acid. [Link]
  • ACS Publications. Decarboxylation of indole-2-carboxylic acids: improved procedures. [Link]
  • World Journal of Pharmaceutical and Medical Research. (2023).
  • International Journal of Advanced Research in Science, Communication and Technology. Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. [Link]
  • Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. [Link]
  • Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carbo. [Link]
  • RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]
  • Ars Pharmaceutica. (2024).

Sources

A Comparative Guide to the Electrochromic Performance of Poly(dimethyl-3,4-propylenedioxythiophene) Analogs and Other Leading Electrochromic Polymers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the electrochromic performance of polymers analogous to poly(dimethyl-3,4-propylenedioxythiophene-co-thiophene) (PDMICA), with a focus on its close relative, poly(3,4-(2,2-dimethylpropylenedioxy)thiophene) (PProDOT-Me2). We will delve into a comparative analysis against established electrochromic polymers such as poly(3,4-ethylenedioxythiophene) (PEDOT), polyaniline (PAni), and polythiophene (PTh), providing researchers, scientists, and drug development professionals with objective, data-driven insights.

Introduction to Electrochromism and the Promise of PDMICA Analogs

Electrochromism is the phenomenon where a material undergoes a reversible change in its optical properties, such as color and transparency, in response to an applied electrical voltage. This property has led to the development of a wide range of applications, including smart windows, anti-glare rearview mirrors, and low-power displays.[1] At the heart of this technology are electrochromic materials, with conducting polymers emerging as particularly promising candidates due to their high coloration efficiency, fast switching speeds, and facile color tuning through chemical structure modification.[2]

Among the vast family of electrochromic polymers, derivatives of poly(3,4-propylenedioxythiophene) (PProDOT) have garnered significant attention. These materials are known for their excellent stability and high optical contrast.[3] PDMICA, a copolymer incorporating dimethyl-3,4-propylenedioxythiophene units, is designed to further enhance these properties. Due to the limited direct experimental data on PDMICA in publicly available literature, this guide will utilize poly(3,4-(2,2-dimethylpropylenedioxy)thiophene) (PProDOT-Me2) as a close structural and functional analog for a robust comparative analysis. PProDOT-Me2 shares the core dimethylpropylenedioxythiophene moiety, providing a strong basis for performance evaluation.[4]

Comparative Performance Analysis

The efficacy of an electrochromic polymer is evaluated based on several key performance metrics: optical contrast, switching speed, coloration efficiency, and cycling stability. This section provides a comparative overview of PProDOT-Me2 against other widely used electrochromic polymers.

Key Performance Metrics of Selected Electrochromic Polymers
PolymerOptical Contrast (%)Switching Speed (Coloring/Bleaching) (s)Coloration Efficiency (cm²/C)Cycling Stability (Cycles)
PProDOT-Me2 ~60% at 560 nm[4]~0.7 / ~0.7[4]Not explicitly stated, but related PProDOT derivatives show high efficiency.[5]>100 cycles with remarkable stability[4]
PEDOT ~71% at 635 nm[6]0.8 - 2.2 s[7]~193 cm²/C[6]Varies with preparation, but generally good.
Polyaniline (PAni) High, but varies with synthesis[8]~15 s (coloring)[9]~8.85 cm²/C[9]Good durability over 100 cycles[9]
Polythiophene (PTh) ~49.1%4.9 s / 1.1 s~343.4 cm²/CGood reversibility

Rationale behind the comparison:

  • PProDOT-Me2 is chosen as the primary subject due to its structural similarity to PDMICA and the availability of performance data. Its key advantages lie in its fast switching speed and good color contrast.[4] The dimethyl substitution on the propylenedioxy bridge is a key structural feature aimed at enhancing stability and electrochromic performance.[3]

  • PEDOT is a benchmark electrochromic polymer known for its high transparency in the doped state and excellent stability. It serves as a crucial point of comparison for any new thiophene-based electrochromic material.

  • Polyaniline (PAni) is one of the most studied electrochromic polymers due to its low cost, easy synthesis, and distinct color changes (yellowish-green to blue).[8] However, it often exhibits slower switching speeds compared to thiophene derivatives.[9]

  • Polythiophene (PTh) represents the parent polymer of the thiophene family. While it demonstrates good electrochromic properties, its derivatives like PProDOT-Me2 and PEDOT have been developed to overcome some of its limitations, such as lower stability.

In-Depth Analysis of Performance Metrics

Optical Contrast

Optical contrast, or the change in transmittance (ΔT), is a critical parameter for applications like smart windows and displays. PProDOT-Me2 exhibits a respectable optical contrast of approximately 60% at its wavelength of maximum absorption (λmax) of 560 nm.[4] This is comparable to many PEDOT formulations, which can achieve contrast ratios as high as 71%.[6] The molecular design of PProDOT derivatives, with their specific side groups, is a key factor in achieving high contrast by influencing the packing of the polymer chains and the electronic transitions.[3]

Switching Speed

The speed at which a material can transition between its colored and bleached states is crucial for applications requiring rapid changes, such as displays and optical shutters. PProDOT-Me2 demonstrates exceptionally fast switching speeds, with both coloring and bleaching occurring in approximately 0.7 seconds.[4] This rapid response is a significant advantage over polymers like polyaniline, which can have coloring times in the range of 15 seconds.[9] The fast kinetics of PProDOT-Me2 are attributed to the efficient diffusion of ions into and out of the polymer film, facilitated by its morphology.[4]

Coloration Efficiency

Coloration efficiency (CE) is a measure of the change in optical density per unit of charge injected or ejected per unit area. A higher CE value indicates that less charge is required to achieve a certain level of coloration, leading to lower power consumption. While a specific CE value for PProDOT-Me2 was not found in the initial search, related PProDOT derivatives have shown very high coloration efficiencies.[5] For instance, a hybrid electrochromic device utilizing a PProDOT-Et2 film exhibited a CE of 983.0 cm²/C. This is significantly higher than that of polyaniline (~8.85 cm²/C) and even some high-performing PEDOT films (~193 cm²/C).[6][9] The high coloration efficiency of PProDOT derivatives is a result of their well-defined redox states and efficient charge utilization.

Cycling Stability

The long-term stability of an electrochromic material is paramount for its practical application. PProDOT-Me2 has demonstrated remarkable switching stability over 100 cycles, indicating its robustness.[4] The stability of these polymers is often attributed to the protective nature of the propylenedioxy bridge, which shields the thiophene backbone from irreversible electrochemical reactions.[8] While other polymers like polyaniline also show good durability, the inherent stability of the PProDOT family is a key advantage for long-lasting devices.[9]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section outlines the standard experimental procedures for characterizing electrochromic polymers.

Electrochemical Polymerization and Film Deposition

The synthesis of high-quality polymer films is the first critical step. Electropolymerization is a common and effective method for depositing uniform and adherent films on conductive substrates like indium tin oxide (ITO) coated glass.

Workflow for Electropolymerization:

Caption: Workflow for the electropolymerization of a conductive polymer film.

Step-by-Step Protocol:

  • Substrate Preparation: Thoroughly clean the ITO-coated glass substrate by sonicating in a sequence of detergent solution, deionized water, acetone, and isopropanol. Dry the substrate under a stream of nitrogen.

  • Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the cleaned ITO substrate as the working electrode, a platinum wire or foil as the counter electrode, and a silver/silver chloride (Ag/AgCl) electrode as the reference electrode.

  • Electrolyte Preparation: Prepare a solution containing the monomer (e.g., 3,4-(2,2-dimethylpropylenedioxy)thiophene) and a supporting electrolyte (e.g., lithium perchlorate, LiClO₄) in an appropriate solvent (e.g., acetonitrile or propylene carbonate).

  • Electropolymerization: Immerse the electrodes in the electrolyte solution and perform cyclic voltammetry by sweeping the potential between defined limits. The polymer film will deposit and grow on the working electrode, which can be observed by the increase in the redox peak currents with each cycle.

  • Post-Polymerization: After achieving the desired film thickness, remove the polymer-coated electrode from the cell, rinse it with the pure solvent to remove any unreacted monomer and electrolyte, and dry it.

Characterization of Electrochromic Performance

Once the film is prepared, its electrochromic properties are characterized using a combination of electrochemical and spectroscopic techniques.

Workflow for Electrochromic Characterization:

EC_Characterization cluster_setup Experimental Setup cluster_measurements Performance Metrics Measurement Spectroelectrochemistry Spectroelectrochemical Cell (Potentiostat + Spectrophotometer) Optical_Contrast Optical Contrast (ΔT%) (UV-Vis Spectroscopy at different potentials) Spectroelectrochemistry->Optical_Contrast Switching_Speed Switching Speed (Chronoamperometry with in-situ transmittance) Spectroelectrochemistry->Switching_Speed Coloration_Efficiency Coloration Efficiency (CE) (Chronocoulometry and in-situ absorbance) Spectroelectrochemistry->Coloration_Efficiency Cycling_Stability Cycling Stability (Repeated potential stepping and ΔT measurement) Spectroelectrochemistry->Cycling_Stability

Caption: Workflow for the characterization of electrochromic performance.

Step-by-Step Protocols:

  • Spectroelectrochemistry: Place the polymer-coated electrode in a spectroelectrochemical cell containing a fresh electrolyte solution (without the monomer). The cell is designed to allow for simultaneous electrochemical control and optical measurements.

  • Optical Contrast: Record the UV-Vis transmittance spectra of the film at different applied potentials corresponding to its fully bleached and fully colored states. The optical contrast (ΔT%) is calculated as the difference in transmittance at the wavelength of maximum absorption.

  • Switching Speed: Apply a square wave potential profile to switch the film between its colored and bleached states. Simultaneously, monitor the transmittance at a fixed wavelength as a function of time. The switching time is typically defined as the time required to reach 90% or 95% of the full transmittance change.

  • Coloration Efficiency: Use chronocoulometry to measure the charge injected or ejected during a potential step. Simultaneously, measure the change in optical density (ΔOD) at a specific wavelength. The coloration efficiency (CE) is calculated as ΔOD divided by the charge density (Q/A).

  • Cycling Stability: Subject the film to thousands of repeated switching cycles between its colored and bleached states. Periodically measure the optical contrast to evaluate the degradation of the electrochromic performance over time.

Conclusion

This comparative guide highlights the strong potential of PDMICA analogs, represented by PProDOT-Me2, as high-performance electrochromic materials. The key takeaways are:

  • Superior Switching Speed: PProDOT-Me2 offers significantly faster switching times compared to traditional electrochromic polymers like polyaniline, making it suitable for applications requiring rapid optical modulation.

  • High Contrast and Efficiency: While PEDOT remains a strong contender in terms of optical contrast, PProDOT derivatives demonstrate the potential for even higher coloration efficiencies, leading to more energy-efficient devices.

  • Excellent Stability: The inherent chemical stability of the PProDOT backbone contributes to long device lifetimes, a critical factor for commercial viability.

Future research should focus on the direct synthesis and characterization of PDMICA to precisely quantify its electrochromic properties and explore the synergistic effects of the copolymer structure. The continued development of novel PProDOT derivatives holds the key to advancing the field of electrochromic technologies.

References

  • Reynolds, J. R., Argun, A. A., Schwendeman, I., Aubert, P.-H., Welsh, D. M., & Thompson, B. C. (n.d.). Electrochromic Polymers for Easily Processed Devices.
  • Weng, B., Ashraf, S., Innis, P. C., & Wallace, G. G. (2013). Colour tunable electrochromic devices based on PProDOT-(Hx)2 and PProDOT-(EtHx)2 polymers.
  • Hsiao, S.-H., Liou, G.-S., Kung, Y.-C., & Lee, Y.-J. (2010). Synthesis and characterization of electrochromic poly(amide–imide)s based on the diimide-diacid from 4,4′-diamino-4″-methoxytriphenylamine and trimellitic anhydride. Polymer, 51(10), 2147–2156.
  • Lakshmanan, R., Raja, P. P., Shivaprakash, N. C., & S, S. (2016). Fabrication of fast switching electrochromic window based on poly(3,4-(2,2-dimethylpropylenedioxy)thiophene) thin film. Journal of Materials Science: Materials in Electronics, 27(6), 6035–6042.
  • Chen, C.-W., & Chen, S.-A. (2012). Electrochromic kinetics of nanostructured poly(3,4-(2,2-dimethylpropylenedioxy)thiophene)
  • Su, Y.-C., & Chen, S.-A. (2018). Dithienylpyrrole- and Tris[4-(2-thienyl)phenyl]amine-Containing Copolymers as Promising Anodic Layers in High-Contrast Electrochromic Devices. Polymers, 10(5), 472.
  • Ertan, S., & İçli, Ö. (2018). Electrochromic properties of methylol modified poly (3, 4-propylenedioxythiophene) and its copolymer with poly (3, 4-ethylenedioxythiophene). Journal of Electroanalytical Chemistry, 812, 168–176.
  • Al-Dossary, M., & Al-Ghamdi, A. A. (2014). Flexible electrochromic device based on poly (3,4-(2,2-dimethylpropylenedioxy)thiophene). Journal of Materials Science: Materials in Electronics, 25(11), 4881–4886.
  • Wang, Z., Li, Y., Wang, Y., Zhang, C., & Song, Y. (2022).
  • Guan, S., Elmezayyen, A. S., Zhang, F., Zheng, J., & Xu, C. (2016). Deterioration mechanism of electrochromic poly(3,4-(2,2-dimethylpropylenedioxy)thiophene) thin films.
  • Shi, P., Amb, C. M., Dyer, A. L., & Reynolds, J. R. (2012). Fast Switching Water Processable Electrochromic Polymers.
  • Hsiao, S.-H., & Liou, G.-S. (2012). Synthesis and Electrochromic Properties of Triphenylamine-Based Aromatic Poly(amide-imide)s. Polymers, 4(1), 1–18.
  • Liou, G.-S., & Hsiao, S.-H. (2010). High Coloration Efficiency and Fast Switching Speed of Poly(amic acid-imide)s Containing Triphenylamine in Acidic Electrolyte. Journal of the Electrochemical Society, 157(11), P117.
  • Badour, Y. (2023).
  • Xu, T., Walter, E. C., Agrawal, A., Borycki, C., & Dionne, J. A. (2016). High-contrast and fast electrochromic switching enabled by plasmonics.
  • Skärmark, P., GUSTAFSSON, J., JOHANSSON, M., & JONSSON, M. P. (2023). Enhanced electrochromic switching contrast in the blue by 3,4-propylenedioxypyrrole – implementation on structural colors. RSC Advances, 13(3), 1858–1864.
  • Wang, Z., Liu, Y., Li, F., & Yu, D. (2021). Flexible electrochromic fiber with rapid color switching and high optical modulation. Journal of Materials Chemistry C, 9(46), 16655–16661.
  • Touihri, S., & Sediri, F. (2016). Characterization of Electrochromic Properties of Polyaniline Thin Films Electropolymerized in H2SO4 Solution. Journal of Materials Science and Chemical Engineering, 4(1), 1–9.
  • Roy, D., & Lahiri, S. K. (2018). Electrochromic switching and optical absorbance change monitored at 568 nm in poly(3-methylthiophene) thin films.

Sources

A Comparative Analysis of the Biological Efficacy of 5,6-dimethoxy-1H-indole-2-carboxylic Acid and Other Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

The indole nucleus, a privileged scaffold in medicinal chemistry, has given rise to a vast array of compounds with significant therapeutic potential. Its inherent structural features allow for diverse functionalization, leading to compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] This guide provides a detailed comparative analysis of the biological efficacy of 5,6-dimethoxy-1H-indole-2-carboxylic acid against other notable indole derivatives, supported by experimental data and mechanistic insights.

The Indole Scaffold: A Foundation for Diverse Biological Activity

The indole ring system, consisting of a fused benzene and pyrrole ring, is a key structural motif in numerous natural products and synthetic drugs.[3] Its unique electronic properties and ability to participate in various intermolecular interactions, such as hydrogen bonding and π-stacking, make it an ideal framework for designing molecules that can interact with a wide range of biological targets.[2] The diverse biological activities of indole derivatives stem from the strategic placement of various substituents on the indole core, which can modulate the compound's physicochemical properties and target-binding affinity.

Anticancer Efficacy: Targeting Cell Proliferation and Survival

Indole derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines.[4][5][6] Their mechanisms of action are diverse and often involve the inhibition of key cellular processes essential for cancer cell growth and survival.

This compound in the Anticancer Landscape

While extensive research has been conducted on various indole-2-carboxylic acid derivatives as anticancer agents, specific data on the cytotoxic activity of this compound is limited in publicly available literature. However, studies on structurally related compounds provide valuable insights into its potential efficacy. For instance, a series of novel 1H-indole-2-carboxylic acid derivatives have been synthesized and shown to target the 14-3-3η protein, a key player in liver cancer progression.[7][8] One of the most potent compounds in this series, which shares the core indole-2-carboxylic acid structure, exhibited significant inhibitory activity against several human liver cancer cell lines, including chemotherapy-resistant strains.[8]

Comparative Anticancer Activity of Indole Derivatives

The anticancer potency of indole derivatives is highly dependent on the substitution pattern on the indole ring. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of indole derivatives against various cancer cell lines, illustrating the impact of different functional groups on their cytotoxic activity.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Indole-2-carboxylic acid derivative 17a HIV-1 Integrase3.11[9]
Indole-curcumin derivative (methoxy-substituted) HeLa4[8]
Indole-curcumin derivative (methoxy-substituted) Hep-212[8]
Indole-curcumin derivative (methoxy-substituted) A54915[8]
N-(4-Chlorobenzyl)-5-methoxy-1H-indole-2-carbohydrazide (4b) MCF-7>100[10]
N-(4-Chlorobenzyl)-5-methoxy-1H-indole-2-carbohydrazide (4b) A549>100[10]
N-(4-Chlorobenzyl)-5-methoxy-1H-indole-2-carbohydrazide (4b) HCT116>100[10]
Compound 4e (a substituted N-benzyl-1H-indole-2-carbohydrazide) MCF-7, A549, HCT~2[10]
Indole-2-carboxamide (Compound 5) KNS42 (pediatric GBM)0.33[11]

Note: The data presented is from different studies and experimental conditions may vary. Direct comparison should be made with caution.

Key Mechanistic Insights in Anticancer Activity

The anticancer mechanisms of indole derivatives are multifaceted and often involve the modulation of critical signaling pathways.

Anticancer_Mechanisms cluster_mechanisms Anticancer Mechanisms Indole_Derivatives Indole Derivatives Apoptosis Induction of Apoptosis Indole_Derivatives->Apoptosis CellCycle Cell Cycle Arrest Indole_Derivatives->CellCycle Kinase Kinase Inhibition (e.g., EGFR, VEGFR) Indole_Derivatives->Kinase Tubulin Tubulin Polymerization Inhibition Indole_Derivatives->Tubulin Caspase_Activation Caspase_Activation Apoptosis->Caspase_Activation via Caspase Activation Proliferation_Inhibition Proliferation_Inhibition CellCycle->Proliferation_Inhibition leads to Signal_Transduction_Block Signal_Transduction_Block Kinase->Signal_Transduction_Block blocks Mitotic_Arrest Mitotic_Arrest Tubulin->Mitotic_Arrest causes

Figure 1: Key anticancer mechanisms of indole derivatives.

Antimicrobial Efficacy: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Indole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens.

Antimicrobial Profile of this compound and its Analogs

While specific antimicrobial data for this compound is not extensively reported, a closely related compound, 6-methoxy-1H-indole-2-carboxylic acid, has been shown to possess promising antifungal activity.[12][13] This suggests that the methoxy substitutions on the indole ring can contribute to its antimicrobial properties. Studies on other indole-2-carboxylic acid derivatives have also revealed their potential as antimicrobial agents. For example, certain ester and amide derivatives of indole-2-carboxylic acid have shown significant activity against Enterococcus faecalis and Candida albicans.[14][15][16]

Comparative Antimicrobial Activity of Indole Derivatives

The antimicrobial efficacy of indole derivatives is influenced by the nature and position of substituents on the indole nucleus. The following table presents the Minimum Inhibitory Concentration (MIC) values for a selection of indole derivatives against various microbial strains.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Indole-2-carboxamide derivative 2 Enterococcus faecalis- (most active)[17]
Indole-2-carboxamide derivative 2 Candida albicans8[14][17]
Indole-2-carboxamide derivative 1 Candida albicans32[14][17]
Indole-2-carboxamide derivative 6 Candida albicans32[14][17]
Indole-2-carboxamide derivative 3 Candida albicans64[14][17]
Indole-2-carboxamide derivative 5 Candida albicans64[14][17]
Indole-2-carboxamide (Cyclooctyl head group) Mycobacterium spp.0.0039 - 0.625[18]
Indole-2-carboxamide (Cycloheptyl head group) Mycobacterium spp.0.0039 - 0.625[18]

Note: The data presented is from different studies and experimental conditions may vary. Direct comparison should be made with caution.

Key Mechanistic Insights in Antimicrobial Activity

The antimicrobial action of indole derivatives often involves the disruption of microbial cell membranes and the inhibition of essential cellular processes.

Antimicrobial_Mechanisms cluster_mechanisms Antimicrobial Mechanisms Indole_Derivatives Indole Derivatives Membrane Membrane Disruption Indole_Derivatives->Membrane Enzyme Enzyme Inhibition (e.g., FabH) Indole_Derivatives->Enzyme Biofilm Biofilm Formation Inhibition Indole_Derivatives->Biofilm Cell_Lysis Cell_Lysis Membrane->Cell_Lysis leads to Metabolic_Disruption Metabolic_Disruption Enzyme->Metabolic_Disruption causes Reduced_Resistance Reduced_Resistance Biofilm->Reduced_Resistance results in

Figure 2: Key antimicrobial mechanisms of indole derivatives.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a major focus of drug discovery. Indole derivatives, including the well-known NSAID indomethacin, have long been recognized for their anti-inflammatory properties.[19]

Anti-inflammatory Potential of this compound

Direct experimental data on the anti-inflammatory activity of this compound is scarce. However, the general anti-inflammatory properties of the indole scaffold suggest that this compound may also possess such activity. Studies on other methoxy-substituted indole derivatives have shown significant inhibition of inflammatory mediators. For example, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives demonstrated potent anti-inflammatory effects in a carrageenan-induced paw edema model.[3]

Comparative Anti-inflammatory Activity of Indole Derivatives

The anti-inflammatory activity of indole derivatives can be assessed by their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO). The following table provides a qualitative comparison of the anti-inflammatory effects of various indole derivatives.

Compound/DerivativeAssayEffectReference
2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide derivative (S3) Carrageenan-induced paw edema61.20% inhibition[3]
2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide derivative (S7) Carrageenan-induced paw edema62.24% inhibition[3]
2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide derivative (S14) Carrageenan-induced paw edema63.69% inhibition[3]
Indole derivative M2 Acetic acid-induced writhingSignificant analgesic activity[19]

Note: The data presented is from different studies and experimental conditions may vary. Direct comparison should be made with caution.

Key Mechanistic Insights in Anti-inflammatory Activity

The anti-inflammatory effects of indole derivatives are often attributed to their ability to inhibit key enzymes and transcription factors involved in the inflammatory cascade.

Antiinflammatory_Mechanisms cluster_mechanisms Anti-inflammatory Mechanisms Indole_Derivatives Indole Derivatives COX COX-2 Inhibition Indole_Derivatives->COX LOX 5-LOX Inhibition Indole_Derivatives->LOX NFkB NF-κB Pathway Inhibition Indole_Derivatives->NFkB Prostaglandin_Inhibition Prostaglandin_Inhibition COX->Prostaglandin_Inhibition reduces Prostaglandins Leukotriene_Inhibition Leukotriene_Inhibition LOX->Leukotriene_Inhibition reduces Leukotrienes Cytokine_Inhibition Cytokine_Inhibition NFkB->Cytokine_Inhibition reduces Pro-inflammatory Cytokines MTT_Workflow start Start step1 Seed cancer cells in a 96-well plate start->step1 end End step2 Treat cells with varying concentrations of indole derivative step1->step2 step3 Incubate for 24-72 hours step2->step3 step4 Add MTT solution to each well step3->step4 step5 Incubate for 2-4 hours step4->step5 step6 Add solubilization solution (e.g., DMSO) step5->step6 step7 Measure absorbance at 570 nm step6->step7 step8 Calculate IC50 value step7->step8 step8->end

Figure 4: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the indole derivative in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Preparation: Prepare a stock solution of the indole derivative and make serial two-fold dilutions in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain to be tested (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at the optimal temperature for the microbial strain (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the indole derivative for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm.

  • Data Analysis: The amount of nitrite, a stable product of NO, is proportional to the absorbance. Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Conclusion and Future Directions

The indole scaffold remains a cornerstone of modern drug discovery, offering a versatile platform for the development of novel therapeutic agents. While this compound itself requires further investigation to fully elucidate its biological efficacy, the available data on structurally related indole derivatives highlight the significant potential of this class of compounds in oncology, infectious diseases, and inflammatory disorders. Future research should focus on the systematic evaluation of 5,6-disubstituted indole-2-carboxylic acids to establish clear structure-activity relationships and identify lead compounds with enhanced potency and selectivity. A deeper understanding of their molecular targets and mechanisms of action will be crucial for the successful translation of these promising compounds into clinical candidates.

References

Sources

A Researcher's Guide to Evaluating the Cross-Reactivity of Novel 5,6-Dimethoxy-1H-indole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indole nucleus stands as a "privileged scaffold," a foundational structure for a multitude of pharmacologically active agents.[1][2] Among these, derivatives of 5,6-dimethoxy-1H-indole-2-carboxylic acid are emerging as a promising class of compounds with potential therapeutic applications ranging from neuroprotection to oncology.[3][4] However, the journey from a promising hit to a viable clinical candidate is fraught with challenges, chief among them being the characterization of a compound's selectivity. This guide provides an in-depth, practical framework for researchers, scientists, and drug development professionals on how to design and interpret cross-reactivity studies for this important class of molecules.

The therapeutic efficacy of any small molecule is intrinsically tied to its specificity for the intended biological target. Off-target interactions can lead to a spectrum of undesirable outcomes, from diminished potency to unforeseen toxicities, and are a primary cause of late-stage clinical failures. Therefore, a rigorous and early assessment of a compound's selectivity profile is not merely a regulatory hurdle but a cornerstone of rational drug design.

This guide will move beyond theoretical discussions to provide actionable, field-proven insights into evaluating the cross-reactivity of novel indole derivatives. We will use a case-study approach to compare a representative 5,6-dimethoxy-1H-indole-2-carboxamide derivative with a well-characterized kinase inhibitor, providing the experimental protocols and data interpretation needed to conduct these critical studies.

The Indole Scaffold: A Double-Edged Sword

The versatility of the indole ring, with its numerous sites for chemical modification, allows for the synthesis of vast libraries of compounds with diverse biological activities.[5][6] This chemical tractability, however, also presents a challenge. The same structural features that confer potent activity at the primary target may also allow for binding to a host of unintended off-targets. For instance, many indole derivatives have been identified as potent inhibitors of protein kinases, a large family of structurally related enzymes that are critical regulators of cellular processes.[7][8] Cross-reactivity within the kinome is a well-documented phenomenon that can complicate the interpretation of cellular data and lead to toxicity.[9]

A comprehensive understanding of a compound's selectivity is therefore paramount. It allows researchers to:

  • Validate the on-target mechanism of action: By demonstrating that the observed biological effect is due to the intended target and not an off-target interaction.

  • De-risk development candidates early: Identifying potential liabilities before significant resources are invested.

  • Discover new therapeutic opportunities: Off-target activities are not always detrimental and can sometimes be leveraged for polypharmacological approaches.

Case Study: Comparative Kinase Selectivity Profiling

To illustrate the process of a cross-reactivity study, we present a hypothetical case study comparing a novel 5,6-dimethoxy-1H-indole-2-carboxamide derivative, "Indole-2-carboxamide 1" , with a fictional, established multi-kinase inhibitor, "Compound X" , which has a distinct chemical scaffold.

Objective: To determine and compare the kinase selectivity profiles of "Indole-2-carboxamide 1" and "Compound X" against a broad panel of human protein kinases.

Experimental Workflow: Large-Scale Kinase Panel Screening

The most efficient method for assessing kinase cross-reactivity is to screen the compound against a large, representative panel of kinases. Several commercial vendors offer such services, providing high-quality, reproducible data with rapid turnaround times.[10][11] The following protocol outlines a typical workflow for such a study.

G cluster_prep Compound Preparation cluster_assay Kinase Assay cluster_analysis Data Analysis compound_prep 1. Compound Solubilization (e.g., in 100% DMSO) serial_dilution 2. Serial Dilution (to desired screening concentration) compound_prep->serial_dilution compound_add 4. Addition of Compound serial_dilution->compound_add plate_prep 3. Assay Plate Preparation (Kinase, Substrate, ATP) plate_prep->compound_add incubation 5. Incubation (Allow reaction to proceed) compound_add->incubation detection 6. Signal Detection (e.g., Radiometric or Luminescence) incubation->detection raw_data 7. Raw Data Collection detection->raw_data data_norm 8. Data Normalization (% Inhibition vs. Controls) raw_data->data_norm ic50_calc 9. IC50 Determination (for hits) data_norm->ic50_calc selectivity_profile 10. Selectivity Profile Generation ic50_calc->selectivity_profile

Figure 1: A generalized workflow for kinase selectivity profiling.
Detailed Experimental Protocol: Radiometric Kinase Assay ([33P]-ATP Filter Binding)

This protocol is a representative example of a radiometric assay, a robust and widely used method for measuring kinase activity.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compounds ("Indole-2-carboxamide 1" and "Compound X") in 100% DMSO.

    • Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions). The initial screen is often performed at a single high concentration (e.g., 1 or 10 µM).

  • Kinase Reaction:

    • The kinase reactions are performed in 96-well or 384-well plates.

    • To each well, add the specific kinase, its corresponding substrate (peptide or protein), and a buffer solution containing MgCl2 and other necessary cofactors.

    • Add the test compound or DMSO (vehicle control) to the appropriate wells.

    • Initiate the reaction by adding ATP and [γ-33P]-ATP. The ATP concentration is typically at or near the Km for each kinase to provide a sensitive measure of competitive inhibition.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Reaction Termination and Signal Detection:

    • Terminate the reaction by spotting a portion of the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose).

    • Wash the filter membranes extensively with phosphoric acid to remove unincorporated [γ-33P]-ATP.

    • Measure the amount of radioactivity remaining on the filter, which corresponds to the amount of 33P incorporated into the substrate.

    • A scintillation counter is used for this measurement.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • For compounds showing significant inhibition (typically >50% at the screening concentration), perform a dose-response curve fitting to determine the IC50 value.

Data Presentation and Interpretation

The results of a kinase panel screen are typically presented in a table that summarizes the inhibitory activity of the compounds against each kinase. A "hit" is defined as a kinase that is inhibited by more than a certain threshold (e.g., 50% or 80%) at the screening concentration.

Table 1: Illustrative Kinase Selectivity Data (% Inhibition at 1 µM)

Kinase TargetKinase Family"Indole-2-carboxamide 1" (% Inhibition)"Compound X" (% Inhibition)
EGFR Tyrosine Kinase95 98
VEGFR2 Tyrosine Kinase88 92
CDK2/cyclin ACMGC1575
ROCK1AGC568
PKAAGC225
Aurora AOther1085
MEK1STE812
p38αCMGC1245
... (and 400+ other kinases)

This data is illustrative and does not represent actual experimental results.

  • "Indole-2-carboxamide 1" demonstrates high selectivity for the intended targets (EGFR and VEGFR2) with minimal off-target activity against the other kinases in this abbreviated panel.

  • "Compound X" , in contrast, shows a broader activity profile, inhibiting multiple kinases from different families. This would classify it as a multi-kinase inhibitor.

For kinases where significant inhibition is observed, follow-up studies to determine the IC50 values are essential for a more quantitative comparison of potency.

Table 2: Comparative IC50 Values for Key Hits

Kinase Target"Indole-2-carboxamide 1" IC50 (nM)"Compound X" IC50 (nM)
EGFR52
VEGFR22510
CDK2/cyclin A>10,000150
Aurora A>10,00080

This data is illustrative and does not represent actual experimental results.

The IC50 data provides a more nuanced view of the compounds' selectivity. While both compounds are potent inhibitors of EGFR and VEGFR2, "Indole-2-carboxamide 1" is significantly more selective, with a >400-fold window between its on-target (VEGFR2) and off-target (CDK2, Aurora A) activities.

Beyond the Kinome: A Broader Perspective on Cross-Reactivity

While kinase panels are a critical tool, it is important to remember that they only probe one class of potential off-targets. Depending on the structural features of the indole derivative and its intended target, other cross-reactivity studies may be warranted. For example, if the compound is designed to target a G protein-coupled receptor (GPCR), screening against a panel of GPCRs would be necessary.[2][12] Similarly, safety pharmacology panels, which assess activity against a range of targets known to be associated with adverse drug reactions (e.g., hERG, ion channels, transporters), are a standard part of preclinical drug development.

Conclusion: A Commitment to Scientific Rigor

The development of novel therapeutics based on the this compound scaffold holds significant promise. However, realizing this promise requires a deep and early understanding of a compound's selectivity profile. As this guide has demonstrated, the tools and methodologies for assessing cross-reactivity are well-established and accessible. By embracing a systematic and quantitative approach to selectivity profiling, researchers can build a robust data package that validates their compound's mechanism of action, anticipates potential liabilities, and ultimately increases the probability of success in the long and challenging path of drug development.

References

  • Kamal, A., Khan, M.N.A., Srinivasa Reddy, K., & Rohini, K. (2015). Synthesis of a new class of 2-anilino substituted nicotinyl arylsulfonylhydrazides as potential anticancer and antibacterial agents. Bioorganic & Medicinal Chemistry, 15(3), 1004–1013.
  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul
  • Identification of 5,6-dimethoxyindolyl-2-carboxylic acid in melanotic urine. (1983).
  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-Mahbashi, H. M., Al-Salahi, R., & Marzouk, M. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Future Medicinal Chemistry, 16(11), 783-802.
  • Platten, M., von Knebel Doeberitz, N., Oezen, I., Wick, W., & Ochs, K. (2019). Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment. Frontiers in Immunology, 10, 1683.
  • PubChem. (n.d.). 5,6-Dimethoyxindole-2-carboxylic acid. National Center for Biotechnology Information.
  • de Heuvel, E., et al. (2023). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 66(8), 5644-5668.
  • Liao, C., et al. (2018). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Molecules, 23(11), 2959.
  • Iacovelli, F., et al. (2023). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. International Journal of Molecular Sciences, 24(6), 5408.
  • Al-Mokyna, F. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2296.
  • Iannotti, F. A., et al. (2022). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 27(19), 6265.
  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2023). Current Topics in Medicinal Chemistry, 23(21), 1895-1915.
  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success.
  • A. B. S. S. K. G. P. S. A. S. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018‒2021). Bioorganic Chemistry, 121, 105676.
  • G protein-coupled receptors (GPCRs). (n.d.). R&D Systems.
  • Indole RSK inhibitors. Part 2: optimization of cell potency and kinase selectivity. (2009). Bioorganic & Medicinal Chemistry Letters, 19(21), 6147-6151.
  • Aboshouk, D. R., et al. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Advances, 14(10), 6989-7023.
  • Hamilton, A. J., et al. (2024).
  • Kulkarni, P. M., et al. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry, 57(7), 2933-2949.
  • Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel.

Sources

A Comparative Guide to the Synthesis of 5,6-Dimethoxy-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethoxy-1H-indole-2-carboxylic acid is a valuable scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its structure, featuring a substituted indole core, is a recurring motif in numerous natural products and synthetic drugs. The efficient and scalable synthesis of this molecule is therefore of significant interest to the drug development community. This guide provides an in-depth, objective comparison of the most prominent synthetic routes to this compound, offering a critical evaluation of their respective strengths and weaknesses based on experimental data. We will delve into the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and present a comparative analysis of yields, reagent costs, and operational complexity.

Benchmarking Synthesis Routes: A Head-to-Head Comparison

Three primary synthetic strategies have emerged for the preparation of this compound: the Fischer indole synthesis, the Hemetsberger-Knittel synthesis, and a copper-catalyzed coupling approach. Each route offers a distinct set of advantages and disadvantages, which are summarized in the table below and discussed in detail in the subsequent sections.

Parameter Fischer Indole Synthesis Hemetsberger-Knittel Synthesis Copper-Catalyzed Coupling
Starting Materials 3,4-Dimethoxyphenylhydrazine, Pyruvate derivativeVeratraldehyde, Ethyl azidoacetate2-Bromo-4,5-dimethoxybenzaldehyde, Ethyl isocyanoacetate
Key Transformation Acid-catalyzed cyclization of a hydrazoneThermal decomposition of an azidoacrylateCopper-catalyzed C-N and C-C bond formation
Typical Overall Yield Moderate to GoodGoodGood to Excellent
Reagent Cost Generally lowerModerateHigher (due to catalyst and specialized reagents)
Scalability Well-established and scalableScalable with safety considerationsPotentially scalable, catalyst optimization may be needed
Key Advantages Readily available starting materials, well-understood mechanism.Good yields, avoids harsh acidic conditions for cyclization.High efficiency and regioselectivity.
Key Disadvantages Harsh acidic conditions, potential for side reactions.Use of potentially explosive azide intermediates, thermal decomposition requires careful control.Cost of catalyst and ligands, optimization of reaction conditions may be required.

Route 1: The Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely utilized method for constructing the indole nucleus.[1][2][3] The reaction proceeds via the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or ketone.[4] For the synthesis of this compound, the logical starting materials are 3,4-dimethoxyphenylhydrazine and a pyruvate derivative.

Reaction Workflow

A 3,4-Dimethoxyphenylhydrazine C Hydrazone Intermediate A->C Condensation B Pyruvic Acid Derivative B->C D Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate C->D Fischer Indolization (Acid Catalyst, Heat) E This compound D->E Hydrolysis

Caption: Fischer Indole Synthesis Workflow

Causality of Experimental Choices

The choice of a pyruvate derivative is critical. While pyruvic acid itself can be used, the reaction often proceeds with better yields and fewer side products when an ester, such as ethyl pyruvate or diethyl 2-ketosuccinate, is employed. The subsequent cyclization is typically promoted by a strong acid catalyst like polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol. The acid facilitates the key[5][5]-sigmatropic rearrangement of the enehydrazine tautomer of the hydrazone. The final step is the hydrolysis of the resulting ester to the desired carboxylic acid.

Experimental Protocol: Fischer Indole Synthesis

Step 1: Formation of Ethyl 2-((3,4-dimethoxyphenyl)hydrazono)propanoate

  • To a solution of 3,4-dimethoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature.

  • Add ethyl pyruvate (1.05 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the formation of the hydrazone by thin-layer chromatography (TLC).

  • Upon completion, the hydrazone can be isolated by filtration or used directly in the next step.

Step 2: Cyclization to Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate

  • The crude hydrazone from the previous step is added to a pre-heated solution of polyphosphoric acid at 80-100 °C.

  • The reaction mixture is stirred vigorously at this temperature for 1-2 hours.

  • The reaction is quenched by pouring the hot mixture onto crushed ice.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from ethanol to afford ethyl 5,6-dimethoxy-1H-indole-2-carboxylate.

Step 3: Hydrolysis to this compound

  • The ethyl ester is suspended in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 eq).

  • The mixture is heated to reflux for 2-4 hours until the ester is completely consumed (monitored by TLC).

  • The reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure.

  • The aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • The solid is collected by filtration, washed with cold water, and dried to yield this compound.

Route 2: The Hemetsberger-Knittel Synthesis

The Hemetsberger-Knittel synthesis offers an alternative route to indole-2-carboxylic acid esters through the thermal decomposition of 3-aryl-2-azidoacrylates. This method avoids the strongly acidic conditions of the Fischer indole synthesis.

Reaction Workflow

A Veratraldehyde C Ethyl 2-azido-3-(3,4-dimethoxyphenyl)acrylate A->C Knoevenagel Condensation B Ethyl Azidoacetate B->C D Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate C->D Thermal Cyclization (Heat) E This compound D->E Hydrolysis

Caption: Hemetsberger-Knittel Synthesis Workflow

Causality of Experimental Choices

The initial step is a Knoevenagel condensation between veratraldehyde (3,4-dimethoxybenzaldehyde) and ethyl azidoacetate, typically catalyzed by a base such as sodium ethoxide. The resulting α-azido-β-arylacrylate is then subjected to thermolysis. The heat promotes the extrusion of dinitrogen gas and the formation of a vinyl nitrene intermediate, which rapidly cyclizes to form the indole ring. The reaction is often carried out in a high-boiling solvent like xylene or toluene.

Experimental Protocol: Hemetsberger-Knittel Synthesis

Step 1: Synthesis of Ethyl 2-azido-3-(3,4-dimethoxyphenyl)acrylate

  • To a solution of sodium ethoxide (1.1 eq) in absolute ethanol at 0 °C, add a mixture of veratraldehyde (1.0 eq) and ethyl azidoacetate (1.0 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1-2 hours and then at room temperature for an additional 4-6 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Step 2: Thermal Cyclization to Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate

  • Dissolve the purified ethyl 2-azido-3-(3,4-dimethoxyphenyl)acrylate in a high-boiling solvent such as xylene.

  • Heat the solution to reflux (approximately 140 °C) for 1-3 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain ethyl 5,6-dimethoxy-1H-indole-2-carboxylate.

Step 3: Hydrolysis to this compound

  • Follow the hydrolysis procedure described in Route 1.

Route 3: Copper-Catalyzed Coupling

A more modern approach to the synthesis of indole-2-carboxylates involves a copper-catalyzed reaction between a 2-haloaniline derivative and an isocyanoacetate. This method often provides high yields and good regioselectivity.

Reaction Workflow

A 2-Bromo-4,5-dimethoxybenzaldehyde C Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate A->C Copper-Catalyzed Coupling & Cyclization B Ethyl Isocyanoacetate B->C D This compound C->D Hydrolysis

Caption: Copper-Catalyzed Synthesis Workflow

Causality of Experimental Choices

This synthesis utilizes a copper catalyst, often in combination with a suitable ligand, to facilitate the coupling of 2-bromo-4,5-dimethoxybenzaldehyde with ethyl isocyanoacetate. The reaction proceeds through a series of copper-mediated C-N and C-C bond-forming steps, leading directly to the indole ester. The choice of the copper salt (e.g., CuI, Cu(OAc)2), ligand, base, and solvent is crucial for achieving high yields and requires careful optimization.

Experimental Protocol: Copper-Catalyzed Synthesis

Step 1: Synthesis of Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate

  • To a reaction vessel, add 2-bromo-4,5-dimethoxybenzaldehyde (1.0 eq), ethyl isocyanoacetate (1.2 eq), a copper(I) salt (e.g., CuI, 10 mol%), a suitable ligand (e.g., a phenanthroline derivative, 20 mol%), and a base (e.g., K2CO3, 2.0 eq).

  • Add a polar aprotic solvent such as DMF or DMSO.

  • Heat the reaction mixture to 100-120 °C for 12-24 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography to yield ethyl 5,6-dimethoxy-1H-indole-2-carboxylate.

Step 2: Hydrolysis to this compound

  • Follow the hydrolysis procedure described in Route 1.

Conclusion

The choice of the optimal synthetic route for this compound depends on several factors, including the desired scale of the synthesis, the availability and cost of starting materials, and the laboratory's capabilities.

  • The Fischer indole synthesis remains a viable and cost-effective option, particularly for larger-scale preparations, given the relatively low cost of the starting materials. However, the harsh acidic conditions may not be suitable for substrates with acid-labile functional groups.

  • The Hemetsberger-Knittel synthesis provides a good alternative, especially when avoiding strong acids is a priority. The main drawback is the use of potentially hazardous azide reagents, which requires appropriate safety precautions.

  • The copper-catalyzed coupling represents a more modern and often highly efficient method. While the cost of the catalyst and specialized reagents may be higher, the potentially higher yields and milder reaction conditions can make it an attractive option, particularly for smaller-scale syntheses and for the preparation of diverse indole libraries.

Ultimately, a thorough evaluation of these factors will enable researchers and drug development professionals to select the most appropriate synthetic strategy to meet their specific needs for the production of this compound.

References

  • Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16, 2241–2245.
  • Fischer, E. Ueber die Verbindungen des Phenylhydrazins. Justus Liebigs Ann. Chem.1886, 236, 116–137.
  • Robinson, B. The Fischer Indole Synthesis. Chem. Rev.1963, 63, 373–401.
  • Hemetsberger, H.; Knittel, D. Synthese und Thermolyse von α-Azido-acrylestern.
  • Gribble, G. W. Recent developments in indole ring synthesis—methodology and applications. J. Chem. Soc., Perkin Trans. 12000, 1045–1075.
  • Cacchi, S.; Fabrizi, G.; Goggiamani, A. The Copper-Catalyzed N-Arylation of Indoles. Org. Lett.2002, 4, 4719–4721.

Sources

A Researcher's Guide to Comparative DFT Studies of Substituted Indole-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting comparative Density Functional Theory (DFT) studies on substituted indole-2-carboxylic acids. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple protocol, offering in-depth explanations of methodological choices and their implications. We aim to equip you with the knowledge to perform robust, reliable, and insightful computational analyses.

Introduction: The Significance of Indole-2-Carboxylic Acids and DFT

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Indole-2-carboxylic acid and its derivatives, in particular, have garnered significant attention as potential therapeutic agents, including inhibitors for enzymes like HIV-1 integrase and IDO1/TDO, which are crucial targets in antiviral and cancer immunotherapy research.[2][3]

Understanding how substituents on the indole ring modulate the molecule's electronic properties, reactivity, and intermolecular interactions is paramount for rational drug design. This is where Density Functional Theory (DFT) becomes an indispensable tool.[4] DFT is a quantum mechanical method that allows for the investigation of the electronic structure of molecules, providing a balance of computational efficiency and accuracy.[5] By calculating properties such as molecular orbital energies, charge distributions, and dipole moments, DFT enables us to predict chemical reactivity, stability, and potential binding interactions with biological targets.[5][6]

This guide will walk you through the theoretical underpinnings, a validated computational workflow, and the interpretation of results for a comparative study of indole-2-carboxylic acids bearing different substituents.

Part 1: Theoretical Foundations and Methodological Choices

A successful DFT study hinges on the appropriate selection of a functional and a basis set. These choices dictate the accuracy and computational cost of the calculations.

Functionals: Approximating the Exchange-Correlation Energy

The core of DFT lies in approximating the exchange-correlation functional, which accounts for the complex quantum mechanical interactions between electrons. For organic molecules like indole derivatives, hybrid functionals are often the preferred choice.

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is arguably the most widely used functional in computational chemistry. It mixes a portion of the exact Hartree-Fock exchange with DFT exchange and correlation, offering a robust balance of accuracy and computational cost for a wide range of organic systems.[7][8] Studies on various indole derivatives have shown that B3LYP provides results in good agreement with experimental data.[9]

Basis Sets: Describing Atomic Orbitals

A basis set is a set of mathematical functions used to build the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation.

  • Pople-style basis sets (e.g., 6-311++G(d,p)): This nomenclature indicates a split-valence basis set with added functions for improved accuracy.

    • 6-311: Describes the core orbitals with one function and the valence orbitals with three functions, allowing for more flexibility.

    • ++G: Adds diffuse functions to both heavy atoms and hydrogen. These are crucial for accurately describing systems with lone pairs, anions, or non-covalent interactions.

    • (d,p): Adds polarization functions to heavy atoms (d) and hydrogen atoms (p). These allow the orbitals to change shape, which is essential for describing chemical bonds accurately.

For studies on indole derivatives, the B3LYP/6-311++G(d,p) level of theory is a well-established and reliable choice, providing a high degree of accuracy for geometries, electronic properties, and vibrational frequencies.[10][11]

Part 2: A Self-Validating Protocol for Comparative DFT Analysis

The following protocol outlines a robust workflow for your computational experiments. Each step includes a self-validation check to ensure the integrity of your results.

Step 1: Molecular Structure Preparation

  • Action: Build the 3D structures of the parent indole-2-carboxylic acid and its substituted derivatives (e.g., 5-nitro, 5-methoxy, 5-chloro) using a molecular modeling software (e.g., GaussView, Avogadro).

  • Causality: An accurate initial 3D structure is essential for the optimization algorithm to find the true energy minimum efficiently.

Step 2: Geometry Optimization

  • Action: Perform a full geometry optimization for each molecule using your chosen level of theory (e.g., B3LYP/6-311++G(d,p)). This process systematically alters the molecular geometry to find the lowest energy conformation.

  • Causality: Molecules exist at their lowest potential energy state. This step is critical because all subsequent electronic property calculations depend on the accuracy of the optimized geometry.

Step 3: Frequency Calculation (Self-Validation)

  • Action: After optimization, perform a frequency calculation at the same level of theory.

  • Trustworthiness Check: A true energy minimum on the potential energy surface will have no imaginary frequencies. If you obtain one or more imaginary frequencies, it indicates that your structure is a transition state, not a stable minimum. You must then modify the geometry (e.g., by slightly rotating a bond) and re-run the optimization.

  • Causality: This step validates that the optimized structure is a true stable point, ensuring the reliability of all properties calculated from it.

Step 4: Calculation of Molecular Properties

  • Action: Using the validated optimized geometry, calculate the key electronic properties for each molecule. These include:

    • Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

    • Molecular Electrostatic Potential (MEP).

    • Mulliken Atomic Charges.

    • Dipole Moment.

  • Causality: These quantum chemical descriptors provide direct insight into the molecule's reactivity, polarity, and potential for intermolecular interactions.

Part 3: Results and Discussion: A Comparative Case Study

To illustrate the power of this approach, let's consider a comparative study of indole-2-carboxylic acid (ICA) and three derivatives substituted at the 5-position: 5-Nitro-ICA (electron-withdrawing), 5-Methoxy-ICA (electron-donating), and 5-Chloro-ICA (halogenic).

The calculated electronic properties allow for a quantitative comparison of how these substituents influence the behavior of the parent molecule.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE) (eV)Dipole Moment (Debye)
Indole-2-Carboxylic Acid-6.0-1.05.02.5
5-Nitro-ICA-6.8-2.54.35.8
5-Methoxy-ICA-5.5-0.84.73.1
5-Chloro-ICA-6.2-1.25.03.5
(Note: These are representative values based on typical DFT outcomes for illustrative purposes.)

Interpreting the Data:

  • Frontier Molecular Orbitals (HOMO & LUMO): The HOMO and LUMO, collectively known as the frontier orbitals, are key to understanding chemical reactivity.[12] The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity).[13]

  • The HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability and reactivity.[14] A smaller gap suggests that the molecule is more easily excitable and thus more reactive.[14][15]

    • The electron-withdrawing nitro group in 5-Nitro-ICA significantly lowers both the HOMO and LUMO energies and reduces the energy gap. This indicates increased electrophilicity and overall higher reactivity compared to the parent molecule.

    • Conversely, the electron-donating methoxy group in 5-Methoxy-ICA raises the HOMO energy, making it a better electron donor (more nucleophilic). It also results in a smaller energy gap than the parent ICA, suggesting enhanced reactivity.

    • The chloro group in 5-Chloro-ICA has a more modest effect, slightly lowering the orbital energies but keeping the gap similar to the parent molecule.

  • Dipole Moment: This value quantifies the overall polarity of the molecule. A higher dipole moment, as seen in 5-Nitro-ICA , suggests stronger potential for dipole-dipole interactions, which can be critical for binding to a polar site in a protein target.

Correlation with Experimental Data:

The ultimate validation of a computational model is its ability to correlate with experimental results. For carboxylic acids, the acid dissociation constant (pKa) is a key property. DFT can be used to calculate the Gibbs free energy of deprotonation, which can then be correlated with experimental pKa values to predict the acidity of new derivatives.[16] Finding studies that report experimental pKa values for your compounds of interest is a crucial step in grounding your theoretical findings.[17][18]

Part 4: Visualizing the Computational Workflow

A clear workflow diagram is essential for planning and communicating your research methodology.

DFT_Workflow cluster_prep Preparation cluster_calc Core Calculation Loop cluster_analysis Analysis & Interpretation Mol_Select Select Parent & Substituted Molecules Build_3D Build Initial 3D Structures Mol_Select->Build_3D Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Build_3D->Opt Freq Frequency Calculation Opt->Freq Check Check for Imaginary Frequencies Freq->Check Check->Opt Imaginary Freq Found (Re-optimize) Properties Calculate Electronic Properties (HOMO, LUMO, MEP, etc.) Check->Properties No Imaginary Freqs (True Minimum) Compare Tabulate & Compare Data Properties->Compare Correlate Correlate with Experimental Data (e.g., pKa) Compare->Correlate Conclusion Draw Conclusions Correlate->Conclusion

Caption: Workflow for a comparative DFT study.

Conclusion

Comparative DFT studies provide a powerful, predictive framework for understanding the structure-activity relationships of substituted indole-2-carboxylic acids. By following a robust and self-validating protocol, researchers can gain deep insights into how substituent effects modulate electronic properties, guiding the rational design of molecules with enhanced therapeutic potential. The correlation of computational data with experimental values remains the gold standard for validation and is a critical step in translating in silico findings into real-world applications in drug discovery and development.[19]

References

  • How reactivity of a organic molecule depends upon HOMO and LUMO. (n.d.). Stack Exchange.
  • Correlation found between the HOMO–LUMO energy separation and the chemical reactivity at the most reactive site for isolated-pentagon isomers of fullerenes. (n.d.). RSC Publishing.
  • HOMO and LUMO. (n.d.). Wikipedia.
  • HOMO, LUMO, gap, hardness, and softness of all compounds. (n.d.). ResearchGate.
  • Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. (n.d.). IntechOpen.
  • Best Practice DFT Protocols For Basic Molecular Computational Chemistry. (n.d.). Scribd.
  • Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study. (2022). ChemRxiv.
  • Density Functional Theory (DFT). (n.d.). Deep Origin.
  • Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. (2024). Frontiers in Chemistry.
  • Synthesis and structural analysis of novel indole derivatives by XRD, spectroscopic and DFT studies. (2022). ResearchGate.
  • What software shall I use for DFT on an organic molecule? (n.d.). Matter Modeling Stack Exchange.
  • Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. (2024). MDPI.
  • Vibrational Frequencies, Substituent Effect and Frontier Orbitals of Indole and its Derivatives by ab initio and DFT Methods. (2013). Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Understanding DFT Uncertainties for More Reliable Reactivity Predictions by Advancing the Analysis of Error Sources. (2022). PubMed Central.
  • Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. (2023). RSC Publishing.
  • Best Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022). ChemRxiv.
  • Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. (2021). PubMed Central.
  • Practical Guide to Density Functional Theory (DFT) Calculations. (n.d.). Learning Breeze.
  • What is the relation between DFT calculation and chemical action of that molecule in the human body as drug? (2014). ResearchGate.
  • In silico insights into dual COX inhibition by fluoro‐substituted indole derivative using DFT, molecular docking, and MD simulation studies. (2024). ResearchGate.
  • Experimental pKa values, atomic partial charges calculated by MNDO-PM6... (n.d.). ResearchGate.
  • Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester. (2022). PubMed Central.
  • Figure S1. A plot of pKa (experimental) values of different carboxylic... (n.d.). ResearchGate.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing.
  • Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. (2021). NTU Journal of Pure Sciences.
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2016). MDPI.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. (2020). PubMed.

Sources

A Comparative Guide to the Antioxidant Properties of Indole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of drug discovery and development, the identification and characterization of novel antioxidant compounds are of paramount importance. Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders. Indole derivatives, a class of heterocyclic compounds widely distributed in nature, have garnered significant attention for their diverse biological activities, including potent antioxidant properties. This guide provides an in-depth, comparative analysis of the antioxidant capacities of various indole carboxylic acids, offering valuable insights for researchers and scientists in the selection and application of these compounds.

The Chemical Rationale: Why Indole Carboxylic Acids Exhibit Antioxidant Activity

The antioxidant potential of indole carboxylic acids stems from their unique chemical architecture. The indole nucleus, an aromatic heterocyclic system, can readily donate a hydrogen atom from the N-H group of the pyrrole ring, thereby neutralizing free radicals. The position of the carboxylic acid group (-COOH) on the indole ring, as well as the presence of other substituents, significantly influences the molecule's antioxidant efficacy. This structure-activity relationship is a key focus of this guide, as it dictates the compound's performance in various antioxidant assays. The electron-donating nature of the indole ring and the potential for resonance stabilization of the resulting radical contribute to their free radical scavenging capabilities.

A Head-to-Head Comparison: Antioxidant Potency of Indole Carboxylic Acid Isomers

Direct, comprehensive comparisons of all indole carboxylic acid isomers under identical experimental conditions are limited in the existing literature. However, by collating data from various robust studies employing standardized antioxidant assays, we can construct a comparative overview. The following table summarizes the available quantitative data for the free radical scavenging activities of different indole carboxylic acid isomers, primarily from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays.

Indole Carboxylic Acid IsomerAssayIC50 / ActivityReference
Indole-2-carboxylic acid DPPHModerate Activity[1][2]
Indole-3-acetic acid (IAA) ABTSTEAC: 1.89 ± 0.04[3]
Indole-3-carboxylic acid ABTSTEAC: 1.57 ± 0.05[3]
Indole-5-carboxylic acid -Data not readily available in comparative studies[4][5]
Indole-6-carboxylic acid DPPHIC50: 27.8 µg/mL[6]
6-Isoprenylindole-3-carboxylic acid DPPH & ABTSSignificant scavenging activity[7][8]
5-Methoxy-indole-2-carboxylic acid -Noted for neuroprotective effects related to reducing oxidative stress[9][10]

IC50: The concentration of the antioxidant required to decrease the initial radical concentration by 50%. A lower IC50 value indicates higher antioxidant activity. TEAC: Trolox Equivalent Antioxidant Capacity. A higher TEAC value indicates stronger antioxidant activity.

From the available data, it is evident that the position of the carboxylic acid group and other substitutions on the indole ring significantly impact the antioxidant activity. For instance, in the ABTS assay, indole-3-acetic acid demonstrated slightly higher antioxidant capacity than indole-3-carboxylic acid.[3] Furthermore, derivatives such as 6-isoprenylindole-3-carboxylic acid have shown potent radical scavenging abilities.[7][8] The presence of an isoprenyl group at the C6 position appears to enhance the antioxidant potential.

Unveiling the Mechanism: Key Experimental Protocols for Assessing Antioxidant Activity

To ensure scientific rigor and reproducibility, it is crucial to employ standardized and well-validated experimental protocols. This section details the methodologies for the three most common in vitro assays used to evaluate the antioxidant properties of indole carboxylic acids: the DPPH, ABTS, and Ferric Reducing Antioxidant Power (FRAP) assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants. The principle lies in the reduction of the stable DPPH radical, which is deep violet in color, to the non-radical form, diphenylpicrylhydrazine, which is pale yellow.

Experimental Workflow:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_Solution Prepare DPPH Solution (e.g., 0.1 mM in Methanol) Mix Mix DPPH Solution with Sample Solution DPPH_Solution->Mix Sample_Solutions Prepare Indole Carboxylic Acid Solutions (various concentrations) Sample_Solutions->Mix Incubate Incubate in the Dark (e.g., 30 minutes at room temperature) Mix->Incubate Measure_Absorbance Measure Absorbance (at ~517 nm) Incubate->Measure_Absorbance Calculate_Scavenging Calculate % Scavenging Activity Measure_Absorbance->Calculate_Scavenging Determine_IC50 Determine IC50 Value Calculate_Scavenging->Determine_IC50

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Protocol:

  • Preparation of DPPH Solution: Prepare a fresh 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Preparation of Test Samples: Prepare a stock solution of the indole carboxylic acid in a suitable solvent (e.g., methanol or DMSO) and then prepare serial dilutions to obtain a range of concentrations.

  • Reaction: Add a specific volume of the DPPH solution to an equal volume of the test sample solution. A control is prepared using the solvent instead of the test sample.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period, typically 30 minutes.

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the indole carboxylic acid.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation is green, and in the presence of an antioxidant, it is reduced back to the colorless neutral form.

Experimental Workflow:

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_Radical Generate ABTS Radical Cation (ABTS + Potassium Persulfate) Adjust_Absorbance Dilute ABTS•+ Solution to an Absorbance of ~0.7 ABTS_Radical->Adjust_Absorbance Mix Mix ABTS•+ Solution with Sample Solution Adjust_Absorbance->Mix Sample_Solutions Prepare Indole Carboxylic Acid Solutions Sample_Solutions->Mix Incubate Incubate at Room Temperature (e.g., 6 minutes) Mix->Incubate Measure_Absorbance Measure Absorbance (at ~734 nm) Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_TEAC Determine TEAC Value Calculate_Inhibition->Determine_TEAC

Caption: Workflow for the ABTS radical cation decolorization assay.

Step-by-Step Protocol:

  • Generation of ABTS Radical Cation: Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM). Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare a stock solution of the indole carboxylic acid and serial dilutions.

  • Reaction: Add a small volume of the test sample to a larger volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a specific time, typically 6 minutes.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition of ABTS•+ is calculated. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Experimental Workflow:

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis FRAP_Reagent Prepare FRAP Reagent (Acetate Buffer, TPTZ, FeCl3) Mix Mix FRAP Reagent with Sample Solution FRAP_Reagent->Mix Sample_Solutions Prepare Indole Carboxylic Acid Solutions Sample_Solutions->Mix Incubate Incubate at 37°C (e.g., 30 minutes) Mix->Incubate Measure_Absorbance Measure Absorbance (at ~593 nm) Incubate->Measure_Absorbance Determine_FRAP_Value Determine FRAP Value (in Fe(II) equivalents) Measure_Absorbance->Determine_FRAP_Value Create_Standard_Curve Create FeSO4 Standard Curve Create_Standard_Curve->Determine_FRAP_Value

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Step-by-Step Protocol:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent should be freshly prepared and warmed to 37°C before use.

  • Preparation of Test Samples: Prepare a stock solution of the indole carboxylic acid and serial dilutions.

  • Reaction: A small volume of the test sample is mixed with a larger volume of the FRAP reagent.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period, typically 30 minutes.

  • Measurement: The absorbance of the colored product (ferrous-tripyridyltriazine complex) is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using known concentrations of ferrous sulfate (FeSO₄). The results are expressed as FRAP values (in µM of Fe(II) equivalents).

Structure-Activity Relationship: Decoding the Influence of Chemical Structure

The antioxidant activity of indole carboxylic acids is intricately linked to their molecular structure. Key structural features that influence their potency include:

  • Position of the Carboxylic Acid Group: The position of the -COOH group on the indole ring affects the electron density distribution and the ease of hydrogen atom donation from the N-H group. The available data suggests subtle differences in activity between isomers like indole-3-acetic acid and indole-3-carboxylic acid.[3]

  • Substituents on the Indole Ring: The presence of electron-donating groups (e.g., methoxy, isoprenyl) can enhance antioxidant activity by increasing the electron density of the indole ring and stabilizing the resulting radical.[7][8][10] Conversely, electron-withdrawing groups may decrease activity.

  • The N-H Proton: The hydrogen atom on the nitrogen of the pyrrole ring is crucial for the radical scavenging activity of many indole derivatives. Its ability to be donated to a free radical is a primary antioxidant mechanism.

Conclusion and Future Directions

Indole carboxylic acids represent a promising class of antioxidant compounds with potential applications in the pharmaceutical and nutraceutical industries. This guide has provided a comparative overview of their antioxidant properties, detailed the essential experimental protocols for their evaluation, and discussed the underlying structure-activity relationships. While indole-3-acetic acid and its derivatives have been extensively studied, further research is warranted to comprehensively evaluate the antioxidant potential of a wider range of indole carboxylic acid isomers in a systematic and comparative manner. Such studies will be invaluable in guiding the rational design and development of novel, potent indole-based antioxidants for the prevention and treatment of oxidative stress-related diseases.

References

  • Al-Ostath, A. I. A., et al. (2023). Structure‐activity relationships (SAR) of the new indole‐6‐carboxylic acid derivatives. Journal of the Chinese Chemical Society.
  • Cano, A., Alcaraz, O., & Arnao, M. B. (2003). Free radical-scavenging activity of indolic compounds in aqueous and ethanolic media. Analytical and Bioanalytical Chemistry, 376(1), 33-37.
  • Naik, N., & Kumar, H. V. (2014). Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 290-294.
  • Özdemir, A., et al. (2015). Synthesis, characterization and antioxidant and antimicrobial properties of new ester and amide derivatives of indole-2-carboxylic acid. FABAD Journal of Pharmaceutical Sciences, 40(4), 215-226.
  • Kim, J. H., et al. (2023). 6-Isoprenylindole-3-carboxylic Acid with an Anti-Melanogenic Activity from a Marine-Derived Streptomyces sp. APA-053. Marine Drugs, 21(11), 573.
  • Mathew, B., Suresh, J., & Anbazhagan, S. (2013). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica, 5(5), 138-143.
  • Sardo, C., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. International Journal of Molecular Sciences, 25(1), 534.
  • Iannuzzi, M. C., et al. (2023). New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors. Antioxidants, 12(4), 977.
  • Naik, N., & Kumar, H. V. (2013). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 5(3), 137-143.
  • Kim, J. H., et al. (2023). 6-Isoprenylindole-3-carboxylic Acid with an Anti-Melanogenic Activity from a Marine-Derived Streptomyces sp. APA-053. Marine Drugs, 21(11), 573.
  • ResearchGate. (n.d.). IC50 values of antioxidant activities, DPPH and ABTS radical scavenging....
  • Singer, II, et al. (1998). Synthesis, biological evaluation, and structure-activity relationships of 3-acylindole-2-carboxylic acids as inhibitors of the cytosolic phospholipase A2. Journal of medicinal chemistry, 41(23), 4583-4593.
  • JebaReeda, V. S., et al. (2025). Comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: Spectroscopic, quantum chemical, topological and molecular docking studies. Bulletin of the Chemical Society of Ethiopia, 39(4), 763-785.
  • Kwak, J. H., et al. (2010). Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. Bioorganic & medicinal chemistry letters, 20(15), 4620-4623.
  • ResearchGate. (n.d.). Antioxidant activity evaluated by DPPH, ABTS and FRAP assays.
  • Estevão, M. S., et al. (2011). Analysis of the antioxidant activity of an indole library: cyclic voltammetry versus ROS scavenging activity. Tetrahedron letters, 52(1), 101-106.
  • Zhang, H. Y., & Wang, L. F. (2002). Theoretical elucidation on structure-antioxidant activity relationships for indolinonic hydroxylamines. Bioorganic & medicinal chemistry letters, 12(2), 225-227.
  • de Oliveira, A. C. N., et al. (2015). Efficiency of DPPH and FRAP assays for estimating antioxidant activity and separation of organic acids and phenolic compounds by. Ciência Rural, 45(7), 1272-1278.
  • de Mello, M. L., et al. (2004). Influence of indole acetic acid on antioxidant levels and enzyme activities of glucose metabolism in rat liver. Toxicology letters, 152(2), 125-133.
  • Zielińska, A., & Szawara-Nowak, D. (2019). The Structure–Antioxidant Activity Relationship of Ferulates. Foods, 8(7), 224.
  • ResearchGate. (n.d.). List of antioxidants with IC 50 concentrations obtained from various reported studies.
  • Sławiński, J., et al. (2023). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 28(24), 8020.
  • Minarti, et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences, 503, 07005.
  • Kumar, A., et al. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. J Anal Bioanal Tech, 3(141), 2.
  • Sharma, O. P., & Bhat, T. K. (2015). Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity. International Journal for Research in Applied Science & Engineering Technology, 3(6), 636-641.
  • ResearchGate. (n.d.). IC 50 concentrations of DPPH scavenging capacity of bioactive compounds.
  • Sutar, R. L., et al. (2013). Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Indian Journal of Pharmaceutical Sciences, 75(2), 181.
  • Iordănescu, M. A., et al. (2023). STUDIES ON THE DETERMINATION OF IC50 VALUES OF ETHANOLIC AND METHANOLIC EXTRACTS FROM THE SPECIES Amaranthus retroflexus L (Ama. Journal of Horticulture, Forestry and Biotechnology, 27(1), 1-6.

Sources

A Researcher's Guide to Validating Novel TAM Kinase Inhibitors: A Comparative Analysis Featuring 5,6-Dimethoxy-1H-indole-2-carboxylic Acid Derivatives as a Case Study

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of novel chemical scaffolds as inhibitors of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. For drug development professionals and researchers, the rigorous validation of a compound's mechanism of action is paramount. Here, we will use the 5,6-dimethoxy-1H-indole-2-carboxylic acid scaffold as a hypothetical candidate to illustrate a robust validation workflow. This guide will objectively compare the performance metrics of established TAM kinase inhibitors, providing the necessary context and experimental protocols to assess a new chemical series.

The Rationale for Targeting TAM Kinases

The TAM receptor tyrosine kinases—Tyro3, Axl, and Mer—are crucial regulators of immune homeostasis and cellular proliferation.[1] Their dysregulation is implicated in the pathogenesis of various cancers, where they contribute to tumor growth, metastasis, and the suppression of anti-tumor immunity.[2][3] The ligands for these receptors, Gas6 and Protein S, can activate downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, promoting cell survival and proliferation.[4] Consequently, the development of potent and selective TAM kinase inhibitors is a promising therapeutic strategy.

Benchmarking Against Established TAM Kinase Inhibitors

Before embarking on the validation of a novel chemical series, it is essential to understand the landscape of existing inhibitors. These compounds serve as critical benchmarks for assessing potency, selectivity, and cellular activity. Below is a comparative summary of well-characterized TAM kinase inhibitors.

InhibitorTyro3 IC50 (nM)Axl IC50 (nM)Mer IC50 (nM)Primary Target(s)Reference(s)
LDC1267 829<5Pan-TAM[2][5][6]
UNC2025 5.831220.74Mer/Flt3[7]
G-749 (Denfivontinib) Not specified201Mer, Axl, FLT3[8][9]
Bemcentinib (R428) >70014>700Axl[10]

Note: IC50 values can vary between different assay formats and experimental conditions.

A Step-by-Step Guide to Validating a Novel Chemical Series: The Case of this compound Derivatives

The following workflow provides a structured approach to validate whether a novel chemical scaffold, such as this compound, acts as a TAM kinase inhibitor.

cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Cellular & In Vivo Phenotypic Validation Biochemical Assays Biochemical Assays Kinome Screening Kinome Screening Biochemical Assays->Kinome Screening Determine Potency & Selectivity CETSA CETSA Biochemical Assays->CETSA Phosphorylation Assay Phosphorylation Assay CETSA->Phosphorylation Assay Confirm Target Binding in Cells Cell-Based Assays Cell-Based Assays Phosphorylation Assay->Cell-Based Assays In Vivo Models In Vivo Models Cell-Based Assays->In Vivo Models Assess Biological Effect

Caption: A general workflow for validating the on-target effects of a kinase inhibitor.

Phase 1: Biochemical Validation - Does the Compound Inhibit TAM Kinases?

The initial step is to ascertain direct inhibition of the purified TAM kinases. This provides foundational data on the potency and selectivity of the compound.

Experimental Protocol: In Vitro Kinase Assay for IC50 Determination

A common method for determining the half-maximal inhibitory concentration (IC50) is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reagents and Setup :

    • Recombinant human Tyro3, Axl, and Mer kinases.

    • A suitable substrate (e.g., ULight-poly-GT peptide).

    • ATP.

    • Europium-labeled anti-phosphopeptide antibody.

    • Test compounds (e.g., this compound derivatives) serially diluted.

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20).[11]

  • Procedure :

    • In a 384-well plate, combine the kinase, the test compound at various concentrations, the substrate, and ATP.

    • Incubate the reaction at room temperature for 1 hour.

    • Stop the reaction by adding EDTA.

    • Add the Eu-labeled anti-phosphopeptide antibody.

    • Incubate for 30 minutes to allow for antibody binding.

    • Measure the TR-FRET signal on a compatible plate reader. The signal from the europium donor is transferred to the acceptor on the phosphorylated substrate. Inhibition of the kinase results in a decreased signal.[11]

  • Data Analysis :

    • Plot the TR-FRET signal against the inhibitor concentration.

    • Fit the data to a dose-response curve to calculate the IC50 value.

Causality Behind Experimental Choices : The TR-FRET assay is a robust, high-throughput method that directly measures the enzymatic activity of the kinase. It is preferred over less direct methods for initial potency determination.

Trustworthiness of the Protocol : This protocol includes a positive control (a known inhibitor like LDC1267) and a negative control (vehicle, e.g., DMSO) to ensure the assay is performing correctly.

Phase 2: Cellular Target Engagement - Does the Compound Bind to TAM Kinases in a Cellular Context?

After confirming biochemical activity, it is crucial to demonstrate that the compound can engage its target within the complex environment of a living cell.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in intact cells. The principle is that a ligand binding to its target protein stabilizes the protein, leading to a higher melting temperature.[12][13]

  • Cell Culture and Treatment :

    • Culture a relevant human cell line that expresses the target kinases (e.g., various cancer cell lines).

    • Treat the cells with the test compound (e.g., a promising this compound derivative) or a vehicle control for 1 hour at 37°C.[13]

  • Thermal Challenge :

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., 37°C to 70°C) for 3-5 minutes using a thermal cycler, followed by a cooling step.[13]

  • Cell Lysis and Protein Quantification :

    • Lyse the cells using a method that avoids detergents that could solubilize protein aggregates (e.g., freeze-thaw cycles).

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

    • Quantify the amount of soluble target protein (Tyro3, Axl, or Mer) remaining in the supernatant by Western blotting or other sensitive protein detection methods like ELISA.[12]

  • Data Analysis :

    • Plot the amount of soluble target protein against the temperature for both the compound-treated and vehicle-treated samples.

    • A shift in the melting curve to higher temperatures for the compound-treated sample indicates target engagement.

Cells treated with compound Cells treated with compound Heat treatment Heat treatment Cells treated with compound->Heat treatment Cell lysis Cell lysis Heat treatment->Cell lysis Separation of soluble and aggregated proteins Separation of soluble and aggregated proteins Cell lysis->Separation of soluble and aggregated proteins Quantification of soluble target protein Quantification of soluble target protein Separation of soluble and aggregated proteins->Quantification of soluble target protein

Caption: A typical workflow for a Cellular Thermal Shift Assay (CETSA) experiment.

Experimental Protocol: Western Blot for Target Phosphorylation

To further confirm target engagement and functional inhibition in cells, a Western blot can be performed to measure the phosphorylation status of the TAM kinases.

  • Cell Culture and Treatment :

    • Use a cell line known to have active TAM signaling.

    • Serum-starve the cells and then stimulate with a TAM ligand (e.g., Gas6) in the presence of varying concentrations of the test compound or a vehicle control.

  • Cell Lysis and Protein Quantification :

    • Lyse the cells in a buffer containing phosphatase and protease inhibitors.

    • Determine the protein concentration of each lysate.[3]

  • SDS-PAGE and Western Blotting :

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate with a primary antibody specific for the phosphorylated form of Tyro3, Axl, or Mer.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.[3][14]

    • Strip and re-probe the membrane for total Tyro3, Axl, or Mer, and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Data Analysis :

    • Quantify the band intensities. A reduction in the ratio of phosphorylated to total target protein in the compound-treated samples indicates functional inhibition of the kinase.

cluster_0 Upstream cluster_1 Inhibition cluster_2 Downstream Signaling Gas6 Gas6 TAM Receptor TAM Receptor Gas6->TAM Receptor p-TAM p-TAM TAM Receptor->p-TAM Test Compound Test Compound Test Compound->TAM Receptor PI3K/AKT PI3K/AKT p-TAM->PI3K/AKT MAPK/ERK MAPK/ERK p-TAM->MAPK/ERK Cell Survival & Proliferation Cell Survival & Proliferation PI3K/AKT->Cell Survival & Proliferation MAPK/ERK->Cell Survival & Proliferation

Caption: A simplified TAM kinase signaling pathway and the point of inhibition.

Phase 3: Phenotypic Validation - Does Target Inhibition Lead to the Desired Biological Effect?

The final phase of validation is to demonstrate that the on-target activity of the compound translates into a measurable biological effect in cellular and in vivo models.

Experimental Protocol: In Vivo Xenograft Model

To assess the anti-tumor efficacy of a lead compound in vivo, a xenograft mouse model is often employed.

  • Animal Model :

    • Use immunocompromised mice (e.g., nude or SCID mice).

    • Implant a human cancer cell line known to be dependent on TAM signaling subcutaneously.

  • Treatment :

    • Once tumors are established, randomize the mice into treatment and control groups.

    • Administer the test compound (formulated for in vivo delivery) and a vehicle control to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection).[2]

  • Efficacy Assessment :

    • Monitor tumor growth over time by measuring tumor volume.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, excise the tumors for pharmacodynamic analysis (e.g., Western blot for p-TAM) to confirm target inhibition in the tumor tissue.[2]

  • Data Analysis :

    • Compare the tumor growth curves between the treatment and control groups. A significant reduction in tumor growth in the treated group indicates in vivo efficacy.

Conclusion

The validation of a novel kinase inhibitor is a multi-faceted process that requires a logical and rigorous experimental approach. By using established inhibitors like LDC1267, UNC2025, and G-749 as benchmarks, researchers can effectively evaluate the potential of new chemical scaffolds. While the activity of this compound derivatives as TAM kinase inhibitors is yet to be definitively established in the literature, the workflow presented in this guide provides a clear roadmap for their evaluation. Through careful execution of biochemical, cellular, and in vivo experiments, the true mechanism of action and therapeutic potential of this and other novel chemical series can be thoroughly validated.

References

  • Paolino, M., Choidas, A., Wallner, S., et al. (2014). The E3 ligase Cbl-b and TAM receptors regulate cancer metastasis via natural killer cells.
  • Lemke, G., & Rothlin, C. V. (2008). Immunobiology of the TAM receptors. Nature Reviews Immunology, 8(5), 327–336. [Link]
  • Paolino, M., & Penninger, J. M. (2016). The E3 ligase Cbl-b in immunity and cancer. Oncogene, 35(38), 4973–4984. [Link]
  • PubChem. (n.d.). This compound.
  • BenchChem. (2025).
  • Allawi, M. M., Mahmood, A. A. R., Tahtamouni, L. H., et al. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Future Medicinal Chemistry.
  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. [Link]
  • BenchChem. (2025). The Discovery and Synthesis of MerTK-IN-1 (UNC2025): A Technical Guide. BenchChem Technical Guides.
  • BenchChem. (2025). Application Note: Western Blot Protocol for Phosphorylated Mer Tyrosine Kinase (p-Mer) Following UNC2881 Treatment.
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2022). Journal of Medicinal Chemistry.
  • BenchChem. (2025). A Researcher's Guide to Cellular Thermal Shift Assay (CETSA) for the Target Engagement of DHFR-IN-3. BenchChem Technical Guides.
  • Zhang, W., DeRyckere, D., Hunter, D., et al. (2014). UNC2025, a potent and orally bioavailable MER/FLT3 dual inhibitor. Journal of Medicinal Chemistry, 57(15), 6434–6448. [Link]
  • Polak, J., Morzyk-Ociepa, B., Bąkowicz, J., et al. (2024).
  • CETSA. (n.d.). CETSA.
  • Sathe, B. D., et al. (2024). Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][4][8][15]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. Chemistry & Biodiversity.
  • Li, Y., Zhang, H., Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(13), 9037-9048. [Link]
  • Breton-Patient, C., Billotte, S., Duchambon, P., et al. (2024). Light‐Activatable Photocaged UNC2025 for Triggering TAM Kinase Inhibition in Bladder Cancer. Chemistry – A European Journal.
  • Kim, J. E., Kim, Y., Lee, K. H., et al. (2021). G-749 Promotes Receptor Tyrosine Kinase TYRO3 Degradation and Induces Apoptosis in Both Colon Cancer Cell Lines and Xenograft Mouse Models. Frontiers in Oncology, 11, 731112. [Link]
  • DC Chemicals. (n.d.). TAM Receptor (Tyro3-Axl-Mer).
  • Eberle, M., et al. (2025). Improved synthesis of 4-/6-substituted 2-carboxy-1H-indole-3-propionic acid derivatives and structure-activity relationships as GPR17 agonists. RSC Medicinal Chemistry.
  • Panzella, L., et al. (2018). A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof. Molecules, 23(11), 2883. [Link]
  • Peak Proteins. (n.d.). Western Blotting Protocol.
  • Casado, P., et al. (2024). Targeting Tyro3, Axl, and MerTK Receptor Tyrosine Kinases Significantly Sensitizes Triple-Negative Breast Cancer to CDK4/6 Inhibition. Cancers, 16(12), 2269. [Link]
  • BenchChem. (2025). UNC2881: A Comparative Guide to its Selectivity Against Axl and Tyro3 Kinases. BenchChem Technical Guides.
  • Bio-Rad. (n.d.). Western Blotting Guidebook.
  • Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. (2004). Bioorganic & Medicinal Chemistry Letters.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). ACS Chemical Biology.
  • Zhang, W., et al. (2014). UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor. ACS Medicinal Chemistry Letters.
  • Improved synthesis of 4-/6-substituted 2-carboxy-1H-indole-3-propionic acid derivatives and structure–activity relationships as GPR17 agonists. (2016). RSC Advances.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2016). Annual Review of Biochemistry.
  • Journal of Agricultural and Food Chemistry. (n.d.).

Sources

A Comparative Crystallographic Analysis of 5-Methoxy-1H-Indole-2-Carboxylic Acid Polymorphs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, directly influencing critical parameters such as stability, solubility, and bioavailability. Polymorphism, the existence of multiple crystalline forms of a single compound, presents both challenges and opportunities in drug design and formulation. This guide provides an in-depth comparative analysis of the two known polymorphs of 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), a molecule of significant interest for its neuroprotective properties.[1] This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals, offering a detailed examination of the structural nuances between these polymorphs, supported by experimental data.

While the primary focus of this guide is on the polymorphs of MI2CA, it is pertinent to briefly mention the parent compound, indole-2-carboxylic acid (I2CA). The crystal structure of I2CA has been determined to be orthorhombic, belonging to the space group Pna2₁, where molecules form planar ribbons sustained by intermolecular O–H···O and N–H···O hydrogen bonds.[2] This foundational understanding of the parent molecule's crystal packing provides a valuable context for appreciating the structural diversity observed in its derivatives.

The Polymorphs of 5-Methoxy-1H-Indole-2-Carboxylic Acid: A Structural Dichotomy

To date, two distinct polymorphic forms of MI2CA have been identified and characterized, herein referred to as Polymorph 1 and Polymorph 2.[1] The fundamental difference between these two forms lies in their crystal packing and, most notably, their hydrogen bonding networks, which are elucidated through single-crystal X-ray diffraction.[1][3]

Polymorph 1, the initially identified form of MI2CA, crystallizes in the monoclinic C2/c space group.[3] Its structure is characterized by the formation of ribbon-like chains. These chains are assembled through intermolecular hydrogen bonds that involve both the carboxylic acid group and the nitrogen atom of the indole ring.[1] In this arrangement, the N-H group of the indole ring acts as a hydrogen bond donor, with an oxygen atom from a carboxylic group of an adjacent molecule serving as the acceptor.[1][3]

A second polymorph, Polymorph 2, was discovered more recently and also crystallizes in a monoclinic system, but with the space group P2₁/c.[3] A distinguishing feature of Polymorph 2 is the formation of cyclic dimers.[1][3] These dimers are formed through pairs of strong, nearly linear O-H···O hydrogen bonds between the carboxylic acid groups of two neighboring molecules, creating a characteristic eight-membered ring motif.[3] While N-H···O hydrogen bonds are also present in Polymorph 2, the hydrogen bond acceptor is the oxygen atom of the methoxy group, a key distinction from Polymorph 1.[1][3]

Comparative Data at a Glance

The following table summarizes the key crystallographic and spectroscopic data for the two polymorphs of MI2CA, providing a clear, side-by-side comparison.

PropertyPolymorph 1Polymorph 2
Crystal System MonoclinicMonoclinic
Space Group C2/cP2₁/c
a (Å) 13.079(3)4.0305(2)
b (Å) 7.696(2)13.0346(6)
c (Å) 35.18517.2042(9)
**β (°) **91.06(3)91.871(5)
Z 164
Key H-Bonding Motif Ribbon-like chains via O-H···O and N-H···O bondsCyclic dimers via O-H···O bonds
N-H···O Acceptor Carboxylic oxygenMethoxy oxygen
N-H Stretch (cm⁻¹) 33363342

Data sourced from Morzyk-Ociepa et al. (2024) and BenchChem (2025).[1][3]

Experimental Workflow for Polymorph Characterization

The identification and characterization of polymorphs is a critical step in pharmaceutical development. A typical workflow involves controlled crystallization experiments followed by a suite of analytical techniques to probe the solid-state properties of the resulting material.

Polymorph_Characterization_Workflow cluster_crystallization Crystallization cluster_analysis Solid-State Analysis cluster_properties Physicochemical Properties Crystallization Controlled Crystallization (Solvent, Temperature, etc.) SCXRD Single-Crystal X-ray Diffraction (Definitive Structure) Crystallization->SCXRD Isolate Single Crystals PXRD Powder X-ray Diffraction (Phase Identification) Crystallization->PXRD Bulk Material Spectroscopy Spectroscopy (FT-IR, Raman) Crystallization->Spectroscopy Thermal Thermal Analysis (DSC, TGA) Crystallization->Thermal SCXRD->PXRD Calculate Powder Pattern Properties Solubility, Stability, Dissolution Rate SCXRD->Properties PXRD->Properties Spectroscopy->Properties Thermal->Properties

Caption: A generalized workflow for the discovery and characterization of polymorphs.

Experimental Protocols

The following are detailed methodologies for the key experimental techniques used in the characterization of MI2CA polymorphs.

  • Crystal Growth:

    • Polymorph 1: While specific conditions for isolating Polymorph 1 are not explicitly detailed in the literature, it can likely be obtained through standard crystallization protocols for indole carboxylic acids, such as slow evaporation from a suitable solvent system (e.g., petroleum ether/ethyl acetate).[1]

    • Polymorph 2: Crystals of Polymorph 2 were reportedly obtained serendipitously from an aqueous solution containing [Co(NH₃)₆]Cl₃ and 5-methoxyindole-2-carboxylic acid, heated to 45 °C.[1]

  • Data Collection:

    • A suitable single crystal is mounted on a goniometer.

    • Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., MoKα radiation, λ = 0.71073 Å) at a low temperature to minimize thermal motion.[1]

  • Structure Solution and Refinement:

    • The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[1]

    • Software such as SHELXS and SHELXL are commonly used for this purpose.

  • Sample Preparation:

    • A small amount of the crystalline sample is finely ground with potassium bromide (KBr) powder.

    • The mixture is then compressed into a thin, transparent pellet.

  • Data Acquisition:

    • The KBr pellet is placed in the sample holder of an FT-IR spectrometer.

    • The spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹).

  • Data Analysis:

    • The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to specific molecular vibrations.

    • For the MI2CA polymorphs, key differences are observed in the N-H stretching region (around 3336-3342 cm⁻¹) and the C=O and C-O stretching vibrations of the carboxylic acid group.[3][4]

Implications of Structural Differences

The observed differences in the crystal packing and hydrogen bonding networks of Polymorph 1 and Polymorph 2 are not merely academic. These structural variations can have significant consequences for the physicochemical properties of MI2CA. For instance, the strong cyclic dimer motif in Polymorph 2 might lead to a higher melting point and lower solubility compared to the ribbon-like structure of Polymorph 1. These are critical factors that must be carefully evaluated during the drug development process to ensure consistent product quality and performance.

The existence of these two polymorphic forms of 5-methoxyindole-2-carboxylic acid underscores the critical need for comprehensive solid-state characterization in pharmaceutical research.[1] A thorough understanding of the crystal structures of all accessible polymorphs is essential for selecting the optimal form for development and for establishing robust manufacturing and quality control processes.

References

  • Morzyk-Ociepa, B., et al. (2024).
  • Ciura, K., et al. (2021). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. Molecules, 26(19), 5948. [Link]
  • Morzyk-Ociepa, B., et al. (2024).
  • ResearchGate. (2025). (PDF)
  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(14), 9669-9680. [Link]
  • Google Patents. (2011). CN102020600A - Synthetic method of indole-2-carboxylic acid.
  • ResearchGate. (2025). Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. [Link]
  • Li, Y., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry, 188, 112017. [Link]
  • Grzesiak, A. L., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega, 5(27), 16676-16686. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5,6-Dimethoxy-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, meticulous adherence to safety protocols is paramount, extending from the synthesis and application of a compound to its ultimate disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 5,6-dimethoxy-1H-indole-2-carboxylic acid, ensuring the safety of laboratory personnel, maintaining regulatory compliance, and promoting environmental stewardship. The procedures outlined herein are grounded in established safety principles and regulatory standards, providing a self-validating system for responsible chemical waste management.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent hazards of this compound is the first step in creating a safe disposal plan. This compound's structure, featuring both an indole ring and a carboxylic acid functional group, dictates its reactivity and toxicological profile. A thorough risk assessment is not merely a regulatory formality; it is the scientific basis for every handling and disposal decision.

A Safety Data Sheet (SDS) for this compound indicates that it is a hazardous substance requiring careful handling.[1] The primary hazards are summarized below.

Table 1: Hazard Profile of this compound

Hazard ClassificationDescriptionSource
Skin Corrosion/IrritationCategory 2: Causes skin irritation.[1]
Serious Eye Damage/IrritationCategory 2: Causes serious eye irritation.[1]
Specific Target Organ ToxicityCategory 3: May cause respiratory irritation.[1]

Beyond these documented hazards, it is crucial to consider the compound's chemical class. Carboxylic acids, as a group, are incompatible with bases, oxidizing agents, and reducing agents.[2] Indole compounds can also present unique hazards and should be managed as hazardous waste.[3][4] Therefore, all waste containing this compound must be treated as hazardous chemical waste to prevent dangerous reactions and ensure proper disposal.[1]

Essential Safety and Handling Protocols

Prior to initiating any disposal procedure, the following safety measures are mandatory. These protocols are designed to minimize exposure and mitigate the risk of spills or other accidents.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following must be worn when handling this compound waste:

  • Eye Protection : Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[1]

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile) are required. Gloves must be inspected before use and disposed of as contaminated solid waste after handling the chemical.[4][5][6]

  • Body Protection : A lab coat or chemical-resistant apron must be worn to prevent skin contact.[1][3][4]

Engineering Controls

All handling and preparation of this chemical waste for disposal should be conducted within a well-ventilated area, preferably inside a certified chemical fume hood.[1][2][5] This minimizes the risk of inhaling dust or aerosols, aligning with the compound's classification as a respiratory irritant.[1]

Spill Management

In the event of a spill, immediate and correct action is critical.

  • Minor Spills : For small spills, use an inert absorbent material like sand or vermiculite.[2] Sweep up the absorbed material and place it into a designated, properly labeled hazardous waste container for disposal.[1][2]

  • Large Spills : If a large spill occurs, evacuate the area and follow your institution's established emergency procedures.[2]

Step-by-Step Disposal Workflow

The disposal of this compound must be managed as a regulated hazardous waste stream.[1] Drain or trash disposal is strictly prohibited.[3][4][5] The following protocol ensures compliance with federal and local regulations.

Caption: Disposal workflow for this compound.

Waste Identification and Segregation
  • Characterize : All unused or expired this compound, along with any materials contaminated with it (e.g., gloves, weighing paper, pipette tips, contaminated solvent), must be classified as hazardous waste.[3][5]

  • Segregate : This waste stream must be kept separate from all other types of waste.[7][8] Critically, do not mix this organic acid waste with incompatible materials such as bases, strong oxidizing agents, or inorganic acids.[2][7][9]

Waste Container Selection and Labeling
  • Container Choice : Use a designated, leak-proof hazardous waste container that is chemically compatible with the waste.[2][3] High-density polyethylene (HDPE) or glass containers with a secure, screw-on cap are typically suitable.[2]

  • Labeling : The waste container must be labeled before any waste is added.[3] According to EPA regulations, the label must include:

    • The words "Hazardous Waste" .[3][10][11]

    • The full chemical name: "this compound" . Do not use abbreviations or formulas.[3]

    • An accurate list of all contents, including any solvents and their approximate percentages.[3][8]

    • A clear indication of the associated hazards, such as the GHS pictogram for an irritant.[5][11]

    • The "Accumulation Start Date," which is the date the first drop of waste is added to the container.[3]

Accumulation and Storage in a Satellite Accumulation Area (SAA)
  • Location : Store the hazardous waste container in a designated Satellite Accumulation Area (SAA). The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[3][7][10]

  • Safe Storage : The container must be kept closed at all times except when adding waste.[3][7][8] It should be stored in secondary containment (such as a tub or tray) to prevent spills from reaching the environment.[7][12] The storage area must be cool, dry, and well-ventilated, away from incompatible materials.[2][5]

Decontamination of Labware and Empty Containers
  • Labware : Reusable labware (e.g., glassware) should be rinsed with a suitable solvent (such as acetone or ethanol) in a fume hood. This first rinse must be collected as hazardous waste.[5][13]

  • Empty Containers : The original, now empty, container of this compound must also be disposed of as hazardous waste unless properly decontaminated. To decontaminate, the container must be thoroughly emptied, and the first rinse with a solvent must be collected as hazardous waste.[13] After rinsing and air-drying, all labels must be completely removed or defaced before the container is discarded as solid waste or recycled.[13]

Arranging for Final Disposal

The final disposal of hazardous waste must be handled by a certified entity.

  • Contact EHS : Once the waste container is full, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[2][5]

  • Documentation : Provide the EHS department with accurate information about the waste's composition and quantity to ensure it is transported and disposed of in compliance with all regulations.[5][14]

Regulatory Framework: Ensuring Compliance

The management of laboratory chemical waste is governed by stringent federal and state regulations. Key agencies in the United States include:

  • Environmental Protection Agency (EPA) : Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the handling, storage, transportation, and disposal of hazardous waste.[15] Your laboratory's compliance, including proper labeling and storage time limits, depends on its hazardous waste generator status (e.g., Very Small, Small, or Large Quantity Generator).[10][11]

  • Occupational Safety and Health Administration (OSHA) : OSHA standards, such as the Hazard Communication Standard (29 CFR 1910.1200) and Hazardous Waste Operations and Emergency Response (HAZWOPER) (29 CFR 1910.120), are designed to ensure worker safety through proper training, labeling, and emergency planning.[16][17][18]

By following the detailed protocol in this guide, your laboratory can ensure it meets the requirements of these governing bodies, protecting both its personnel and the wider community.

References

  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel Resources.
  • Proper Disposal of Hydroxycarbonyl Compounds: A Guide for Labor
  • Proper Disposal of 5-(thiophen-2-yl)
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Proper Disposal of 5-methyl-1H-indole-3-carbaldehyde: A Step-by-Step Guide. (2025, December). Benchchem.
  • Hazardous Waste Operations and Emergency Response (HAZWOPER).
  • Navigating the Safe Disposal of 3-thiocyanato-1H-indole-6-carboxylic acid: A Procedural Guide. Benchchem.
  • Safety Data Sheet: 1H-Indole-2-carboxylic acid. Acros Organics.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS.
  • Laboratory Environmental Sample Disposal Information Document. United States Environmental Protection Agency (EPA).
  • Managing Hazardous Chemical Waste in the Lab.
  • Laboratory Waste Management: The New Regul
  • Safety Data Sheet: coumarin-3-carboxylic acid. (2025, October 15). Sigma-Aldrich.
  • Safety Data Sheet: 5,6-Dimethoxyindole-2-carboxylic acid. (2024, April 1). Fisher Scientific.
  • Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering.
  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5,6-dimethoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of 5,6-dimethoxy-1H-indole-2-carboxylic acid (CAS No. 88210-96-2). Developed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep understanding of the causality behind each safety protocol. Our commitment is to provide value beyond the product, ensuring your work is not only groundbreaking but also fundamentally safe.

Hazard Identification: The Foundation of Safety

This compound is an indole derivative, a class of compounds with diverse biological activities. While its full toxicological profile has not been completely investigated, existing data classifies it as hazardous, necessitating stringent handling protocols[1]. The known GHS (Globally Harmonized System) classifications form the basis of our risk assessment and subsequent PPE recommendations.

Table 1: GHS Hazard Classification [1][2]

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. The lack of comprehensive long-term toxicity data mandates a conservative approach; we must treat the compound as potentially harmful beyond its currently classified hazards.

The Core Directive: A Multi-Layered PPE Protocol

Personal Protective Equipment is the final barrier between the researcher and the chemical. Its effectiveness is predicated on the primary implementation of engineering and administrative controls.

Engineering Controls: Your First Line of Defense

Before any personal equipment is donned, ensure proper engineering controls are in place.

  • Ventilation: All handling of this compound powder, including weighing and transfers, must be conducted in a certified chemical fume hood or a powder containment hood. This is non-negotiable and serves to minimize inhalation exposure[1].

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and unobstructed[3].

Personal Protective Equipment: A Detailed Breakdown

The selection of PPE is directly dictated by the hazards identified in Table 1.

Table 2: Recommended Personal Protective Equipment

Protection TypeSpecific RecommendationRationale and Causality
Respiratory NIOSH-approved N95 respirator or equivalent (e.g., EU FFP2)The compound is a respiratory irritant, and fine powders are easily aerosolized. An N95 filter provides sufficient protection against particulate inhalation during routine handling[1][4].
Eye & Face Chemical safety goggles (ANSI Z87.1 or EN166 compliant)Protects against dust particles and potential splashes of solutions. The compound is classified as a serious eye irritant, making this protection mandatory[1].
Hand Chemical-resistant nitrile glovesPrevents skin contact, as the compound is a known skin irritant. Nitrile provides a good barrier for incidental contact. Always inspect gloves for tears before use and practice proper removal techniques to avoid contamination[1][5].
Body Fully-buttoned laboratory coatMinimizes the risk of the powder settling on personal clothing, which could lead to prolonged skin exposure[6][7].

Procedural Workflow: From Preparation to Disposal

Adherence to a strict procedural workflow is critical for safety. The following diagram and steps outline the process from risk assessment to the final doffing of PPE.

PPE_Workflow cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Operational Phase A Review Safety Data Sheet (SDS) B Verify Fume Hood Certification A->B C Assemble All Materials & PPE B->C D Don PPE (Coat -> Respirator -> Goggles -> Gloves) C->D E Perform Chemical Handling in Fume Hood D->E F Securely Close Primary Container E->F G Clean Work Surface F->G H Prepare Waste for Disposal G->H I Doff PPE at Exit of Work Area (Gloves -> Coat -> Goggles -> Respirator) H->I J Dispose of Contaminated PPE as Hazardous Waste I->J K Wash Hands Thoroughly J->K

Caption: Workflow for Safe Handling of this compound.

Donning PPE: A Step-by-Step Guide
  • Lab Coat: Don a clean, fully-buttoned lab coat.

  • Respirator: Perform a seal check to ensure your N95 respirator fits snugly with no air leaks.

  • Eye Protection: Place chemical safety goggles over your eyes.

  • Gloves: Don your final layer of protection, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.

Doffing PPE: The Critical Decontamination Step

The order of removal is designed to prevent re-contamination.

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.

  • Lab Coat: Remove the lab coat by rolling it inside-out and away from your body.

  • Eye Protection: Remove goggles from the back to the front.

  • Respirator: Remove the respirator from the back, touching only the straps.

  • Hygiene: Immediately wash your hands thoroughly with soap and water[1].

Spill, Disposal, and Emergency Plans

Accidental Spill Response

In the event of a small spill within the fume hood:

  • Contain: Ensure the fume hood sash is lowered.

  • Protect: Do not attempt to clean without the full PPE described in Table 2.

  • Clean: Gently cover the spill with an inert absorbent material. Sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid creating dust[3][4].

  • Decontaminate: Wipe the area with an appropriate solvent and then soap and water.

Waste Disposal

All waste materials, including the compound itself, empty containers, and contaminated PPE (gloves, wipes, etc.), must be disposed of as hazardous chemical waste. Place materials in a clearly labeled, sealed container and follow your institution's specific guidelines for hazardous waste pickup[1][8]. Do not dispose of this material in standard trash or down the drain.

First Aid Measures

Table 3: Emergency First Aid Procedures [1]

Exposure RouteFirst Aid Action
Inhalation Move the victim to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.

Conclusion

The safe handling of this compound is predicated on a foundational respect for its known hazards and a cautious approach to its uncharacterized properties. By integrating robust engineering controls with the consistent and correct use of personal protective equipment, researchers can mitigate risks effectively. This guide serves as a procedural framework to empower you to conduct your work with the highest standards of safety and scientific integrity.

References

  • Carl ROTH.
  • MDPI. (2023). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid. [Link]
  • PubMed. (1983). Identification of 5,6-dimethoxyindolyl-2-carboxylic acid in melanotic urine. [Link]
  • PubChem. 5,6-Dimethoyxindole-2-carboxylic acid. [Link]
  • Brieflands. (2023).
  • PubMed Central.
  • Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]
  • PubChem. 5,6-Dihydroxyindole-2-Carboxylic Acid. [Link]
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-dimethoxy-1H-indole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5,6-dimethoxy-1H-indole-2-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.